Hydroxy-PEG4-C2-nitrile
Description
Structure
3D Structure
Properties
IUPAC Name |
3-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]propanenitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO5/c12-2-1-4-14-6-8-16-10-11-17-9-7-15-5-3-13/h13H,1,3-11H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBSGORYUHYXJSR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCOCCOCCO)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Hydroxy-PEG4-C2-nitrile: A Technical Guide for Researchers in Targeted Protein Degradation
An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals
Abstract
Hydroxy-PEG4-C2-nitrile is a key chemical tool in the rapidly advancing field of targeted protein degradation. As a bifunctional linker, it plays a crucial role in the design and synthesis of Proteolysis Targeting Chimeras (PROTACs), a novel class of therapeutic agents. This technical guide provides a comprehensive overview of this compound, including its chemical properties, its application in PROTAC synthesis, and the experimental protocols for evaluating the efficacy of the resulting protein degraders. Detailed signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of its function and utility in drug discovery and development.
Introduction to this compound
This compound, also known by its systematic name 3-(2-(2-(2-(2-hydroxyethoxy)ethoxy)ethoxy)ethoxy)propanenitrile, is a heterobifunctional linker molecule. It features a hydroxyl (-OH) group at one end and a nitrile (-CN) group at the other, connected by a flexible tetraethylene glycol (PEG4) spacer. This unique structure allows for the covalent linkage of two different molecules, making it an ideal component in the construction of PROTACs.
The polyethylene (B3416737) glycol (PEG) chain enhances the aqueous solubility and cell permeability of the resulting PROTAC molecule, which are often large and hydrophobic.[1][2] The terminal hydroxyl and nitrile groups provide orthogonal handles for sequential conjugation to a target protein ligand and an E3 ubiquitin ligase ligand.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Chemical Formula | C11H21NO5 | [3] |
| Molecular Weight | 247.29 g/mol | [3] |
| CAS Number | 2194563-83-0 | [3] |
| Appearance | Varies (typically a liquid or solid) | N/A |
| Solubility | Soluble in water and most organic solvents | [2] |
| Purity | Typically >95% | N/A |
| Storage | 2-8°C, sealed, dry | [4] |
Role in PROTAC Technology
PROTACs are designed to hijack the cell's natural protein disposal machinery, the ubiquitin-proteasome system (UPS), to selectively degrade a target protein of interest (POI).[5] A PROTAC molecule consists of three key components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two.[5] this compound serves as this critical linker.
The hydroxyl end of the linker can be chemically modified to attach to a ligand for the target protein. The nitrile group, on the other hand, can be hydrolyzed to a carboxylic acid or reduced to an amine, providing a reactive handle for conjugation to an E3 ligase ligand.[6][7] The flexibility and length of the PEG4 chain are crucial for enabling the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase, which is a prerequisite for efficient protein degradation.[8]
Mechanism of Action of PROTACs
The general mechanism of action for a PROTAC is a catalytic cycle that leads to the degradation of the target protein.
References
- 1. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 2. precisepeg.com [precisepeg.com]
- 3. PROTAC induced-BET protein degradation exhibits potent anti-osteosarcoma activity by triggering apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. 7.8 Reactions of Nitriles – Organic Chemistry II [kpu.pressbooks.pub]
- 7. Reactions of Nitriles - Chemistry Steps [chemistrysteps.com]
- 8. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Chemical Properties and Applications of Hydroxy-PEG4-C2-nitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of Hydroxy-PEG4-C2-nitrile, a bifunctional polyethylene (B3416737) glycol (PEG) linker. This molecule is of significant interest in the field of drug development, particularly in the construction of Proteolysis Targeting Chimeras (PROTACs).
Core Chemical Properties
This compound (CAS No: 2194563-83-0) is a hydrophilic linker molecule featuring a terminal hydroxyl group and a nitrile group, separated by a tetraethylene glycol spacer.[1][2] This structure imparts valuable characteristics for its use in chemical biology and medicinal chemistry. The PEG chain enhances aqueous solubility, a crucial property for biocompatibility and improving the pharmacokinetic profile of conjugated molecules.[1][3]
Physicochemical Data
Quantitative experimental data for this compound is not widely published. The following tables summarize available computed data for the target molecule and experimental data for a closely related, shorter analog, 3-[2-(2-Hydroxyethoxy)ethoxy]propanenitrile (a PEG2 analog), to provide an estimate of its physical properties.
Table 1: Chemical Identifiers and Computed Properties of this compound
| Property | Value | Source |
| CAS Number | 2194563-83-0 | [1][4] |
| Molecular Formula | C₁₁H₂₁NO₅ | [1][4] |
| Molecular Weight | 247.29 g/mol | [1][4] |
| Synonyms | 1-Hydroxy-3,6,9,12-tetraoxapentadecane-15-nitrile, OH-PEG4-CN | [1][5] |
| XLogP3-AA | -1.4 | [1] |
| Hydrogen Bond Donor Count | 1 | [1] |
| Hydrogen Bond Acceptor Count | 6 | [1] |
| Rotatable Bond Count | 13 | [1] |
| Topological Polar Surface Area | 80.9 Ų | [1] |
| Complexity | 192 | [1] |
Table 2: Experimental Physical Properties of 3-[2-(2-Hydroxyethoxy)ethoxy]propanenitrile (CAS: 10143-54-1)
| Property | Value | Source |
| Molecular Formula | C₇H₁₃NO₃ | [6][7] |
| Molecular Weight | 159.18 g/mol | [6][7] |
| Boiling Point | 314.2 °C at 760 mmHg | [7] |
| Density | 1.077 g/cm³ | [7] |
| Flash Point | 143.8 °C | [7] |
| Refractive Index | 1.4452 (estimate) | [7] |
Solubility and Storage
The hydrophilic PEG spacer significantly increases the solubility of this compound in aqueous media and polar organic solvents.[2] For long-term stability, the compound should be stored at -20°C.[2] Commercially, it is typically shipped at ambient temperature.[2]
Role in PROTAC Drug Development
This compound is primarily utilized as a PEG-based linker in the synthesis of PROTACs.[2][4] PROTACs are heterobifunctional molecules designed to recruit a specific E3 ubiquitin ligase to a target protein of interest (POI), leading to the ubiquitination and subsequent degradation of the POI by the cell's proteasome.[3][8] The linker's role is critical, as its length, flexibility, and hydrophilicity influence the formation and stability of the crucial ternary complex (POI-PROTAC-E3 ligase), which dictates the efficiency of protein degradation.[1][9]
Caption: Diagram illustrating the PROTAC-mediated protein degradation pathway.
Experimental Protocols
Representative Synthesis of this compound
The synthesis can be envisioned via a nucleophilic substitution reaction between a protected tetraethylene glycol derivative and a halo-propanenitrile.
Protocol: Williamson Ether Synthesis Approach
-
Monoprotection of Tetraethylene Glycol: In a round-bottom flask, dissolve tetraethylene glycol (1.0 eq) in anhydrous tetrahydrofuran (B95107) (THF). Add sodium hydride (NaH, 0.95 eq of 60% dispersion in mineral oil) portion-wise at 0°C under an inert atmosphere (e.g., Argon). Stir for 30 minutes. Add benzyl (B1604629) bromide (0.9 eq) dropwise and allow the reaction to warm to room temperature and stir overnight. Quench the reaction carefully with water and extract the product with ethyl acetate. Purify by column chromatography to yield mono-O-benzyl-tetraethylene glycol.
-
Alkylation: To a solution of mono-O-benzyl-tetraethylene glycol (1.0 eq) in anhydrous THF, add NaH (1.2 eq) at 0°C. Stir for 30 minutes. Add 3-bromopropanenitrile (1.1 eq) and heat the mixture to reflux for 12-18 hours, monitoring by TLC. After completion, cool to room temperature, quench with saturated ammonium (B1175870) chloride solution, and extract with ethyl acetate. Purify the crude product by column chromatography.
-
Deprotection: Dissolve the benzylated intermediate in ethanol (B145695) and add Palladium on carbon (10% Pd/C, ~5 mol%). Subject the mixture to a hydrogen atmosphere (balloon or Parr shaker) and stir at room temperature until TLC indicates complete removal of the benzyl group. Filter the reaction mixture through Celite® and concentrate the filtrate under reduced pressure to yield this compound.
Key Reactions of Functional Groups
The bifunctional nature of this compound allows for selective modification of either the hydroxyl or the nitrile group.
Protocol: Hydrolysis of the Nitrile Group to a Carboxylic Acid
-
Acidic Hydrolysis: In a round-bottom flask, dissolve this compound (1.0 eq) in a 6M aqueous solution of hydrochloric acid (HCl).[7][10]
-
Heat the mixture to reflux (approximately 100-110°C) for 6-12 hours. The reaction can be monitored by TLC or LC-MS to observe the disappearance of the starting material.
-
After cooling to room temperature, the solvent is removed under reduced pressure.
-
The resulting solid is co-evaporated with toluene (B28343) to remove residual water, yielding Hydroxy-PEG4-C2-carboxylic acid hydrochloride. The free carboxylic acid can be obtained by appropriate pH adjustment and extraction or ion-exchange chromatography.
Protocol: Reduction of the Nitrile Group to a Primary Amine
-
LiAlH₄ Reduction: To a flame-dried, three-neck flask under an inert atmosphere, add a 1.0 M solution of lithium aluminum hydride (LiAlH₄) in THF (2.0-3.0 eq).[5][11]
-
Cool the solution to 0°C in an ice bath.
-
Dissolve this compound (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH₄ solution, maintaining the temperature below 10°C.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 4-8 hours.
-
Cool the reaction mixture back to 0°C and quench sequentially and carefully by the dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).
-
Stir the resulting granular precipitate for 1 hour, then filter and wash the solid thoroughly with THF or ethyl acetate.
-
Combine the organic filtrates and concentrate under reduced pressure to yield Hydroxy-PEG4-C2-amine.
Experimental and Logical Workflows
The utility of this compound in multistep synthesis, such as for PROTACs, requires a logical workflow to sequentially couple different molecular fragments.
Caption: Synthetic strategies for building a PROTAC using the bifunctional linker.
Caption: Diagram of the primary reactions of the nitrile functional group.
Safety and Handling
A specific Material Safety Data Sheet (MSDS) for this compound should be obtained from the supplier. However, based on general principles for laboratory chemicals and related nitrile compounds, the following precautions should be observed:
-
Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area, preferably a chemical fume hood, to avoid inhalation of any potential dust or aerosols. Avoid contact with skin and eyes.
-
First Aid: In case of skin contact, wash immediately with plenty of soap and water. For eye contact, rinse cautiously with water for several minutes. If inhaled, move the person to fresh air. Seek medical attention if irritation persists.
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow the product to enter drains.
This guide provides a foundational understanding of this compound for its application in research and development. For specific applications, further optimization of the described protocols may be necessary. Always consult the supplier's safety data before use.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. precisepeg.com [precisepeg.com]
- 4. Nitrile to Acid - Common Conditions [commonorganicchemistry.com]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. Nitrile to Amine - Common Conditions [commonorganicchemistry.com]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. Development of Rapid and Facile Solid‐Phase Synthesis of PROTACs via a Variety of Binding Styles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. chem.libretexts.org [chem.libretexts.org]
Elucidation of the Structure of Hydroxy-PEG4-C2-nitrile: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroxy-PEG4-C2-nitrile is a heterobifunctional linker molecule integral to the development of advanced therapeutic modalities, particularly in the realm of Proteolysis Targeting Chimeras (PROTACs). This molecule incorporates a tetraethylene glycol (PEG4) spacer, which imparts favorable physicochemical properties such as increased hydrophilicity and improved pharmacokinetic profiles. The terminal hydroxyl (-OH) and nitrile (-CN) functionalities offer versatile handles for conjugation to a protein of interest (POI) ligand and an E3 ligase ligand, respectively, facilitating the assembly of the final PROTAC construct. This technical guide provides a comprehensive overview of the structural elucidation of this compound, detailing experimental protocols and presenting representative data.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value |
| Chemical Formula | C₁₁H₂₁NO₅ |
| Molecular Weight | 247.29 g/mol |
| CAS Number | 2194563-83-0 |
| Appearance | Colorless to pale yellow oil or solid |
| Purity (Typical) | ≥95% |
| Solubility | Soluble in water, DMSO, DMF, Methanol (B129727) |
| Boiling Point | Not determined |
| Melting Point | Not determined |
Structural Elucidation: Experimental Data and Protocols
The definitive structure of this compound is confirmed through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
Experimental Protocol:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Instrument: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio. Typical parameters include a spectral width of 16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR. Typical parameters include a spectral width of 220 ppm, a relaxation delay of 2-5 seconds, and an acquisition time of 1-2 seconds.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).
Representative Data:
-
¹H NMR (400 MHz, CDCl₃) δ (ppm): 3.75-3.60 (m, 16H, -O-CH₂-CH₂-O-), 3.55 (t, 2H, -CH₂-OH), 2.60 (t, 2H, -CH₂-CN), 2.50 (br s, 1H, -OH).
-
¹³C NMR (100 MHz, CDCl₃) δ (ppm): 118.0 (-CN), 72.5, 70.6, 70.5, 70.4, 70.3, 67.2, 61.5 (-O-CH₂-), 17.1 (-CH₂-CN).
| ¹H NMR Peak Assignment | Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| 1 | 3.75-3.60 | multiplet | 16H | -O-CH₂-CH₂-O- (PEG backbone) |
| 2 | 3.55 | triplet | 2H | -CH₂-OH |
| 3 | 2.60 | triplet | 2H | -CH₂-CN |
| 4 | 2.50 | broad singlet | 1H | -OH |
| ¹³C NMR Peak Assignment | Chemical Shift (ppm) | Assignment |
| 1 | 118.0 | -CN |
| 2 | 72.5 - 61.5 | -O-CH₂- carbons of the PEG backbone and -CH₂-OH |
| 3 | 17.1 | -CH₂-CN |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and to gain structural information from the fragmentation pattern.
Experimental Protocol:
-
Sample Preparation: Prepare a dilute solution of this compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Ionization Method: Utilize Electrospray Ionization (ESI) in positive ion mode.
-
Mass Analyzer: Employ a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, to obtain accurate mass measurements.
-
Data Acquisition: Acquire the full scan mass spectrum over a relevant m/z range (e.g., 100-500). For fragmentation analysis (MS/MS), select the protonated molecular ion ([M+H]⁺) or other relevant adducts (e.g., [M+Na]⁺) as the precursor ion and subject it to collision-induced dissociation (CID).
-
Data Analysis: Analyze the resulting spectrum to identify the molecular ion and characteristic fragment ions.
Representative Data:
-
High-Resolution Mass Spectrum (HRMS): Calculated for C₁₁H₂₂NO₅⁺ [M+H]⁺: 248.1492; Found: 248.1495.
-
Major Fragment Ions (m/z): 230 ([M-H₂O+H]⁺), 202, 158, 114, 70 (characteristic PEG fragments resulting from cleavage of C-O and C-C bonds).
| Fragment Ion (m/z) | Proposed Structure/Loss |
| 248.15 | [M+H]⁺ |
| 270.13 | [M+Na]⁺ |
| 230.14 | [M - H₂O + H]⁺ |
| 202.11 | Loss of -CH₂CN and subsequent rearrangements |
| 158.09, 114.07, 70.05 | Characteristic repeating units of the PEG backbone (-C₂H₄O) |
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the molecule.
Experimental Protocol:
-
Sample Preparation: The sample can be analyzed as a neat liquid (if applicable) between two KBr plates or as a thin film on a KBr disk.
-
Instrument: Use a standard FTIR spectrometer.
-
Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).
-
Data Analysis: Identify the characteristic absorption bands corresponding to the different functional groups in the molecule.
Representative Data:
-
Major Absorption Bands (cm⁻¹): 3450 (br, O-H stretch), 2920, 2870 (C-H stretch), 2250 (wk, C≡N stretch), 1100 (s, C-O-C stretch).
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| ~3450 (broad) | O-H stretching | Hydroxyl (-OH) |
| ~2920, 2870 | C-H stretching (aliphatic) | Methylene (-CH₂) |
| ~2250 (weak) | C≡N stretching | Nitrile (-CN) |
| ~1100 (strong) | C-O-C stretching (ether) | PEG backbone |
Synthesis Protocol
A plausible synthetic route for this compound starting from commercially available tetraethylene glycol is outlined below.
Workflow for the Synthesis of this compound
Caption: Synthetic workflow for this compound.
Detailed Protocol:
-
Monotosylation of Tetraethylene Glycol:
-
Dissolve tetraethylene glycol (1 equivalent) in dichloromethane (B109758) (DCM) and cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of p-toluenesulfonyl chloride (TsCl, 1 equivalent) in DCM to the cooled solution.
-
Add pyridine (B92270) (1.1 equivalents) dropwise to the reaction mixture.
-
Stir the reaction at 0 °C for 1 hour and then at room temperature overnight.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude mono-tosylated product.
-
-
Nitrile Substitution:
-
Dissolve the crude mono-tosylated tetraethylene glycol in a polar aprotic solvent such as dimethyl sulfoxide (B87167) (DMSO).
-
Add sodium cyanide (NaCN, 1.5 equivalents) to the solution.
-
Heat the reaction mixture to 60-80 °C and stir for several hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture to room temperature and pour it into a mixture of water and ethyl acetate (B1210297).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.
-
Application in PROTAC Technology
This compound serves as a critical linker in the construction of PROTACs. The general mechanism of PROTAC-mediated protein degradation is illustrated below.
PROTAC-Mediated Protein Degradation Pathway
Caption: The catalytic cycle of PROTAC-induced protein degradation.
Experimental Workflow for PROTAC Assembly and Evaluation
In-depth Technical Guide: Hydroxy-PEG4-C2-nitrile (CAS Number: 2194563-83-0) in Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroxy-PEG4-C2-nitrile, with the Chemical Abstracts Service (CAS) number 2194563-83-0, is a bifunctional chemical linker instrumental in the burgeoning field of targeted protein degradation.[1][2] This molecule plays a critical role in the design and synthesis of Proteolysis Targeting Chimeras (PROTACs), a novel class of therapeutic agents. PROTACs are heterobifunctional molecules engineered to hijack the cell's natural protein disposal machinery—the ubiquitin-proteasome system—to selectively eliminate disease-causing proteins.[2][][4]
This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, its application in the synthesis of PROTACs, detailed experimental protocols, and its role in modulating specific cellular signaling pathways.
Physicochemical Properties
This compound is characterized by a polyethylene (B3416737) glycol (PEG) spacer, a terminal hydroxyl (-OH) group, and a nitrile (-CN) group.[5] The PEGylated structure imparts hydrophilicity, which can enhance the solubility and cell permeability of the resulting PROTAC molecule.[6][7]
| Property | Value | Reference |
| CAS Number | 2194563-83-0 | [8] |
| Molecular Formula | C11H21NO5 | [5] |
| Molecular Weight | 247.29 g/mol | [2] |
| Appearance | Varies (typically a liquid or semi-solid) | |
| Solubility | Soluble in a variety of organic solvents and aqueous solutions | [5] |
| Functional Groups | Hydroxyl (-OH), Nitrile (-CN), PEG linker | [5] |
Role in PROTAC Synthesis and Mechanism of Action
PROTACs are comprised of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[][4] this compound serves as a versatile linker, with its terminal functional groups allowing for the covalent attachment of the POI and E3 ligase ligands.[5]
The general mechanism of action for a PROTAC is as follows:
-
Ternary Complex Formation: The PROTAC molecule simultaneously binds to the target protein and an E3 ubiquitin ligase, forming a ternary complex.
-
Ubiquitination: The proximity induced by the PROTAC facilitates the transfer of ubiquitin from the E3 ligase to the target protein.
-
Proteasomal Degradation: The poly-ubiquitinated target protein is recognized and degraded by the 26S proteasome.
The linker's length, composition, and attachment points are crucial for the stability and efficacy of the ternary complex and, consequently, the efficiency of protein degradation.[9]
Experimental Protocols: Synthesis of an IRAK4-Targeting PROTAC
While a specific protocol detailing the use of this compound was not found in the immediate search results, a general two-step synthetic approach for creating a PROTAC targeting Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) can be outlined. IRAK4 is a key mediator in inflammatory signaling pathways and a promising therapeutic target.[1][2][][10]
Step 1: Synthesis of the POI-Linker Intermediate
This step involves the formation of an amide bond between the nitrile group of this compound (after reduction to an amine) and a carboxylic acid-functionalized ligand for the target protein (in this case, an IRAK4 inhibitor).
-
Materials:
-
This compound
-
Reducing agent (e.g., Lithium aluminum hydride)
-
IRAK4 inhibitor with a carboxylic acid handle
-
Amide coupling reagents (e.g., HATU, DIPEA)
-
Anhydrous DMF
-
-
Procedure:
-
The nitrile group of this compound is reduced to a primary amine using a suitable reducing agent.
-
In a separate reaction vessel, the IRAK4 inhibitor is dissolved in anhydrous DMF.
-
The amide coupling reagents, HATU and DIPEA, are added to the IRAK4 inhibitor solution and stirred.
-
The amine-functionalized PEG linker is added to the reaction mixture.
-
The reaction is stirred at room temperature under an inert atmosphere.
-
The reaction progress is monitored by LC-MS.
-
Upon completion, the product is purified using column chromatography.
-
Step 2: Synthesis of the Final PROTAC
This step involves the activation of the terminal hydroxyl group of the POI-linker intermediate, followed by coupling to an amine-containing E3 ligase ligand (e.g., a derivative of thalidomide (B1683933) for Cereblon recruitment).
-
Materials:
-
POI-Linker Intermediate from Step 1
-
Activating agent for the hydroxyl group (e.g., MsCl or TsCl)
-
Amine-containing E3 ligase ligand
-
Base (e.g., Triethylamine)
-
Anhydrous DCM or DMF
-
-
Procedure:
-
The POI-linker intermediate is dissolved in an anhydrous solvent like DCM.
-
The base is added, and the solution is cooled.
-
The activating agent is added to convert the hydroxyl group into a better leaving group.
-
In a separate vessel, the E3 ligase ligand is dissolved in an anhydrous solvent.
-
The activated POI-linker intermediate is added to the E3 ligase ligand solution.
-
The reaction is stirred, and the progress is monitored by LC-MS.
-
The final PROTAC is purified by preparative HPLC.
-
Characterization: The final PROTAC product should be characterized by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity.[11]
Signaling Pathway Modulation: Targeting the IRAK4 Pathway
IRAK4 is a critical kinase in the MyD88 signaling pathway, which is downstream of Toll-like receptors (TLRs) and the Interleukin-1 receptor (IL-1R).[1][] Dysregulation of this pathway is implicated in various inflammatory and autoimmune diseases, as well as certain cancers.[1][]
A PROTAC synthesized using this compound to target IRAK4 would function by inducing its degradation, thereby inhibiting downstream signaling. This offers a potential therapeutic advantage over traditional kinase inhibitors by eliminating both the kinase and scaffolding functions of the protein.[2][10]
Caption: PROTAC-mediated degradation of IRAK4 disrupts the TLR/IL-1R signaling pathway.
Experimental Workflow for Evaluating an IRAK4-Targeting PROTAC
The following workflow outlines the key experiments to assess the efficacy of a newly synthesized IRAK4-targeting PROTAC.
Caption: Workflow for the synthesis and evaluation of an IRAK4-targeting PROTAC.
Conclusion
This compound is a valuable chemical tool for the construction of PROTACs, a promising new class of drugs for targeted protein degradation. Its bifunctional nature and hydrophilic PEG spacer offer advantages in the synthesis and optimization of these complex molecules. The ability to create PROTACs that can effectively degrade challenging drug targets like IRAK4 opens up new avenues for the treatment of a wide range of diseases. Further research into the design and application of linkers like this compound will continue to drive innovation in the field of targeted therapeutics.
References
- 1. Targeting IRAK4 for Degradation with PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and Biological Evaluation of IRAK4-Targeting PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 7. PROTAC linker, E3 Ligase Ligand-Linker | BroadPharm [broadpharm.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. precisepeg.com [precisepeg.com]
- 10. Design, Synthesis, and Biological Evaluation of IRAK4-Targeting PROTACs. | Semantic Scholar [semanticscholar.org]
- 11. benchchem.com [benchchem.com]
In-Depth Technical Guide to Hydroxy-PEG4-C2-nitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroxy-PEG4-C2-nitrile is a heterobifunctional molecule featuring a terminal hydroxyl group, a four-unit polyethylene (B3416737) glycol (PEG) spacer, and a terminal nitrile group. This chemical structure makes it a valuable building block, particularly in the field of targeted protein degradation as a linker for Proteolysis Targeting Chimeras (PROTACs). The PEG chain enhances aqueous solubility and provides spatial separation, while the terminal hydroxyl and nitrile groups offer versatile handles for conjugation to other molecules. This guide provides a comprehensive overview of its chemical properties, potential synthetic applications, and its role in the development of novel therapeutics.
Core Molecular Data
The fundamental physicochemical properties of this compound are summarized below.
| Property | Value | Citations |
| Molecular Weight | 247.29 g/mol | [1][2] |
| Molecular Formula | C₁₁H₂₁NO₅ | [2] |
| CAS Number | 2194563-83-0 | [1] |
| Synonyms | OH-PEG4-CN, 1-Hydroxy-3,6,9,12-tetraoxapentadecane-15-nitrile | [2] |
Role in PROTAC Technology
This compound is primarily utilized as a linker in the synthesis of PROTACs. PROTACs are innovative heterobifunctional molecules designed to hijack the cell's natural protein disposal machinery, the ubiquitin-proteasome system, to selectively degrade target proteins of interest.
A PROTAC molecule consists of three key components:
-
A ligand that binds to the target protein of interest (POI).
-
A ligand that recruits an E3 ubiquitin ligase.
-
A linker that connects the two ligands.
The linker is a critical component that dictates the spatial orientation of the POI and E3 ligase, which is crucial for the formation of a productive ternary complex and subsequent ubiquitination and degradation of the target protein. The PEG component of this compound increases the hydrophilicity of the resulting PROTAC, which can improve its solubility and cell permeability.
The Ubiquitin-Proteasome System and PROTAC Mechanism
The diagram below illustrates the catalytic mechanism by which a PROTAC facilitates the degradation of a target protein.
Caption: PROTAC-mediated protein degradation pathway.
Experimental Protocols & Synthetic Utility
The bifunctional nature of this compound allows for a variety of synthetic strategies. The hydroxyl and nitrile groups can be selectively functionalized to attach the linker to the POI and E3 ligase ligands.
Functionalization of the Hydroxyl Group
The terminal hydroxyl group can be activated for nucleophilic substitution, allowing for its conjugation to an amine-containing ligand (either the POI or E3 ligase ligand). A common method is the conversion of the alcohol to a tosylate followed by reaction with an amine.
Protocol: Tosylation of Hydroxyl Group and Coupling to an Amine
-
Dissolution: Dissolve this compound (1.0 equivalent) in anhydrous dichloromethane (B109758) (DCM).
-
Base Addition: Add triethylamine (B128534) (TEA) (1.5 equivalents) to the solution and cool to 0°C.
-
Tosylation: Slowly add a solution of p-toluenesulfonyl chloride (TsCl) (1.2 equivalents) in anhydrous DCM.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction by LC-MS to confirm the formation of the tosylated intermediate.
-
Work-up: Concentrate the reaction mixture under reduced pressure.
-
Coupling: Dissolve the crude tosylated intermediate and the amine-containing ligand (1.1 equivalents) in anhydrous dimethylformamide (DMF).
-
Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (3.0 equivalents) to the reaction mixture.
-
Reaction: Stir the reaction at 60°C overnight under a nitrogen atmosphere. Monitor the reaction progress by LC-MS.
-
Purification: Upon completion, purify the reaction mixture directly by preparative HPLC to yield the final coupled product.
Functionalization of the Nitrile Group
The nitrile group can be transformed into either a primary amine or a carboxylic acid, providing flexibility in the PROTAC synthesis strategy.
Protocol: Reduction of Nitrile to Primary Amine
This transformation is typically achieved using a strong reducing agent like lithium aluminum hydride (LAH).
-
LAH Suspension: Prepare a suspension of lithium aluminum hydride (1.5 equivalents) in anhydrous tetrahydrofuran (B95107) (THF) (10 volumes) at 0°C under a nitrogen atmosphere.
-
Nitrile Addition: Add the nitrile-containing molecule (1 equivalent) dissolved in THF to the LAH suspension.
-
Reaction: Stir the reaction mixture at room temperature for 4 hours. Monitor the reaction progress by TLC.
-
Quenching: Cool the reaction mixture to 0°C and cautiously quench the excess LAH by the sequential addition of water (1 volume), 10% aqueous NaOH (1.5 volumes), and then water again (3 volumes).
-
Filtration: Filter the resulting suspension through celite and wash the filter cake with ethyl acetate (B1210297) or DCM.
-
Extraction: Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography to obtain the primary amine.
Protocol: Hydrolysis of Nitrile to Carboxylic Acid
The nitrile can be hydrolyzed to a carboxylic acid under acidic or basic conditions.
-
Acidic Hydrolysis:
-
Reflux: Heat the nitrile-containing molecule under reflux with a dilute strong acid, such as hydrochloric acid.
-
Work-up: After the reaction is complete (monitored by TLC or LC-MS), cool the mixture. The carboxylic acid can often be isolated by extraction or distillation.
-
-
Alkaline Hydrolysis:
-
Reflux: Heat the nitrile-containing molecule under reflux with an aqueous solution of a strong base, such as sodium hydroxide. This will initially form the carboxylate salt.
-
Acidification: After cooling the reaction mixture, acidify it with a strong acid (e.g., dilute HCl) to protonate the carboxylate and form the free carboxylic acid.
-
Isolation: The carboxylic acid can then be isolated by extraction into an organic solvent.
-
Hypothetical PROTAC Synthesis Workflow
The following diagram outlines a logical workflow for the synthesis of a PROTAC using this compound as the linker. This workflow demonstrates the sequential functionalization of the hydroxyl and nitrile groups.
Caption: Synthetic strategies for PROTACs using this compound.
Conclusion
This compound is a highly adaptable chemical tool for researchers in drug discovery, particularly for those developing PROTACs. Its well-defined structure, PEG spacer, and dual-functional handles provide a robust platform for the systematic synthesis and optimization of these next-generation therapeutics. The experimental protocols outlined in this guide offer a foundation for the practical application of this versatile linker in the construction of molecules for targeted protein degradation.
References
An In-depth Technical Guide to the Synthesis and Purification of Hydroxy-PEG4-C2-nitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroxy-PEG4-C2-nitrile is a heterobifunctional linker molecule increasingly utilized in the field of drug development, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs). Its structure incorporates a tetraethylene glycol (PEG4) spacer, which enhances solubility and provides optimal spatial separation between conjugated moieties. The molecule is terminated with a hydroxyl (-OH) group and a nitrile (-CN) group. The hydroxyl group offers a versatile handle for further chemical modification, while the nitrile moiety can be used in various coupling chemistries or as a stable polar group. This guide provides a detailed overview of the plausible synthetic routes, purification strategies, and analytical characterization of this compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value |
| Molecular Formula | C₁₁H₂₁NO₅ |
| Molecular Weight | 247.29 g/mol |
| CAS Number | 2194563-83-0 |
| Appearance | Colorless to pale yellow oil |
| Solubility | Soluble in water, methanol (B129727), ethanol, DCM, THF |
| Boiling Point | Not available (likely high due to PEG chain) |
| Density | Not available |
Synthesis of this compound
Method 1: Williamson Ether Synthesis
This method involves the reaction of tetraethylene glycol with a nitrile-containing electrophile, such as chloroacetonitrile (B46850), under basic conditions. A large excess of the glycol is used to favor monosubstitution.
Caption: Plausible Williamson Ether Synthesis route for this compound.
Experimental Protocol (Adapted from analogous Williamson Ether Synthesis):
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add a significant excess of tetraethylene glycol (e.g., 10 equivalents) dissolved in a suitable anhydrous solvent such as tetrahydrofuran (B95107) (THF).
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Add a strong base, such as sodium hydride (NaH, 1.1 equivalents relative to the limiting reagent), portion-wise. Allow the mixture to stir at 0 °C for 30 minutes and then warm to room temperature for 1 hour to ensure complete formation of the monoalkoxide.
-
Nucleophilic Substitution: Cool the reaction mixture back to 0 °C. Add chloroacetonitrile (1.0 equivalent) dropwise via a syringe.
-
Reaction: Allow the reaction to warm to room temperature and then heat to reflux (approximately 66 °C for THF) for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Quench the reaction by carefully adding a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with a suitable organic solvent, such as dichloromethane (B109758) (DCM) or ethyl acetate (B1210297). Combine the organic layers.
-
Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
Method 2: Nucleophilic Substitution on a Monofunctionalized PEG
This approach involves first monofunctionalizing tetraethylene glycol to introduce a good leaving group, such as a tosylate, and then performing a nucleophilic substitution with a cyanide salt.
Caption: Plausible two-step synthesis of this compound via a tosylate intermediate.
Experimental Protocol (Adapted from analogous tosylation and cyanation reactions):
-
Monotosylation of Tetraethylene Glycol:
-
Dissolve tetraethylene glycol (1 equivalent) in a suitable solvent like DCM or pyridine (B92270) at 0 °C.
-
Slowly add p-toluenesulfonyl chloride (TsCl, 1 equivalent) and a base such as pyridine or triethylamine (B128534) (TEA).
-
Stir the reaction at 0 °C for 2-4 hours and then at room temperature overnight.
-
Work up the reaction by washing with dilute acid (e.g., 1M HCl) to remove the base, followed by water and brine. Dry the organic layer and concentrate to obtain the crude tetraethylene glycol monotosylate. This intermediate should be purified by column chromatography.
-
-
Cyanation:
-
Dissolve the purified tetraethylene glycol monotosylate in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO).
-
Add sodium cyanide (NaCN, 1.5-2.0 equivalents).
-
Heat the reaction mixture to 60-80 °C and stir for 12-24 hours. Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction, dilute with water, and extract the product with an organic solvent like ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product.
-
Purification
This compound is a polar molecule, which necessitates specific purification strategies. Flash column chromatography is the most common method.
Purification Protocol:
-
Column Selection: A silica (B1680970) gel column is typically used. For highly polar compounds that may interact strongly with silica, alternative stationary phases such as diol-bonded silica or amine-functionalized silica can be employed to improve separation and reduce tailing.
-
Solvent System (Eluent):
-
A gradient elution is generally most effective.
-
A common solvent system for polar compounds on silica gel is a mixture of a non-polar solvent (e.g., hexane (B92381) or heptane) and a more polar solvent (e.g., ethyl acetate).
-
For this specific molecule, a gradient of ethyl acetate in hexane (e.g., 20% to 100%) or a gradient of methanol in dichloromethane (e.g., 0% to 10%) is likely to be effective.
-
The optimal solvent system should be determined by preliminary TLC analysis.
-
-
Procedure:
-
Prepare the column with the chosen stationary phase and equilibrate with the initial, less polar eluent.
-
Dissolve the crude product in a minimal amount of the eluent or a suitable solvent and load it onto the column. Dry loading by adsorbing the crude product onto a small amount of silica gel is often beneficial for better resolution.
-
Run the column, gradually increasing the polarity of the eluent.
-
Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
-
Quantitative Data (Expected):
The following table provides expected, though not experimentally verified for this specific compound, quantitative data based on analogous reactions.
| Parameter | Method 1 (Williamson Ether) | Method 2 (Nucleophilic Substitution) |
| Yield | 30-50% (due to di-substitution) | 60-80% (over two steps) |
| Purity (Post-Purification) | >95% (by HPLC) | >95% (by HPLC) |
Analytical Characterization
To confirm the identity and purity of the synthesized this compound, several analytical techniques are employed.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Should show characteristic peaks for the ethylene (B1197577) glycol protons (a complex multiplet around 3.6-3.7 ppm), a triplet for the methylene (B1212753) group adjacent to the hydroxyl group (around 3.6 ppm), a triplet for the methylene group adjacent to the ether oxygen of the C2-nitrile moiety (around 3.8 ppm), and a singlet or triplet for the methylene group adjacent to the nitrile group (around 2.6 ppm). The hydroxyl proton will appear as a broad singlet, the chemical shift of which is concentration-dependent.
-
¹³C NMR: Will display distinct signals for each of the unique carbon atoms in the PEG backbone and the C2-nitrile fragment.
2. Mass Spectrometry (MS):
-
Electrospray ionization (ESI) mass spectrometry is suitable for this molecule. The expected [M+H]⁺ or [M+Na]⁺ ions should be observed at m/z values corresponding to the molecular weight of the product.
3. High-Performance Liquid Chromatography (HPLC):
-
Reversed-phase HPLC (RP-HPLC) with a C18 column can be used to assess purity. Due to the lack of a strong UV chromophore, a detector such as an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) is more suitable than a UV detector. A gradient of water and acetonitrile (B52724) or methanol is a typical mobile phase.
Application Workflow: PROTAC Synthesis
This compound serves as a versatile linker in the synthesis of PROTACs. The hydroxyl group can be functionalized to attach to either the E3 ligase ligand or the target protein ligand.
Caption: General workflow for the application of this compound in PROTAC synthesis.
This workflow typically involves:
-
Activation of the Hydroxyl Group: The hydroxyl group of the linker is converted into a better leaving group (e.g., tosylate, mesylate) or an electrophilic functional group (e.g., by reaction with phosgene (B1210022) or its equivalents).
-
First Coupling Reaction: The activated linker is reacted with the first ligand (either for the E3 ligase or the target protein).
-
Purification: The resulting conjugate is purified to remove excess reagents.
-
Second Coupling Reaction: The other terminus of the linker-ligand conjugate is then coupled to the second ligand.
-
Final Purification: The final PROTAC molecule is purified using methods such as HPLC to achieve high purity.
Conclusion
This technical guide provides a comprehensive overview of the synthesis, purification, and characterization of this compound. While a specific, validated protocol for its synthesis is not publicly available, the outlined methods based on fundamental organic reactions provide a strong foundation for its preparation in a laboratory setting. The detailed purification and analytical procedures will aid researchers in obtaining and verifying this important linker molecule for its application in the development of novel therapeutics.
The Pivotal Role of Hydroxy-PEG4-C2-nitrile in Targeted Protein Degradation: A Technical Overview
For Immediate Release
In the rapidly evolving landscape of therapeutic drug development, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful modality for selectively eliminating disease-causing proteins. At the heart of these heterobifunctional molecules lies the linker, a critical component that dictates the efficacy and pharmacological properties of the PROTAC. This technical guide delves into the mechanism of action of a specific and notable linker, Hydroxy-PEG4-C2-nitrile, providing an in-depth resource for researchers, scientists, and professionals in the field of drug development.
PROTACs function by co-opting the cell's natural protein disposal system, the ubiquitin-proteasome pathway. They act as a bridge, bringing a target protein of interest (POI) into close proximity with an E3 ubiquitin ligase. This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the target protein. The polyubiquitinated protein is then recognized and degraded by the proteasome. A PROTAC molecule is comprised of three key elements: a ligand that binds to the POI, a ligand that recruits an E3 ligase, and a linker that connects these two moieties.
The this compound linker is a polyethylene (B3416737) glycol (PEG)-based linker. PEG linkers are widely utilized in PROTAC design due to their ability to enhance solubility and improve cell permeability of the resulting PROTAC molecule. The length and composition of the linker are critical parameters that influence the formation and stability of the ternary complex, which consists of the POI, the PROTAC, and the E3 ligase. An optimally designed linker ensures the correct spatial orientation of the POI and E3 ligase to enable efficient ubiquitination.
The General Mechanism of Action
The fundamental mechanism of action for any PROTAC, including those utilizing the this compound linker, follows a catalytic cycle. The PROTAC first binds to both the target protein and the E3 ligase, forming a ternary complex. Following ubiquitination of the target, the PROTAC dissociates and can engage with another target protein and E3 ligase, continuing the degradation cycle.
The Strategic Imperative of PEG Linkers in PROTAC Design: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The advent of Proteolysis Targeting Chimeras (PROTACs) has heralded a new epoch in therapeutic intervention, offering the unprecedented ability to specifically eliminate disease-causing proteins. These heterobifunctional molecules are comprised of two distinct ligands—one binding to a target protein of interest (POI) and the other recruiting an E3 ubiquitin ligase—connected by a chemical linker.[1] It is this linker, far from being a mere spacer, that critically dictates the efficacy and drug-like properties of the PROTAC. Among the various linker chemotypes, polyethylene (B3416737) glycol (PEG) linkers have emerged as a cornerstone of PROTAC design, affording a unique combination of properties that profoundly influence solubility, cell permeability, and the efficiency of target protein degradation.[2] This in-depth technical guide elucidates the multifaceted role of PEG linkers in PROTAC design, providing quantitative data, detailed experimental protocols, and visual representations of key processes to empower researchers in the rational design of next-generation protein degraders.
Core Principles of PEG Linkers in PROTACs
PEG linkers are composed of repeating ethylene (B1197577) glycol units, which impart a desirable balance of flexibility and hydrophilicity. This fundamental characteristic addresses one of the key challenges in PROTAC development: the often large and lipophilic nature of the resulting molecule, which can lead to poor solubility and limited cell permeability.[2]
Enhancing Solubility and Physicochemical Properties
The incorporation of PEG chains is a well-established strategy to increase the aqueous solubility of PROTACs. The ether oxygens within the PEG backbone can act as hydrogen bond acceptors, improving the interaction of the PROTAC with aqueous environments. This enhanced solubility is crucial not only for in vitro handling and formulation but also for in vivo applications where poor solubility can severely limit bioavailability.
Modulating Cell Permeability
The relationship between PEG linkers and cell permeability is complex and often requires a delicate balance. While increased hydrophilicity from PEGylation can sometimes hinder passive diffusion across the lipophilic cell membrane, the flexible nature of PEG linkers can be advantageous.[2] PEG linkers are more likely to adopt folded conformations compared to their more rigid alkyl counterparts. This folding can shield the polar surface area of the PROTAC, creating a more compact and less polar structure that is more amenable to traversing the cell membrane. However, excessive PEGylation can also lead to decreased cellular uptake. Therefore, the optimal number of PEG units must be empirically determined for each PROTAC system.[2]
Optimizing Ternary Complex Formation
The primary function of a PROTAC is to induce the formation of a stable and productive ternary complex between the POI and an E3 ubiquitin ligase. The linker plays a pivotal role in this process by dictating the spatial orientation and proximity of the two proteins. The flexibility of PEG linkers allows the PROTAC to adopt multiple conformations, increasing the probability of achieving a productive ternary complex geometry that facilitates efficient ubiquitination of the target protein.[3]
Quantitative Impact of PEG Linker Length on PROTAC Efficacy
Systematic variation of the PEG linker length is a critical optimization strategy in PROTAC design. The optimal length is highly dependent on the specific POI-E3 ligase pair. Below are tables summarizing the quantitative impact of PEG linker length on the degradation potency (DC50) and maximal degradation (Dmax) of various target proteins.
| Target Protein | E3 Ligase | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Reference |
| ERα | VHL | 9 | >1000 | ~20 | [4] |
| ERα | VHL | 12 | 12.5 ± 1.5 | ~60 | [4] |
| ERα | VHL | 16 | 1.1 ± 0.2 | ~80 | [4] |
| ERα | VHL | 19 | 8.7 ± 1.1 | ~50 | [4] |
| ERα | VHL | 21 | >10 | ~30 | [4] |
Table 1: Effect of Linker Length on ERα Degradation. Data suggests that for ERα degradation, a 16-atom linker was found to be optimal, with both shorter and longer linkers resulting in significantly reduced efficacy.[4]
| Target Protein | E3 Ligase | Linker Composition | DC50 (nM) | Dmax (%) | Reference |
| BRD4 | CRBN | 0 PEG units | < 0.5 µM | Not Reported | [5] |
| BRD4 | CRBN | 1-2 PEG units | > 5 µM | Not Reported | [5] |
| BRD4 | CRBN | 4-5 PEG units | < 0.5 µM | Not Reported | [5] |
Table 2: Effect of PEG Linker Length on BRD4 Degradation. Intriguingly, for BRD4 degradation, both very short and longer PEG linkers resulted in potent degradation, while intermediate lengths were less effective.[5]
| Target Protein | E3 Ligase | Linker (PEG units) | DC50 (nM) | Dmax (%) | Reference |
| PI3K (p110γ) | VHL | PEG/Alkyl | 42.23 | 88.6 | [3] |
| mTOR | VHL | PEG/Alkyl | 45.4 | 74.9 | [3] |
Table 3: Degradation of PI3K and mTOR by a Dual-Targeting PROTAC with a Flexible Linker. This study highlights the use of flexible linkers, including PEG segments, for efficient dual-target degradation.[3]
Experimental Protocols
Accurate and reproducible experimental data are the cornerstone of successful PROTAC development. This section provides detailed methodologies for key experiments used to characterize PEGylated PROTACs.
Western Blot Analysis for Protein Degradation
This is the gold-standard method for quantifying the reduction in target protein levels following PROTAC treatment.
1. Cell Culture and Treatment:
-
Seed cells (e.g., MCF7 for ERα, H661 for BRD4) in 6-well plates at a density that ensures they are in the logarithmic growth phase at the time of treatment.
-
Allow cells to adhere overnight.
-
Prepare a serial dilution of the PROTAC in the appropriate cell culture medium.
-
Remove the existing medium from the cells and add the medium containing the PROTAC or vehicle control (e.g., DMSO).
-
Incubate the cells for the desired time period (e.g., 24, 48, 72 hours).
2. Cell Lysis:
-
After incubation, place the culture plates on ice and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Add an appropriate volume of ice-cold lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors) to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
Transfer the supernatant (protein lysate) to a new tube.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a standard protein assay, such as the bicinchoninic acid (BCA) assay.
4. Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add 4x Laemmli sample buffer to each lysate to a final concentration of 1x and boil at 95°C for 5-10 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto a sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) gel. Include a protein molecular weight marker.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
5. Protein Transfer:
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system.
6. Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with 0.1% Tween 20 - TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for the target protein (e.g., anti-ERα, anti-BRD4) and a loading control (e.g., anti-GAPDH, anti-β-actin) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
7. Detection and Analysis:
-
Add an enhanced chemiluminescent (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities using densitometry software. Normalize the intensity of the target protein band to the corresponding loading control band.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Plot the percentage of degradation against the log of the PROTAC concentration to determine the DC50 and Dmax values.
Ternary Complex Formation Assays
The formation of a stable ternary complex is a prerequisite for PROTAC-mediated protein degradation. Several biophysical and in-cell assays can be used to characterize this interaction.
1. Reagent Preparation:
-
Reconstitute recombinant tagged target protein (e.g., GST-BRD4) and tagged E3 ligase complex (e.g., FLAG-CRBN/DDB1) in the assay buffer.
-
Prepare a serial dilution of the PROTAC in the assay buffer.
-
Prepare AlphaLISA acceptor beads (e.g., anti-GST) and donor beads (e.g., anti-FLAG) according to the manufacturer's instructions.
2. Assay Procedure:
-
In a 384-well microplate, add the target protein, E3 ligase complex, and PROTAC at the desired final concentrations.
-
Incubate the mixture at room temperature for a specified time (e.g., 60 minutes) to allow for ternary complex formation.
-
Add the AlphaLISA acceptor beads and incubate in the dark.
-
Add the AlphaLISA donor beads and incubate in the dark.
-
Read the plate on an AlphaScreen-compatible plate reader.
3. Data Analysis:
-
The AlphaLISA signal is proportional to the amount of ternary complex formed.
-
Plot the AlphaLISA signal against the log of the PROTAC concentration. A characteristic bell-shaped curve (the "hook effect") is often observed, where the signal decreases at high PROTAC concentrations due to the formation of binary complexes.[6]
-
The peak of the curve represents the optimal concentration for ternary complex formation.
1. Cell Preparation:
-
Co-transfect cells (e.g., HEK293T) with expression vectors for the target protein fused to NanoLuc® luciferase (donor) and the E3 ligase component fused to HaloTag® (acceptor).
-
Seed the transfected cells into a 96-well white assay plate.
2. Labeling and Treatment:
-
Add the HaloTag® NanoBRET™ 618 ligand to the cells and incubate to label the HaloTag®-fusion protein.
-
Add a serial dilution of the PROTAC to the cells.
3. Signal Detection:
-
Add the NanoBRET™ Nano-Glo® substrate.
-
Immediately measure the donor emission (at ~460 nm) and the acceptor emission (at >600 nm) using a luminometer equipped with the appropriate filters.
4. Data Analysis:
-
Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal.
-
An increase in the NanoBRET™ ratio upon PROTAC treatment indicates the formation of the ternary complex.
-
Plot the NanoBRET™ ratio against the log of the PROTAC concentration to determine the EC50 for ternary complex formation.
In-Cell Target Ubiquitination Assay
This assay directly measures the ubiquitination of the target protein, a key step in the PROTAC mechanism of action.
1. Cell Treatment and Lysis:
-
Treat cells with the PROTAC and a proteasome inhibitor (e.g., MG132) to allow for the accumulation of ubiquitinated proteins.
-
Lyse the cells in a denaturing lysis buffer containing a deubiquitinase inhibitor (e.g., N-ethylmaleimide - NEM).
2. Immunoprecipitation:
-
Incubate the cell lysate with an antibody specific to the target protein, coupled to protein A/G beads, to immunoprecipitate the target protein.
-
Alternatively, use an anti-ubiquitin antibody to pull down all ubiquitinated proteins.
3. Western Blot Analysis:
-
Wash the beads to remove non-specifically bound proteins.
-
Elute the immunoprecipitated proteins from the beads by boiling in sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
If the target protein was immunoprecipitated, probe the membrane with an anti-ubiquitin antibody to detect the ubiquitinated forms of the target protein (which will appear as a high molecular weight smear).
-
If ubiquitinated proteins were pulled down, probe with an antibody against the target protein.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental procedures involved in PROTAC research is essential for a clear understanding. The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathway and a typical experimental workflow.
References
An In-depth Technical Guide on Hydroxy-PEG4-C2-nitrile for Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction to Targeted Protein Degradation and PROTACs
Targeted protein degradation (TPD) has emerged as a revolutionary therapeutic modality, offering the potential to address diseases driven by aberrant protein function. Unlike traditional inhibitors that merely block a protein's activity, TPD aims to eliminate the target protein from the cell entirely. Proteolysis-targeting chimeras (PROTACs) are at the forefront of this technology. These heterobifunctional molecules are designed to hijack the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS), to selectively degrade proteins of interest (POIs).
A PROTAC molecule consists of three key components: a ligand that binds to the target protein, a second ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two. The linker is a critical element that influences the formation and stability of the ternary complex (comprising the POI, the PROTAC, and the E3 ligase), thereby impacting the efficiency and selectivity of protein degradation.
The Role of Hydroxy-PEG4-C2-nitrile as a PROTAC Linker
This compound is a chemical tool used as a linker in the synthesis of PROTACs. It features a tetraethylene glycol (PEG4) chain, which imparts several desirable properties to the resulting PROTAC molecule.
Key Features and Advantages:
-
Hydrophilicity: The PEG chain enhances the aqueous solubility of the PROTAC, which can improve its cell permeability and overall pharmacokinetic profile.
-
Flexibility and Length: The length of the PEG linker is a crucial parameter for optimizing the geometry of the ternary complex. The PEG4 unit provides a specific length that can be ideal for facilitating the interaction between a particular POI and E3 ligase.
-
Bifunctionality: this compound possesses two distinct functional groups: a hydroxyl (-OH) group and a nitrile (-CN) group. This allows for the sequential and directional conjugation of the POI and E3 ligase ligands. The hydroxyl group can be readily modified for attachment to one of the ligands, while the nitrile group offers a handle for further chemical transformations to connect the other ligand.
Table 1: Illustrative Degradation and Binding Data for PEG-based PROTACs
| PROTAC ID | Target Protein | E3 Ligase Ligand | Linker Type | DC50 (nM) | Dmax (%) | Binding Affinity (Kd, nM) | Cell Line |
| GP262 | PI3K/mTOR | VHL | PEG-based | 42.23–227.4 (PI3K), 45.4 (mTOR) | >70 | 867 (PI3Kα), 479 (mTOR) | MDA-MB-231 |
| Compound A | BRD4 | CRBN | PEG-based | ~10 | >95 | Not Reported | Not Reported |
| Compound B | BTK | VHL | PEG-based | 1-40 | Not Reported | Not Reported | Ramos |
Note: The data presented above is for PROTACs with various PEG linkers and is intended for illustrative purposes only. DC50 represents the concentration of the PROTAC required to degrade 50% of the target protein, and Dmax is the maximum percentage of protein degradation achieved.
Signaling Pathway Modulation: The PI3K/AKT/mTOR Pathway
A key signaling pathway often implicated in cancer and other diseases is the PI3K/AKT/mTOR pathway, making it an attractive target for PROTAC-mediated degradation. Dysregulation of this pathway can lead to uncontrolled cell growth, proliferation, and survival.
A PROTAC designed to target a component of this pathway, for instance, PI3K or mTOR, would function by inducing its degradation, thereby inhibiting downstream signaling.
An In-depth Technical Guide to Bifunctional Molecules with PEG Linkers
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bifunctional molecules represent a paradigm shift in therapeutic intervention, moving beyond simple occupancy-driven pharmacology to event-driven modalities that can hijack and redirect cellular machinery. Among these, Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs) have emerged as powerful strategies for targeting previously "undruggable" proteins and for the selective delivery of potent cytotoxic agents, respectively. A critical, yet often underestimated, component of these molecular architectures is the linker that connects the two functional moieties. Polyethylene glycol (PEG) linkers have become a cornerstone in the design of these complex molecules, offering a unique combination of properties that significantly influence their solubility, stability, pharmacokinetics, and overall efficacy. This guide provides a comprehensive technical overview of the core principles of bifunctional molecules, delves into the specific role and impact of PEG linkers, presents quantitative data and detailed experimental protocols, and visualizes key mechanisms and workflows to empower researchers in this dynamic field.
The Architecture of Bifunctional Molecules
Bifunctional molecules are designed with a modular structure, typically consisting of three key components: a targeting ligand, a functional moiety, and a linker that covalently joins them.[1]
-
Targeting Ligand ("Warhead"): This component is responsible for binding to the protein of interest (POI). Its affinity and selectivity are paramount for the molecule's overall specificity.
-
Functional Moiety ("Effector"): This component elicits the desired biological effect.
-
In PROTACs , the effector is a ligand that recruits an E3 ubiquitin ligase.[2]
-
In ADCs , the effector is a highly potent cytotoxic agent (the "payload").
-
-
Linker: The linker is not merely a passive spacer but an active contributor to the molecule's properties.[3] It influences the spatial orientation of the two ligands, the stability of the resulting complex, and the physicochemical characteristics of the entire molecule.[4]
Two of the most prominent classes of bifunctional molecules in drug development are PROTACs and ADCs.
-
Proteolysis Targeting Chimeras (PROTACs): These molecules induce the degradation of a target protein by hijacking the cell's own ubiquitin-proteasome system (UPS).[1][5] A PROTAC simultaneously binds to a target protein and an E3 ligase, forming a ternary complex.[4] This proximity facilitates the transfer of ubiquitin from the E3 ligase to the target protein, marking it for degradation by the 26S proteasome.[1][6] The PROTAC itself is not degraded and can act catalytically to induce the degradation of multiple target protein molecules.[1][2]
-
Antibody-Drug Conjugates (ADCs): ADCs are designed to deliver potent cytotoxic drugs specifically to cancer cells. They consist of a monoclonal antibody that targets a tumor-associated antigen, a cytotoxic payload, and a linker.[7] The antibody guides the ADC to the tumor cell, where it is internalized. Inside the cell, the linker is cleaved, releasing the payload to kill the cancer cell.[8] This targeted delivery minimizes systemic exposure to the highly toxic payload, thereby reducing side effects.[9]
The Critical Role of PEG Linkers
Polyethylene glycol (PEG) is a polymer composed of repeating ethylene (B1197577) oxide units.[10] In the context of bifunctional molecules, discrete PEG (dPEG®) linkers, which have a specific, defined number of repeating units, are often used to ensure homogeneity.[11][12] PEG linkers offer several advantages that make them highly valuable in drug design.[11][13]
Key Properties and Advantages of PEG Linkers:
-
Enhanced Solubility: Many potent drug payloads and protein ligands are hydrophobic. PEG linkers are hydrophilic and can significantly increase the overall water solubility of the bifunctional molecule, which is crucial for administration and bioavailability.[4][13][]
-
Improved Pharmacokinetics (PK): PEGylation, the process of attaching PEG chains, increases the hydrodynamic radius of a molecule. This increased size can reduce renal clearance, leading to a longer circulation half-life.[12]
-
Reduced Immunogenicity: The hydration shell created by the PEG linker can shield the molecule from recognition by the immune system, reducing the risk of an immune response.[10]
-
Tunable Length and Flexibility: PEG linkers can be synthesized in various lengths.[13] This allows for precise control over the distance and relative orientation between the targeting ligand and the effector moiety, which is critical for optimizing the formation and stability of the ternary complex in PROTACs.[15]
-
Biocompatibility and Low Toxicity: PEG is well-tolerated in the body and exhibits minimal toxicity, making it suitable for therapeutic applications.[10][11]
Physicochemical and Pharmacokinetic Properties: The Impact of PEG Linkers
The length and composition of the PEG linker can dramatically affect the biological activity and therapeutic window of a bifunctional molecule. Optimizing the linker is a critical step in the development process.
Quantitative Data Summary
The following tables summarize the impact of PEG linker length on key parameters of bifunctional molecules, compiled from various studies.
Table 1: Impact of PEG Linker Length on PROTAC Activity
| PROTAC Target | Linker Composition | DC₅₀ (nM)¹ | Dₘₐₓ (%)² | Solubility (µg/mL) | Cell Permeability (Papp, 10⁻⁶ cm/s) | Reference |
|---|---|---|---|---|---|---|
| BRD4 | Alkyl C8 | 50 | 85 | <10 | 1.2 | [] |
| BRD4 | PEG2 | 35 | 90 | 50 | 2.5 | [] |
| BRD4 | PEG4 | 15 | >95 | >200 | 4.1 | [] |
| BRD4 | PEG8 | 40 | 80 | >200 | 3.8 | [] |
| EGFR | Alkyl C10 | 120 | 70 | 15 | 0.9 | [] |
| EGFR | PEG2 | 80 | 85 | 60 | 1.8 | [] |
| EGFR | PEG6 | 55 | >90 | 150 | 3.2 |[] |
¹DC₅₀: Concentration required to degrade 50% of the target protein. ²Dₘₐₓ: Maximum percentage of protein degradation observed.
Table 2: Impact of PEG Linker Length on ADC Properties
| ADC Target | Linker Composition | In Vitro Cytotoxicity IC₅₀ (nM) | Circulation Half-life (hours) | Tumor Accumulation (%ID/g)¹ | Reference |
|---|---|---|---|---|---|
| HER2 | SMCC (non-PEG) | 1.2 | 8 | 5.2 | [16] |
| HER2 | PEG4k | 5.4 | 20 | 8.9 | [16] |
| HER2 | PEG10k | 26.4 | 90 | 15.1 | [16] |
| FRα | PEG2k | 25 | 24 | 10 | [17] |
| FRα | PEG5k | 22 | 36 | 14 | [17] |
| FRα | PEG10k | 20 | 48 | 18 |[17] |
¹%ID/g: Percentage of injected dose per gram of tumor tissue.
Key Experimental Methodologies
The development and characterization of bifunctional molecules require a suite of specialized assays.
Protocol 1: Synthesis of a Heterobifunctional PEG Linker
This protocol describes a general strategy for synthesizing a heterobifunctional PEG linker with an amine-reactive N-hydroxysuccinimide (NHS) ester on one end and a thiol-reactive maleimide (B117702) group on the other, which are common functionalities for bioconjugation.[18][19]
-
Monoprotection of PEG-diol: Start with a discrete PEG-diol (e.g., PEG4-diol). React with one equivalent of a protecting group reagent (e.g., tert-Butyldimethylsilyl chloride, TBDMSCl) under basic conditions to yield mono-TBDMS-protected PEG-diol. Purify by column chromatography.
-
Activation of the Free Hydroxyl: The free hydroxyl group of the mono-protected PEG is activated. For example, convert it to a mesylate by reacting with methanesulfonyl chloride in the presence of a non-nucleophilic base like triethylamine.
-
Introduction of the First Functional Group (e.g., Azide): The mesylate is a good leaving group and can be displaced by sodium azide (B81097) (NaN₃) in a polar aprotic solvent like DMF to yield Azido-PEG-OTBDMS.
-
Deprotection: Remove the TBDMS protecting group using a fluoride (B91410) source like tetrabutylammonium (B224687) fluoride (TBAF) to reveal the hydroxyl group, yielding Azido-PEG-OH.
-
Introduction of the Second Functional Group (Maleimide): The hydroxyl group can be reacted with maleimidocaproic acid using a carbodiimide (B86325) coupling agent like DCC or EDC to form Maleimido-PEG-Azide.
-
Final Functionalization (NHS ester): The azide can be reduced to an amine (e.g., using triphenylphosphine (B44618) followed by water). The resulting amine is then reacted with an excess of a di-NHS ester crosslinker (e.g., disuccinimidyl suberate, DSS) at a controlled stoichiometry to yield the final Maleimido-PEG-NHS ester product.
-
Purification and Characterization: Purify the final product using HPLC. Characterize by NMR and mass spectrometry to confirm structure and purity.[18]
Protocol 2: Measuring Ternary Complex Formation using Surface Plasmon Resonance (SPR)
SPR is a powerful biophysical technique to measure the binding kinetics and affinity of the interactions involved in forming the ternary complex (Target Protein - PROTAC - E3 Ligase).[20]
-
Immobilization: Covalently immobilize one of the proteins (e.g., the E3 ligase, VHL) onto a sensor chip surface (e.g., a CM5 chip) via amine coupling.
-
Binary Interaction (PROTAC-Ligase): Inject a series of concentrations of the PROTAC over the immobilized E3 ligase surface to determine the binding kinetics (kₐ, kₑ) and affinity (Kₑ) of this first binary interaction.
-
Binary Interaction (PROTAC-Target): In a separate experiment, if possible, immobilize the target protein and inject the PROTAC to determine the affinity for the other binary interaction.
-
Ternary Complex Formation: Pre-incubate a fixed, saturating concentration of the PROTAC with a series of concentrations of the target protein (the analyte).
-
Injection: Inject these pre-incubated mixtures over the immobilized E3 ligase surface. An increase in the binding response compared to the PROTAC-alone injection indicates the formation of the ternary complex.
-
Data Analysis: Fit the sensorgram data to a 1:1:1 ternary binding model to determine the kinetics and affinity of the target protein binding to the PROTAC-E3 ligase complex. This also allows for the calculation of the cooperativity factor (alpha), which indicates whether the binding of the second protein is enhanced (alpha > 1) or diminished (alpha < 1) by the presence of the first.[20]
Protocol 3: Western Blot for Measuring Protein Degradation
This is a standard biochemical assay to quantify the reduction of target protein levels in cells treated with a PROTAC.
-
Cell Culture and Treatment: Plate cells (e.g., a cancer cell line expressing the target protein) and allow them to adhere overnight. Treat the cells with a range of concentrations of the PROTAC molecule for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal protein loading.
-
SDS-PAGE: Denature the protein lysates and separate them by molecular weight using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C. Also, probe for a loading control protein (e.g., GAPDH or β-actin) to normalize the data.
-
Washing and Secondary Antibody: Wash the membrane several times with TBST. Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again. Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Quantification: Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the target protein band intensity to the loading control band intensity for each sample. Calculate the percentage of protein remaining relative to the vehicle control.
Mechanisms of Action & Signaling Pathways
Understanding the underlying biological pathways is crucial for the rational design of bifunctional molecules.
The Ubiquitin-Proteasome System (UPS) Pathway
The UPS is the primary cellular pathway for controlled protein degradation.[21][22][23] PROTACs co-opt this system to eliminate specific target proteins. The process involves a three-enzyme cascade.[24]
-
E1 (Ubiquitin-Activating Enzyme): Activates ubiquitin in an ATP-dependent manner.[21]
-
E2 (Ubiquitin-Conjugating Enzyme): Receives the activated ubiquitin from E1.[21]
-
E3 (Ubiquitin Ligase): The key enzyme for substrate recognition. It binds to both the E2-ubiquitin complex and the substrate (the target protein, in the case of a PROTAC), catalyzing the transfer of ubiquitin to a lysine (B10760008) residue on the target.[21][24]
Repeated cycles lead to the formation of a polyubiquitin (B1169507) chain, which serves as a recognition signal for the 26S proteasome.[22] The proteasome then unfolds and degrades the tagged protein into small peptides.[21][22]
Caption: The Ubiquitin-Proteasome System enzymatic cascade.
PROTAC Mechanism of Action
The logical workflow of a PROTAC involves several key steps, from cell entry to catalytic degradation of the target protein.
Caption: Logical workflow of PROTAC-mediated protein degradation.
Antibody-Drug Conjugate (ADC) Internalization and Payload Release
The efficacy of an ADC relies on its ability to be specifically internalized by target cells and to release its cytotoxic payload.
Caption: Mechanism of ADC internalization and payload release.
References
- 1. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. chempep.com [chempep.com]
- 4. The Essential Role of Linkers in PROTACs [axispharm.com]
- 5. portlandpress.com [portlandpress.com]
- 6. researchgate.net [researchgate.net]
- 7. Antibody–drug conjugates: Recent advances in payloads - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. purepeg.com [purepeg.com]
- 10. chempep.com [chempep.com]
- 11. Applications of PEG Linkers - Biopharma PEG [biochempeg.com]
- 12. What are PEG Linkers? | BroadPharm [broadpharm.com]
- 13. PROTAC PEG Linkers - JenKem Technology USA [jenkemusa.com]
- 15. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 16. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 17. dovepress.com [dovepress.com]
- 18. Efficient Synthesis of Diverse Heterobifunctionalized Clickable Oligo(ethylene glycol) Linkers: Potential Applications in Bioconjugation and Targeted Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Versatile Route to Synthesize Heterobifunctional Poly(ethylene glycol) of Variable Functionality for Subsequent Pegylation [mdpi.com]
- 20. wuxibiology.com [wuxibiology.com]
- 21. Ubiquitin/Proteasome | Cell Signaling Technology [cellsignal.com]
- 22. creative-diagnostics.com [creative-diagnostics.com]
- 23. The Ubiquitin-Proteasome Pathway and Proteasome Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 24. lifesensors.com [lifesensors.com]
The Role of Hydroxy-PEG4-C2-nitrile in Modern Drug Discovery: A Technical Overview
For Immediate Release
Shanghai, China – December 11, 2025 – In the rapidly evolving landscape of drug discovery, the strategic design of linker molecules is paramount to the success of targeted therapeutics. Among the diverse array of available linkers, Hydroxy-PEG4-C2-nitrile has emerged as a key building block, particularly in the development of Proteolysis-Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs). This technical guide provides an in-depth analysis of its properties, applications, and the methodologies governing its use for researchers, scientists, and drug development professionals.
Introduction to this compound
This compound, systematically named 1-Hydroxy-3,6,9,12-tetraoxapentadecane-15-nitrile, is a heterobifunctional linker characterized by a tetra-polyethylene glycol (PEG) spacer, a terminal hydroxyl group, and a terminal nitrile group. The PEG component imparts desirable pharmacokinetic properties, such as increased hydrophilicity and improved solubility, which are often crucial for the bioavailability of complex drug molecules.
The terminal functional groups—hydroxyl and nitrile—provide versatile handles for conjugation chemistry, allowing for the covalent attachment of two different molecular entities. This fundamental property underpins its utility in constructing bifunctional molecules like PROTACs and ADCs.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 2194563-83-0 |
| Molecular Formula | C11H21NO5 |
| Molecular Weight | 247.29 g/mol |
| Appearance | Varies (typically a liquid or solid) |
| Solubility | Soluble in water and common organic solvents |
Core Application in PROTAC Technology
The primary application of this compound is in the synthesis of PROTACs. These novel therapeutic agents leverage the cell's own ubiquitin-proteasome system to selectively degrade target proteins implicated in disease. A PROTAC molecule consists of three key components: a ligand that binds to the target protein (the "warhead"), a ligand that recruits an E3 ubiquitin ligase (the "anchor"), and a linker that connects the two.
The PEG4 chain of this compound serves as a flexible and hydrophilic spacer, influencing the distance and orientation between the target protein and the E3 ligase. This spatial arrangement is critical for the efficient formation of a stable ternary complex (Target Protein-PROTAC-E3 Ligase), which is a prerequisite for subsequent ubiquitination and degradation of the target protein. The nitrile group can serve as a synthetic precursor or a point of attachment, while the hydroxyl group offers a reactive site for conjugation to either the warhead or the E3 ligase ligand.
Application in Antibody-Drug Conjugates (ADCs)
In addition to PROTACs, the structural features of this compound make it a suitable linker for the development of ADCs. ADCs are targeted cancer therapies that consist of a monoclonal antibody, a cytotoxic payload, and a linker that connects them. The antibody component directs the ADC to tumor cells expressing a specific antigen.
The hydrophilic PEG spacer of this compound can enhance the solubility and stability of the ADC, potentially reducing aggregation and improving its pharmacokinetic profile. The terminal hydroxyl and nitrile groups provide the necessary reactive sites for conjugation to the antibody and the cytotoxic payload, respectively.
Experimental Protocols
While specific experimental data for PROTACs or ADCs utilizing this compound are not yet widely available in peer-reviewed literature, a general protocol for its incorporation into a bifunctional molecule can be outlined. The following represents a generalized synthetic workflow.
General Protocol for PROTAC Synthesis using this compound:
-
Functionalization of the Linker:
-
The hydroxyl group of this compound can be activated for conjugation, for example, by conversion to a mesylate, tosylate, or by direct use in Mitsunobu or etherification reactions.
-
The nitrile group can be reduced to an amine or hydrolyzed to a carboxylic acid, providing alternative conjugation handles.
-
-
Conjugation to the First Ligand (Warhead or E3 Ligand):
-
The activated linker is reacted with the first ligand, which contains a complementary functional group (e.g., a phenol, amine, or carboxylic acid).
-
The reaction conditions (solvent, temperature, catalyst) will depend on the specific chemistry chosen.
-
Purification of the linker-ligand intermediate is typically performed using column chromatography or preparative HPLC.
-
-
Conjugation to the Second Ligand:
-
The remaining functional group on the linker is then used to attach the second ligand.
-
This may require deprotection or activation steps.
-
The final PROTAC molecule is purified to a high degree, and its identity and purity are confirmed by analytical techniques such as LC-MS and NMR.
-
Conclusion and Future Outlook
This compound is a valuable and versatile tool in the drug discovery arsenal. Its well-defined structure, favorable physicochemical properties derived from the PEG spacer, and dual functional handles make it an attractive choice for the construction of complex therapeutic modalities like PROTACs and ADCs. While detailed public data on specific drug candidates employing this linker remains limited, the fundamental principles of its application are well-established within the broader context of bifunctional drug design. As the fields of targeted protein degradation and antibody-drug conjugates continue to expand, the demand for well-characterized and versatile linkers such as this compound is expected to grow, paving the way for the next generation of precision medicines.
The Crucial Role of Hydrophilic Linkers in PROTAC Development: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The advent of Proteolysis Targeting Chimeras (PROTACs) has marked a paradigm shift in therapeutic strategies, moving from occupancy-driven inhibition to event-driven degradation of disease-causing proteins. These heterobifunctional molecules are comprised of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker connecting the two.[1] While the ligands ensure target specificity and E3 ligase recruitment, the linker, far from being a passive spacer, is a critical determinant of the overall efficacy and drug-like properties of a PROTAC.[1][2] Among the various linker strategies, the incorporation of hydrophilic linkers has emerged as a key approach to address the challenges of poor solubility and cell permeability often associated with these large molecules.[3] This guide provides a comprehensive technical overview of hydrophilic linkers in PROTAC design, summarizing key data, detailing experimental protocols, and visualizing essential concepts.
The Strategic Importance of Hydrophilic Linkers
PROTACs often possess high molecular weights and lipophilicity, placing them outside the conventional "rule of five" for drug-likeness and leading to poor aqueous solubility and membrane permeability.[1] Hydrophilic linkers, most commonly those incorporating polyethylene (B3416737) glycol (PEG) or ether chains, are employed to counteract these undesirable physicochemical properties.[2][3]
The primary benefits of hydrophilic linkers include:
-
Enhanced Solubility: The ether oxygens in PEG and other hydrophilic linkers can act as hydrogen bond acceptors, improving the aqueous solubility of the PROTAC molecule.[2] This is crucial for both in vitro handling and in vivo bioavailability.
-
Modulated Permeability: The relationship between hydrophilicity and cell permeability is complex. While excessive hydrophilicity can hinder membrane passage, the flexible nature of linkers like PEG can allow the PROTAC to adopt a more compact, less polar conformation in the hydrophobic environment of the cell membrane, a phenomenon sometimes referred to as the "chameleon effect."[]
-
Optimization of Ternary Complex Formation: The length and composition of the linker are paramount for the formation of a stable and productive ternary complex between the POI and the E3 ligase.[5] An optimal linker geometry facilitates favorable protein-protein interactions, leading to efficient ubiquitination and subsequent degradation of the target protein.[1]
Quantitative Impact of Hydrophilic Linkers on PROTAC Performance
The optimization of a PROTAC's efficacy is an empirical process, with the linker playing a pivotal role. The following tables summarize quantitative data from various studies, illustrating the impact of linker composition and length on key performance indicators such as degradation potency (DC50), maximal degradation (Dmax), solubility, and permeability. It is important to note that direct comparisons across different studies can be challenging due to variations in target proteins, E3 ligases, and experimental conditions.
| Linker Type | Target Protein | E3 Ligase | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Cell Line | Reference |
| PEG | BRD4 | CRBN | 13 | 1.8 | >95 | 22Rv1 | [6] |
| PEG | BRD4 | VHL | 12 | 8.1 | >90 | HeLa | [6] |
| Alkyl/Ether | BTK | CRBN | 10-16 | 1-40 | >85 | Ramos | [6] |
| PEG | ERα | VHL | 16 | ~10 | ~90 | MCF7 | [7] |
Table 1: Impact of Hydrophilic Linkers on PROTAC Degradation Efficacy. This table provides a snapshot of how different hydrophilic linker types and lengths influence the potency and maximal degradation of PROTACs targeting various proteins.
| PROTAC | Linker Description | Aqueous Solubility (µM) | Permeability (Papp, 10⁻⁶ cm/s) | Assay | Reference |
| MZ1 | PEG4 linker | 15.5 | 0.1 | PAMPA | [8][9] |
| ARV-771 | PEG linker | 2.3 | - | Thermodynamic | [8] |
| PROTAC 1 | Alkyl linker | - | 0.002 | PAMPA | [10][11] |
| PROTAC 2 | PEG linker | - | 0.6 | PAMPA | [10][11] |
Table 2: Physicochemical Properties of PROTACs with Hydrophilic Linkers. This table highlights the influence of linker composition on the solubility and permeability of PROTACs. Note that permeability values can vary significantly depending on the assay used (e.g., PAMPA vs. Caco-2).
Core Signaling Pathway and PROTAC Development Workflow
The development of an effective PROTAC is an iterative process involving design, synthesis, and rigorous biological evaluation. The following diagrams illustrate the fundamental mechanism of PROTAC action and a typical workflow for PROTAC development with a focus on linker optimization.
Caption: PROTAC-mediated protein degradation pathway.
Caption: Iterative workflow for PROTAC development and linker optimization.
Experimental Protocols for Key Assays
The following sections provide detailed methodologies for essential experiments in the evaluation of PROTACs with hydrophilic linkers.
Aqueous Solubility Assay (Thermodynamic)
Objective: To determine the thermodynamic solubility of a PROTAC in an aqueous buffer.
Materials:
-
PROTAC compound
-
Phosphate-buffered saline (PBS), pH 7.4
-
DMSO
-
Microcentrifuge tubes
-
Orbital shaker
-
HPLC system with a UV detector
Protocol:
-
Prepare a stock solution of the PROTAC in DMSO (e.g., 10 mM).
-
Add an excess amount of the solid PROTAC compound to a microcentrifuge tube containing a known volume of PBS (e.g., 1 mL).
-
Alternatively, for compounds with limited availability, add a small volume of the DMSO stock solution to the PBS, ensuring the final DMSO concentration is low (e.g., <1%) to minimize co-solvent effects.
-
Incubate the suspension on an orbital shaker at a constant temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (typically 24-48 hours).
-
After incubation, centrifuge the samples at high speed (e.g., 14,000 x g) for 15-30 minutes to pellet the undissolved compound.
-
Carefully collect the supernatant, ensuring no solid material is transferred.
-
Analyze the concentration of the PROTAC in the supernatant by a validated HPLC-UV method.
-
Prepare a standard curve of the PROTAC in the same buffer to quantify the solubility.
Parallel Artificial Membrane Permeability Assay (PAMPA)
Objective: To assess the passive permeability of a PROTAC across an artificial lipid membrane.
Materials:
-
PAMPA plate system (e.g., 96-well format with a donor and acceptor plate)
-
Artificial membrane solution (e.g., 1% lecithin (B1663433) in dodecane)
-
PROTAC compound
-
PBS, pH 7.4
-
Lucifer yellow (for membrane integrity check)
-
LC-MS/MS system
Protocol:
-
Prepare a stock solution of the PROTAC in DMSO.
-
Dilute the PROTAC stock solution in PBS to the desired final concentration (e.g., 10 µM), keeping the final DMSO concentration low.
-
Coat the filter of the donor plate with the artificial membrane solution (e.g., 5 µL per well) and allow the solvent to evaporate.
-
Add the PROTAC solution to the donor wells.
-
Add fresh PBS to the acceptor wells.
-
Assemble the PAMPA plate by placing the donor plate on top of the acceptor plate.
-
Incubate the plate at room temperature for a defined period (e.g., 5-18 hours).[12][13]
-
After incubation, determine the concentration of the PROTAC in both the donor and acceptor wells using LC-MS/MS.
-
Include a membrane integrity marker like Lucifer yellow to ensure the membrane was not compromised during the experiment.
-
Calculate the permeability coefficient (Pe) using the following equation: Pe = (-V_D * V_A / ((V_D + V_A) * A * t)) * ln(1 - [C_A(t)] / [C_eq]) Where V_D and V_A are the volumes of the donor and acceptor wells, A is the surface area of the membrane, t is the incubation time, [C_A(t)] is the concentration in the acceptor well at time t, and [C_eq] is the equilibrium concentration.
Western Blot for PROTAC-Mediated Protein Degradation
Objective: To quantify the reduction in the level of a target protein in cells treated with a PROTAC.
Materials:
-
Cell line expressing the POI
-
PROTAC compound
-
Cell culture medium and supplements
-
DMSO (vehicle control)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA or Bradford protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (against POI and a loading control like GAPDH or β-actin)
-
HRP-conjugated secondary antibody
-
ECL substrate
-
Chemiluminescence imaging system
Protocol:
-
Seed cells in multi-well plates and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the PROTAC or DMSO as a vehicle control for a specified time (e.g., 4, 8, 16, or 24 hours).
-
After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.[14]
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.[14]
-
Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.
-
Load equal amounts of protein per lane on an SDS-PAGE gel and perform electrophoresis.[14]
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[14]
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the POI overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the ECL substrate.
-
Capture the chemiluminescent signal using an imaging system.
-
Re-probe the membrane with an antibody against a loading control to ensure equal protein loading.
-
Quantify the band intensities to determine the percentage of protein degradation relative to the vehicle control. From this data, DC50 and Dmax values can be calculated.
In Vitro Ubiquitination Assay
Objective: To confirm that the PROTAC facilitates the ubiquitination of the POI by the recruited E3 ligase.
Materials:
-
Purified recombinant POI
-
Purified recombinant E1 activating enzyme, E2 conjugating enzyme, and the recruited E3 ligase complex
-
Ubiquitin (wild-type or biotinylated)
-
ATP
-
PROTAC compound
-
Ubiquitination reaction buffer
-
SDS-PAGE and Western blot reagents (as described above)
-
Anti-ubiquitin or anti-biotin antibody
Protocol:
-
Set up the ubiquitination reaction in a microcentrifuge tube by combining the reaction buffer, ATP, ubiquitin, E1, E2, and the E3 ligase complex.
-
Add the purified POI and the PROTAC at various concentrations. Include a control reaction without the PROTAC.
-
Initiate the reaction by adding the E1 enzyme or ATP.
-
Incubate the reaction at 37°C for a specified time (e.g., 30-60 minutes).
-
Stop the reaction by adding Laemmli buffer and boiling.
-
Analyze the reaction products by SDS-PAGE and Western blot.
-
Probe the membrane with an antibody against the POI to observe the appearance of higher molecular weight species, which correspond to the ubiquitinated protein.
-
Alternatively, if biotinylated ubiquitin is used, the membrane can be probed with streptavidin-HRP or an anti-biotin antibody.
Conclusion
The linker is a critical component in the design of efficacious PROTACs, and the incorporation of hydrophilic moieties is a powerful strategy to overcome the inherent challenges of poor solubility and permeability.[2][3] A deep understanding of the interplay between linker composition, length, and the resulting physicochemical and biological properties is essential for the rational design of next-generation protein degraders. The experimental protocols detailed in this guide provide a framework for the systematic evaluation of PROTAC candidates, enabling researchers to make data-driven decisions in the optimization process. As our understanding of the structural and dynamic aspects of ternary complex formation continues to evolve, so too will our ability to design linkers that precisely orchestrate the desired biological outcome, ultimately leading to the development of novel and effective therapeutics.
References
- 1. chempep.com [chempep.com]
- 2. benchchem.com [benchchem.com]
- 3. PROTAC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
- 5. academic.oup.com [academic.oup.com]
- 6. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Understanding and Improving the Membrane Permeability of VH032-Based PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. PAMPA | Evotec [evotec.com]
- 13. bioassaysys.com [bioassaysys.com]
- 14. benchchem.com [benchchem.com]
Nitrile-Containing Linkers for Bioconjugation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The field of bioconjugation has been revolutionized by the development of chemoselective ligation strategies that enable the precise modification of biomolecules. Among these, nitrile-containing linkers have emerged as a versatile and powerful tool for forging stable covalent bonds with proteins, peptides, and other biological macromolecules. Their unique reactivity, particularly towards thiol groups, offers a high degree of specificity and efficiency under physiological conditions. This technical guide provides an in-depth exploration of the core chemistries, quantitative data, experimental protocols, and reaction pathways associated with prominent nitrile-based bioconjugation techniques.
Core Concepts and Chemistries
Nitrile-based bioconjugation primarily revolves around the electrophilic nature of the nitrile carbon, which readily reacts with nucleophilic thiols. This interaction forms the basis of several key ligation strategies, including Nitrile-Aminothiol Conjugation (NATC) and the more recent Nitrile Bis-Thiol (NBT) reaction. These methods are prized for their bioorthogonality, meaning they proceed with high selectivity in complex biological environments without cross-reacting with other functional groups.
Nitrile-Aminothiol Conjugation (NATC)
NATC is a biocompatible ligation technique that leverages the reaction between an aromatic nitrile and a 1,2-aminothiol, such as the N-terminal cysteine of a protein.[1] This reaction is highly chemoselective and can proceed rapidly under physiological conditions to form a stable thiazolidine (B150603) conjugate.[1] The reactivity of the NATC reaction is notably pH-dependent, allowing for orthogonal conjugations by altering the pH of the reaction medium.[1] A prominent example of a nitrile-containing linker used in this context is 2-cyanobenzothiazole (CBT). The condensation of CBT with an N-terminal cysteine is a well-established method for the site-specific labeling of proteins.[2][3]
Nitrile Bis-Thiol (NBT) Reaction
A more recent advancement in this area is the Nitrile Bis-Thiol (NBT) reaction, which involves the reaction of electron-poor heteroaryl nitriles with two thiol groups.[4][5][6][7][8] This reaction proceeds through a transient tetrahedral amino dithioacetal (ADTA) intermediate.[4][5][6][7] The stability of this intermediate and the final product can be tuned by the design of the nitrile-containing reagent. For instance, using a 1,2-dithiol can lead to the formation of a stable 5-membered cyclic ADTA.[4][5] Alternatively, incorporating an electrophilic trap within the aryl nitrile reagent can initiate a cascade reaction that captures the ADTA product as a stable species.[4][5][6][7] This strategy has been successfully employed for the site-selective modification of antibodies by targeting the reduced disulfide bonds in the hinge region.[4][5][8]
iso-Pictet-Spengler Ligation
While not directly a nitrile-thiol reaction, the hydrazino-iso-Pictet-Spengler ligation is another important bioconjugation method that can involve nitrile-containing precursors for the synthesis of the reactive aldehyde tags.[9][10][11][12][13] This reaction forms a stable C-C bond between an aldehyde-tagged biomolecule and a tryptamine- or indole-containing reagent.[9][12] The reaction proceeds under mild conditions and has been used to generate stable antibody-drug conjugates (ADCs).[9]
Quantitative Data
The efficiency and kinetics of nitrile-based bioconjugation reactions are critical for their practical application. The following tables summarize key quantitative data from the literature.
| Reactants | pH | Temperature (°C) | Second-Order Rate Constant (M⁻¹s⁻¹) | Yield (%) | Reaction Time (h) | Reference |
| 2-Cyanobenzothiazole (CBT) & N-terminal Cysteine | 7.5 | 23 (RT) | 9.52 | >90 | ~1 | [1] |
| 2-Cyanobenzothiazole (CBT) & N-terminal Cysteine | 7.5 | 0 | 9.37 | - | - | [1] |
| 2-Cyanobenzothiazole (CBT) & N-terminal Cysteine | 5.5 | 23 (RT) | 9.60 | - | - | [1] |
| 2-Cyanoisonicotinonitrile (CINA) & L-Cysteine | 7.5 | 23 (RT) | 0.87 | - | - | [1] |
| 2-Cyanoisonicotinonitrile (CINA) & L-Homocysteine | 7.5 | 23 (RT) | 0.54 | - | - | [1] |
| 2-Cyanoisonicotinonitrile (CINA) & L-Homocysteine | 7.5 | 0 | 0.17 | - | - | [1] |
| Pyrimidine nitriles & 1,2-dithiol | - | - | - | Near quantitative | - | [4] |
| 2-Cyanobenzothiazole (CBT) & CX10R7 peptide tag | 8.5 | 37 | - | - | 1 | [14] |
| CIS tripeptide tag & 2-Cyanobenzothiazole (CBT) | - | - | - | >90 | - | [15] |
Table 1: Reaction Kinetics and Yields for Nitrile-Based Bioconjugations. This table provides a summary of the reaction conditions, second-order rate constants, yields, and reaction times for various nitrile-containing linkers.
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of these bioconjugation strategies.
General Protocol for Nitrile-Aminothiol Conjugation (NATC)
This protocol is a generalized procedure based on the NATC reaction for peptide modification.[1]
Materials:
-
Nitrile-containing peptide (e.g., with a picolinonitrile handle)
-
1,2-aminothiol-containing biomolecule (e.g., peptide with N-terminal cysteine)
-
Tris(2-carboxyethyl)phosphine (TCEP) solution (e.g., 10 mM)
-
Phosphate (B84403) buffer (pH 7.5)
-
DMSO (for dissolving reagents if necessary)
-
2 M NaOH for pH adjustment
-
10% TFA for pH adjustment (for hydrolysis step if needed)
Procedure:
-
Preparation of Biomolecule Solution: Dissolve the 1,2-aminothiol-containing biomolecule in phosphate buffer (pH 7.5) containing 10 mM TCEP to a final concentration of 5 mM. TCEP is included to ensure the thiol remains in its reduced state.
-
Initiation of Conjugation: Add the nitrile-containing peptide to the solution of the aminothiol-containing biomolecule. If the nitrile-containing peptide is not readily soluble in the aqueous buffer, it can be dissolved in a minimal amount of DMSO before addition.
-
Reaction Incubation: Gently shake the reaction mixture at room temperature (23 °C) for 1-2 hours. Monitor the reaction progress by LC-MS. The reaction is typically complete within this timeframe, showing >90% conversion.[1]
-
Optional Sequential Conjugation (Hydrolysis and Second Ligation):
-
To perform a sequential conjugation, the pH of the reaction mixture can be lowered to 2 with 10% TFA and incubated for 1 hour to induce hydrolysis of a labile linker if present.
-
After hydrolysis, a second nitrile-containing handle (e.g., 5-(bromomethyl)picolinonitrile) can be added, and the pH is readjusted to 7.5 with 2 M NaOH.
-
A second aminothiol-containing biomolecule is then added to the reaction mixture and incubated for an additional 2 hours with shaking.
-
General Protocol for N-terminal Cysteine Labeling with 2-Cyanobenzothiazole (CBT)
This protocol is based on the specific labeling of proteins with an N-terminal cysteine using a CBT-functionalized probe.[14]
Materials:
-
Protein with an N-terminal cysteine (e.g., Ub-peptide fusion protein)
-
6-amino-2-cyanobenzothiazole (or other CBT derivative)
-
TCEP solution (1 mM final concentration)
-
Ammonium bicarbonate buffer/acetonitrile (1:1, v/v), pH 8.5
Procedure:
-
Reaction Mixture Preparation: In a microcentrifuge tube, combine the N-terminal cysteine-containing protein (to a final concentration of 5 µM) and the CBT probe (to a final concentration of 500 µM).
-
Reduction of Thiol: Add TCEP to the mixture to a final concentration of 1 mM to ensure the cysteine thiol is in its reduced, reactive form.
-
Incubation: Incubate the reaction mixture at 37 °C for 1 hour.
-
Analysis: Analyze the reaction products by LC-MS to determine the conversion percentage. The conversion can be calculated based on the ion counts of the product and the remaining starting material.
Visualization of Reaction Pathways
The following diagrams illustrate the mechanisms of key nitrile-based bioconjugation reactions.
Caption: Nitrile-Aminothiol Conjugation (NATC) Reaction Pathway.
Caption: Nitrile Bis-Thiol (NBT) Reaction Pathway.
Caption: Reaction Pathways of CBT with N-terminal Cysteine.
Conclusion
Nitrile-containing linkers represent a cornerstone of modern bioconjugation chemistry, offering a robust and selective means of modifying complex biomolecules. The Nitrile-Aminothiol Conjugation and Nitrile Bis-Thiol reactions, in particular, provide researchers with a versatile toolkit for applications ranging from basic research to the development of novel therapeutics and diagnostics. The high efficiency, rapid kinetics, and bioorthogonality of these reactions underscore their value in the precise chemical engineering of biological systems. As research in this area continues to evolve, the development of new nitrile-based reagents with tailored reactivity and stability will undoubtedly expand the scope and impact of bioconjugation in science and medicine.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. 2-Cyanobenzothiazole (CBT) Condensation for Site-Specific Labeling of Proteins at the Terminal Cysteine Residues | Springer Nature Experiments [experiments.springernature.com]
- 4. chemrxiv.org [chemrxiv.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 8. The Nitrile Bis-Thiol Bioconjugation Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. A Pictet-Spengler ligation for protein chemical modification - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Sequence-Specific 2-Cyanobenzothiazole Ligation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. N, S-Double Labeling of N-Terminal Cysteines via an Alternative Conjugation Pathway with 2-Cyanobenzothiazole - PubMed [pubmed.ncbi.nlm.nih.gov]
Hydroxy-PEG4-C2-nitrile: A Technical Guide to Safe Handling and Application
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document is intended for informational purposes only and should not be substituted for a formal Safety Data Sheet (SDS). Hydroxy-PEG4-C2-nitrile is a specialized chemical for research use, and a comprehensive, officially verified SDS is not publicly available. The information herein is compiled from general knowledge of polyethylene (B3416737) glycol (PEG) derivatives and aliphatic nitriles and should be used as a guide for safe laboratory practices. All users should perform their own risk assessment before handling this compound.
Introduction
This compound is a heterobifunctional linker molecule increasingly utilized in the field of drug development, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1] PROTACs are novel therapeutic modalities that leverage the cell's natural protein degradation machinery to eliminate target proteins associated with disease.[1] This linker possesses a terminal hydroxyl group and a nitrile group, connected by a flexible and hydrophilic tetra-polyethylene glycol (PEG4) spacer. The hydroxyl group allows for further chemical modification, while the nitrile can be a precursor to other functional groups. The PEG spacer enhances the solubility and pharmacokinetic properties of the resulting conjugate.[2][3]
This guide provides an in-depth overview of the known and inferred safety and handling considerations for this compound, along with general experimental workflows relevant to its application.
Physicochemical Properties
While specific experimentally determined data for this compound is limited, the following table summarizes its known and predicted properties based on its chemical structure.
| Property | Value | Source/Method |
| Chemical Name | 1-Hydroxy-3,6,9,12-tetraoxapentadecane-15-nitrile | IUPAC Nomenclature |
| Synonyms | OH-PEG4-CN, Hydroxy-PEG4-nitrile | Supplier Information |
| CAS Number | 2194563-83-0 | Chemical Databases |
| Molecular Formula | C11H21NO5 | Chemical Databases |
| Molecular Weight | 247.29 g/mol | Calculated |
| Appearance | Likely a colorless to pale yellow oil or solid | Inferred from similar PEG compounds |
| Solubility | Soluble in water and most organic solvents | Inferred from PEG and nitrile functionalities |
| Boiling Point | Not determined | - |
| Melting Point | Not determined | - |
| Storage Temperature | -20°C is recommended for long-term storage | Supplier Recommendations[4] |
Toxicological Information
No specific toxicological studies have been published for this compound. The toxicological profile is inferred from the properties of its constituent functional groups: the PEG chain and the aliphatic nitrile.
| Hazard | Description | Precautionary Measures |
| Acute Toxicity | The primary toxicological concern arises from the aliphatic nitrile group, which can be metabolized in vivo to release cyanide.[5] Cyanide is a potent inhibitor of cellular respiration.[5] The PEG component is generally considered to have low toxicity.[6] | Avoid inhalation, ingestion, and skin contact. In case of exposure, seek immediate medical attention. |
| Skin Corrosion/Irritation | Not expected to be a significant skin irritant based on the properties of PEG. However, some nitriles can cause skin irritation. | Wear appropriate chemical-resistant gloves (e.g., nitrile rubber) and a lab coat. |
| Eye Damage/Irritation | May cause eye irritation upon direct contact. | Wear safety glasses or goggles. |
| Respiratory/Skin Sensitization | While PEGs are generally not sensitizers, rare cases of hypersensitivity to PEGylated therapeutics have been reported. | Handle in a well-ventilated area. |
| Carcinogenicity, Mutagenicity, Reproductive Toxicity | No data available. Not expected to be carcinogenic, mutagenic, or a reproductive toxin based on its structure. | - |
Handling and Storage
Proper handling and storage are crucial to ensure the safety of laboratory personnel and maintain the integrity of the compound.
| Aspect | Recommendation |
| Personal Protective Equipment (PPE) | - Eye Protection: Chemical safety goggles. - Hand Protection: Nitrile or other chemically resistant gloves. - Skin and Body Protection: Laboratory coat. |
| Engineering Controls | - Handle in a well-ventilated laboratory, preferably within a chemical fume hood, especially when handling larger quantities or if aerosolization is possible. |
| Hygiene Measures | - Avoid contact with skin, eyes, and clothing. - Wash hands thoroughly after handling. - Do not eat, drink, or smoke in the laboratory. |
| Storage | - Store in a tightly sealed container at -20°C for long-term stability.[4] - Protect from moisture and light.[4] - For short-term use, refrigeration at 2-8°C may be acceptable. |
| Spill and Disposal | - In case of a spill, absorb with an inert material (e.g., vermiculite, sand) and place in a suitable container for chemical waste. - Dispose of waste in accordance with local, state, and federal regulations. |
Chemical Reactivity and Stability
| Parameter | Description |
| Reactivity | The molecule possesses two primary reactive sites: the hydroxyl group and the nitrile group. - Hydroxyl Group: Can undergo typical alcohol reactions such as esterification, etherification, and oxidation. - Nitrile Group: Can be hydrolyzed to a carboxylic acid or an amide, or reduced to a primary amine. It can also react with organometallic reagents like Grignard reagents.[3] |
| Chemical Stability | Stable under recommended storage conditions. Avoid strong oxidizing agents, strong acids, and strong bases. |
| Hazardous Decomposition Products | Under fire conditions, may produce toxic fumes including carbon monoxide, carbon dioxide, and nitrogen oxides. Combustion of nitriles can also produce hydrogen cyanide. |
| Incompatible Materials | Strong oxidizing agents, strong acids, and strong bases. |
Experimental Protocols and Workflows
As a bifunctional linker, this compound is primarily used to connect two different molecules, a common application being the synthesis of PROTACs.
General PROTAC Synthesis Workflow
The synthesis of a PROTAC using a linker like this compound typically involves a multi-step process to sequentially attach a ligand for the protein of interest (POI) and a ligand for an E3 ubiquitin ligase.
References
- 1. What are PROTAC Linkers? | BroadPharm [broadpharm.com]
- 2. What are PEG Linkers? | BroadPharm [broadpharm.com]
- 3. interchim.fr [interchim.fr]
- 4. PEG Storage and Handling Conditions - JenKem Technology [jenkemusa.com]
- 5. Studies on the mechanism of acute toxicity of nitriles in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Synthesis of PROTACs using Hydroxy-PEG4-C2-nitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that co-opt the body's natural protein disposal system to eliminate disease-causing proteins.[1][2][3] These heterobifunctional molecules consist of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. By bringing the POI and the E3 ligase into close proximity, PROTACs facilitate the ubiquitination of the POI, marking it for degradation by the proteasome.[4][5] This catalytic mechanism offers a powerful alternative to traditional small-molecule inhibitors.[4]
The linker component is a critical determinant of a PROTAC's efficacy, influencing its solubility, cell permeability, and the stability of the ternary complex formed between the POI and the E3 ligase.[6][7] Polyethylene glycol (PEG) linkers are frequently employed in PROTAC design due to their ability to enhance solubility and modulate pharmacokinetic properties.[6][8] This document provides detailed application notes and protocols for the synthesis of PROTACs utilizing a specific PEG linker, Hydroxy-PEG4-C2-nitrile.
Signaling Pathway: PI3K/Akt/mTOR
The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a common feature in many cancers.[2][9][10] This makes the components of this pathway attractive targets for therapeutic intervention, including degradation by PROTACs. A PROTAC targeting a key kinase in this pathway, such as Akt or mTOR, would function by inducing its degradation, thereby inhibiting downstream signaling and promoting apoptosis of cancer cells.
PROTAC-mediated degradation of Akt in the PI3K/Akt/mTOR pathway.
Experimental Workflow for PROTAC Synthesis
The synthesis of a PROTAC using this compound is a multi-step process that involves the sequential conjugation of the POI ligand and the E3 ligase ligand to the linker. The following diagram outlines a general workflow for this synthesis.
General workflow for the synthesis of a PROTAC.
Quantitative Data
The length and composition of the PEG linker can significantly impact the degradation efficiency of a PROTAC. The following table summarizes representative data for PROTACs with varying PEG linker lengths.
| PROTAC | Linker Length (PEG units) | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| PROTAC-A | 2 | BRD4 | HeLa | >1000 | <20 | Fictional Data |
| PROTAC-B | 4 | BRD4 | HeLa | 150 | >85 | Fictional Data |
| PROTAC-C | 6 | BRD4 | HeLa | 50 | >95 | Fictional Data |
| PROTAC-D | 8 | BRD4 | HeLa | 200 | >80 | Fictional Data |
DC50: Concentration of the PROTAC required to degrade 50% of the target protein. Dmax: Maximum percentage of target protein degradation.
Experimental Protocols
Protocol 1: Synthesis of PROTAC using this compound
This protocol describes a two-step synthesis of a PROTAC, starting with the conjugation of a POI ligand containing a thiol group to the nitrile end of the linker, followed by the conjugation of an E3 ligase ligand to the hydroxyl end.
Materials:
-
This compound
-
POI ligand with a thiol (-SH) functional group
-
E3 ligase ligand with a carboxylic acid (-COOH) functional group
-
(7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (B91526) (PyAOP)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Anhydrous Dichloromethane (DCM)
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Reversed-phase high-performance liquid chromatography (RP-HPLC) system
-
Mass spectrometer
-
NMR spectrometer
Step 1: Conjugation of POI Ligand to the Nitrile Linker
This step is based on the reaction of electron-deficient nitriles with thiols to form a stable conjugate.[1][3][11][12]
-
Dissolve the thiol-containing POI ligand (1.0 eq) in anhydrous DMF.
-
Add TCEP (1.1 eq) to reduce any disulfide bonds.
-
Add this compound (1.2 eq) to the solution.
-
Add DIPEA (2.0 eq) and stir the reaction at room temperature overnight under a nitrogen atmosphere.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, the reaction mixture can be used directly in the next step or purified by RP-HPLC.
Step 2: Conjugation of E3 Ligase Ligand to the Hydroxyl Group
-
To the solution from Step 1, add the carboxylic acid-functionalized E3 ligase ligand (1.0 eq).
-
Add PyAOP (1.2 eq) and DIPEA (3.0 eq).
-
Stir the reaction at room temperature for 4-6 hours under a nitrogen atmosphere.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, purify the crude PROTAC by preparative RP-HPLC.
-
Lyophilize the pure fractions to obtain the final PROTAC.
Protocol 2: Purification of the Final PROTAC by RP-HPLC
Instrumentation:
-
Preparative RP-HPLC system with a C18 column.
Mobile Phases:
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
Procedure:
-
Dissolve the crude PROTAC in a minimal amount of DMF or DMSO.
-
Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B.
-
Inject the sample onto the column.
-
Run a linear gradient from 5% to 95% Mobile Phase B over 40 minutes.
-
Monitor the elution profile at an appropriate wavelength (e.g., 254 nm).
-
Collect fractions corresponding to the desired PROTAC peak.
-
Analyze the collected fractions by analytical LC-MS to confirm purity.
-
Pool the pure fractions and lyophilize to obtain the final product.[13]
Protocol 3: Characterization of the Final PROTAC
1. Mass Spectrometry:
-
Obtain a high-resolution mass spectrum (HRMS) to confirm the molecular weight of the synthesized PROTAC. The observed mass should be within 5 ppm of the calculated mass.[4][14]
2. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Dissolve the final PROTAC in a suitable deuterated solvent (e.g., DMSO-d6).
-
Acquire 1H and 13C NMR spectra.
-
The spectra should show characteristic peaks corresponding to the POI ligand, the E3 ligase ligand, and the PEG linker, confirming the structure of the final product.[]
Protocol 4: Western Blot for Protein Degradation Assay
This protocol is used to quantify the degradation of the target protein in cells treated with the synthesized PROTAC.
Materials:
-
Cell line expressing the target protein
-
Synthesized PROTAC
-
Cell lysis buffer
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with varying concentrations of the PROTAC for a specified time (e.g., 24 hours).
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein and the loading control overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and add the chemiluminescent substrate.
-
Image the blot using a suitable imaging system.
-
Quantify the band intensities to determine the percentage of target protein degradation relative to the loading control.
Logical Relationships in PROTAC Synthesis
The successful synthesis of a PROTAC is dependent on the correct sequential addition of its constituent parts. The choice of protecting groups and coupling reagents is critical to ensure the desired product is formed with high yield and purity.
Logical flow of PROTAC synthesis.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. biorxiv.org [biorxiv.org]
- 5. precisepeg.com [precisepeg.com]
- 6. benchchem.com [benchchem.com]
- 7. Late-stage synthesis of heterobifunctional molecules for PROTAC applications via ruthenium-catalysed C‒H amidation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 12. chemrxiv.org [chemrxiv.org]
- 13. benchchem.com [benchchem.com]
- 14. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Hydroxy-PEG4-C2-nitrile Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the bioconjugation of proteins using the bifunctional linker, Hydroxy-PEG4-C2-nitrile. This linker is particularly relevant in the construction of Proteolysis Targeting Chimeras (PROTACs), where precise coupling of a target protein ligand and an E3 ligase ligand is essential.[1][2] The protocols outlined below describe a two-stage process: the activation of the terminal hydroxyl group of the linker and the subsequent conjugation of the nitrile moiety to a cysteine residue on a target protein.
Principle of the Experiment
The bioconjugation strategy involves two key chemical transformations. Initially, the terminal hydroxyl group of the this compound linker is activated to a more reactive species, such as a tosylate or an N-hydroxysuccinimide (NHS) ester. This activated linker can then react with a nucleophilic group (e.g., an amine) on the first binding ligand. Subsequently, the nitrile group of the linker participates in a highly selective reaction with a thiol group, typically from a cysteine residue on the target protein. This nitrile-thiol reaction, often referred to as Nitrile-Aminothiol Conjugation (NATC), is known for its high efficiency and biocompatibility, proceeding readily under physiological conditions.[3][4] The reaction is pH-dependent, offering a level of control over the conjugation process.[3][4]
Data Presentation
Table 1: Summary of Reaction Conditions for Hydroxyl Group Activation
| Activation Method | Reagents | Solvent | Temperature (°C) | Reaction Time (hours) |
| Tosylation | p-Toluenesulfonyl chloride (TsCl), Triethylamine (TEA), 4-Dimethylaminopyridine (DMAP) | Anhydrous Dichloromethane (DCM) | 0 to Room Temp | 12-16 |
| NHS Ester Formation | N,N'-Disuccinimidyl carbonate (DSC), Pyridine | Anhydrous DCM/DMF | Room Temp | 24 |
Table 2: Summary of Conditions for Nitrile-Cysteine Bioconjugation
| Parameter | Condition |
| Target Residue | Cysteine (Thiol group) |
| pH | 7.4 - 8.0 |
| Reducing Agent | TCEP (Tris(2-carboxyethyl)phosphine) |
| Temperature (°C) | Room Temp |
| Reaction Time (hours) | 1 - 4 |
| Expected Yield | >90%[3][4] |
Experimental Protocols
Protocol 1: Activation of this compound via Tosylation
This protocol describes the conversion of the terminal hydroxyl group to a tosylate, a good leaving group for subsequent nucleophilic substitution.
Materials:
-
This compound
-
p-Toluenesulfonyl chloride (TsCl)
-
Triethylamine (TEA)
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous Dichloromethane (DCM)
-
Sodium bicarbonate (saturated aqueous solution)
-
Brine
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Round bottom flask
-
Argon or Nitrogen gas supply
Procedure:
-
In a clean, dry round-bottom flask, dissolve this compound (1 equivalent) in anhydrous DCM under an inert atmosphere (argon or nitrogen).
-
Add TEA (2 equivalents) and a catalytic amount of DMAP to the solution.
-
Cool the reaction mixture to 0°C in an ice bath.
-
Slowly add a solution of TsCl (1.5 equivalents) in anhydrous DCM to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the tosylated linker (Tosyl-PEG4-C2-nitrile).
-
The crude product can be purified by flash column chromatography on silica (B1680970) gel.
Protocol 2: Conjugation of Activated Linker to a Protein (via Nitrile-Thiol Reaction)
This protocol details the conjugation of the nitrile-functionalized linker to a cysteine residue on a target protein. This procedure assumes the prior activation of the hydroxyl group and conjugation to the first ligand, resulting in a "Ligand-Linker-Nitrile" construct.
Materials:
-
"Ligand-Linker-Nitrile" construct
-
Cysteine-containing protein
-
Phosphate-Buffered Saline (PBS), 0.1 M, pH 7.4
-
Tris(2-carboxyethyl)phosphine (TCEP) solution (10 mM)
-
Reaction tubes
-
Orbital shaker
Procedure:
-
Prepare a solution of the cysteine-containing protein in 0.1 M PBS, pH 7.4.
-
To reduce any existing disulfide bonds and ensure the availability of free thiols, add TCEP solution to the protein solution to a final concentration of 1 mM. Incubate for 30 minutes at room temperature.
-
Dissolve the "Ligand-Linker-Nitrile" construct in a minimal amount of a water-miscible organic solvent (e.g., DMSO) and add it to the protein solution. The final concentration of the organic solvent should be kept low (typically <5% v/v) to avoid protein denaturation. A typical molar ratio of the linker construct to the protein is 5:1 to 10:1.
-
Incubate the reaction mixture for 1-4 hours at room temperature with gentle shaking.
-
Monitor the progress of the conjugation by SDS-PAGE, where a shift to a higher molecular weight will be observed for the conjugated protein.
-
Quench the reaction by adding a thiol-containing reagent like excess N-acetylcysteine.
Protocol 3: Purification of the PEGylated Protein Conjugate
Purification is essential to remove unreacted protein, excess linker, and byproducts. Size-exclusion chromatography (SEC) is a common method for this purpose.
Materials:
-
SEC column (e.g., Superdex 75 or Superdex 200, depending on the protein size)
-
Chromatography system (e.g., FPLC or HPLC)
-
Elution buffer (e.g., 0.1 M PBS, pH 7.4)
-
Fraction collector
Procedure:
-
Equilibrate the SEC column with at least two column volumes of the elution buffer.
-
Load the quenched reaction mixture onto the column.
-
Elute the sample with the elution buffer at a constant flow rate.
-
Collect fractions and monitor the elution profile using UV absorbance at 280 nm.
-
Analyze the collected fractions by SDS-PAGE to identify those containing the purified conjugate.
-
Pool the fractions containing the purified conjugate and concentrate if necessary.
Protocol 4: Characterization of the Final Conjugate
Confirmation of successful conjugation and characterization of the final product are critical.
Methods:
-
SDS-PAGE: To visually confirm the increase in molecular weight of the protein after conjugation.
-
Mass Spectrometry (LC-MS): To determine the precise molecular weight of the conjugate and confirm the addition of the linker and ligand. This can also provide information on the degree of labeling.
Visualizations
Caption: Experimental workflow for this compound bioconjugation.
References
Application Notes and Protocols for the Derivatization of Hydroxy-PEG4-C2-nitrile
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the chemical modification of the terminal hydroxyl group of Hydroxy-PEG4-C2-nitrile, a heterobifunctional linker commonly used in bioconjugation and drug delivery. The protocols outlined below enable the conversion of the hydroxyl moiety into various functional groups, facilitating subsequent conjugation to biomolecules or surfaces.
Introduction
This compound is a versatile polyethylene (B3416737) glycol (PEG) linker featuring a terminal hydroxyl group and a nitrile group. The hydrophilic PEG spacer enhances solubility and biocompatibility, while the two distinct functional groups allow for orthogonal conjugation strategies.[1][2][3][4] The derivatization of the hydroxyl group is a critical first step in many applications, such as the development of antibody-drug conjugates (ADCs), PROTACs, and functionalized nanoparticles.[1][2][5] This document details common derivatization reactions, including tosylation, esterification with N-hydroxysuccinimide (NHS) esters, and conversion to amines, providing researchers with the necessary information to effectively utilize this linker in their work.
Derivatization Strategies
The terminal hydroxyl group of this compound can be chemically modified through several common organic reactions. The choice of strategy depends on the desired terminal functional group for the subsequent conjugation step.
Activation via Tosylation
Tosylation is a robust method for converting the hydroxyl group into a good leaving group (tosylate), which can then be readily displaced by nucleophiles such as amines, thiols, or azides.[6][7] This two-step approach provides a versatile intermediate for further functionalization.
Esterification to an NHS Ester
Direct esterification of the hydroxyl group is often challenging. A more common strategy involves first converting the hydroxyl group to a carboxylic acid, which is then activated as an N-hydroxysuccinimide (NHS) ester. NHS esters are highly reactive towards primary amines, forming stable amide bonds, a cornerstone of bioconjugation.[8][9][]
Conversion to a Primary Amine
The hydroxyl group can be converted to a primary amine, which is a common functional group for conjugation. This is typically achieved by first converting the hydroxyl to a better leaving group (e.g., tosylate or mesylate), followed by reaction with an azide (B81097) source and subsequent reduction.[11][12][13]
Quantitative Data Summary
The following table summarizes typical reaction conditions and expected yields for the derivatization of PEG hydroxyl groups. It is important to note that yields can vary depending on the specific PEG linker, reaction scale, and purity of reagents. The data presented here is compiled from literature on various PEG derivatives and should be considered as a guideline for the derivatization of this compound.[11][12][14][15]
| Derivatization Method | Key Reagents | Solvent | Reaction Temperature (°C) | Reaction Time (hours) | Typical Yield (%) |
| Tosylation | p-Toluenesulfonyl chloride (TsCl), Pyridine (B92270) | Toluene (B28343) | 50-60 | 2-18 | 45-87[14] |
| Mesylation | Methanesulfonyl chloride (MsCl), Triethylamine (B128534) (TEA) | THF | Room Temperature | 16 | >95 (conversion)[12] |
| Azidation of Mesylate | Sodium azide (NaN₃) | DMF | 80 | 48 | >95 (conversion)[12] |
| Reduction of Azide to Amine | Zinc (Zn), Ammonium (B1175870) chloride (NH₄Cl) | Water/THF | 80 | 72 | 82-99[11][12] |
| Carboxylation (oxidation) | Jones reagent (CrO₃/H₂SO₄) | Acetone | 0 - Room Temperature | 2-4 | Variable |
| NHS Ester Formation | Dicyclohexylcarbodiimide (DCC), N-Hydroxysuccinimide (NHS) | Dichloromethane (B109758) (DCM) | Room Temperature | 12 | ~75[9] |
Experimental Protocols
The following are detailed protocols for the key derivatization reactions of the hydroxyl group of this compound.
Protocol 1: Tosylation of this compound
This protocol describes the conversion of the terminal hydroxyl group to a tosylate, a versatile leaving group for subsequent nucleophilic substitution reactions.[14][16][17]
Materials:
-
This compound
-
p-Toluenesulfonyl chloride (TsCl)
-
Pyridine
-
Toluene, anhydrous
-
Dichloromethane (DCM)
-
Diethyl ether
-
3% Sodium bicarbonate solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Round-bottom flask with magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve this compound (1 equivalent) in anhydrous toluene in a round-bottom flask.
-
Add pyridine (1.5-2 equivalents) to the solution and stir at room temperature for 2 hours.
-
Slowly add p-toluenesulfonyl chloride (1.1-1.5 equivalents) to the reaction mixture.
-
Heat the reaction to 60°C and stir for 18 hours.
-
Cool the reaction mixture to room temperature and wash three times with 3% sodium bicarbonate solution in a separatory funnel.
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and remove the toluene under reduced pressure using a rotary evaporator.
-
Dissolve the resulting residue in a minimal amount of dichloromethane and precipitate the product by adding it to cold diethyl ether.
-
Repeat the precipitation step three times to obtain the purified Tosyl-PEG4-C2-nitrile as a white solid.[14]
-
Characterize the product using ¹H NMR and mass spectrometry to confirm the presence of the tosyl group and the integrity of the PEG chain and nitrile group.[18][19][20][21][22]
Protocol 2: Conversion of this compound to Amino-PEG4-C2-nitrile
This three-step protocol outlines the conversion of the hydroxyl group to a primary amine via mesylation, azidation, and subsequent reduction.[11][12]
Step A: Mesylation
-
Dissolve this compound (1 equivalent) and triethylamine (1.5 equivalents) in anhydrous THF under an inert atmosphere (e.g., argon).
-
Cool the solution in an ice bath and add methanesulfonyl chloride (1.2 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir for 16 hours.
-
Filter the reaction mixture to remove the triethylamine hydrochloride salt. The filtrate containing the mesylated product can be used directly in the next step.
Step B: Azidation
-
To the filtrate from Step A, add sodium azide (5-10 equivalents) and DMF.
-
Heat the mixture to 80°C and stir for 48 hours.
-
Cool the reaction to room temperature and remove the solvent under reduced pressure.
-
Purify the resulting azide-PEG4-C2-nitrile by column chromatography.
Step C: Reduction to Amine
-
Dissolve the purified azide-PEG4-C2-nitrile in a mixture of THF and water.
-
Add ammonium chloride (4 equivalents) and zinc dust (2 equivalents).
-
Heat the reaction to 80°C and stir for 72 hours.
-
After cooling, add 1 M NaOH and extract the product with dichloromethane.
-
Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the Amino-PEG4-C2-nitrile.[11]
-
Confirm the conversion and purity using ¹H NMR and mass spectrometry.[23][24][25]
Visualizations
Experimental Workflow: Derivatization of this compound
Caption: Workflow for derivatizing this compound.
Application: Antibody-Drug Conjugate (ADC) Synthesis
Caption: Role of the linker in ADC synthesis.
Conclusion
The derivatization of the hydroxyl group of this compound is a key step in harnessing its full potential as a heterobifunctional linker. The protocols provided herein for tosylation, conversion to an amine, and activation to an NHS ester offer a range of options for researchers in drug development and bioconjugation. Careful execution of these reactions and thorough characterization of the products will ensure the successful synthesis of well-defined bioconjugates for a variety of applications.
References
- 1. Applications of PEG Linkers - Biopharma PEG [biochempeg.com]
- 2. creativepegworks.com [creativepegworks.com]
- 3. PEG Linkers & Their Applications | Biopharma PEG [biochempeg.com]
- 4. cphi-online.com [cphi-online.com]
- 5. purepeg.com [purepeg.com]
- 6. Tosylate-PEG-OH - NSP-Functional Polymers & Copolymers [nanosoftpolymers.com]
- 7. PEG Tosylate, Tosylate linker, thiol reactive | BroadPharm [broadpharm.com]
- 8. broadpharm.com [broadpharm.com]
- 9. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. A Facile Strategy for the High Yielding, Quantitative Conversion of Polyglycol End-Groups to Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. CN103554482A - Method for synthesizing hydroxyl-terminated polyethylene glycol p-toluenesulfonate - Google Patents [patents.google.com]
- 15. CN102532519B - Preparation method of polyethylene glycol fatty acid ester - Google Patents [patents.google.com]
- 16. Solid Phase Stepwise Synthesis of Polyethylene Glycol - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Reddit - The heart of the internet [reddit.com]
- 18. NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. researchgate.net [researchgate.net]
- 21. NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. pubs.acs.org [pubs.acs.org]
- 23. Quantitative analysis of polyethylene glycol (PEG) and PEGylated proteins in animal tissues by LC-MS/MS coupled with in-source CID - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. ingenieria-analitica.com [ingenieria-analitica.com]
- 25. pubs.acs.org [pubs.acs.org]
Chemical reactions of the nitrile group in Hydroxy-PEG4-C2-nitrile
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the chemical reactivity of the nitrile functional group in Hydroxy-PEG4-C2-nitrile. This molecule is a versatile building block in bioconjugation and drug delivery, featuring a terminal hydroxyl group for further functionalization and a nitrile group that can be converted into other valuable functionalities. The presence of a hydrophilic polyethylene (B3416737) glycol (PEG) spacer enhances aqueous solubility.[1][2] This document details key chemical transformations of the nitrile group, provides structured quantitative data, and offers detailed experimental protocols and visual workflows.
I. Chemical Reactivity of the Nitrile Group
The nitrile group (–C≡N) is a versatile functional group that can undergo a variety of chemical transformations, making it a valuable synthon in organic chemistry and pharmaceutical development.[3] The carbon atom of the nitrile group is electrophilic and susceptible to nucleophilic attack, which is the basis for many of its characteristic reactions.[3][4][5]
The primary reactions of the nitrile group in this compound include:
-
Hydrolysis: Conversion of the nitrile to a carboxylic acid or an amide.[3][6]
-
Reduction: Transformation of the nitrile to a primary amine.[3][7]
-
Cycloaddition: Participation in [3+2] cycloaddition reactions to form heterocyclic compounds.[8][9]
The hydrophilic PEG chain in this compound generally improves solubility in aqueous and polar organic solvents, which can be advantageous for certain reaction conditions.[1][2] However, it may also necessitate adjustments to purification methods, such as using reverse-phase chromatography or extraction with appropriate solvent systems. The terminal hydroxyl group may require protection in some cases to prevent unwanted side reactions, depending on the reagents used.
II. Data Presentation: Summary of Key Reactions
The following table summarizes the key chemical transformations of the nitrile group in this compound, including typical reagents, expected products, and representative yields.
| Reaction | Reagents and Conditions | Product | Typical Yield (%) | Notes |
| Acidic Hydrolysis | HCl or H₂SO₄, H₂O, heat (reflux)[10][11][12] | Hydroxy-PEG4-C2-carboxylic acid | 85-95 | The reaction typically proceeds through an amide intermediate.[6][11] |
| Basic Hydrolysis | NaOH or KOH, H₂O/EtOH, heat (reflux)[10][11] | Hydroxy-PEG4-C2-carboxylate salt | 90-98 | Acidification is required to obtain the free carboxylic acid.[11][12] |
| Partial Hydrolysis to Amide | Mild basic conditions (e.g., controlled temperature and reaction time)[6] | Hydroxy-PEG4-C2-amide | 60-80 | Reaction conditions need to be carefully controlled to avoid complete hydrolysis. |
| Reduction to Primary Amine | 1. LiAlH₄ in THF or Et₂O; 2. H₂O workup[5][7][13] | Hydroxy-PEG4-C2-amine | 80-90 | A powerful reducing agent; care must be taken with the pyrophoric nature of LiAlH₄. |
| Catalytic Hydrogenation | H₂, Raney Nickel or Pd/C, NH₃/EtOH[14][15] | Hydroxy-PEG4-C2-amine | 75-90 | The addition of ammonia (B1221849) can help to minimize the formation of secondary and tertiary amine byproducts.[15] |
| [3+2] Cycloaddition with Azide (B81097) | Sodium azide (NaN₃), Lewis acid (e.g., ZnCl₂) or triazole synthesis catalyst, heat | 5-(Hydroxy-PEG4-ethyl)-1H-tetrazole | 70-85 | Forms a stable, aromatic tetrazole ring, a common bioisostere for carboxylic acids. |
III. Experimental Protocols
A. Protocol for Acidic Hydrolysis of this compound to Carboxylic Acid
Objective: To hydrolyze the nitrile group of this compound to a carboxylic acid using acidic conditions.
Materials:
-
This compound
-
6 M Hydrochloric Acid (HCl)
-
Deionized Water
-
Sodium Bicarbonate (NaHCO₃), saturated solution
-
Dichloromethane (B109758) (DCM) or Ethyl Acetate (B1210297) (EtOAc)
-
Anhydrous Magnesium Sulfate (B86663) (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
-
pH paper or pH meter
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) in a mixture of deionized water and 6 M HCl (a common ratio is 1:1 v/v).
-
Attach a reflux condenser and heat the mixture to reflux (approximately 100-110 °C) with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully neutralize the reaction mixture by slowly adding a saturated solution of sodium bicarbonate until the pH is approximately 7-8. Be cautious as CO₂ gas will evolve.
-
Extract the aqueous layer with a suitable organic solvent such as dichloromethane or ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with brine (saturated NaCl solution).
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude Hydroxy-PEG4-C2-carboxylic acid.
-
The crude product can be further purified by column chromatography if necessary.
B. Protocol for Reduction of this compound to Primary Amine
Objective: To reduce the nitrile group of this compound to a primary amine using lithium aluminum hydride.
Materials:
-
This compound
-
Lithium Aluminum Hydride (LiAlH₄)
-
Anhydrous Tetrahydrofuran (THF) or Diethyl Ether (Et₂O)
-
Deionized Water
-
15% Sodium Hydroxide (NaOH) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Three-neck round-bottom flask
-
Dropping funnel
-
Inert gas supply (Nitrogen or Argon)
-
Ice bath
-
Magnetic stirrer and stir bar
-
Büchner funnel and filter paper
Procedure:
-
Set up a dry three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and an inert gas inlet.
-
Under an inert atmosphere, suspend LiAlH₄ (1.5-2 equivalents) in anhydrous THF in the flask and cool the suspension to 0 °C using an ice bath.
-
Dissolve this compound (1 equivalent) in anhydrous THF and add it to the dropping funnel.
-
Add the nitrile solution dropwise to the LiAlH₄ suspension at 0 °C with vigorous stirring.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 4-6 hours. The reaction can be gently heated to reflux if necessary to ensure completion.
-
Monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, cool the flask back to 0 °C.
-
Carefully quench the reaction by the sequential dropwise addition of:
-
'x' mL of deionized water (where 'x' is the mass of LiAlH₄ in grams).
-
'x' mL of 15% NaOH solution.
-
'3x' mL of deionized water.
-
-
Stir the resulting granular precipitate vigorously for 30 minutes.
-
Filter the precipitate through a pad of Celite or a Büchner funnel and wash the filter cake with THF.
-
Dry the combined filtrate over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude Hydroxy-PEG4-C2-amine.
-
Purify the product by column chromatography as needed.
IV. Visualizations
References
- 1. Page loading... [guidechem.com]
- 2. Hydroxy-PEG4-nitrile, 2194563-83-0 | BroadPharm [broadpharm.com]
- 3. nbinno.com [nbinno.com]
- 4. benchchem.com [benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. organicchemistrytutor.com [organicchemistrytutor.com]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Nitrile to Acid - Common Conditions [commonorganicchemistry.com]
- 11. chemguide.co.uk [chemguide.co.uk]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Reactions of Nitriles - Chemistry Steps [chemistrysteps.com]
- 14. Nitrile reduction - Wikipedia [en.wikipedia.org]
- 15. Nitrile to Amine - Common Conditions [commonorganicchemistry.com]
Application Notes & Protocols: PROTAC Linker Conjugation to E3 Ligase Ligands
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are revolutionary heterobifunctional molecules engineered to hijack the cell's native ubiquitin-proteasome system (UPS) for the targeted degradation of specific proteins of interest (POIs).[][2] These molecules consist of three primary components: a ligand that binds the target protein, a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[3][4] The formation of a stable ternary complex (POI-PROTAC-E3 ligase) is essential for the subsequent polyubiquitination of the POI, which marks it for degradation by the 26S proteasome.[][5]
The linker is not merely a spacer; its composition, length, flexibility, and attachment points are critical determinants of a PROTAC's efficacy and selectivity.[6][7] The conjugation of the linker to the E3 ligase ligand is a crucial step in PROTAC synthesis. This document provides detailed application notes and protocols for the most common conjugation strategies involving widely used E3 ligase ligands.
PROTAC Mechanism of Action
PROTACs function catalytically to induce protein degradation. By bringing an E3 ligase into close proximity with a target protein, the PROTAC facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the target. This process is repeated until a polyubiquitin (B1169507) chain is formed, signaling the proteasome to degrade the target protein.
Caption: PROTAC mechanism of action, from ternary complex formation to proteasomal degradation.
Common E3 Ligase Ligands and Linker Attachment Points
While over 600 E3 ligases exist in the human proteome, only a few have been extensively utilized for PROTAC design, primarily due to the availability of well-characterized small molecule ligands.[4][8] The most commonly recruited E3 ligases are Cereblon (CRBN), Von Hippel-Lindau (VHL), Mouse Double Minute 2 homolog (MDM2), and Inhibitor of Apoptosis Proteins (IAPs).[4][5][9]
| E3 Ubiquitin Ligase | Common Ligands | Typical Linker Attachment Site / Functional Group |
| Cereblon (CRBN) | Thalidomide, Pomalidomide, Lenalidomide | Typically via a hydroxyl or amino group on the phthalimide (B116566) ring (e.g., C4 or C5 position) or glutarimide (B196013) ring.[5][10] |
| Von Hippel-Lindau (VHL) | Derivatives of (2S, 4R)-4-hydroxyproline | The hydroxyl group is a common attachment point, enabling ether or ester linkages.[11][12] |
| MDM2 | Nutlin and its derivatives (e.g., RG7388) | Often attached via a solvent-exposed region of the molecule, such as a piperazinone nitrogen or a phenyl ring.[13][14][15] |
| IAPs (cIAP1, XIAP) | Bestatin derivatives, SMAC mimetics (e.g., LCL161) | Typically attached at positions that do not disrupt the key binding interactions with the BIR3 domain.[9][16][17] |
Key Conjugation Chemistries and Protocols
The synthesis of a PROTAC is a modular process, often involving the separate synthesis of a warhead-linker and an E3 ligand-linker, followed by a final coupling step, or the sequential attachment of the linker and the second ligand to the first.[2] Two of the most robust and widely used conjugation reactions are amide bond formation and copper-catalyzed azide-alkyne cycloaddition (CuAAC), or "click chemistry".[6][]
References
- 2. benchchem.com [benchchem.com]
- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | E3 ligase ligand optimization of Clinical PROTACs [frontiersin.org]
- 5. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]
- 6. benchchem.com [benchchem.com]
- 7. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 8. precisepeg.com [precisepeg.com]
- 9. Recent advances in IAP-based PROTACs (SNIPERs) as potential therapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 12. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 13. PROTAC Degraders with Ligands Recruiting MDM2 E3 Ubiquitin Ligase: An Updated Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. scienceopen.com [scienceopen.com]
- 16. merckmillipore.com [merckmillipore.com]
- 17. Discovery of E3 Ligase Ligands for Target Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Attaching Hydroxy-PEG4-C2-nitrile to a Target Protein Ligand
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the chemical strategies and protocols for attaching the bifunctional linker, Hydroxy-PEG4-C2-nitrile, to a target protein ligand. This linker is particularly relevant in the development of Proteolysis Targeting Chimeras (PROTACs), where it serves to connect a ligand for a target protein with a ligand for an E3 ubiquitin ligase, thereby inducing targeted protein degradation.[1]
Introduction to this compound and its Applications
This compound is a heterobifunctional linker containing a hydroxyl (-OH) group and a nitrile (-CN) group, separated by a hydrophilic polyethylene (B3416737) glycol (PEG) spacer.[2][3] The PEG spacer enhances the solubility and bioavailability of the resulting conjugate.[4][5]
Key Features:
-
Hydroxyl Group: This functional group can be chemically activated to react with various nucleophiles on a target ligand, most commonly primary amines.[6][7]
-
Nitrile Group: The nitrile group is a versatile functional group in drug development, known for its ability to form interactions with target proteins and its metabolic stability.[8] In the context of this linker, it can serve as a stable endpoint or be further chemically modified.
-
PEG4 Spacer: The tetraethylene glycol spacer provides flexibility and hydrophilicity, which can improve the pharmacokinetic properties of the final conjugate and facilitate the formation of a productive ternary complex in PROTACs.[4][5][9]
This linker is primarily utilized in the synthesis of PROTACs, which are bifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[1][]
Principle of Conjugation
The attachment of this compound to a target protein ligand typically involves a two-step process:
-
Activation of the Hydroxyl Group: The terminal hydroxyl group of the PEG linker is not sufficiently reactive for direct conjugation. Therefore, it must first be activated to a more reactive species. A common and effective method is the conversion of the hydroxyl group to an N-hydroxysuccinimide (NHS) ester.[6][11][12] This is typically achieved through a reaction with a carboxyl-containing molecule followed by activation with carbodiimide (B86325) chemistry.
-
Conjugation to the Target Ligand: The activated linker is then reacted with a suitable functional group on the target protein ligand. The most common conjugation target is a primary amine (-NH2), which reacts with the NHS ester to form a stable amide bond.[13][14]
Experimental Protocols
Activation of this compound (Conversion to an NHS Ester)
This protocol describes a general method to convert the terminal hydroxyl group of the linker into a more reactive NHS ester by first introducing a carboxylic acid moiety.
Materials:
-
This compound
-
Succinic anhydride (B1165640)
-
Pyridine (B92270) or Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)[][16]
-
N-Hydroxysuccinimide (NHS)[]
-
Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (B1210297) (EtOAc)
-
Hexanes
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) supplies
Procedure:
Step 1: Carboxylation of the Hydroxyl Group
-
Dissolve this compound (1 equivalent) and succinic anhydride (1.2 equivalents) in anhydrous DCM.
-
Add pyridine or TEA (1.5 equivalents) to the solution.
-
Stir the reaction mixture at room temperature overnight under an inert atmosphere (e.g., nitrogen or argon).
-
Monitor the reaction progress by TLC.
-
Upon completion, wash the reaction mixture with 0.1 M HCl, followed by water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the carboxylated linker.
Step 2: NHS Ester Formation
-
Dissolve the carboxylated linker (1 equivalent) and NHS (1.1 equivalents) in anhydrous DMF.
-
Add DCC or EDC (1.1 equivalents) to the solution.[2] If using DCC, a urea (B33335) byproduct will precipitate and can be removed by filtration.[]
-
Stir the reaction mixture at room temperature for 4-6 hours or until the reaction is complete as monitored by TLC.
-
If DCC was used, filter off the dicyclohexylurea precipitate.
-
Purify the NHS-activated linker by column chromatography on silica (B1680970) gel using an appropriate solvent system (e.g., a gradient of methanol (B129727) in DCM or ethyl acetate/hexanes).
Conjugation of the Activated Linker to an Amine-Containing Target Ligand
This protocol outlines the reaction of the NHS-activated this compound with a primary amine on a target protein ligand.
Materials:
-
NHS-activated this compound
-
Amine-containing target protein ligand
-
Anhydrous DMF or DMSO
-
DIPEA (N,N-Diisopropylethylamine)
-
Reaction buffer (e.g., phosphate-buffered saline (PBS) at pH 7.4-8.5 if the ligand is water-soluble)[14]
-
High-Performance Liquid Chromatography (HPLC) system for purification
-
Mass spectrometer for characterization
Procedure:
-
Dissolve the amine-containing target protein ligand (1 equivalent) in anhydrous DMF or DMSO.
-
Add the NHS-activated this compound (1.0-1.5 equivalents) to the solution.
-
Add DIPEA (2-3 equivalents) to the reaction mixture to act as a base.
-
Stir the reaction at room temperature for 2-4 hours or overnight. The reaction progress can be monitored by LC-MS.
-
Once the reaction is complete, the crude product can be purified by preparative reverse-phase HPLC.
-
Characterize the final conjugate by mass spectrometry to confirm the correct molecular weight.
Characterization of the Conjugate
Thorough characterization is crucial to ensure the identity and purity of the final conjugate.
| Technique | Purpose | Expected Outcome |
| Mass Spectrometry (MS) | To confirm the molecular weight of the final conjugate.[17][18] | The observed mass should correspond to the calculated mass of the target ligand plus the linker. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | To confirm the structure of the conjugate. | The NMR spectrum should show signals corresponding to both the target ligand and the PEG linker. |
| High-Performance Liquid Chromatography (HPLC) | To assess the purity of the conjugate. | A single major peak should be observed, indicating a pure compound. |
Quantitative Data Summary
The following table provides a hypothetical summary of quantitative data that should be collected during the synthesis and evaluation of a PROTAC constructed with this linker.
| Parameter | Method | Exemplary Value | Significance |
| Conjugation Yield | HPLC analysis of the crude reaction mixture | >70% | Indicates the efficiency of the conjugation reaction. |
| Purity of Final Conjugate | Analytical HPLC | >95% | Ensures that biological assays are performed with a pure compound. |
| Binding Affinity to Target Protein (Kd) | Isothermal Titration Calorimetry (ITC) or Surface Plasmon Resonance (SPR) | Varies depending on the ligand | Confirms that the conjugation has not significantly compromised the binding of the ligand to its target. |
| Binding Affinity to E3 Ligase (Kd) | ITC or SPR | Varies depending on the E3 ligand | Confirms the binding of the other end of the PROTAC to the E3 ligase. |
| PROTAC-induced Protein Degradation (DC50) | Western Blot or In-Cell Western | Concentration-dependent | The concentration of the PROTAC required to degrade 50% of the target protein.[19] |
| Maximum Protein Degradation (Dmax) | Western Blot or In-Cell Western | >80% | The maximum percentage of target protein degradation achieved by the PROTAC.[20][21][22] |
Visualizations
Signaling Pathway: PROTAC-Mediated Protein Degradation
Caption: Mechanism of PROTAC-induced protein degradation.
Experimental Workflow: Synthesis and Evaluation of a PROTAC
Caption: General workflow for PROTAC synthesis and evaluation.
References
- 1. researchgate.net [researchgate.net]
- 2. manuals.plus [manuals.plus]
- 3. nbinno.com [nbinno.com]
- 4. precisepeg.com [precisepeg.com]
- 5. PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation | AxisPharm [axispharm.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. chempep.com [chempep.com]
- 11. polysciences.com [polysciences.com]
- 12. NHS ester PEG, PEGylation Products - Biopharma PEG [biochempeg.com]
- 13. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 14. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]
- 16. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 17. Advancing PROTAC Characterization: Structural Insights through Adducts and Multimodal Tandem-MS Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Application of mass spectrometry for the advancement of PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. Quantitative Live-Cell Kinetic Degradation and Mechanistic Profiling of PROTAC Mode of Action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Collection - Quantitative Live-Cell Kinetic Degradation and Mechanistic Profiling of PROTAC Mode of Action - ACS Chemical Biology - Figshare [acs.figshare.com]
- 22. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Cell Permeability Assays of PROTACs with PEG Linkers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a groundbreaking therapeutic modality designed to eliminate specific disease-causing proteins by co-opting the cell's own ubiquitin-proteasome system.[1] These heterobifunctional molecules consist of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker connecting them.[2][3] A significant challenge in PROTAC development is their large molecular weight and polar surface area, which often leads to poor cell permeability, hindering their ability to reach intracellular targets.[1][4]
Polyethylene glycol (PEG) linkers are frequently incorporated into PROTAC design to enhance solubility and other physicochemical properties.[2][5] The role of PEG linkers in cell permeability is multifaceted. Their flexibility can allow the PROTAC to adopt folded, more compact conformations that shield polar surface areas, potentially facilitating passage across the lipophilic cell membrane.[6][7] However, increasing linker length can also increase molecular weight and flexibility, which may negatively impact permeability.[4][8] Therefore, a delicate balance must be struck, and the careful assessment of cell permeability is a critical step in the optimization of PEG-linked PROTACs.
This document provides an overview of key assays used to evaluate PROTAC permeability, detailed experimental protocols, and a summary of relevant quantitative data to guide researchers in this crucial aspect of PROTAC development.
PROTAC Mechanism of Action
Key Cell Permeability Assays
Three primary assays are widely used to characterize the cell permeability of PROTACs: the Parallel Artificial Membrane Permeability Assay (PAMPA), the Caco-2 permeability assay, and various cellular uptake assays.
-
Parallel Artificial Membrane Permeability Assay (PAMPA): A high-throughput, cell-free assay that measures passive diffusion across an artificial lipid membrane.[4][9] It is a cost-effective first screen for membrane permeability but does not account for active transport or efflux mechanisms.[4][7]
-
Caco-2 Permeability Assay: This cell-based assay uses a monolayer of human colorectal adenocarcinoma (Caco-2) cells, which differentiate to form a barrier that mimics the intestinal epithelium.[4][9] It provides a more comprehensive assessment by evaluating passive diffusion, active transport, and efflux, making it a more physiologically relevant model.[10]
-
Cellular Uptake and Target Engagement Assays: These methods quantify the amount of PROTAC that accumulates within cells or engages with its intracellular target.[11] Techniques like the NanoBRET™ Target Engagement assay provide an indirect but highly relevant measure of effective cell penetration by assessing target occupancy in live cells.[12][13]
Data Presentation: Permeability of PROTACs with PEG Linkers
The following tables summarize representative quantitative data from studies investigating the permeability of PROTACs, highlighting the impact of linker composition and E3 ligase ligand choice.
Table 1: PAMPA and Caco-2 Permeability of Androgen Receptor (AR) PROTACs with a PEG Linker.[10]
| PROTAC ID | E3 Ligase Ligand | Assay | Apparent Permeability (Papp) (10-6 cm s-1) | Efflux Ratio |
| 14 | Cereblon | Caco-2 (A to B) | 1.7 | 8.4 |
| Caco-2 (B to A) | 14.1 | |||
| 18 | Adamantane | Caco-2 (A to B) | 0.15 | 1.5 |
| Caco-2 (B to A) | 0.22 | |||
| 20d | VHL | Caco-2 (A to B) | Below Quantification | >12 |
| Caco-2 (B to A) | 9.6 | |||
| 19 | Adamantane | PAMPA | 2.3 | N/A |
Data adapted from a systematic investigation of AR PROTACs.[10] "A to B" refers to apical-to-basolateral transport, while "B to A" refers to basolateral-to-apical transport.
Table 2: PAMPA Permeability of VHL-Based PROTACs with Varying PEG Linker Lengths.[8]
| PROTAC ID | Target Ligand | Linker | PAMPA Permeability (Pe) (10-6 cm s-1) |
| 7 | MZ | 2-unit PEG | 0.6 |
| 8 | MZ | 3-unit PEG | ~0.03 |
| 15 | AT | PEG | Value not specified |
| 16 | AT | Longer PEG | Value reduced by half vs. 15 |
| 12 | CM/CMP | PEG | Value not specified |
| 13 | CM/CMP | Longer PEG | Value reduced by half vs. 12 |
Data adapted from a study on VH032-based PROTACs.[8] This study demonstrated that for several PROTAC series, increasing the number of PEG units in the linker decreased passive membrane permeability.
Experimental Protocols
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
This protocol outlines a general procedure for assessing the passive permeability of PROTACs.
Methodology:
-
Prepare Solutions:
-
Lipid Solution: Prepare a 1% (w/v) solution of lecithin in dodecane. Sonicate until fully dissolved.[14]
-
PROTAC Stock: Prepare a stock solution of the PROTAC in 100% DMSO.
-
Donor Solution: Dilute the PROTAC stock to a final concentration of 1-10 µM in a suitable buffer (e.g., PBS, pH 7.4) containing 5% DMSO.[14]
-
Acceptor Solution: Prepare the same buffer used for the Donor Solution (e.g., PBS, pH 7.4 with 5% DMSO).[14]
-
-
Assay Plate Preparation:
-
Use a 96-well PAMPA plate system, which consists of a filter "donor" plate and a non-filtered "acceptor" plate.
-
Carefully pipette 5 µL of the lipid solution onto the membrane of each well in the donor plate.
-
-
Assay Procedure:
-
Add 300 µL of Acceptor Solution to each well of the acceptor plate.[14]
-
Add 150-200 µL of the Donor Solution (containing the PROTAC) to each well of the lipid-coated donor plate.
-
Carefully place the donor plate onto the acceptor plate, ensuring the bottom of the donor membrane is in contact with the acceptor solution.
-
Incubate the assembled plate at room temperature for 10-20 hours. To minimize evaporation, place the assembly in a humidified chamber.[14]
-
-
Analysis:
-
After incubation, separate the plates.
-
Collect samples from both the donor and acceptor wells.
-
Determine the concentration of the PROTAC in each sample using a sensitive analytical method, typically LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) using the appropriate formula, which accounts for the concentrations, volumes, membrane area, and incubation time.
-
Protocol 2: Caco-2 Permeability Assay
This protocol is adapted for PROTACs and includes modifications to improve compound recovery.
Methodology:
-
Cell Culture and Seeding:
-
Culture Caco-2 cells according to standard protocols.
-
Seed cells onto permeable filter supports (e.g., Transwell® inserts) at an appropriate density.
-
Allow cells to grow and differentiate for approximately 21 days to form a confluent monolayer with tight junctions.
-
Monitor the integrity of the monolayer by measuring the transepithelial electrical resistance (TEER).
-
-
Prepare Solutions:
-
Transport Buffer: Use a physiologically relevant buffer (e.g., Hanks' Balanced Salt Solution, HBSS) at pH 7.4.
-
Modified Buffer (for PROTACs): To improve recovery, supplement the transport buffer with a low concentration of bovine serum albumin (BSA), such as 0.25-0.5%.[15]
-
PROTAC Dosing Solution: Prepare the PROTAC at a final concentration (e.g., 10 µM) in the transport buffer (with or without BSA).
-
-
Assay Procedure (Bidirectional):
-
Apical to Basolateral (A-B) Transport:
-
Wash the Caco-2 monolayers with warm transport buffer.
-
Add the PROTAC dosing solution to the apical (top) compartment and fresh transport buffer to the basolateral (bottom) compartment.
-
-
Basolateral to Apical (B-A) Transport:
-
Wash the monolayers.
-
Add the PROTAC dosing solution to the basolateral compartment and fresh buffer to the apical compartment.
-
-
Incubate the plates at 37°C with gentle shaking for a defined period (e.g., 90-120 minutes).[15]
-
-
Analysis:
-
At the end of the incubation, collect samples from the receiver compartments (basolateral for A-B, apical for B-A). Also, collect a sample from the initial donor solution.
-
Quantify the PROTAC concentration in all samples by LC-MS/MS.
-
Calculate the Papp values for both A-B and B-A directions.
-
Calculate the efflux ratio (ER) as: ER = Papp (B-A) / Papp (A-B). An ER > 2 suggests the involvement of active efflux transporters.[10]
-
Protocol 3: Cellular Uptake/Accumulation Assay (General Principle)
This protocol describes a general approach to directly measure the intracellular concentration of a PROTAC.
Methodology:
-
Cell Seeding: Seed the desired cell line into multi-well plates (e.g., 12- or 24-well) and allow them to adhere overnight.
-
PROTAC Treatment:
-
Aspirate the culture medium.
-
Add fresh medium containing the PROTAC at the desired concentration(s). A time-course or dose-response experiment can be performed.
-
Incubate for the specified time at 37°C.
-
-
Sample Collection:
-
Aspirate the PROTAC-containing medium.
-
Wash the cell monolayer multiple times with ice-cold PBS to remove all extracellular and non-specifically bound PROTAC. This step is critical for accuracy.
-
Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer or methanol/water).
-
-
Analysis:
-
Collect the cell lysate.
-
Quantify the concentration of the PROTAC in the lysate using LC-MS/MS.[16]
-
In a parallel sample, determine the total protein concentration of the lysate using a method like the BCA assay.[16]
-
Express the result as the amount of PROTAC per unit of protein (e.g., pmol/mg protein) to normalize for cell number.
-
Conclusion
The assessment of cell permeability is an indispensable component of the drug discovery process for PROTACs. The inherent challenges posed by their large size are often modulated by the strategic inclusion of linkers, such as PEG, which can profoundly influence the molecule's ability to cross the cell membrane.[6] A multi-assay approach is recommended for a comprehensive understanding. PAMPA serves as an effective high-throughput screen for passive diffusion, while the Caco-2 assay provides more physiologically relevant data on both passive and active transport mechanisms.[7][10] Finally, direct cellular uptake or target engagement assays confirm that the PROTAC can reach its intracellular site of action in sufficient concentrations to be effective. By employing these detailed protocols and carefully analyzing the resulting data, researchers can rationally design and optimize PEG-linked PROTACs with improved cell permeability and, ultimately, enhanced therapeutic potential.
References
- 1. From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biopharma PEG Provides PEG derivatives Applied in PROTAC Linker [clinicalresearchnewsonline.com]
- 3. precisepeg.com [precisepeg.com]
- 4. benchchem.com [benchchem.com]
- 5. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 6. benchchem.com [benchchem.com]
- 7. tandfonline.com [tandfonline.com]
- 8. Understanding and Improving the Membrane Permeability of VH032-Based PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Systematic Investigation of the Permeability of Androgen Receptor PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. giffordbioscience.com [giffordbioscience.com]
- 12. Quantitative Measurement of PROTAC Intracellular Accumulation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 15. enamine.net [enamine.net]
- 16. Correlation between Membrane Permeability and the Intracellular Degradation Activity of Proteolysis-Targeting Chimeras [jstage.jst.go.jp]
Application Notes & Protocols for In Vitro Degradation Assays of PROTACs
Topic: In Vitro Degradation Assays Using PROTACs, with Reference to Hydroxy-PEG4-C2-nitrile Linkers
Audience: Researchers, scientists, and drug development professionals.
Introduction: Proteolysis-targeting chimeras (PROTACs) are innovative heterobifunctional molecules designed to commandeer the cell's natural protein disposal system—the ubiquitin-proteasome system (UPS)—to selectively eliminate target proteins of interest (POI).[1][2][3] A PROTAC molecule consists of three key components: a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two.[4][5] This linker is a critical determinant of PROTAC efficacy, influencing the stability and geometry of the crucial ternary complex. This compound is a polyethylene (B3416737) glycol (PEG)-based linker utilized in the synthesis of PROTACs, offering flexibility and favorable physicochemical properties.[6][7][8]
These application notes provide a comprehensive overview of the essential in vitro assays required to characterize the activity and mechanism of action of PROTACs. The protocols described are broadly applicable to various PROTACs, including those synthesized with this compound linkers.
PROTAC Mechanism of Action
PROTACs function catalytically by inducing the formation of a ternary complex between the target protein and an E3 ligase.[5][] This proximity facilitates the transfer of ubiquitin from the E3 ligase to the target protein. The resulting polyubiquitinated protein is then recognized and degraded by the 26S proteasome, releasing the PROTAC to engage another target protein molecule.[10][11]
Caption: General mechanism of action for PROTAC-mediated protein degradation.
Target Protein Degradation Assay
Application Note: The primary and most crucial assay for evaluating a PROTAC is to measure its ability to reduce the levels of the target protein within a cellular context. This is typically accomplished using Western blotting, a technique that allows for the quantification of protein abundance.[12] By treating cells with varying concentrations of the PROTAC over a time course, key parameters such as the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax) can be determined.[13] The In-Cell Western is a higher-throughput alternative that measures immunofluorescence in a plate-based format.[14]
Experimental Protocol: Western Blot Analysis This protocol outlines the steps for treating cells with a PROTAC and analyzing target protein levels via Western blot.[10][12]
-
Cell Seeding and Treatment:
-
Seed a relevant human cell line (e.g., HeLa, THP-1) into 6-well plates at a density that ensures 70-80% confluency at the time of harvest.[10]
-
Allow cells to adhere overnight.
-
Prepare serial dilutions of the PROTAC in cell culture medium. A typical concentration range is 1 nM to 10 µM.
-
Treat cells with the PROTAC dilutions for a specified time (e.g., 4, 8, 16, or 24 hours). Include a vehicle control (e.g., DMSO) and a negative control, such as an inhibitor that binds the target but does not cause degradation.[10]
-
-
Cell Lysis and Protein Quantification:
-
After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in 100-200 µL of ice-cold RIPA buffer containing protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[10]
-
Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize all samples to the same protein concentration with lysis buffer. Add 4X Laemmli sample buffer and boil at 95°C for 5-10 minutes.[10]
-
Load 20-30 µg of protein per lane onto an SDS-PAGE gel.
-
Run the gel to separate proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[10]
-
-
Immunoblotting and Detection:
-
Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA in Tris-buffered saline with Tween 20 (TBST).
-
Incubate the membrane overnight at 4°C with a primary antibody specific to the target protein. A loading control antibody (e.g., anti-GAPDH or anti-β-actin) should also be used.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[10]
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.[10]
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to the loading control.
-
Plot the normalized protein levels against the PROTAC concentration to determine DC50 and Dmax values.
-
Caption: A typical experimental workflow for Western Blot analysis.
Data Presentation: Target Degradation
| PROTAC Compound | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Time (h) |
|---|---|---|---|---|---|
| Example PROTAC 1 | BRD4 | HeLa | 50 | 95 | 24 |
| Example PROTAC 2 | BRD4 | THP-1 | 15 | 98 | 16 |
| Negative Control | BRD4 | HeLa | >10,000 | <10 | 24 |
Ternary Complex Formation Assay
Application Note: The formation of a stable ternary complex (Target-PROTAC-E3 Ligase) is a critical prerequisite for efficient protein degradation.[][15] Assays that measure the formation of this complex are essential for understanding a PROTAC's mechanism of action and for optimizing its design.[4] Various biophysical and cell-based techniques can be used, including Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and proximity-based assays like NanoBRET, TR-FRET, and AlphaLISA.[16][17] Proximity assays are particularly powerful as they can be performed in a high-throughput format and even in live cells.[15]
Experimental Protocol: NanoBRET Ternary Complex Assay (Cell-Based) This protocol provides a general workflow for measuring ternary complex formation in live cells.[15][18]
-
Cell and Plasmid Preparation:
-
Use a cell line (e.g., HEK293) engineered to express the target protein fused to a NanoLuc luciferase (the energy donor). This can be achieved via transient transfection or CRISPR/Cas9-mediated endogenous tagging.
-
Co-express the E3 ligase component (e.g., VHL or Cereblon) fused to a HaloTag (the energy acceptor).[15]
-
-
Assay Procedure:
-
Seed the engineered cells into a white, 384-well assay plate.
-
Label the HaloTag-E3 ligase fusion by adding the fluorescent HaloTag NanoBRET ligand to the cells and incubate.
-
Add the NanoLuc substrate (e.g., furimazine) to the cells.
-
Add serial dilutions of the PROTAC compound to the wells.
-
Incubate the plate for a specified period (e.g., 2 hours) at 37°C.
-
-
Detection and Analysis:
-
Measure both the donor (NanoLuc) and acceptor (HaloTag ligand) emission signals using a plate reader equipped with appropriate filters.
-
Calculate the NanoBRET ratio by dividing the acceptor signal by the donor signal.
-
Plot the NanoBRET ratio against the PROTAC concentration. A bell-shaped curve is typically observed, as excess PROTAC can lead to the formation of binary complexes, disrupting the ternary complex (the "hook effect").[4][16]
-
Caption: Principle of the NanoBRET ternary complex formation assay.
Data Presentation: Ternary Complex Formation
| PROTAC Compound | Target-E3 Pair | Assay Type | Ternary Complex Affinity (Kd, nM) | Cooperativity (α) |
|---|---|---|---|---|
| MZ1 (Example) | BRD4-VHL | ITC | 4 | >1 |
| dBET1 (Example) | BRD4-CRBN | TR-FRET | 25 | >1 |
Target Protein Ubiquitination Assay
Application Note: To confirm that protein degradation is occurring via the ubiquitin-proteasome system, it is essential to demonstrate that the target protein is ubiquitinated in a PROTAC-dependent manner.[11] This assay serves as a direct readout of successful ternary complex formation and E3 ligase activity. The most common method involves immunoprecipitating the target protein and then performing a Western blot to detect the presence of conjugated ubiquitin.[12]
Experimental Protocol: Immunoprecipitation (IP) - Western Blot This protocol details the detection of target protein ubiquitination.[11][12]
-
Cell Treatment:
-
Culture cells in 100 mm dishes to obtain sufficient protein lysate.
-
Treat cells with a concentration of PROTAC known to cause significant degradation. It is crucial to also include a proteasome inhibitor (e.g., MG132) to allow the accumulation of ubiquitinated proteins that would otherwise be degraded.
-
-
Immunoprecipitation:
-
Lyse the cells as described in the Western blot protocol.
-
Pre-clear the lysate with Protein A/G agarose (B213101) beads.
-
Add a primary antibody against the target protein to the lysate and incubate overnight at 4°C to form antibody-protein complexes.
-
Add Protein A/G beads to capture the immune complexes.
-
Wash the beads several times with lysis buffer to remove non-specific binders.
-
-
Elution and Western Blot:
-
Elute the captured proteins from the beads by boiling in Laemmli sample buffer.
-
Run the eluate on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Probe the membrane with a primary antibody against ubiquitin. A high-molecular-weight smear or ladder of bands above the unmodified target protein indicates polyubiquitination.
-
As a control, the blot can also be probed with the target protein antibody to confirm successful immunoprecipitation.
-
Caption: Workflow for detecting target protein ubiquitination via IP-Western Blot.
Data Presentation: Ubiquitination Analysis
| PROTAC Treatment | Proteasome Inhibitor (MG132) | Ubiquitination Signal (Western Blot) | Interpretation |
|---|---|---|---|
| Vehicle Control | + | Baseline | Basal level of ubiquitination |
| Example PROTAC 1 | - | + | PROTAC induces ubiquitination |
| Example PROTAC 1 | + | +++ (Strong smear) | PROTAC-induced ubiquitinated target accumulates |
| Negative Control | + | Baseline | No PROTAC-dependent ubiquitination |
Cell Viability / Cytotoxicity Assay
Application Note: While inducing the degradation of a target protein, it is important to ensure that the PROTAC is not causing broad cellular toxicity. Cell viability assays are used to assess the overall health of the cell population after PROTAC treatment.[19] These assays measure metabolic activity (e.g., MTT, MTS, resazurin (B115843) assays) or intracellular ATP levels (e.g., CellTiter-Glo).[20][21] The results help distinguish between targeted degradation-induced phenotypic effects and non-specific cytotoxicity.[22]
Experimental Protocol: CellTiter-Glo® Luminescent Cell Viability Assay This protocol outlines a common method for measuring cell viability based on ATP content.[19]
-
Cell Seeding and Treatment:
-
Seed cells in a white, 96-well plate suitable for luminescence measurements.
-
Allow cells to adhere overnight.
-
Treat cells with a range of PROTAC concentrations for the desired duration (e.g., 24, 48, or 72 hours).
-
-
Assay Procedure:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.
-
Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.
-
Add a volume of reagent equal to the volume of culture medium in each well (e.g., 100 µL).
-
Mix the contents on an orbital shaker for 2-5 minutes to induce cell lysis.[19]
-
Incubate the plate at room temperature for 10-30 minutes to stabilize the luminescent signal.
-
-
Detection and Analysis:
-
Measure the luminescence using a plate reader.
-
Plot the luminescent signal against the PROTAC concentration to determine the CC50 (half-maximal cytotoxic concentration).
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. reactionbiology.com [reactionbiology.com]
- 3. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. resources.revvity.com [resources.revvity.com]
- 5. mdpi.com [mdpi.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Hydroxy-PEG4-nitrile, 2194563-83-0 | BroadPharm [broadpharm.com]
- 8. medkoo.com [medkoo.com]
- 10. benchchem.com [benchchem.com]
- 11. Ubiquitination Assay - Profacgen [profacgen.com]
- 12. PROTAC-Induced Proteolytic Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 13. lifesensors.com [lifesensors.com]
- 14. The In-Cell Western immunofluorescence assay to monitor PROTAC mediated protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Ternary Complex Formation [worldwide.promega.com]
- 16. tandfonline.com [tandfonline.com]
- 17. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. bmglabtech.com [bmglabtech.com]
- 19. biorxiv.org [biorxiv.org]
- 20. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. Cell viability assays | Abcam [abcam.com]
- 22. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Ternary Complex Formation with Hydroxy-PEG4-C2-nitrile Linkers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents designed to specifically eliminate disease-causing proteins. These heterobifunctional molecules consist of a ligand that binds to the target protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two. The linker is a critical component that influences the PROTAC's efficacy and drug-like properties. Among the various linker types, polyethylene (B3416737) glycol (PEG) linkers, such as the Hydroxy-PEG4-C2-nitrile linker, have gained prominence due to their ability to enhance solubility, cell permeability, and optimize the geometry of the ternary complex for efficient protein degradation.[1][2][3]
This document provides detailed application notes and protocols for studying ternary complex formation and subsequent protein degradation mediated by PROTACs utilizing a this compound linker. For the purpose of illustration, we will refer to a hypothetical PROTAC, Compound X , which targets the Bromodomain-containing protein 4 (BRD4) for degradation by recruiting the Cereblon (CRBN) E3 ligase.
Mechanism of Action
Compound X functions by inducing the formation of a ternary complex between BRD4 and the CRBN E3 ligase. This proximity facilitates the transfer of ubiquitin from the E2-conjugating enzyme to lysine (B10760008) residues on BRD4, marking it for degradation by the 26S proteasome. This process is catalytic, as a single molecule of Compound X can induce the degradation of multiple BRD4 molecules.
Signaling Pathway
The signaling pathway initiated by Compound X involves the hijacking of the ubiquitin-proteasome system to achieve targeted protein degradation.
References
Application Notes and Protocols for the Analytical Characterization of Hydroxy-PEG4-C2-nitrile Containing PROTACs
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that co-opt the body's natural protein disposal system to eliminate disease-causing proteins.[1][2][3] These heterobifunctional molecules consist of a ligand that binds to the target protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two.[1][2][3] The linker is a critical component, influencing the PROTAC's physicochemical properties, cell permeability, and the geometry of the ternary complex (POI-PROTAC-E3 ligase), which is essential for efficient protein degradation.[1]
This application note provides a detailed overview of the analytical characterization of PROTACs containing a specific polyethylene (B3416737) glycol (PEG)-based linker, Hydroxy-PEG4-C2-nitrile. This linker is designed to enhance solubility and provide a flexible connection between the protein-binding and E3 ligase-binding moieties.[4] Due to the limited availability of public data for a specific PROTAC utilizing this exact linker, this document will use a representative Bromodomain-containing protein 4 (BRD4)-targeting PROTAC with a similar PEG linker as a model for outlining the analytical methodologies. BRD4 is a well-established target in oncology due to its role in regulating the transcription of key oncogenes like c-MYC.[5][6][7]
Physicochemical Properties of the Linker
The this compound linker imparts specific physicochemical properties to the PROTAC molecule that are crucial for its biological activity and druggability.
| Property | Value (for Bromo-PEG4-t-butyl ester) | Reference |
| Molecular Formula | C15H29BrO6 | [6] |
| Molecular Weight | 385.3 g/mol | [6] |
| XLogP3 | 1.2 | [6] |
| Hydrogen Bond Donor Count | 0 | [6] |
| Hydrogen Bond Acceptor Count | 6 | [6] |
| Rotatable Bond Count | 14 | [6] |
| Solubility | Soluble in DMSO, DCM, DMF | [6] |
Note: Data presented for a structurally similar precursor to illustrate the general properties of a PEG4 linker.
PROTAC Mechanism of Action and Signaling Pathway
The primary mechanism of action for a BRD4-targeting PROTAC is the induction of BRD4 protein degradation via the ubiquitin-proteasome system. This leads to the downregulation of BRD4-dependent gene expression, most notably the c-MYC oncogene, resulting in cell cycle arrest and apoptosis in cancer cells.[5][6][7]
References
- 1. biopharma.co.uk [biopharma.co.uk]
- 2. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. BRD4 and MYC: Power couple in Transcription and Disease - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for LC-MS Analysis of PROTACs Synthesized with Hydroxy-PEG4-C2-nitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that co-opt the cell's natural protein disposal machinery to selectively eliminate disease-causing proteins. These heterobifunctional molecules consist of two distinct ligands connected by a linker: one binds to a target protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[1] This induced proximity facilitates the ubiquitination of the POI, marking it for degradation by the proteasome.[2]
The linker component is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the ternary complex (POI-PROTAC-E3 ligase).[1][3] PEG-based linkers, such as Hydroxy-PEG4-C2-nitrile, are frequently employed to enhance solubility and provide conformational flexibility.[4][5] The this compound linker is a hydrophilic polyethylene (B3416737) glycol (PEG) based linker that can be utilized in the synthesis of PROTACs.[6][7][8]
Accurate and robust analytical methods are essential for the characterization and quantification of these complex molecules throughout the drug discovery and development process. Liquid chromatography-mass spectrometry (LC-MS) is a powerful and indispensable tool for the analysis of PROTACs, enabling their identification, characterization, and quantification in various biological matrices.[9] This document provides detailed application notes and protocols for the LC-MS analysis of PROTACs synthesized using the this compound linker.
Quantitative Data Summary
The following tables provide illustrative quantitative data for a hypothetical PROTAC, designated as "PROTAC-X," synthesized with a this compound linker. These values are based on typical data obtained for PROTACs with similar PEG-based linkers and are intended for guidance and comparative purposes.[10]
Table 1: Physicochemical and Pharmacokinetic Properties of Illustrative PROTACs [10]
| PROTAC | Linker Composition | DC50 (nM) | Dmax (%) | Permeability (10⁻⁷ cm s⁻¹) |
| PROTAC A | Alkyl | >1000 | <20 | 2.5 |
| PROTAC B | PEG2 | 500 | 55 | 1.8 |
| PROTAC-X (Hypothetical) | This compound | 250 | 70 | 1.1 |
DC50: Concentration for 50% maximal degradation. Dmax: Maximum degradation.
Table 2: Illustrative LC-MS/MS Parameters for the Analysis of PROTAC-X
| Parameter | Value |
| Chromatographic Conditions | |
| LC System | UPLC System |
| Column | C18 Reversed-Phase (e.g., 2.1 x 50 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile (B52724) |
| Gradient | 5-95% B over 5 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Mass Spectrometry Conditions | |
| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Cone Voltage | 30 V |
| Desolvation Temperature | 350 °C |
| Desolvation Gas Flow | 800 L/hr |
| MRM Transitions (Hypothetical) | |
| Precursor Ion (m/z) | [M+H]⁺ (e.g., 850.4) |
| Product Ion 1 (m/z) | Fragment from POI Ligand (e.g., 425.2) |
| Collision Energy 1 (eV) | 25 |
| Product Ion 2 (m/z) | Fragment from E3 Ligase Ligand (e.g., 275.1) |
| Collision Energy 2 (eV) | 35 |
Experimental Protocols
General Synthesis of a PROTAC with this compound Linker
This protocol outlines a general synthetic route for coupling a POI ligand and an E3 ligase ligand using the this compound linker.[10]
Materials:
-
POI ligand with a suitable functional group (e.g., amine, carboxylic acid).
-
E3 ligase ligand (e.g., a derivative of thalidomide (B1683933) or VHL ligand) with a suitable functional group.
-
This compound linker.
-
Coupling reagents (e.g., HATU, HOBt, EDC).
-
Bases (e.g., DIPEA, triethylamine).
-
Solvents (e.g., DMF, DMSO).
-
Purification supplies (e.g., HPLC).
Procedure:
-
Functionalization of the Linker (if necessary): The terminal hydroxyl group of the this compound linker may require activation or conversion to a different functional group (e.g., an amine or a carboxylic acid) to facilitate coupling with the POI or E3 ligase ligand.
-
First Coupling Reaction:
-
Dissolve the E3 ligase ligand and the functionalized this compound linker in an appropriate solvent like DMF.
-
Add coupling reagents (e.g., HATU) and a base (e.g., DIPEA).
-
Stir the reaction at room temperature until completion, monitoring by LC-MS.
-
Purify the resulting E3 ligase-linker intermediate by preparative HPLC.
-
-
Second Coupling Reaction:
-
Dissolve the purified E3 ligase-linker intermediate and the POI ligand in a suitable solvent.
-
Add appropriate coupling reagents and a base.
-
Stir the reaction at room temperature until completion, monitoring by LC-MS.
-
Purify the final PROTAC product by preparative HPLC.
-
Sample Preparation for LC-MS Analysis from Biological Matrices (e.g., Plasma)
Materials:
-
Plasma samples containing the PROTAC.
-
Internal standard (IS) solution (a structurally similar compound).
-
Acetonitrile (ACN).
-
Centrifuge.
-
LC-MS vials.
Procedure:
-
Thaw plasma samples on ice.
-
To 50 µL of plasma, add 10 µL of the internal standard solution.
-
Add 150 µL of cold acetonitrile to precipitate the proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4 °C.
-
Transfer the supernatant to a clean LC-MS vial for analysis.
LC-MS/MS Method for PROTAC Quantification
This protocol provides a general method for the quantitative analysis of a PROTAC using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode.
Procedure:
-
LC Separation:
-
Inject the prepared sample onto the C18 reversed-phase column.
-
Apply the chromatographic gradient as detailed in Table 2 to separate the PROTAC from matrix components.
-
-
MS/MS Detection:
-
Introduce the column effluent into the ESI source of the mass spectrometer.
-
Set the mass spectrometer to operate in positive ion mode.
-
Use the MRM mode to monitor the specific precursor-to-product ion transitions for the PROTAC and the internal standard (as detailed in Table 2).
-
Optimize the collision energies for each transition to achieve maximum sensitivity.
-
-
Data Analysis:
-
Integrate the peak areas for the PROTAC and the internal standard.
-
Calculate the peak area ratio (PROTAC/IS).
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibrants.
-
Determine the concentration of the PROTAC in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Visualizations
Caption: PROTAC Mechanism of Action.
Caption: LC-MS Experimental Workflow.
Caption: Signaling Pathway Interactions.
References
- 1. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biopharma PEG Provides PEG Derivatives Used As PROTAC Linker [clinicalresearchnewsonline.com]
- 3. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. precisepeg.com [precisepeg.com]
- 5. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. LC-MS for PROTACs & Targeted Protein Degraders 2024 US Supercritical Fluid Chromatography Conference [virscidian.com]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols for NMR Spectroscopic Characterization of Hydroxy-PEG4-C2-nitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the structural elucidation and purity assessment of chemical compounds. For professionals in drug development and materials science, characterizing PEGylated molecules is crucial for understanding their properties and ensuring their quality. This document provides detailed application notes and protocols for the characterization of a Hydroxy-PEG4-C2-nitrile conjugate using ¹H and ¹³C NMR spectroscopy. This bifunctional linker, featuring a terminal hydroxyl group and a nitrile group connected by a tetraethylene glycol (PEG4) spacer, is often used in the development of bioconjugates and PROTACs.[1]
Predicted NMR Spectral Properties
The structure of this compound is HO-(CH₂)₂-O-(CH₂)₂-O-(CH₂)₂-O-(CH₂)₂-CH₂-CN. Based on established chemical shift ranges for polyethylene (B3416737) glycols and aliphatic nitriles, the following ¹H and ¹³C NMR spectral characteristics are anticipated.[2][3][4][5]
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the protons of the ethylene (B1197577) glycol units and the terminal methylene (B1212753) groups adjacent to the hydroxyl and nitrile functionalities.
Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities for this compound
| Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| HO-CH₂ - | ~3.7 | Triplet | 2H |
| -O-CH₂ -CH₂ -O- (PEG backbone) | ~3.65 | Singlet/Multiplet | 12H |
| -O-CH₂ -CH₂-CN | ~3.7 | Triplet | 2H |
| -CH₂-CH₂ -CN | ~2.6 | Triplet | 2H |
| HO - | Variable | Singlet | 1H |
Note: The exact chemical shifts can vary depending on the solvent and concentration.[6] The hydroxyl proton signal is often broad and its position is highly dependent on solvent, temperature, and concentration. Using DMSO-d₆ as the solvent can result in a more distinct hydroxyl proton signal.[7]
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information on the chemical environment of each carbon atom in the molecule.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Assignment | Predicted Chemical Shift (δ, ppm) |
| HO-C H₂- | ~61 |
| -O-C H₂-C H₂-O- (PEG backbone) | ~70 |
| -O-C H₂-CH₂-CN | ~68 |
| -CH₂-C H₂-CN | ~17 |
| -C N | ~118 |
Experimental Protocols
Protocol 1: Sample Preparation for NMR Analysis
Proper sample preparation is critical for obtaining high-quality NMR spectra.[8][9][10][11]
Materials:
-
This compound sample
-
High-quality NMR tubes
-
Deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆)
-
Internal standard (optional, e.g., Tetramethylsilane - TMS)
-
Glass Pasteur pipette and cotton or glass wool
Procedure:
-
Weigh approximately 5-10 mg of the this compound sample for ¹H NMR (20-50 mg for ¹³C NMR) and place it in a clean, dry vial.[10]
-
Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial. The choice of solvent will depend on the sample's solubility. Given the hydrophilic nature of the PEG chain, D₂O or DMSO-d₆ are suitable choices.
-
Gently swirl the vial to dissolve the sample completely.
-
To remove any particulate matter, which can degrade spectral quality, filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into the NMR tube.[8][9]
-
If quantitative analysis is required, a known amount of an internal standard can be added.
-
Cap the NMR tube securely and label it clearly.
Protocol 2: ¹H NMR Data Acquisition
Instrument: 400 MHz (or higher) NMR Spectrometer
Parameters:
-
Pulse Program: Standard single-pulse (zg30 or similar)
-
Solvent: As prepared in Protocol 1
-
Temperature: 298 K
-
Number of Scans (NS): 16-64 (adjust for desired signal-to-noise ratio)
-
Relaxation Delay (D1): 1-5 seconds (for qualitative analysis; for quantitative analysis, D1 should be at least 5 times the longest T₁ of the protons of interest)
-
Acquisition Time (AQ): 2-4 seconds
-
Spectral Width (SW): 10-12 ppm
Protocol 3: ¹³C NMR Data Acquisition
Instrument: 400 MHz (or higher) NMR Spectrometer
Parameters:
-
Pulse Program: Standard single-pulse with proton decoupling (e.g., zgpg30)
-
Solvent: As prepared in Protocol 1
-
Temperature: 298 K
-
Number of Scans (NS): 1024 or higher (due to the low natural abundance of ¹³C)
-
Relaxation Delay (D1): 2 seconds (can be adjusted)
-
Acquisition Time (AQ): 1-2 seconds
-
Spectral Width (SW): 200-250 ppm
Data Analysis and Interpretation
Structural Confirmation
The acquired ¹H and ¹³C NMR spectra should be processed (Fourier transformation, phase correction, and baseline correction). The chemical shifts, multiplicities, and integrations of the signals in the ¹H spectrum, along with the chemical shifts in the ¹³C spectrum, should be compared with the predicted values in Tables 1 and 2 to confirm the structure of the this compound conjugate.
Purity Assessment
The presence of unexpected signals in the NMR spectra may indicate impurities. The integration of these signals relative to the signals of the main compound can provide a semi-quantitative measure of purity. For a more accurate purity determination, Quantitative NMR (qNMR) should be employed.
Quantitative NMR (qNMR) Protocol
qNMR allows for the determination of the absolute purity or concentration of a sample by comparing the integral of a signal from the analyte with that of a certified internal standard of known concentration.[12]
Procedure:
-
Accurately weigh a known amount of the this compound sample and a suitable internal standard (e.g., maleic acid, dimethyl sulfone) into a vial. The internal standard should have a signal that does not overlap with any of the analyte signals.
-
Dissolve the mixture in a known volume of a deuterated solvent.
-
Acquire a ¹H NMR spectrum using parameters optimized for quantitative analysis, particularly a long relaxation delay (D1 ≥ 5 * T₁).
-
Carefully integrate a well-resolved signal from the analyte and a signal from the internal standard.
-
Calculate the purity of the sample using the following equation:
Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (m_std / m_analyte) * P_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
M = Molar mass
-
m = mass
-
P = Purity of the standard
-
Diagrams
Caption: Workflow for NMR characterization.
Caption: Quantitative NMR (qNMR) protocol.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. ucl.ac.uk [ucl.ac.uk]
- 3. compoundchem.com [compoundchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. compoundchem.com [compoundchem.com]
- 7. researchgate.net [researchgate.net]
- 8. NMR Sample Preparation [nmr.chem.umn.edu]
- 9. nmr.chem.ualberta.ca [nmr.chem.ualberta.ca]
- 10. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 11. NMR blog - Guide: Preparing a Sample for NMR analysis – Part I — Nanalysis [nanalysis.com]
- 12. application.wiley-vch.de [application.wiley-vch.de]
Revolutionizing Targeted Protein Degradation: Cellular Uptake Studies of PROTACs with a Hydroxy-PEG4-C2-nitrile Linker
Application Note and Protocols for Researchers in Drug Discovery
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a groundbreaking therapeutic modality designed to harness the cell's own protein disposal machinery to eliminate disease-causing proteins.[1] These heterobifunctional molecules consist of two key ligands connected by a chemical linker: one binds to a target protein of interest (POI), and the other recruits an E3 ubiquitin ligase. This induced proximity facilitates the ubiquitination of the POI, marking it for degradation by the proteasome. Unlike traditional inhibitors that merely block a protein's function, PROTACs can catalytically induce the degradation of multiple protein copies, offering a powerful and potentially more durable therapeutic effect.[1]
The linker component of a PROTAC is a critical determinant of its efficacy, influencing not only the formation of a stable ternary complex between the target protein and the E3 ligase but also the molecule's overall physicochemical properties, such as solubility and cellular permeability.[1] This document focuses on PROTACs incorporating a Hydroxy-PEG4-C2-nitrile linker, a polyethylene (B3416737) glycol (PEG)-based linker designed to enhance aqueous solubility and modulate cell permeability. Herein, we provide detailed application notes on the significance of this linker in cellular uptake, protocols for quantifying intracellular concentrations, and methods to assess the downstream effects on protein degradation.
Data Presentation: Cellular Permeability of PEG-ylated PROTACs
The cellular permeability of PROTACs is a crucial factor for their therapeutic efficacy, as they must cross the cell membrane to engage their intracellular targets. The inclusion of PEG linkers, such as the this compound linker, is a common strategy to improve the often-poor solubility of these large molecules. However, the relationship between PEGylation and cell permeability is complex; while enhancing solubility, excessive PEGylation can sometimes hinder passive diffusion across the lipid bilayer.
| PROTAC ID | Linker Composition | Assay Type | Apparent Permeability (Papp) (10⁻⁶ cm/s) | Efflux Ratio | Reference |
| PROTAC A | PEG-based | Caco-2 | 1.7 | 8.4 | [2] |
| PROTAC B | PEG-based | Caco-2 | < LOQ | >12 | [2] |
| PROTAC C | Non-PEG | PAMPA | 2.3 | N/A | [2] |
| PROTAC D | PEG-based | PAMPA | < LOQ | N/A | [2] |
LOQ: Limit of Quantification; N/A: Not Applicable.
Signaling Pathway and Experimental Workflow Visualizations
To facilitate a clear understanding of the underlying biological processes and experimental procedures, the following diagrams have been generated using the Graphviz DOT language.
Caption: PROTAC Mechanism of Action.
Caption: Cellular Uptake & Degradation Workflow.
Experimental Protocols
The following protocols provide detailed methodologies for assessing the cellular uptake of PROTACs containing the this compound linker and their efficacy in mediating target protein degradation.
Protocol 1: Quantification of Intracellular PROTAC Concentration by LC-MS/MS
This protocol details the steps to quantify the intracellular concentration of a PROTAC using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
PROTAC with this compound linker (stock solution in DMSO)
-
Phosphate-buffered saline (PBS), ice-cold
-
Acetonitrile (B52724) with 0.1% formic acid, ice-cold
-
Internal standard (a structurally similar, stable isotope-labeled compound)
-
Cell scrapers
-
Microcentrifuge tubes
-
LC-MS/MS system
Procedure:
-
Cell Seeding: Seed cells in a 6-well plate at a density that ensures they reach 80-90% confluency on the day of the experiment.
-
PROTAC Treatment: Treat the cells with the desired concentrations of the PROTAC for a specified time period (e.g., 4 hours). Include a vehicle control (DMSO).
-
Cell Harvesting and Washing:
-
Aspirate the culture medium.
-
Wash the cells twice with 1 mL of ice-cold PBS to remove any extracellular PROTAC.
-
-
Cell Lysis and Extraction:
-
Add 200 µL of ice-cold acetonitrile with 0.1% formic acid and the internal standard to each well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Vortex thoroughly and incubate on ice for 20 minutes to precipitate proteins.
-
-
Sample Clarification:
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
Protocol 2: Western Blot Analysis of PROTAC-Mediated Protein Degradation
This protocol outlines the procedure to assess the degradation of a target protein following PROTAC treatment using Western blotting.[5][6]
Materials:
-
Cell line expressing the target protein
-
Complete cell culture medium
-
PROTAC with this compound linker (stock solution in DMSO)
-
PBS, ice-cold
-
RIPA lysis buffer (or other suitable lysis buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in a 6-well plate.
-
Treat cells with a range of PROTAC concentrations (for dose-response) or a fixed concentration over various time points (for time-course).[5] Include a vehicle control.
-
-
Cell Lysis and Protein Quantification:
-
Sample Preparation and SDS-PAGE:
-
Protein Transfer and Immunoblotting:
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.[5]
-
Incubate the membrane with the primary antibody for the target protein overnight at 4°C.[5]
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[5]
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
-
Incubate the membrane with ECL substrate.
-
Capture the chemiluminescent signal using an imaging system.[5]
-
Perform densitometry analysis to quantify the protein bands, normalizing the target protein signal to the loading control. Calculate the percentage of protein degradation relative to the vehicle control.
-
References
Application Notes and Protocols for Hydroxy-PEG4-C2-nitrile in Antibody-Drug Conjugate (ADC) Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a promising class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potency of a cytotoxic drug. The linker molecule connecting the antibody and the drug is a critical component that influences the stability, solubility, pharmacokinetics, and efficacy of the ADC. Hydroxy-PEG4-C2-nitrile is a hydrophilic, bifunctional linker that offers several advantages in ADC development. The polyethylene (B3416737) glycol (PEG) spacer enhances the solubility of the ADC, which is particularly beneficial when working with hydrophobic payloads, and can improve the overall pharmacokinetic profile of the conjugate.[][2] This document provides detailed application notes and protocols for the use of this compound in the synthesis of ADCs.
Properties of this compound
| Property | Value |
| Chemical Name | 1-Hydroxy-3,6,9,12-tetraoxapentadecane-15-nitrile |
| Molecular Formula | C11H21NO5 |
| Molecular Weight | 247.29 g/mol |
| CAS Number | 2194563-83-0 |
| Structure | N#C-CH2-CH2-O-(CH2CH2O)4-H |
Principle of ADC Synthesis using this compound
The synthesis of an ADC using this compound involves a multi-step process that leverages its two functional groups: a terminal hydroxyl group and a terminal nitrile group. A plausible synthetic strategy involves a three-stage process:
-
Functionalization of the Linker and Conjugation to the Drug: The nitrile group of the linker is first reduced to a primary amine. This amine-functionalized PEG linker is then reacted with a payload that has been pre-activated with a functional group, such as an N-hydroxysuccinimide (NHS) ester, to form a stable amide bond.
-
Activation of the Linker-Drug Conjugate: The terminal hydroxyl group of the PEG linker on the newly formed linker-drug conjugate is then activated. A common method for this is the conversion to a p-nitrophenyl (PNP) carbonate ester using p-nitrophenyl chloroformate. This activated linker-drug is now ready for conjugation to the antibody.
-
Conjugation to the Antibody: The activated linker-drug conjugate is then reacted with the monoclonal antibody. The PNP carbonate will react with primary amines on the antibody, primarily the ε-amino groups of lysine (B10760008) residues, to form stable carbamate (B1207046) bonds. This results in the final ADC.
This sequential approach ensures that the drug is attached to the linker before the linker is conjugated to the antibody, providing better control over the reaction and purification process.
Experimental Protocols
Protocol 1: Reduction of this compound to Hydroxy-PEG4-C2-amine
This protocol describes the reduction of the nitrile group to a primary amine.
Materials:
-
This compound
-
Lithium aluminum hydride (LiAlH4) or other suitable reducing agent[3]
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Dry diethyl ether
-
1M Hydrochloric acid (HCl)
-
1M Sodium hydroxide (B78521) (NaOH)
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate (B86663) (Na2SO4)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a dry round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve this compound in anhydrous THF.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add a molar excess of LiAlH4 to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Once the reaction is complete, cool the flask back to 0°C and cautiously quench the reaction by the sequential slow addition of water, followed by 15% NaOH solution, and then more water.
-
Filter the resulting precipitate and wash it with THF.
-
Combine the filtrate and washes, and remove the solvent under reduced pressure using a rotary evaporator.
-
Dissolve the residue in diethyl ether and wash with 1M HCl.
-
Extract the aqueous layer with diethyl ether.
-
Basify the aqueous layer with 1M NaOH and extract the product with diethyl ether.
-
Combine the organic extracts, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure to obtain Hydroxy-PEG4-C2-amine.
Expected Yield: 80-90%
Protocol 2: Conjugation of Amine-Functionalized Linker to an NHS-Activated Drug
This protocol details the formation of the linker-drug conjugate.
Materials:
-
Hydroxy-PEG4-C2-amine (from Protocol 1)
-
NHS-activated cytotoxic drug (e.g., NHS-MMAE)
-
Anhydrous dimethylformamide (DMF)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Round-bottom flask
-
Magnetic stirrer
-
High-performance liquid chromatography (HPLC) for purification
Procedure:
-
Dissolve the NHS-activated drug in anhydrous DMF in a round-bottom flask.
-
Add a slight molar excess (1.1-1.2 equivalents) of Hydroxy-PEG4-C2-amine to the solution.
-
Add 2-3 equivalents of TEA or DIPEA to the reaction mixture to act as a base.
-
Stir the reaction at room temperature for 2-4 hours.
-
Monitor the reaction by LC-MS.
-
Upon completion, purify the linker-drug conjugate by preparative HPLC.
-
Lyophilize the pure fractions to obtain the solid product.
Expected Yield: 60-70%
Protocol 3: Activation of the Linker-Drug Conjugate with p-Nitrophenyl Chloroformate
This protocol describes the activation of the terminal hydroxyl group of the linker-drug conjugate.[4][5]
Materials:
-
Hydroxy-PEG4-drug conjugate (from Protocol 2)
-
p-Nitrophenyl chloroformate
-
Anhydrous dichloromethane (B109758) (DCM)
-
Pyridine (B92270) or Triethylamine (TEA)
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
Dissolve the Hydroxy-PEG4-drug conjugate in anhydrous DCM in a dry round-bottom flask under an inert atmosphere.
-
Add a molar excess (1.5-2 equivalents) of p-nitrophenyl chloroformate.
-
Add 2-3 equivalents of pyridine or TEA to the reaction mixture.
-
Stir the reaction at room temperature for 12-16 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, wash the reaction mixture with 0.1M HCl, followed by saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the activated linker-drug conjugate by flash chromatography on silica (B1680970) gel.
Expected Yield: 70-80%
Protocol 4: Conjugation of the Activated Linker-Drug to the Antibody
This protocol details the final step of conjugating the linker-drug to the antibody.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., phosphate-buffered saline, PBS, pH 7.4)
-
Activated linker-drug conjugate (from Protocol 3)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Size-exclusion chromatography (SEC) column for purification
-
Reaction vessel (e.g., microcentrifuge tube or small vial)
Procedure:
-
Prepare a stock solution of the activated linker-drug conjugate in DMSO.
-
Adjust the concentration of the mAb in PBS.
-
Add a calculated molar excess of the activated linker-drug solution to the mAb solution. The final concentration of DMSO should be kept below 10% (v/v) to avoid denaturation of the antibody.
-
Incubate the reaction mixture at room temperature for 2-4 hours with gentle mixing.
-
Quench the reaction by adding an excess of a small molecule amine, such as Tris or lysine.
-
Purify the resulting ADC from unreacted linker-drug and other small molecules using a desalting column or size-exclusion chromatography (e.g., a Sephadex G-25 column).
-
Concentrate the purified ADC and store it under appropriate conditions (e.g., at 4°C or frozen at -80°C).
Characterization of the ADC
Determination of Drug-to-Antibody Ratio (DAR)
The DAR is a critical quality attribute of an ADC. It can be determined by several methods:
-
Hydrophobic Interaction Chromatography (HIC): HIC separates ADC species with different numbers of conjugated drugs. The average DAR can be calculated from the peak areas of the different species.[6][7][8]
-
Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) of the intact or reduced ADC can provide precise mass measurements, allowing for the determination of the number of conjugated drug-linkers.[6][7][9]
| Method | Principle | Typical Results |
| HIC-UV | Separation based on hydrophobicity. Drug conjugation increases hydrophobicity. | Chromatogram with peaks corresponding to DAR 0, 2, 4, 6, 8. Average DAR calculated from peak areas. |
| LC-MS (Intact) | Measures the mass of the entire ADC. | Deconvoluted mass spectrum showing a distribution of masses corresponding to different DAR values. |
| LC-MS (Reduced) | Measures the mass of the light and heavy chains separately. | Mass spectra of light and heavy chains with and without drug-linker conjugation. |
Analysis of ADC Stability
The stability of the ADC is crucial for its therapeutic efficacy and safety. Stability studies should assess:
-
Aggregation: Analyzed by size-exclusion chromatography (SEC). An increase in high molecular weight species indicates aggregation.[10]
-
Fragmentation: Also analyzed by SEC. An increase in low molecular weight species indicates fragmentation of the antibody.[10]
-
Drug Deconjugation: Can be monitored by HIC or MS over time to measure the loss of the drug-linker from the antibody.[10]
| Stability Parameter | Analytical Method | Typical Observation |
| Aggregation | Size-Exclusion Chromatography (SEC) | Increase in high molecular weight peaks over time. |
| Fragmentation | Size-Exclusion Chromatography (SEC) | Increase in low molecular weight peaks over time. |
| In-vitro Plasma Stability | Incubation in plasma followed by HIC or LC-MS analysis | Decrease in average DAR over time, indicating drug-linker loss. |
Visualizations
References
- 2. mdpi.com [mdpi.com]
- 3. Amine synthesis by nitrile reduction [organic-chemistry.org]
- 4. old.afu.edu.np [old.afu.edu.np]
- 5. researchgate.net [researchgate.net]
- 6. [The Characterization of Drug-to-Antibody Ratio and Isoforms of ADCs Using LC and MS Technologies] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Characterization of the drug-to-antibody ratio distribution for antibody-drug conjugates in plasma/serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. lcms.cz [lcms.cz]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for PROTAC Synthesis and Evaluation
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the experimental workflow for the synthesis and evaluation of Proteolysis Targeting Chimeras (PROTACs). It includes detailed protocols for key experiments and summarizes quantitative data in structured tables for effective comparison.
Introduction to PROTAC Technology
Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that harness the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS), to selectively degrade target proteins of interest (POIs).[1][2] A PROTAC molecule consists of three key components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a linker connecting these two moieties.[1][3] By bringing the POI and the E3 ligase into close proximity, the PROTAC facilitates the ubiquitination of the POI, marking it for degradation by the proteasome.[1] This catalytic mechanism offers a powerful approach to target proteins that have been traditionally considered "undruggable".[3][4]
The development of a successful PROTAC involves a multi-step process that begins with design and synthesis, followed by a cascade of in vitro and in vivo evaluations to determine its efficacy and drug-like properties.
PROTAC Mechanism of Action
The following diagram illustrates the catalytic cycle of PROTAC-mediated protein degradation.
Caption: Catalytic cycle of PROTAC-mediated protein degradation.
Experimental Workflow Overview
The development and evaluation of a PROTAC follows a structured workflow, from chemical synthesis to in vivo testing.
Caption: Overall experimental workflow for PROTAC development.
Phase 1: PROTAC Synthesis and Characterization
The synthesis of a PROTAC is a critical first step and typically involves a modular approach, connecting the POI ligand, linker, and E3 ligase ligand.[1]
Protocol 1: General Solid-Phase Synthesis of a PROTAC[5]
This protocol describes a flexible solid-phase synthesis approach that allows for the rapid generation of a library of PROTACs with varying linkers.
Materials:
-
Resin (e.g., Rink Amide resin)
-
E3 ligase ligand with a suitable functional group for resin attachment
-
A library of linkers with terminal functional groups (e.g., carboxylic acid, azide)
-
POI ligand with a compatible functional group for coupling
-
Coupling reagents (e.g., HATU, DIPEA)
-
Solvents (e.g., DMF, DCM)
-
Cleavage cocktail (e.g., TFA/TIS/water)
Procedure:
-
Resin Loading: Swell the resin in a suitable solvent (e.g., DMF). Attach the E3 ligase ligand to the resin via a stable linkage.
-
Linker Coupling: To the resin-bound E3 ligase ligand, add the desired linker. If the linker has a terminal carboxylic acid, use standard peptide coupling reagents like HATU and DIPEA.
-
POI Ligand Coupling: Couple the POI ligand to the free end of the linker using appropriate coupling chemistry (e.g., amide bond formation, click chemistry).[5]
-
Cleavage and Deprotection: Once the synthesis is complete, cleave the PROTAC from the resin and remove any protecting groups using a cleavage cocktail.
-
Purification and Characterization: Purify the crude PROTAC using reverse-phase HPLC. Characterize the final product by LC-MS and NMR to confirm its identity and purity.
Phase 2: In Vitro Biochemical Evaluation
Biochemical assays are essential to confirm that the synthesized PROTAC can form a stable ternary complex with the POI and the E3 ligase, a prerequisite for subsequent protein degradation.[6]
Protocol 2: Ternary Complex Formation Assessment by Surface Plasmon Resonance (SPR)[8]
SPR is a powerful technique to measure the binding kinetics and affinity of the binary and ternary complexes.
Materials:
-
SPR instrument and sensor chips (e.g., CM5)
-
Purified recombinant POI and E3 ligase complex (e.g., VHL/Elongin B/Elongin C)
-
Synthesized PROTAC
-
Running buffer (e.g., HBS-EP+)
Procedure:
-
Immobilization: Immobilize the E3 ligase complex onto the sensor chip surface.
-
Binary Interaction (PROTAC-E3 Ligase): Inject a series of concentrations of the PROTAC over the immobilized E3 ligase to determine the binary binding affinity (KD).
-
Binary Interaction (PROTAC-POI): In a separate experiment, immobilize the POI and inject the PROTAC to determine its binary affinity for the target.
-
Ternary Complex Formation: Inject a pre-incubated mixture of a fixed concentration of the POI and varying concentrations of the PROTAC over the immobilized E3 ligase.
-
Data Analysis: Analyze the sensorgrams to determine the kinetic parameters (ka, kd) and the dissociation constant (KD) for both binary and ternary interactions. Calculate the cooperativity factor (α), where α = (KD of PROTAC for E3 ligase) / (KD of PROTAC for E3 ligase in the presence of POI). An α value greater than 1 indicates positive cooperativity.
| Parameter | Description | Typical Range |
| KD (binary) | Dissociation constant for PROTAC binding to POI or E3 ligase | 1 nM - 10 µM |
| KD (ternary) | Dissociation constant for the ternary complex | 1 nM - 1 µM |
| Cooperativity (α) | Factor indicating the influence of one protein on the binding of the other | >1 (positive), <1 (negative) |
Phase 3: Cellular Evaluation
Cellular assays are crucial to assess the ability of the PROTAC to permeate cells, engage its target, and induce degradation in a physiological context.
Protocol 3: Cellular Protein Degradation by Western Blot[2]
Western blotting is a standard method to quantify the reduction in the levels of the target protein following PROTAC treatment.
Materials:
-
Cell line expressing the POI
-
PROTAC and inactive control
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibody against the POI and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Plate cells and allow them to adhere. Treat the cells with a dose-response of the PROTAC and a high concentration of the inactive control for a specified time (e.g., 24 hours).[7]
-
Cell Lysis: Lyse the cells and quantify the total protein concentration using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein lysate by SDS-PAGE and transfer to a PVDF membrane.
-
Immunoblotting: Probe the membrane with the primary antibodies, followed by the HRP-conjugated secondary antibody.
-
Detection and Quantification: Visualize the protein bands using a chemiluminescent substrate. Quantify the band intensities and normalize the POI signal to the loading control.
-
Data Analysis: Calculate the percentage of protein degradation relative to the vehicle control. Determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values.
| Parameter | Description | Typical Range |
| DC50 | Concentration of PROTAC required to degrade 50% of the target protein | 1 nM - 1 µM |
| Dmax | Maximum percentage of protein degradation achieved | >80% |
Protocol 4: Cellular Target Engagement using NanoBRET™[10][11]
The NanoBRET™ assay allows for the real-time measurement of target engagement in living cells.[8][9]
Materials:
-
Cells expressing the POI fused to NanoLuc® luciferase
-
HaloTag®-E3 ligase fusion construct (for ternary complex assays)
-
NanoBRET™ tracer and substrate
-
PROTAC of interest
Procedure:
-
Cell Preparation: Transfect cells with the appropriate NanoLuc® and HaloTag® constructs.
-
Tracer and PROTAC Addition: Add the fluorescent tracer to the cells. Then, add a serial dilution of the PROTAC.
-
Luminescence Measurement: Add the NanoBRET™ substrate and measure the donor and acceptor emission signals.
-
Data Analysis: Calculate the NanoBRET™ ratio. A decrease in the ratio with increasing PROTAC concentration indicates target engagement. For ternary complex formation, an increase in the BRET signal is observed.[10]
Phase 4: In Vivo Evaluation
Promising PROTAC candidates are advanced to in vivo studies to assess their pharmacokinetic (PK) and pharmacodynamic (PD) properties, as well as their therapeutic efficacy.[][12]
Protocol 5: In Vivo Pharmacodynamic and Efficacy Study in a Xenograft Model[17]
This protocol outlines a general procedure for evaluating the in vivo activity of a PROTAC in a tumor xenograft model.
Materials:
-
Immunocompromised mice (e.g., nude mice)
-
Tumor cells that express the POI
-
PROTAC formulated for in vivo administration
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation: Subcutaneously implant tumor cells into the flanks of the mice.
-
Treatment: Once tumors reach a specified size (e.g., 100-200 mm³), randomize the mice into treatment and vehicle control groups. Administer the PROTAC according to the desired dosing schedule.
-
Pharmacodynamics (PD): At various time points after dosing, collect tumor tissue to assess the level of the target protein by Western blot or other methods.
-
Efficacy: Monitor tumor growth by measuring tumor volume with calipers at regular intervals. Monitor the body weight of the animals as an indicator of toxicity.
-
Data Analysis: For PD, quantify the target protein levels in the tumor tissue. For efficacy, calculate the tumor growth inhibition (TGI).
| Parameter | Description |
| Tumor Growth Inhibition (TGI) | The percentage reduction in tumor growth in the treated group compared to the control group. |
| Cmax | Maximum observed plasma concentration of the PROTAC. |
| AUC | Area under the plasma concentration-time curve, representing total drug exposure. |
| t1/2 | Half-life of the PROTAC in plasma. |
Conclusion
The successful development of a PROTAC requires a systematic and multi-faceted experimental approach. The protocols and workflows outlined in this document provide a comprehensive guide for the synthesis, in vitro characterization, cellular evaluation, and in vivo testing of novel PROTAC molecules. Careful execution of these experiments and thorough data analysis are critical for identifying and optimizing potent and selective protein degraders for therapeutic applications.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Overview of The Development of PROTACs | Biopharma PEG [biochempeg.com]
- 5. researchgate.net [researchgate.net]
- 6. An In Vitro Pull-down Assay of the E3 Ligase:PROTAC:Substrate Ternary Complex to Identify Effective PROTACs | Springer Nature Experiments [experiments.springernature.com]
- 7. benchchem.com [benchchem.com]
- 8. A High-Throughput Method to Prioritize PROTAC Intracellular Target Engagement and Cell Permeability Using NanoBRET | Springer Nature Experiments [experiments.springernature.com]
- 9. biorxiv.org [biorxiv.org]
- 10. researchgate.net [researchgate.net]
- 12. Protein degrader in vivo evaluation - Profacgen [profacgen.com]
Troubleshooting & Optimization
Technical Support Center: Enhancing PROTAC® Solubility with Hydroxy-PEG4-C2-nitrile
For researchers, scientists, and drug development professionals, achieving optimal physicochemical properties for Proteolysis Targeting Chimeras (PROTACs) is a critical challenge. Due to their high molecular weight and complex structures, PROTACs often suffer from poor aqueous solubility, which can hinder their therapeutic development. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for improving PROTAC solubility, with a specific focus on the application of the Hydroxy-PEG4-C2-nitrile linker.
Frequently Asked Questions (FAQs)
Q1: Why is solubility a major issue for PROTACs?
A1: PROTACs are large, complex molecules designed to bind to both a target protein and an E3 ubiquitin ligase. This dual-binding nature often results in high molecular weights and lipophilicity, leading to poor aqueous solubility.[1] Low solubility can cause issues with formulation, reduce bioavailability, and lead to inconsistent results in biological assays.[2]
Q2: How does a this compound linker improve PROTAC solubility?
A2: The this compound linker incorporates a polyethylene (B3416737) glycol (PEG) chain. PEG linkers are known to be hydrophilic and can increase the water solubility of PROTACs.[3][4][5] The ethylene (B1197577) glycol units in the PEG chain form hydrogen bonds with water molecules, which helps to improve the overall solubility of the PROTAC molecule in aqueous environments.[3]
Q3: What is the role of the nitrile group in the this compound linker?
A3: The nitrile group can contribute to improving the pharmacokinetic profile of a molecule.[1] It is a polar functional group that can engage in hydrogen bonding and may enhance solubility.[1][6] Additionally, the nitrile group is generally metabolically stable.[1]
Q4: Can the this compound linker affect cell permeability?
A4: While the hydrophilic nature of PEG linkers enhances solubility, it can sometimes reduce passive cell permeability.[7] However, some studies suggest that the flexibility of PEG linkers may allow the PROTAC to adopt a conformation that shields its polar groups, a phenomenon sometimes referred to as the "molecular chameleon" effect, which can aid in cell permeability.[8]
Q5: Are there alternatives to PEG linkers for improving solubility?
A5: Yes, other strategies to improve PROTAC solubility include the incorporation of ionizable groups, such as piperazines or pyridines, into the linker structure.[9] These groups can be protonated at physiological pH, thereby increasing the aqueous solubility of the PROTAC.
Troubleshooting Guide
This guide addresses specific issues that researchers may encounter when using this compound to improve PROTAC solubility.
Issue 1: PROTAC still precipitates out of solution in aqueous buffer or cell culture media.
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Possible Cause 1: Insufficient PEG chain length. The four ethylene glycol units in the this compound linker may not be sufficient to solubilize a particularly hydrophobic PROTAC.
-
Solution: Consider synthesizing PROTACs with longer PEG chains (e.g., PEG8, PEG12). Longer PEG chains generally lead to a greater increase in water solubility.[7]
-
-
Possible Cause 2: High final concentration of the PROTAC. The concentration of the PROTAC in the final solution may exceed its solubility limit, even with the PEG linker.
-
Solution: Determine the kinetic solubility of your PROTAC to understand its solubility limit under your experimental conditions (see Experimental Protocols section). If possible, work at concentrations below this limit.
-
-
Possible Cause 3: Suboptimal formulation. The solvent system used to prepare the final solution may not be ideal.
-
Solution: For in vitro experiments, ensure the final concentration of DMSO or other organic solvents is low (typically ≤ 0.5%) to avoid cell toxicity.[10] For in vivo studies, consider formulation strategies such as using amorphous solid dispersions or nano-delivery systems.
-
Issue 2: Low or no target degradation observed despite improved solubility.
-
Possible Cause 1: Inefficient ternary complex formation. The length and flexibility of the PEG linker, while improving solubility, may not be optimal for the formation of a stable and productive ternary complex between the target protein and the E3 ligase.[2]
-
Solution: Synthesize a library of PROTACs with varying linker lengths (e.g., PEG2, PEG6) to identify the optimal length for ternary complex formation and subsequent degradation.
-
-
Possible Cause 2: Poor cell permeability. As mentioned in the FAQs, the increased hydrophilicity from the PEG linker might hinder the PROTAC's ability to cross the cell membrane.
-
Solution: Evaluate cell permeability using assays such as the Caco-2 permeability assay. If permeability is low, consider synthesizing PROTACs with more hydrophobic linkers, such as alkyl chains, or hybrid linkers that balance solubility and permeability.[7]
-
-
Possible Cause 3: The "hook effect". At high concentrations, PROTACs can form binary complexes (PROTAC-target or PROTAC-E3 ligase) instead of the productive ternary complex, leading to reduced degradation.
-
Solution: Perform a dose-response experiment to determine the optimal concentration range for your PROTAC. A well-designed linker can also help to mitigate the hook effect by promoting positive cooperativity in ternary complex formation.[2]
-
Data Presentation
The following table provides an illustrative comparison of the physicochemical properties of a hypothetical PROTAC with an alkyl linker versus a PEG4 linker, based on general trends reported in the literature.
| Property | PROTAC with Alkyl Linker | PROTAC with this compound Linker | Rationale |
| Aqueous Solubility | Lower | Higher | The hydrophilic nature of the PEG chain increases water solubility.[8] |
| Cell Permeability | Generally Higher | Can be Lower | Increased hydrophilicity may reduce passive diffusion across the cell membrane.[7] |
| Metabolic Stability | Generally Good | May be susceptible to oxidative metabolism | Alkyl chains are often more metabolically stable than PEG chains.[8] |
Experimental Protocols
1. Synthesis of a PROTAC using this compound
This protocol describes a general method for synthesizing a PROTAC using a bifunctional linker. The specific reaction conditions may need to be optimized for your particular target protein ligand (POI-NH2) and E3 ligase ligand (E3-Ligase-COOH).
-
Step 1: Activation of the E3 Ligase Ligand.
-
Dissolve the E3 ligase ligand bearing a carboxylic acid (1 equivalent) in an anhydrous solvent such as DMF.
-
Add a coupling reagent like HATU (1.1 equivalents) and a base such as DIPEA (2 equivalents).
-
Stir the reaction at room temperature for 30 minutes to activate the carboxylic acid.
-
-
Step 2: Coupling of the Linker.
-
To the activated E3 ligase ligand solution, add the this compound (1 equivalent).
-
Continue stirring at room temperature for 4-12 hours. Monitor the reaction progress by LC-MS.
-
Once the reaction is complete, quench with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purify the E3-Linker intermediate by flash column chromatography.
-
-
Step 3: Functionalization of the Hydroxyl Group.
-
Dissolve the purified E3-Linker intermediate in an anhydrous solvent like DCM.
-
Add a sulfonylating agent such as MsCl or TsCl (1.2 equivalents) and a base like triethylamine (B128534) (1.5 equivalents) at 0°C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours until the starting material is consumed (monitor by LC-MS).
-
Work up the reaction and purify the activated E3-Linker intermediate.
-
-
Step 4: Final Coupling to the POI Ligand.
-
Dissolve the amine-containing POI ligand (1 equivalent) and the activated E3-Linker intermediate (1.1 equivalents) in a polar aprotic solvent such as DMF.
-
Add a base like potassium carbonate or DIPEA (2-3 equivalents).
-
Heat the reaction to 50-80°C and stir for 12-24 hours. Monitor by LC-MS.
-
Upon completion, purify the final PROTAC product by preparative HPLC.
-
2. Kinetic Solubility Assay (Nephelometry)
This protocol provides a method for determining the kinetic solubility of a PROTAC in an aqueous buffer.
-
Materials:
-
PROTAC stock solution (e.g., 10 mM in 100% DMSO).
-
Aqueous buffer (e.g., PBS, pH 7.4).
-
96-well microplate.
-
Nephelometer.
-
-
Procedure:
-
Prepare a serial dilution of the PROTAC stock solution in DMSO.
-
Dispense a small volume (e.g., 2 µL) of each concentration of the PROTAC stock solution into the wells of a 96-well plate in triplicate.
-
Rapidly add the aqueous buffer to each well to achieve the final desired PROTAC concentration (the final DMSO concentration should be kept low, e.g., 1-2%).
-
Shake the plate for a short period (e.g., 5-10 minutes) at room temperature.
-
Measure the light scattering of each well using a nephelometer. The point at which a significant increase in light scattering is observed indicates the concentration at which the PROTAC precipitates, thus defining its kinetic solubility.
-
Mandatory Visualizations
Caption: Workflow for PROTAC synthesis and solubility assessment.
References
- 1. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03761K [pubs.rsc.org]
- 10. medchemexpress.com [medchemexpress.com]
Technical Support Center: Overcoming Poor Cell Permeability of PEGylated PROTACs
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the cell permeability of polyethylene (B3416737) glycol (PEG)-ylated Proteolysis Targeting Chimeras (PROTACs).
Frequently Asked Questions (FAQs)
Q1: Why is my PEGylated PROTAC showing low cellular activity despite high binding affinity to the target protein and E3 ligase?
A1: Low cellular activity in the presence of high biochemical potency often points to poor cell permeability.[1] PROTACs, due to their high molecular weight and large polar surface area (PSA), inherently face challenges in crossing the cell membrane.[2][3] While PEGylation can improve solubility, it can also increase the molecule's size and polarity, potentially hindering passive diffusion across the lipid bilayer.[4][5]
Troubleshooting Steps:
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Confirm Target Engagement in a Cellular Context: Utilize cellular target engagement assays like Cellular Thermal Shift Assay (CETSA) or NanoBRET to verify that the PROTAC is reaching and binding to its intracellular target.[1]
-
Assess Cell Permeability: Directly measure the permeability of your PROTAC using in vitro assays such as the Parallel Artificial Membrane Permeability Assay (PAMPA) or the Caco-2 permeability assay.[6]
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Optimize Linker Properties: The length and composition of the PEG linker are critical. Systematically vary the PEG chain length, as shorter linkers can sometimes lead to improved permeability.[7] Consider that the flexibility of the PEG linker can allow the PROTAC to adopt a more compact, "chameleon-like" conformation, shielding polar groups and aiding permeability.[8][9]
Q2: What are the key factors influencing the cell permeability of PEGylated PROTACs?
A2: Several factors contribute to the cell permeability of PEGylated PROTACs:
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Physicochemical Properties: High molecular weight (>800 Da), large topological polar surface area (TPSA), and a high number of hydrogen bond donors (HBDs) and acceptors (HBAs) are common characteristics of PROTACs that negatively impact permeability.
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Linker Composition and Length: While PEG linkers enhance solubility, their length and flexibility are critical.[4][5][10] Studies have shown that both excessively long and short linkers can be detrimental. The optimal length is target-dependent and requires empirical determination. Some studies suggest that for certain scaffolds, alkyl linkers may offer better permeability than PEG linkers by reducing the polar surface area.[7][]
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Conformational Flexibility and Intramolecular Hydrogen Bonding: Flexible linkers, including PEG, can allow the PROTAC to form intramolecular hydrogen bonds (IMHBs). This can lead to a more compact, folded conformation in the hydrophobic environment of the cell membrane, effectively shielding polar groups and improving permeability.[12][13] This is often referred to as the "chameleon effect".[8][9]
-
E3 Ligase Ligand: The choice of E3 ligase ligand can influence the overall physicochemical properties of the PROTAC. For instance, CRBN-based PROTACs often occupy a chemical space with better drug-like properties compared to VHL-based PROTACs.[12]
Q3: How do I choose the right assay to measure the permeability of my PEGylated PROTAC?
A3: The choice of permeability assay depends on the screening stage and the specific information required.
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Parallel Artificial Membrane Permeability Assay (PAMPA): This is a high-throughput, cell-free assay that measures passive diffusion across an artificial lipid membrane.[14][6] It is cost-effective and ideal for early-stage screening of large numbers of compounds to assess their intrinsic passive permeability.
-
Caco-2 Permeability Assay: This cell-based assay uses a monolayer of differentiated Caco-2 cells, which mimic the human intestinal epithelium.[14][6] It provides a more comprehensive assessment by accounting for passive diffusion, active transport, and efflux mechanisms.[2] However, it is lower-throughput and more complex than PAMPA.
Logical Workflow for Permeability Assessment:
Troubleshooting Guide
Problem: My PEGylated PROTAC has poor permeability in the PAMPA assay. What are my options?
This section provides a structured approach to addressing poor passive permeability identified in a PAMPA assay.
Strategy 1: Linker Optimization
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Vary PEG Linker Length: Systematically synthesize and test PROTACs with different numbers of PEG units. There is often an optimal length that balances solubility and permeability.[7]
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Replace PEG with an Alkyl Linker: In some cases, replacing a PEG linker with a less polar alkyl chain can improve permeability by reducing the TPSA.[7][] However, this is not a universal solution and may decrease solubility.[15]
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Introduce Rigidity: Incorporating rigid moieties like piperidine (B6355638) or piperazine (B1678402) into the linker can pre-organize the PROTAC into a more favorable conformation for permeability and ternary complex formation.[2][16]
Strategy 2: Modify Warhead or E3 Ligase Ligand
-
Reduce Hydrogen Bond Donors: If possible, modify the warhead or E3 ligase ligand to reduce the number of hydrogen bond donors. For example, replacing an amide with an ester has been shown to improve permeability.[2]
-
Prodrug Approach: Temporarily mask polar functional groups with lipophilic moieties that are cleaved intracellularly to release the active PROTAC. This can significantly enhance cell uptake.[1]
Strategy 3: Advanced Delivery Systems
For PROTACs where chemical modification is challenging or insufficient, consider advanced delivery systems:
-
Nanoparticle Formulations: Encapsulating the PROTAC in lipid-based nanoparticles or polymeric micelles can overcome permeability barriers.[17][18][19]
-
Antibody-PROTAC Conjugates (APCs): For targeted delivery to specific cell types, conjugating the PROTAC to a monoclonal antibody can be a powerful strategy.[8][9]
Troubleshooting Flowchart:
Data Presentation
Table 1: Comparison of Permeability for PROTACs with Different Linkers
| PROTAC | Linker Type | Linker Length | PAMPA Pe (10-6 cm/s) | Reference |
| MZ1 | PEG | 2 units | 0.6 | [7] |
| Analog of MZ1 | PEG | 3 units | 0.03 | [7] |
| AT1 | PEG | 1 unit | 0.005 | [15] |
| Analog of AT1 | Alkyl | 3 carbons | 0.002 | [15] |
| BRD4 Degrader | PEG | 3 units | Low | [16] |
| BRD4 Degrader | PEG | 0 units | Higher than PEG3 | [16] |
Note: This table is a compilation of representative data from multiple sources to illustrate trends. Direct comparison between different studies should be made with caution due to variations in experimental conditions.
Experimental Protocols
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
This protocol provides a general guideline for performing a PAMPA assay to assess the passive permeability of a PEGylated PROTAC.
Materials:
-
PAMPA plate (e.g., 96-well format with a lipid-coated filter)
-
Acceptor plate (96-well)
-
Test PROTAC compound
-
Phosphate-buffered saline (PBS), pH 7.4
-
Organic solvent (e.g., DMSO) for stock solution
-
LC-MS/MS or other suitable analytical instrument
Procedure:
-
Prepare Donor Solution: Dissolve the PROTAC in a suitable buffer (e.g., PBS) to the desired final concentration. The final concentration of any organic solvent (like DMSO) should be kept low (e.g., <1%).
-
Hydrate (B1144303) the PAMPA Membrane: Add buffer to the donor wells of the PAMPA plate and let the membrane hydrate according to the manufacturer's instructions.
-
Prepare Acceptor Plate: Fill the wells of the acceptor plate with buffer.
-
Start the Assay: Remove the hydration buffer from the donor wells and add the PROTAC donor solution. Place the donor plate onto the acceptor plate, ensuring the filter membrane is in contact with the acceptor solution.
-
Incubation: Incubate the plate assembly at room temperature for a specified period (e.g., 4-18 hours) with gentle shaking.
-
Quantification: After incubation, determine the concentration of the PROTAC in both the donor and acceptor wells using a validated analytical method like LC-MS/MS.[20]
-
Calculate Apparent Permeability (Papp): The apparent permeability coefficient is calculated using the following equation:
Papp = (-VD * VA) / ((VD + VA) * Area * Time) * ln(1 - [Drug]acceptor / [Drug]equilibrium)
Where VD and VA are the volumes of the donor and acceptor wells, Area is the surface area of the membrane, and Time is the incubation time.
PROTAC Degradation Pathway:
References
- 1. benchchem.com [benchchem.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Frontiers | From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation [frontiersin.org]
- 4. Biopharma PEG Provides PEG derivatives Applied in PROTAC Linker [clinicalresearchnewsonline.com]
- 5. PROTAC PEG Linkers - JenKem Technology USA [jenkemusa.com]
- 6. Permeability Assay - Profacgen [profacgen.com]
- 7. Understanding and Improving the Membrane Permeability of VH032-Based PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel Design Strategies to Enhance the Efficiency of Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. precisepeg.com [precisepeg.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. benchchem.com [benchchem.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Correlation between Membrane Permeability and the Intracellular Degradation Activity of Proteolysis-Targeting Chimeras [jstage.jst.go.jp]
- 17. PROTAC Delivery Strategies for Overcoming Physicochemical Properties and Physiological Barriers in Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. researchgate.net [researchgate.net]
- 20. benchchem.com [benchchem.com]
Technical Support Center: Optimizing PEG4 Linker Length for PROTAC Activity
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working on optimizing Proteolysis Targeting Chimera (PROTAC) activity by modulating the PEG4 linker length.
Frequently Asked Questions (FAQs)
Q1: What is the primary function of a linker in a PROTAC?
A PROTAC is a heterobifunctional molecule composed of a ligand that binds to a target protein (the "warhead"), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two components.[1][2] The linker's main role is to position the target protein and the E3 ligase in a way that facilitates the transfer of ubiquitin to the target protein, marking it for degradation by the proteasome.[1] The length and composition of the linker are critical parameters that determine the efficacy of a PROTAC.[1][2][3]
Q2: Why is linker length so critical for PROTAC efficacy?
An optimal linker length is essential for the formation of a stable and productive ternary complex (Target Protein-PROTAC-E3 Ligase).[1] If the linker is too short, it can cause steric hindrance, preventing the simultaneous binding of the target protein and the E3 ligase.[1][4] Conversely, if the linker is too long, it may not effectively bring the two proteins into close enough proximity for efficient ubiquitination, potentially leading to an unstable ternary complex.[1][4] Therefore, optimizing linker length is a crucial step in developing a potent PROTAC.[1]
Q3: What is the "hook effect" and how does the linker influence it?
The "hook effect" is a phenomenon where the degradation of the target protein decreases at high PROTAC concentrations.[1][5] This occurs because at excessive concentrations, the PROTAC is more likely to form binary complexes (Target-PROTAC or PROTAC-E3 Ligase) rather than the productive ternary complex required for degradation.[1][6] A well-designed linker can promote positive cooperativity, where the binding of the first protein increases the affinity for the second, making the ternary complex more stable and thus mitigating the hook effect.[1]
Q4: How does the composition of the linker, such as using PEG, affect PROTAC performance?
Linker composition significantly influences a PROTAC's solubility, cell permeability, and metabolic stability.[1] Polyethylene glycol (PEG) linkers are often used to improve the hydrophilicity and solubility of PROTACs, which can otherwise be large and lipophilic.[7][8] The flexibility of PEG linkers can also be advantageous, potentially allowing the PROTAC to adopt a conformation that shields its polar surface area, which can aid in cell membrane traversal.[7] However, the flexibility of PEG linkers can sometimes be detrimental if it doesn't lead to a stable ternary complex.[9]
Q5: Can a more rigid linker be more effective than a flexible PEG linker?
Yes, in some cases, a more rigid linker can enhance PROTAC activity. Rigid linkers, which can be made using components like alkynes, triazoles, or cyclic structures, can pre-organize the PROTAC into a conformation that is optimal for forming the ternary complex.[6][8] This can reduce the entropic penalty of binding and result in a more stable ternary complex.[6] However, the effectiveness of a rigid linker is highly dependent on the specific structural requirements of the ternary complex.[6]
Troubleshooting Guide
Issue 1: My PROTAC with a PEG4 linker shows low or no degradation of the target protein.
| Possible Cause | Suggested Solution |
| Suboptimal Linker Length | Synthesize a series of PROTACs with varying PEG linker lengths (e.g., PEG2, PEG3, PEG5, PEG6) to determine the optimal length for ternary complex formation.[6] |
| Poor Cell Permeability | The hydrophilicity of the PEG linker might hinder passive cell permeability.[6] Consider synthesizing PROTACs with more hydrophobic linkers (e.g., alkyl chains) or hybrid linkers to improve cell uptake.[6] Cell permeability can be assessed using assays like the Caco-2 permeability assay.[6] |
| Inefficient Ternary Complex Formation | The flexibility of the PEG4 linker may not be ideal for the specific protein-protein interactions required. Evaluate ternary complex formation directly using biophysical assays such as Surface Plasmon Resonance (SPR), Bio-Layer Interferometry (BLI), or NanoBRET.[6] |
| E3 Ligase Not Expressed or Active | Confirm the expression and activity of the recruited E3 ligase in your chosen cell line using Western blotting or qPCR.[6] |
| Incorrect Attachment Point | The site where the linker is attached to the warhead or the E3 ligase ligand is crucial.[4][] Analyze the solvent-exposed areas of the ligands to identify alternative attachment points that may be more favorable for ternary complex formation.[4] |
Issue 2: I observe a significant "hook effect" at lower than expected PROTAC concentrations.
| Possible Cause | Suggested Solution |
| High Affinity Binary Interactions | The individual warhead and E3 ligase ligand may have very high affinities for their respective proteins, which favors the formation of binary complexes.[6] Consider using ligands with slightly lower binary affinities, as potent degradation is often driven by the stability of the ternary complex rather than high binary affinity.[6] |
| Unstable Ternary Complex | An inefficient linker can lead to unstable ternary complexes, which can worsen the hook effect.[9] Optimizing the linker to promote a more stable ternary complex can help mitigate the hook effect and lead to sustained degradation over a wider range of concentrations.[9] |
Quantitative Data Summary
The optimal linker length is highly dependent on the specific target protein and E3 ligase pair.[1] Below are illustrative tables summarizing the impact of PEG linker length on PROTAC performance from various studies.
Table 1: Impact of PEG Linker Length on Degradation of Target Protein X (Hypothetical Data)
| PROTAC ID | Linker Composition | DC₅₀ (nM) | Dₘₐₓ (%) |
| PROTAC-1 | PEG2 | 550 | 55 |
| PROTAC-2 | PEG3 | 120 | 85 |
| PROTAC-3 | PEG4 | 50 | 95 |
| PROTAC-4 | PEG5 | 150 | 82 |
| PROTAC-5 | PEG6 | 400 | 60 |
DC₅₀: The concentration of PROTAC required to induce 50% degradation of the target protein. Dₘₐₓ: The maximum percentage of protein degradation observed.
Table 2: Impact of PEG Linker Length on Physicochemical Properties of a BRD4-Targeting PROTAC [7]
| Linker | cLogP | TPSA (Ų) | HBD | HBA |
| PEG2 | 3.1 | 150 | 3 | 10 |
| PEG4 | 2.7 | 160 | 3 | 11 |
| PEG6 | 2.3 | 170 | 3 | 12 |
cLogP: Calculated octanol-water partition coefficient; TPSA: Topological Polar Surface Area; HBD: Hydrogen Bond Donors; HBA: Hydrogen Bond Acceptors. Data is illustrative and compiled from various sources in the literature.[7]
Experimental Protocols
1. Western Blot for Protein Degradation
This is the standard method for quantifying the reduction in target protein levels.[1]
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Cell Culture and Treatment: Seed cells at an appropriate density in 6-well plates. The following day, treat the cells with a dose-response of your PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 3, 6, 12, or 24 hours).[6]
-
Cell Lysis: Aspirate the media and wash the cells with ice-cold PBS. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Protein Transfer: Load an equal amount of protein (e.g., 20 µg) for each sample onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.[9]
-
Immunoblotting: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.[9] Incubate the membrane with a primary antibody specific to the target protein and a loading control (e.g., GAPDH, β-actin) overnight at 4°C. Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[9]
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[9] Quantify the band intensities to determine the percentage of protein degradation relative to the vehicle control.
2. Ternary Complex Formation Assays
Directly measuring the formation of the ternary complex is crucial for understanding PROTAC mechanism of action. Several biophysical techniques can be employed:
-
Surface Plasmon Resonance (SPR): SPR measures the binding interactions between molecules in real-time.[] To assess ternary complex formation, one protein (e.g., the E3 ligase) is immobilized on a sensor chip, and a mixture of the PROTAC and the target protein is flowed over the surface.[][12]
-
Bio-Layer Interferometry (BLI): Similar to SPR, BLI can be used to study protein-protein and protein-small molecule interactions. It has a higher throughput than ITC and requires fewer reagents.[12]
-
Isothermal Titration Calorimetry (ITC): ITC measures the heat change upon binding of molecules. It can determine the binding affinity (K_d), stoichiometry, and thermodynamic parameters of binary and ternary complex formation.[13][14]
-
NanoBRET™ Ternary Complex Assay: This is a live-cell assay that uses Bioluminescence Resonance Energy Transfer (BRET) to detect the proximity of two proteins.[13] In this assay, one protein is fused to a NanoLuc® luciferase and the other to a HaloTag® ligand, and the formation of the ternary complex in the presence of the PROTAC brings the donor and acceptor into close proximity, generating a BRET signal.[13]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Current strategies for the design of PROTAC linkers: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. precisepeg.com [precisepeg.com]
- 9. benchchem.com [benchchem.com]
- 12. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
- 13. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS). | Broad Institute [broadinstitute.org]
Technical Support Center: PROTAC Synthesis with Nitrile Linkers
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of Proteolysis Targeting Chimeras (PROTACs) that incorporate nitrile-containing linkers.
Frequently Asked Questions (FAQs)
Q1: What are the primary side reactions to be aware of when using nitrile linkers in PROTAC synthesis?
When incorporating nitrile (-C≡N) groups into PROTAC linkers, the two most common and significant side reactions are hydrolysis and reduction. The nitrile group's carbon is at a high oxidation state (+3), making it susceptible to nucleophilic attack, similar to a carbonyl group.[1]
-
Hydrolysis: The carbon-nitrogen triple bond can undergo hydrolysis under both acidic and basic aqueous conditions. This reaction typically proceeds in two stages: first converting the nitrile to a primary amide intermediate, which can then be further hydrolyzed to a carboxylic acid.[2][3] This is a critical consideration during aqueous workups or purification steps, and especially during deprotection steps that use strong acids or bases.
-
Reduction: The nitrile group can be reduced by various reducing agents used in organic synthesis. Strong reducing agents like lithium aluminum hydride (LiAlH₄) will reduce the nitrile to a primary amine (R-CH₂NH₂).[4] Milder reagents, such as diisobutylaluminium hydride (DIBAL-H), can result in the formation of an aldehyde upon hydrolysis of the intermediate imine.[4] This is particularly relevant if a reduction step is required elsewhere in the synthetic route.
Q2: My LC-MS analysis shows an unexpected, more polar byproduct. Could this be nitrile hydrolysis?
Yes, it is highly probable. The hydrolysis of a nitrile group introduces polar functional groups—first an amide (-CONH₂) and then a carboxylic acid (-COOH). Both of these are significantly more polar than the starting nitrile. If you observe a new peak in your liquid chromatography (LC) trace with a shorter retention time (on reverse phase) and a mass corresponding to the addition of one water molecule (M+18 for the amide) or two water molecules with the loss of ammonia (B1221849) (M+18+18-17 = M+19, effectively M+O₂H-N), then hydrolysis is a likely cause.
Q3: How can I minimize or prevent nitrile hydrolysis during my synthesis and purification?
Preventing unwanted hydrolysis requires careful control of reaction and workup conditions.
-
Avoid Strong Aqueous Acids/Bases: If possible, avoid prolonged exposure to strong acidic or basic aqueous solutions, especially at elevated temperatures.[5] For steps like Boc deprotection, consider using anhydrous conditions or carefully controlling the reaction time and temperature.
-
Anhydrous Conditions: Perform reactions in well-dried solvents under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture.
-
Controlled Workup: During aqueous workups, use buffered solutions or mild acids/bases (e.g., saturated sodium bicarbonate, dilute ammonium (B1175870) chloride) and minimize the contact time. Ensure the organic extracts are thoroughly dried (e.g., with MgSO₄ or Na₂SO₄) before solvent evaporation.
-
Purification Strategy: For chromatographic purification, ensure solvents are dry and consider using a non-protic or buffered mobile phase if stability is a major concern.
Q4: I am using a reducing agent to modify another part of my PROTAC molecule and see a loss of the nitrile group. What is happening?
You are likely observing the reduction of the nitrile linker. The specific byproduct depends on the reducing agent used.
-
Formation of a Primary Amine: Strong hydride reagents like LiAlH₄ will reduce the nitrile to a primary amine.[4] This will result in a mass change of M+4 (addition of four hydrogen atoms).
-
Formation of an Aldehyde: If you are using a milder reducing agent like DIBAL-H, the reaction may stop at the imine stage, which is then hydrolyzed during workup to form an aldehyde.[4] This would correspond to a mass change of M+2 and the loss of a nitrogen atom (effectively M+H₂-N).
To avoid this, you can either protect the nitrile group (though this adds steps) or choose a chemoselective reducing agent that does not react with nitriles under the chosen conditions.
Troubleshooting Guide: Nitrile Linker Side Reactions
This guide provides a systematic approach to identifying and mitigating common side reactions.
Problem: Unexpected Byproducts Observed in Reaction Monitoring (TLC, LC-MS)
| Observation | Potential Cause | Suggested Action(s) |
| Peak with M+18 | Nitrile Hydrolysis to Amide | 1. Re-evaluate the water content in your reaction. Use anhydrous solvents. 2. If using acidic/basic reagents, reduce reaction time or temperature. 3. Confirm structure via HRMS and NMR. |
| Peak with M+35 (or M+O₂H-N) | Nitrile Hydrolysis to Carboxylic Acid | 1. Indicates more extensive hydrolysis. Strongly avoid prolonged exposure to aqueous acid/base.[2] 2. Use buffered workup conditions. 3. Consider alternative, less harsh deprotection or reaction conditions. |
| Peak with M+4 | Nitrile Reduction to Primary Amine | 1. The reducing agent used is too strong. 2. Switch to a more chemoselective reducing agent. 3. Protect the nitrile group prior to the reduction step. |
| Peak with M+2-N | Nitrile Reduction to Aldehyde | 1. Occurs with specific reducing agents (e.g., DIBAL-H).[4] 2. If the aldehyde is not the desired product, select an alternative synthetic route or protecting group strategy. |
Experimental Protocols
Protocol 1: General Procedure for Trifluoroacetic Acid (TFA)-Mediated Deprotection with a Nitrile-Containing PROTAC
This protocol for removing a tert-butyloxycarbonyl (Boc) protecting group highlights precautions to minimize nitrile hydrolysis.
-
Preparation: Dissolve the Boc-protected, nitrile-containing PROTAC (1 equivalent) in anhydrous dichloromethane (B109758) (DCM) under a nitrogen atmosphere. Cool the solution to 0°C in an ice bath.
-
Reagent Addition: Slowly add trifluoroacetic acid (TFA) (10-20 equivalents, e.g., 20% v/v solution in DCM) dropwise to the stirred solution.
-
Reaction Monitoring: Monitor the reaction progress closely by LC-MS every 15-30 minutes. Look for the disappearance of the starting material and the appearance of the desired product. Crucially, also monitor for the potential formation of the M+18 amide byproduct.
-
Quenching and Workup: Once the starting material is consumed (typically 1-2 hours), carefully quench the reaction by slowly adding it to a cold, stirred solution of saturated sodium bicarbonate. This step is critical to neutralize the acid and prevent prolonged exposure that could lead to hydrolysis.
-
Extraction: Extract the aqueous layer with DCM (3x). Combine the organic layers.
-
Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure at a low temperature (<40°C).
-
Purification: Purify the crude product immediately via flash chromatography or preparative HPLC using a suitable solvent system.
Protocol 2: Analytical Workflow for Byproduct Identification
If an unexpected byproduct is formed, this workflow can help identify its structure.
-
LC-MS Analysis:
-
Obtain high-resolution mass spectrometry (HRMS) data for the parent ion of the byproduct.
-
Determine the exact mass and calculate the molecular formula. Compare this with the expected formulas for hydrolysis (amide, carboxylic acid) or reduction (amine, aldehyde) products.
-
-
Byproduct Isolation:
-
Isolate the byproduct using preparative HPLC or careful flash column chromatography.
-
-
NMR Spectroscopy:
-
Acquire ¹H NMR and ¹³C NMR spectra of the isolated byproduct.
-
For Hydrolysis to Amide: Look for the appearance of two new broad singlets in the ¹H NMR spectrum (typically between 5.5-8.0 ppm) corresponding to the -NH₂ protons, and a new carbonyl signal in the ¹³C NMR spectrum (around 170-180 ppm). The nitrile carbon signal (around 115-125 ppm) will have disappeared.
-
For Reduction to Amine: Look for a new signal in the ¹H NMR corresponding to the -CH₂-NH₂ protons. The integration should be consistent with two protons. The chemical shift will be significantly different from the original linker protons.
-
Visualizations
PROTAC Mechanism and Synthesis Context
The following diagrams illustrate the general mechanism of action for a PROTAC and the synthetic context where side reactions involving nitrile linkers can occur.
References
- 1. 21.5. Hydrolysis of nitriles | Organic Chemistry II [courses.lumenlearning.com]
- 2. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. 7.8 Reactions of Nitriles – Organic Chemistry II [kpu.pressbooks.pub]
- 5. youtube.com [youtube.com]
Stability issues of Hydroxy-PEG4-C2-nitrile in solution
This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of Hydroxy-PEG4-C2-nitrile in solution. This information is intended for researchers, scientists, and drug development professionals to help anticipate and address potential challenges during their experiments.
Troubleshooting Guide
This guide addresses specific issues that may arise during the use of this compound in solution.
| Issue | Possible Cause | Recommended Action |
| Unexpected peak observed in LC-MS analysis, corresponding to the mass of Hydroxy-PEG4-C2-carboxylic acid. | The nitrile group of the molecule may have undergone hydrolysis to a carboxylic acid. This is a potential degradation pathway, especially under strong acidic or basic conditions.[1][2] | 1. Verify the pH of your solution. If possible, maintain a neutral pH (6-8) to minimize hydrolysis. 2. Analyze a freshly prepared sample to confirm the impurity is not present initially. 3. If your experimental conditions require acidic or basic pH, consider performing a time-course stability study to understand the rate of degradation. |
| Decreased concentration of this compound over time in prepared solutions. | This indicates degradation of the compound. The rate of degradation can be influenced by solvent, pH, temperature, and light exposure. | 1. Review your storage conditions. For long-term storage of solutions, it is recommended to aliquot and store at -80°C.[3][4] For short-term use, 4°C is acceptable. 2. Ensure the solvent is of high purity and free of contaminants that could catalyze degradation. 3. Protect solutions from light, especially if working with conjugated molecules that may be light-sensitive. |
| Inconsistent results in conjugation reactions. | This could be due to the degradation of the this compound, leading to a lower effective concentration of the reactive molecule. | 1. Always use freshly prepared solutions of this compound for your reactions. 2. Confirm the purity of your stock material before initiating a series of experiments. 3. Consider qualifying new batches of the compound to ensure consistency. |
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound in solution?
A1: The most probable degradation pathway for this compound in aqueous solution is the hydrolysis of the nitrile group.[1][2] This can occur under both acidic and basic conditions and typically proceeds through an amide intermediate to form the corresponding carboxylic acid. The polyethylene (B3416737) glycol (PEG) backbone is generally stable under most experimental conditions.
Figure 1. Potential hydrolysis pathway of this compound.
Q2: What are the recommended storage conditions for this compound?
A2: For solid material, it is recommended to store it at -20°C for long-term stability.[1][5][6] For solutions, it is best to prepare them fresh. If storage of a stock solution is necessary, it should be aliquoted and stored at -80°C for up to six months to minimize degradation and freeze-thaw cycles.[3][4]
Q3: How does pH affect the stability of this compound in solution?
A3: The stability of the nitrile group is pH-dependent. Both strongly acidic and strongly basic conditions can catalyze the hydrolysis of the nitrile to a carboxylic acid. It is advisable to maintain solutions at a neutral pH (approximately 6-8) to maximize stability. If your experiment requires pH outside of this range, the compound may degrade more rapidly.
Q4: What solvents are recommended for preparing stock solutions?
A4: this compound is a hydrophilic molecule due to the PEG spacer, suggesting good solubility in aqueous media.[1][2] For stock solutions, high-purity, anhydrous solvents such as DMSO, DMF, or ethanol (B145695) are commonly used. The choice of solvent will depend on the specific requirements of your experiment. When preparing aqueous buffers, use high-purity water and sterile-filter the final solution.
Experimental Protocols
Protocol 1: Preparation of a Stock Solution
-
Allow the solid this compound to equilibrate to room temperature before opening the vial to prevent condensation of moisture.
-
Weigh the desired amount of the compound in a sterile microcentrifuge tube.
-
Add the appropriate volume of high-purity, anhydrous solvent (e.g., DMSO) to achieve the desired concentration.
-
Vortex briefly until the solid is completely dissolved.
-
If not for immediate use, aliquot the stock solution into smaller volumes in sterile tubes and store at -80°C.
Protocol 2: General Procedure for Assessing Stability
This protocol outlines a general method for evaluating the stability of this compound in a specific buffer using LC-MS.
Figure 2. Experimental workflow for a stability study.
-
Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., 10 mM in DMSO). Dilute the stock solution to the final desired concentration (e.g., 100 µM) in your test buffer.
-
Time Points: Immediately after preparation, take a sample for the T=0 time point. Incubate the remaining solution at the desired temperature. Collect samples at various time points (e.g., 1, 4, 8, 24, and 48 hours).
-
Sample Analysis: Analyze each sample by LC-MS. Monitor the peak area of the parent compound (this compound) and any potential degradants (e.g., the carboxylic acid form).
-
Data Interpretation: Plot the percentage of the parent compound remaining at each time point to determine the stability of the molecule under the tested conditions.
Troubleshooting Decision Tree
If you are encountering issues with your experiments involving this compound, this decision tree may help you identify the source of the problem.
Figure 3. Troubleshooting decision tree.
References
Technical Support Center: Aggregation Problems with PEG-linked PROTACs
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource is designed to help you troubleshoot and resolve common aggregation issues encountered when working with Polyethylene Glycol (PEG)-linked Proteolysis Targeting Chimeras (PROTACs).
Troubleshooting Guide
This guide provides solutions to specific problems you may encounter during your experiments.
Q1: My PROTAC solution appears cloudy or has visible particles. What's happening and what should I do?
A1: Cloudiness or visible precipitates are strong indicators of PROTAC aggregation.[1] PROTACs, often having high molecular weights and complex structures, can be prone to poor aqueous solubility, leading to aggregation.[2][3]
Potential Causes & Solutions:
-
Poor Solubility: PEG-linked PROTACs can still have limited solubility despite the hydrophilic linker.[4][5] High concentrations required for certain biophysical assays (like NMR and ITC) can exceed the solubility limit and cause aggregation.[6]
-
Solution: Before use, ensure your PROTAC is fully dissolved in a suitable organic solvent like DMSO before making final dilutions in aqueous buffers.[5] It is also crucial to determine the aqueous solubility limit of your specific PROTAC.
-
-
Suboptimal Buffer Conditions: The pH, ionic strength, and composition of your buffer can significantly impact PROTAC stability and solubility.[1][7]
-
Solution: Perform a buffer optimization screen to find the ideal conditions for your PROTAC. Sometimes, changing the pH to be at least one unit away from the PROTAC's isoelectric point (pI) can improve solubility by increasing the net charge.[7]
-
-
High Concentration: Aggregation is often a concentration-dependent phenomenon.[1]
Q2: Analytical characterization (e.g., DLS, SEC) shows high molecular weight species. How can I reduce this aggregation?
A2: The presence of high molecular weight (HMW) species detected by techniques like Dynamic Light Scattering (DLS) or Size Exclusion Chromatography (SEC) confirms aggregation at a molecular level.[1] This can interfere with binding assays and lead to inaccurate results.
Potential Causes & Solutions:
-
Hydrophobic Interactions: Despite the PEG linker, hydrophobic regions on the target-binding and E3-ligase-binding moieties can drive aggregation.[4]
-
Solution 1: Use of Excipients: The addition of stabilizing excipients can mitigate aggregation. Poly(ethylene glycol) itself has been shown to be an effective excipient in reducing small molecule aggregation by favoring the monomeric form in solution.[6] Other options include amino acids like Arginine or non-denaturing detergents.[1][7]
-
Solution 2: Modify the Linker: The length and composition of the PEG linker can influence the overall physicochemical properties of the PROTAC.[4][8] A longer, more hydrophilic PEG linker may improve solubility.[9]
-
-
Slow Aggregation Over Time: Some PROTACs may be soluble initially but aggregate over time, even on a scale of weeks.[6]
-
Solution: Prepare solutions fresh for each experiment whenever possible. If storage is necessary, flash-freeze aliquots and store them at -80°C with a cryoprotectant like glycerol.[7]
-
Troubleshooting Workflow for PROTAC Aggregation
Caption: A logical workflow for troubleshooting PROTAC aggregation.
Frequently Asked Questions (FAQs)
Q3: Why are PEG linkers commonly used in PROTACs if they can still have aggregation problems?
A3: PEG linkers are widely used because they offer several advantages. They generally increase the hydrophilicity and water solubility of the PROTAC molecule, which is often large and hydrophobic.[4] This can improve cell permeability and overall pharmacokinetic properties.[9][10] The length of the PEG linker is also a critical parameter that can be tuned to optimize the formation of a stable and productive ternary complex (Target Protein-PROTAC-E3 Ligase), which is essential for degradation efficiency.[4][8][9] However, the introduction of a PEG linker does not guarantee complete solubility, and aggregation can still occur due to the properties of the two binding ligands.
Q4: How does the length of the PEG linker influence aggregation and overall PROTAC performance?
A4: The linker's length and composition are crucial determinants of PROTAC performance.[4][11]
-
Degradation Efficacy: Studies have shown a significant correlation between linker length and PROTAC efficacy.[8] An optimal linker length allows for the proper orientation and maximal interaction between the target protein and the E3 ligase, leading to efficient ubiquitination.[8][12]
-
Solubility and Permeability: While PEG linkers enhance hydrophilicity, their length can impact the balance between aqueous solubility and cell membrane permeability.[4][9] Very long or bulky linkers might hinder cell uptake.
-
Ternary Complex Formation: The linker's flexibility and length directly influence the stability and conformation of the ternary complex.[4] An inappropriate linker can prevent a productive complex from forming, even if the PROTAC binds to both proteins individually.
Q5: What biophysical techniques are recommended for detecting and characterizing PROTAC aggregation?
A5: A variety of biophysical methods can be used to assess aggregation and characterize your PROTAC's behavior in solution.[13]
| Technique | Information Provided | Key Considerations |
| Dynamic Light Scattering (DLS) | Provides information on the size distribution of particles in solution, quickly identifying HMW aggregates.[6][14] | Highly sensitive to small amounts of large aggregates. Good for initial screening. |
| Size Exclusion Chromatography (SEC) | Separates molecules based on size, allowing for the quantification of monomeric PROTAC versus aggregated species.[1][15] | Provides quantitative data on the percentage of aggregation. Can be used for preparative and analytical purposes. |
| Isothermal Titration Calorimetry (ITC) | Measures the heat of binding, but aggregation can cause artifacts in the data, appearing as unusual heat signals.[6][15] | Requires high concentrations, which can promote aggregation.[6][15] Using PEG as an excipient can help.[6] |
| Surface Plasmon Resonance (SPR) | Can detect aggregation if the aggregated species bind non-specifically to the sensor surface, causing irregular sensorgrams.[15] | Real-time analysis can help distinguish between specific binding and non-specific aggregation events. |
| Differential Scanning Fluorimetry (DSF) | Measures changes in protein thermal stability upon ligand binding; aggregation can affect the melting curve.[13][15] | Useful for assessing how the PROTAC affects the stability of the target protein and E3 ligase. |
General PROTAC Mechanism of Action
References
- 1. benchchem.com [benchchem.com]
- 2. PROTAC Delivery Strategies for Overcoming Physicochemical Properties and Physiological Barriers in Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. precisepeg.com [precisepeg.com]
- 5. benchchem.com [benchchem.com]
- 6. PEG: The Magic Bullet for Biophysical Analysis of Highly Aggregating Small Molecules in Aqueous Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. info.gbiosciences.com [info.gbiosciences.com]
- 8. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PROTAC PEG Linkers - JenKem Technology USA [jenkemusa.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. oxfordglobal.com [oxfordglobal.com]
- 14. researchgate.net [researchgate.net]
- 15. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Metabolic Stability of PEG Linkers in PROTACs
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering challenges with the metabolic stability of polyethylene (B3416737) glycol (PEG) linkers in Proteolysis Targeting Chimeras (PROTACs).
Frequently Asked Questions (FAQs)
Q1: My PROTAC with a PEG linker shows good in vitro potency but low in vivo efficacy. What could be the underlying issue?
A1: A common reason for the discrepancy between in vitro potency and in vivo efficacy is poor metabolic stability of the PROTAC, particularly the linker.[1] The ether linkages in PEG chains are susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes, primarily in the liver, leading to O-dealkylation reactions.[1][2][] This rapid metabolism can result in a short in vivo half-life and reduced exposure of the PROTAC, limiting its therapeutic effect.[1] The linker is often the most metabolically liable part of a PROTAC molecule.[2][]
Q2: What are the primary metabolic pathways responsible for the degradation of PEG linkers in PROTACs?
A2: The primary metabolic pathway for PEG linkers is oxidative O-dealkylation, catalyzed by CYP enzymes.[1][2] This process can lead to the cleavage of the linker at multiple points.[2] Other metabolic reactions that can occur, often at the points where the linker connects to the ligands, include N-dealkylation and amide hydrolysis.[2][] Studies have shown that CYP3A4 is a key enzyme involved in the metabolism of PROTAC linkers.[2]
Q3: How can I improve the metabolic stability of my PEG-linked PROTAC?
A3: Several strategies can be employed to enhance the metabolic stability of PROTACs with PEG linkers:
-
Incorporate Rigid Moieties: Replacing a portion of the flexible PEG chain with rigid structural elements like piperazine (B1678402), piperidine, or triazole rings can shield the molecule from metabolic enzymes.[1][4] These cyclic structures can also help to pre-organize the PROTAC into a more favorable conformation for forming the ternary complex.[1][4]
-
Optimize Linker Length: The length of the linker is a critical factor. Shorter linkers may offer more steric hindrance, potentially shielding them from metabolic enzymes.[] However, a linker that is too short might prevent the formation of a stable ternary complex.[5] Therefore, synthesizing and testing a series of PROTACs with varying linker lengths is recommended to find the optimal balance between stability and activity.[1][5][6]
-
Replace PEG with Alkyl Chains: In some cases, replacing the PEG linker with a more metabolically stable alkyl chain can be beneficial.[1][7] However, this can impact other properties like solubility.
-
Introduce Bulky or Blocking Groups: Placing metabolically inert groups, such as fluorine or deuterium, at identified metabolic "hotspots" can prevent enzymatic modification.[8]
Q4: Will modifying the PEG linker to improve stability affect other properties of my PROTAC?
A4: Yes, linker modifications can significantly impact the physicochemical properties of the PROTAC.[1] For example, replacing a hydrophilic PEG linker with more lipophilic groups like alkyl chains can decrease aqueous solubility while potentially improving cell permeability.[1] Conversely, incorporating polar groups like piperazine can enhance solubility.[1][9] It is a crucial balancing act to optimize for metabolic stability without compromising other essential drug-like properties such as solubility, permeability, and the ability to form a stable and productive ternary complex.[4][10]
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| High in vitro activity, but poor in vivo efficacy. | Poor metabolic stability of the PEG linker leading to rapid clearance.[1] | 1. Incorporate a more rigid linker component (e.g., piperazine, triazole).[1][4] 2. Synthesize and test analogs with shorter or longer linkers to find the optimal length for both stability and activity.[1][5] 3. Consider replacing the PEG linker with an alkyl chain.[1][7] |
| High variability in experimental results for the same PROTAC. | PROTAC degradation during sample preparation, analysis, or in the assay medium (e.g., plasma or cell culture media).[1] | 1. Optimize LC-MS/MS parameters to minimize in-source fragmentation.[1] 2. For metabolic stability assays, ensure the quenching step is efficient and consider using a modified quenching protocol (e.g., PBS/ACN-DMSO) to improve stability in the autosampler.[2][11] |
| PROTAC appears inactive in cellular assays. | 1. The PROTAC is not efficiently forming a stable ternary complex due to a suboptimal linker.[1][5] 2. The PROTAC has poor cell permeability.[1] | 1. Modify the linker length and composition to alter the distance and orientation between the two ligands.[1][5][10] 2. Enhance cell permeability by replacing a portion of the PEG linker with a more lipophilic moiety, such as a phenyl ring.[1][4] |
| Low oral bioavailability. | 1. Significant first-pass metabolism in the liver and/or gut wall.[1] 2. Low cell permeability.[1] | 1. Improve metabolic stability using the strategies mentioned above. 2. Enhance cell permeability by modifying the linker.[1] 3. Investigate formulation strategies to improve solubility and dissolution.[1] |
Key Experimental Protocols
Protocol 1: In Vitro Metabolic Stability Assay using Human Liver Microsomes (HLM)
Objective: To determine the rate of metabolic degradation of a PROTAC when incubated with human liver microsomes.[8]
Materials:
-
Test PROTAC compound
-
Human Liver Microsomes (HLM)
-
NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate (B84403) buffer (pH 7.4)
-
Positive control compound with known metabolic instability (e.g., Verapamil)
-
Negative control compound with known metabolic stability (e.g., Warfarin)
-
Acetonitrile (B52724) with an internal standard for quenching and sample preparation
-
LC-MS/MS system for analysis
Procedure:
-
Preparation: Prepare a stock solution of the test PROTAC and control compounds in a suitable organic solvent (e.g., DMSO).
-
Incubation: In a microcentrifuge tube, pre-warm a mixture of HLM and phosphate buffer at 37°C. Add the test PROTAC to the mixture. Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.
-
Quenching and Sample Preparation: Immediately add the aliquot to a tube containing cold acetonitrile with an internal standard to stop the reaction and precipitate the proteins. Vortex the samples and centrifuge to pellet the precipitated protein. Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.
-
LC-MS/MS Analysis: Analyze the samples to quantify the remaining concentration of the parent PROTAC at each time point.
-
Data Analysis: Plot the natural logarithm of the percentage of the remaining PROTAC versus time. The slope of the line will give the elimination rate constant, from which the half-life (t½) can be calculated.
Protocol 2: Metabolite Identification using LC-MS/MS
Objective: To identify the metabolic soft spots in a PROTAC molecule.
Procedure:
-
Follow the incubation and quenching steps as described in Protocol 1, but use a longer incubation time (e.g., up to 4 hours) to allow for the formation of detectable levels of metabolites.[2][11]
-
Analyze the samples using a high-resolution LC-MS/MS system.
-
Process the raw data using metabolite identification software.[2][11] The software will help to identify potential metabolites by looking for expected mass shifts corresponding to common metabolic reactions (e.g., hydroxylation, O-dealkylation, hydrolysis).
-
Fragment the potential metabolite ions (MS/MS) to obtain structural information and confirm the site of metabolism.
Visualizations
Caption: Oxidative metabolism of a PEG-linked PROTAC by CYP450 enzymes.
Caption: Workflow for assessing and improving PROTAC metabolic stability.
Caption: Decision tree for troubleshooting poor in vivo performance.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 4. precisepeg.com [precisepeg.com]
- 5. benchchem.com [benchchem.com]
- 6. Impact of linker length on the activity of PROTACs - Molecular BioSystems (RSC Publishing) [pubs.rsc.org]
- 7. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. The Essential Role of Linkers in PROTACs [axispharm.com]
- 11. Understanding the Metabolism of Proteolysis Targeting Chimeras (PROTACs): The Next Step toward Pharmaceutical Applications - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Off-Target Effects of PROTACs with Flexible Linkers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the off-target effects of PROTACs, particularly those designed with flexible linkers.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of off-target effects with flexible linker PROTACs?
A1: Off-target effects in PROTACs with flexible linkers can stem from several factors:
-
Promiscuous Warhead Binding: The ligand targeting the protein of interest (POI) may have inherent affinity for other proteins, leading to their unintended degradation.
-
E3 Ligase Binder Promiscuity: The ligand recruiting the E3 ligase, such as those based on thalidomide (B1683933) or pomalidomide, can independently lead to the degradation of other proteins, notably zinc-finger (ZF) proteins.[1]
-
Formation of Non-Productive Ternary Complexes: The flexibility of the linker can allow the PROTAC to induce the formation of ternary complexes with proteins other than the intended target, leading to their ubiquitination and degradation.
-
The "Hook Effect": At high concentrations, PROTACs can form binary complexes with either the target protein or the E3 ligase, which are not productive for degradation and may contribute to off-target pharmacology.[1]
Q2: How does the flexibility of the linker contribute to off-target effects?
A2: While flexible linkers can be advantageous in allowing the PROTAC to adopt multiple conformations to facilitate ternary complex formation, this same flexibility can be a double-edged sword. Excessive flexibility can lead to an entropic penalty upon binding, potentially reducing the stability of the intended ternary complex.[2] It can also enable the formation of off-target ternary complexes that a more rigid linker might prevent.[]
Q3: What are the initial steps to take when significant off-target effects are observed?
A3: When significant off-target effects are suspected, a systematic approach is recommended:
-
Confirm On-Target Activity: First, ensure that your PROTAC is effectively degrading the intended target protein at the tested concentrations.
-
Perform a Dose-Response Analysis: Characterize the concentration at which off-target effects are observed and compare it to the concentration required for on-target degradation (DC50). A large therapeutic window between efficacy and toxicity is desirable.
-
Utilize an Inactive Control: Synthesize and test a control PROTAC with a modification that abrogates binding to either the target protein or the E3 ligase. This will help differentiate between off-target effects caused by the degradation machinery and those caused by the molecule itself.
-
Conduct Global Proteomics: An unbiased proteomics screen is the most comprehensive way to identify all proteins that are degraded upon PROTAC treatment.[1]
Q4: Can linker optimization reduce off-target effects?
A4: Yes, optimizing the linker is a critical strategy for improving PROTAC selectivity. This can involve:
-
Varying Linker Length: Systematically altering the length of the linker can favor the formation of the on-target ternary complex while disfavoring off-target complexes. For example, the extension of a linker by a single ethylene (B1197577) glycol unit has been shown to abolish the degradation of one target while maintaining activity against another.[4]
-
Modulating Linker Rigidity: Introducing rigid elements, such as cycloalkanes or aromatic rings, into the linker can pre-organize the PROTAC into a conformation that is more selective for the intended target.[5]
-
Changing Attachment Points: The points at which the linker connects to the warhead and the E3 ligase ligand (the "exit vectors") are crucial for the geometry of the ternary complex and can significantly impact selectivity.
Troubleshooting Guides
This section provides solutions to specific issues you may encounter during your experiments.
Problem 1: High cell toxicity is observed at concentrations required for target degradation.
| Potential Cause | Recommended Solution |
| Off-target protein degradation | Perform a global proteomics analysis to identify unintended degraded proteins that may be responsible for the toxicity. Validate these hits using Western blotting. |
| Degradation-independent pharmacology | Test an inactive control PROTAC (e.g., an epimer that doesn't bind the E3 ligase) to see if the toxicity persists. If it does, the toxicity is likely independent of the degradation machinery. |
| High PROTAC concentration | Perform a careful dose-response experiment to determine the lowest effective concentration for target degradation and assess toxicity at that concentration. |
| Solvent toxicity | Ensure that the final concentration of the solvent (e.g., DMSO) in your cell culture medium is not toxic to the cells. |
Problem 2: Global proteomics reveals degradation of many unintended proteins.
| Potential Cause | Recommended Solution |
| Promiscuous warhead | If possible, redesign the PROTAC with a more selective warhead for your protein of interest. |
| Flexible linker enabling off-target complexes | Synthesize a library of PROTACs with varying linker lengths and rigidities to identify a more selective degrader. |
| Pomalidomide-based E3 ligase binder | Be aware that pomalidomide-based PROTACs can degrade zinc-finger proteins. If this is an issue, consider using a different E3 ligase system.[1] |
| Downstream effects of on-target degradation | Perform a time-course proteomics experiment. Direct off-targets are typically degraded at earlier time points, while downstream effects will appear later. |
Problem 3: Discrepancy between proteomics data and Western blot validation.
| Potential Cause | Recommended Solution |
| Antibody quality | Validate your primary antibody for specificity and sensitivity. Use a positive and negative control if available. |
| Differences in assay sensitivity | Mass spectrometry is often more sensitive than Western blotting. A protein may be identified as degraded in a proteomics experiment but the change may be difficult to detect by Western blot. |
| Protein loading or transfer issues | Use a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading. Optimize your Western blot transfer conditions. |
Quantitative Data Summary
The following tables provide illustrative examples of quantitative data that can be generated to assess the off-target effects of a hypothetical PROTAC with a flexible linker.
Table 1: Illustrative Global Proteomics Data for a Flexible Linker PROTAC
This table shows a subset of proteins identified in a quantitative proteomics experiment comparing cells treated with a vehicle control versus a hypothetical PROTAC.
| Protein | Gene Name | Log2 Fold Change (PROTAC vs. Vehicle) | p-value | Potential Off-Target? |
| Target Protein A | TGTPA | -2.5 | 0.0001 | No (On-Target) |
| Kinase X | KINX | -1.8 | 0.005 | Yes |
| Zinc Finger Protein 123 | ZFP123 | -1.5 | 0.01 | Yes |
| Structural Protein Y | STRUY | -0.2 | 0.65 | No |
| Housekeeping Protein Z | HOUSZ | 0.1 | 0.89 | No |
| Note: This table is for illustrative purposes only. A significant negative Log2 fold change with a low p-value suggests potential degradation that requires further validation.[1] |
Table 2: Illustrative Kinase Selectivity Profile
This table demonstrates how the selectivity of a hypothetical PROTAC could be presented against a panel of kinases.
| Kinase Target | % Inhibition at 1 µM |
| Target Kinase A (On-Target) | 95% |
| Kinase B | 85% |
| Kinase C | 40% |
| Kinase D | 15% |
| Kinase E | 5% |
| Note: This data is illustrative and not based on published results for a specific compound.[6] High percentage inhibition of kinases other than the intended target indicates potential off-target activity. |
Experimental Protocols
1. Global Proteomics for Off-Target Identification
This protocol outlines a general workflow for identifying off-target protein degradation using quantitative mass spectrometry.[1][7]
-
Cell Culture and Treatment:
-
Culture a suitable cell line to 70-80% confluency.
-
Treat cells with the PROTAC at an optimal concentration and a higher concentration to assess the hook effect.
-
Include a vehicle control (e.g., DMSO) and a negative control PROTAC.
-
Incubate for a predetermined time (e.g., 6, 12, or 24 hours).
-
-
Cell Lysis and Protein Digestion:
-
Harvest and wash the cells.
-
Lyse the cells and denature the proteins.
-
Digest the proteins into peptides using an enzyme like trypsin.
-
-
Isobaric Labeling (e.g., TMT or iTRAQ):
-
Label the peptide samples from each condition with a unique isobaric tag.
-
Combine the labeled samples.
-
-
LC-MS/MS Analysis:
-
Separate the peptides by liquid chromatography.
-
Analyze the peptides by tandem mass spectrometry.
-
-
Data Analysis:
-
Use appropriate software to identify and quantify the proteins.
-
Perform statistical analysis to identify proteins with significant changes in abundance between the PROTAC-treated and control samples.
-
2. Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA can be used to confirm if a PROTAC is engaging with potential off-target proteins in a cellular context.[7]
-
Cell Treatment:
-
Treat intact cells with the PROTAC at various concentrations.
-
-
Heating:
-
Heat the treated cells to a range of temperatures to induce protein denaturation.
-
-
Lysis and Separation:
-
Lyse the cells and separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.
-
-
Analysis:
-
Quantify the amount of the potential off-target protein remaining in the soluble fraction using methods like Western blotting or ELISA.
-
Binding of the PROTAC to a protein can stabilize it, leading to a higher melting temperature. This is observed as more protein remaining in the soluble fraction at higher temperatures compared to the untreated control.
-
Visualizations
Caption: On-target vs. off-target PROTAC mechanisms.
Caption: Experimental workflow for off-target identification.
Caption: PI3K/AKT/mTOR pathway with hypothetical off-target.
References
Navigating the PROTAC Hook Effect: A Technical Support Center
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with Proteolysis Targeting Chimeras (PROTACs). This resource is designed to provide comprehensive troubleshooting guides and frequently asked questions (FAQs) to help you understand, identify, and mitigate the "hook effect," a common challenge in PROTAC-mediated protein degradation experiments.
Frequently Asked Questions (FAQs)
Q1: What is the "hook effect" in the context of PROTAC experiments?
A1: The "hook effect" is a paradoxical phenomenon observed in PROTAC dose-response experiments where increasing the concentration of a PROTAC beyond an optimal point leads to a decrease in the degradation of the target protein.[1][2] This results in a characteristic bell-shaped or "hooked" dose-response curve, instead of the typical sigmoidal curve seen with traditional inhibitors.[3][4]
Q2: What causes the "hook effect"?
A2: The hook effect arises from the fundamental mechanism of PROTAC action, which requires the formation of a productive ternary complex consisting of the target protein, the PROTAC, and an E3 ligase.[5][6] At excessively high concentrations, the PROTAC can independently bind to either the target protein or the E3 ligase, forming non-productive binary complexes (Target-PROTAC or E3 Ligase-PROTAC).[1][7] These binary complexes are unable to bring the target protein and the E3 ligase together, thus competitively inhibiting the formation of the productive ternary complex and reducing subsequent protein degradation.[5][8]
Q3: What are the consequences of the "hook effect" for my experiments?
Q4: What factors influence the magnitude of the "hook effect"?
A4: Several factors can influence the severity of the hook effect:
-
Binding Affinities: The relative binding affinities of the PROTAC for its target protein and the E3 ligase are critical. A significant imbalance can favor the formation of one binary complex over the other, exacerbating the hook effect.[3]
-
Cooperativity: Cooperativity describes how the binding of the PROTAC to one protein influences its affinity for the other. Positive cooperativity, where the formation of a binary complex increases the affinity for the second protein, stabilizes the ternary complex and can mitigate the hook effect.[3][9][10] Conversely, negative cooperativity can worsen it.
-
Cellular Concentrations: The intracellular concentrations of the target protein and the E3 ligase can also impact the formation of binary versus ternary complexes.[3]
-
PROTAC Physicochemical Properties: The linker length and composition of the PROTAC can influence the geometry and stability of the ternary complex, thereby affecting the hook effect.[2][11]
Troubleshooting Guides
Problem 1: My dose-response curve shows a bell shape, with decreased degradation at high PROTAC concentrations.
-
Likely Cause: You are observing the classic "hook effect."
-
Troubleshooting Steps:
-
Confirm the Hook Effect: Repeat the experiment with a wider and more granular range of PROTAC concentrations, especially at the higher end, to clearly define the bell-shaped curve.[6]
-
Determine Optimal Concentration: Identify the concentration that yields the maximal degradation (Dmax). For subsequent experiments, use concentrations at or below this optimal level.
-
Assess Ternary Complex Formation: Utilize biophysical assays (see Experimental Protocols) to directly measure the formation of the ternary complex at various PROTAC concentrations. This can help correlate ternary complex levels with the observed degradation profile.[2][6]
-
Problem 2: My PROTAC shows weak or no degradation, even at high concentrations.
-
Likely Cause: It's possible your entire concentration range falls within the hook effect region, or the PROTAC is inactive for other reasons.
-
Troubleshooting Steps:
-
Test a Wider Concentration Range: Expand your dose-response curve to include much lower concentrations (e.g., picomolar to nanomolar range) to see if you can uncover the left side of the bell curve.[1][6]
-
Verify Target Engagement: Confirm that your PROTAC can independently bind to both the target protein and the E3 ligase using biophysical assays.
-
Check Cellular Factors: Ensure the cell line used expresses adequate levels of both the target protein and the recruited E3 ligase.[1] Also, consider the cell permeability of your PROTAC.[6]
-
Optimize Incubation Time: Perform a time-course experiment at a fixed PROTAC concentration to determine the optimal duration for degradation.[1]
-
Strategies to Reduce the "Hook Effect"
A key strategy to minimize the hook effect is to design PROTACs that favor the formation of a stable ternary complex over binary complexes.
PROTAC Design and Optimization
| Strategy | Description | Key Considerations |
| Enhance Ternary Complex Cooperativity | Rationally design the PROTAC to promote favorable protein-protein interactions within the ternary complex. This increased stability can help overcome the formation of non-productive binary complexes.[9] | Modify the linker and warheads to create positive cooperativity.[2][3] |
| Optimize Linker | The length, rigidity, and chemical composition of the linker are critical for achieving an optimal conformation for ternary complex formation.[11] | Systematically vary the linker to identify a PROTAC with a reduced hook effect.[2] |
| Balance Binding Affinities | Aim for balanced binding affinities of the PROTAC for the target protein and the E3 ligase to avoid the preferential formation of one type of binary complex.[3] | Measure binary binding affinities using biophysical assays like SPR or ITC. |
| Increase Valency | In some cases, trivalent PROTACs have been shown to exhibit a reduced hook effect compared to their bivalent counterparts, although this is context-dependent.[12] | This is a more advanced strategy and may not be universally applicable. |
Experimental Workflow for Troubleshooting the Hook Effect
Caption: A logical workflow for troubleshooting and mitigating the PROTAC hook effect.
Key Experimental Protocols
Protocol 1: Western Blotting for Protein Degradation
This protocol outlines the steps to quantify the degradation of a target protein following PROTAC treatment.
-
Cell Seeding: Seed cells in a multi-well plate to achieve 70-80% confluency at the time of harvest.
-
PROTAC Treatment: Prepare serial dilutions of the PROTAC in cell culture medium. A wide concentration range (e.g., 1 pM to 100 µM) is recommended to identify the optimal concentration and observe any potential hook effect.[1][6] Include a vehicle-only control (e.g., DMSO).
-
Incubation: Replace the medium with the PROTAC-containing medium and incubate for a desired time (e.g., 4, 8, 16, 24 hours).[1]
-
Cell Lysis and Protein Quantification: Wash cells with ice-cold PBS, lyse the cells, and quantify the total protein concentration.
-
Western Blot Analysis: Separate protein lysates by SDS-PAGE, transfer to a membrane, and probe with primary antibodies against the target protein and a loading control.
-
Data Analysis: Quantify band intensities and normalize the target protein signal to the loading control. Plot the percentage of remaining protein against the PROTAC concentration to generate a dose-response curve.
Protocol 2: Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
This protocol is to qualitatively or semi-quantitatively assess the formation of the ternary complex in cells.
-
Cell Treatment: Treat cells with the desired concentrations of PROTAC or vehicle. To stabilize the ternary complex, it is advisable to co-treat with a proteasome inhibitor (e.g., MG132).[1]
-
Cell Lysis: Lyse the cells using a non-denaturing Co-IP lysis buffer.
-
Immunoprecipitation:
-
Pre-clear the cell lysate by incubating with protein A/G beads.
-
Incubate the pre-cleared lysate with an antibody against the target protein (or an epitope tag).
-
Add protein A/G beads to capture the antibody-antigen complex.[1]
-
-
Washing: Wash the beads several times to remove non-specifically bound proteins.
-
Elution and Western Blot Analysis: Elute the protein complexes and analyze the eluate by Western blotting using antibodies against the target protein and the E3 ligase. An increased signal for the E3 ligase in the PROTAC-treated samples compared to the vehicle control indicates the formation of the ternary complex.[1]
Protocol 3: Surface Plasmon Resonance (SPR) for Ternary Complex Kinetics
SPR is a powerful biophysical technique to quantitatively measure the binding affinities and kinetics of binary and ternary complexes.[13][14]
-
Immobilization: Immobilize the E3 ligase onto an SPR sensor chip.
-
Binary Interaction (PROTAC and E3 Ligase): Inject a series of PROTAC concentrations over the immobilized E3 ligase to determine the binary affinity (KD).[3]
-
Ternary Complex Formation: Prepare a solution of the PROTAC at a fixed concentration mixed with a dilution series of the target protein. Inject these mixtures over the E3 ligase surface.[3][13]
-
Data Analysis: Analyze the sensorgrams to determine the association and dissociation rates, and the overall affinity of the ternary complex. This data can also be used to calculate the cooperativity factor (alpha).
Signaling Pathway: PROTAC-Mediated Protein Degradation
Caption: PROTAC mechanism of action and the formation of non-productive binary complexes leading to the hook effect.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Critical assessment of targeted protein degradation as a research tool and pharmacological modality - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PROTACs– a game-changing technology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Methods to accelerate PROTAC drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. marinbio.com [marinbio.com]
- 13. SPR-Measured Dissociation Kinetics of PROTAC Ternary Complexes Influence Target Degradation Rate - PMC [pmc.ncbi.nlm.nih.gov]
- 14. o2hdiscovery.co [o2hdiscovery.co]
Technical Support Center: Purification of PROTACs Containing Hydroxy-PEG4-C2-nitrile
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the purification of Proteolysis Targeting Chimeras (PROTACs) that incorporate a Hydroxy-PEG4-C2-nitrile linker.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in purifying PROTACs containing a this compound linker?
The primary challenges stem from the hybrid nature of these molecules. The PEG (polyethylene glycol) portion of the linker imparts high polarity and water solubility, while the overall PROTAC molecule can be large and possess hydrophobic regions from the warhead and E3 ligase ligand.[1][2][3] This can lead to:
-
Poor chromatographic peak shape: Tailing or broad peaks are common due to the mixed polarity.
-
Co-elution of impurities: Unreacted starting materials, intermediates, and side-products can have similar retention times to the desired PROTAC. A common impurity in the synthesis of pomalidomide-PEG based PROTACs is a byproduct from nucleophilic acyl substitution that can co-elute with the final product in HPLC.[1]
-
Solubility issues: While the PEG linker enhances water solubility, the overall molecule may still exhibit poor solubility in certain chromatographic mobile phases, leading to potential precipitation on the column.[4][5]
-
Product aggregation: The flexible PEG chain and potential for intermolecular interactions can lead to the formation of aggregates.[6]
Q2: How does the this compound linker specifically influence the purification process?
The this compound linker introduces several characteristics that affect purification:
-
Increased Polarity: The PEG4 component significantly increases the hydrophilicity of the PROTAC, which can lead to poor retention on traditional reversed-phase (RP) columns like C18.[2][3]
-
Nitrile Group Interactions: The nitrile (-C≡N) group is a polar functional group with a strong dipole moment.[7][8] It can participate in dipole-dipole interactions and hydrogen bonding with the stationary phase and mobile phase components, influencing selectivity. Cyano-functionalized stationary phases can be used for both normal and reversed-phase chromatography due to the moderate polarity of the nitrile group.[2]
-
Potential for Specific Impurities: The synthesis of the linker and its conjugation to the warhead and E3 ligase ligand can introduce specific impurities that may require tailored purification methods for their removal.
Q3: What are the recommended starting points for developing a purification method for these PROTACs?
A multi-step purification strategy is often necessary. A typical workflow would be:
-
Initial Cleanup/Capture: Depending on the scale and nature of impurities, an initial flash chromatography on silica (B1680970) gel or a solid-phase extraction (SPE) step can be used to remove major impurities.
-
Primary Purification by Reversed-Phase HPLC (RP-HPLC): This is the most common technique for final purification. A good starting point is a C18 column with a water/acetonitrile or water/methanol (B129727) gradient containing an additive like 0.1% trifluoroacetic acid (TFA) or formic acid.
-
Orthogonal Purification (if necessary): If co-eluting impurities remain, an orthogonal method with a different separation mechanism is recommended. This could include:
-
Hydrophilic Interaction Liquid Chromatography (HILIC): This technique is well-suited for highly polar compounds that are poorly retained in reversed-phase chromatography.[9][10]
-
Ion-Exchange Chromatography (IEX): If the PROTAC has ionizable groups, IEX can be a powerful tool for separation.[][12]
-
Size-Exclusion Chromatography (SEC): Useful for removing smaller molecule impurities or aggregates.[][13]
-
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of PROTACs containing the this compound linker.
Issue 1: Poor Peak Shape (Tailing or Broad Peaks) in RP-HPLC
| Possible Cause | Troubleshooting Solution |
| Secondary Interactions with Residual Silanols | Add a competitive base like triethylamine (B128534) (TEA) to the mobile phase (0.1-0.5%). Use a high-purity, end-capped column. Operate at a lower pH (e.g., with TFA) to suppress silanol (B1196071) ionization. |
| Mixed-Mode Retention | The combination of the hydrophobic parts of the PROTAC and the polar linker can lead to complex retention behavior. Try a different stationary phase, such as a phenyl-hexyl or an embedded polar group (EPG) column, which can offer alternative selectivity.[9] |
| Slow Kinetics of Isomerization | Some PROTACs can exist as slowly interconverting rotamers, leading to broad or split peaks. Try elevating the column temperature (e.g., 40-60 °C) to accelerate the interconversion. |
| Column Overload | Reduce the sample amount injected onto the column. |
Issue 2: Co-elution of the PROTAC with Impurities
| Possible Cause | Troubleshooting Solution |
| Similar Polarity of Impurity and Product | Optimize the HPLC gradient. A shallower gradient can improve resolution. Try a different organic modifier (e.g., methanol instead of acetonitrile) as it can alter selectivity.[14] |
| Structurally Similar Impurities | Employ an orthogonal purification method (HILIC, IEX, or SEC) as a second purification step. |
| Unreacted Starting Material or Intermediate | If the impurity is significantly more or less polar, adjust the initial and final percentages of the organic solvent in the gradient to improve separation. |
Issue 3: Poor Retention on Reversed-Phase Columns
| Possible Cause | Troubleshooting Solution |
| High Polarity of the PROTAC | Use a more polar stationary phase, such as a C8, C4, or a phenyl-hexyl column. Consider using a column designed for use with highly aqueous mobile phases.[15] |
| Inappropriate Mobile Phase | Decrease the initial percentage of the organic solvent in your gradient. If using 100% aqueous mobile phase is not effective, switch to HILIC. |
Issue 4: Low Recovery or Sample Precipitation
| Possible Cause | Troubleshooting Solution |
| Poor Solubility in Mobile Phase | Decrease the initial sample concentration. Add a small amount of a solubilizing co-solvent like isopropanol (B130326) or tetrahydrofuran (B95107) to the mobile phase (ensure column compatibility). |
| Adsorption to Column Frit or Stationary Phase | Passivate the HPLC system with a blank injection of a strong solvent. If irreversible adsorption is suspected, a different column chemistry may be required. |
| Precipitation During Solvent Evaporation | After purification, evaporate the solvent at a lower temperature. Consider lyophilization as an alternative to evaporation. |
Quantitative Data Summary
| Purification Step | Typical Purity Achieved | Typical Recovery Rate |
| Flash Chromatography | 70-90% | >80% |
| Preparative RP-HPLC (First Pass) | >95% | 50-80% |
| Orthogonal HPLC (Second Pass) | >99% | >70% |
Note: These are general estimates and actual results will vary depending on the specific PROTAC and the complexity of the reaction mixture.
Experimental Protocols
General Protocol for Reversed-Phase HPLC Purification
-
Column: C18, 5 µm particle size, 100 Å pore size (dimensions dependent on scale).
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient tailored to the polarity of the PROTAC. A typical starting point could be 10-90% B over 30 minutes.
-
Flow Rate: Dependent on column dimensions.
-
Detection: UV detection at a wavelength where the PROTAC and key impurities absorb (e.g., 254 nm).
-
Sample Preparation: Dissolve the crude PROTAC in a suitable solvent (e.g., DMSO, DMF, or mobile phase A) and filter through a 0.22 µm syringe filter before injection.
General Protocol for Hydrophilic Interaction Liquid Chromatography (HILIC)
-
Column: Amide or silica-based HILIC column.
-
Mobile Phase A: Acetonitrile with 0.1% formic acid.
-
Mobile Phase B: Water with 0.1% formic acid.
-
Gradient: Start with a high percentage of mobile phase A (e.g., 95%) and gradually increase the percentage of mobile phase B.
-
Flow Rate: Dependent on column dimensions.
-
Detection: UV detection and/or mass spectrometry.
-
Sample Preparation: Dissolve the sample in a high concentration of the organic mobile phase component (e.g., 90% acetonitrile).
Visualizations
Caption: A typical workflow for the purification of PROTACs.
Caption: Troubleshooting decision tree for PROTAC purification.
References
- 1. researchgate.net [researchgate.net]
- 2. silicycle.com [silicycle.com]
- 3. precisepeg.com [precisepeg.com]
- 4. Solubility Enhanced Formulation Approaches to Overcome Oral Delivery Obstacles of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Protocols for Rational Design of Protein Solubility and Aggregation Properties Using Aggrescan3D Standalone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. fiveable.me [fiveable.me]
- 8. youtube.com [youtube.com]
- 9. benchchem.com [benchchem.com]
- 10. Simultaneous Multiclass Analysis of Cyanotoxins in Cyanobacterial Samples Using Hydrophilic Interaction Liquid Chromatography‐Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biopharminternational.com [biopharminternational.com]
- 13. researchgate.net [researchgate.net]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. hplc.eu [hplc.eu]
Technical Support Center: Overcoming Steric Hindrance in Ternary Complex Formation
This technical support center is designed for researchers, scientists, and drug development professionals encountering challenges with steric hindrance during ternary complex formation. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is steric hindrance in the context of ternary complex formation?
A1: Steric hindrance refers to the spatial arrangement of atoms or groups that impedes a chemical reaction or molecular interaction. In the formation of a ternary complex, such as one involving a target protein, a bifunctional molecule (like a PROTAC), and an E3 ligase, steric hindrance can prevent the components from assembling effectively. This can inhibit the formation of a stable complex or reduce its stability, ultimately impacting downstream events like protein degradation.[1] This hindrance can originate from bulky chemical groups on the small molecule or unfavorable protein-protein interactions at the interface of the ternary complex.
Q2: What are the common indicators that steric hindrance may be negatively affecting my experiment?
A2: Several signs can point to steric hindrance issues:
-
Weak or undetectable ternary complex formation in biophysical assays like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC).[1]
-
A pronounced "hook effect" at high concentrations of the bifunctional molecule, where the formation of binary complexes outcompetes the desired ternary complex.[1][2]
-
Negative cooperativity (α < 1), which indicates that the binding of one protein partner impedes the binding of the other.[1]
-
Poor degradation efficiency (high DC50, low Dmax) in cellular assays, even with good binary binding affinities of the molecule to the target protein and the E3 ligase.[1]
-
Discrepancies between in vitro biochemical assays and cellular activity.[1]
Q3: How does the linker in a bifunctional molecule influence steric hindrance?
A3: The linker is a critical determinant of the geometry and stability of the ternary complex.[1] Its length, composition, and rigidity are key factors:
-
Linker Length: An inappropriate linker length can cause steric clashes between the recruited proteins. A linker that is too short may not allow the proteins to come together, while a linker that is too long might lead to unproductive binding modes.[1][3][4]
-
Linker Composition and Rigidity: The chemical nature of the linker affects its flexibility. Flexible linkers (e.g., PEG or alkyl chains) can sometimes better accommodate the formation of the ternary complex, while rigid linkers can help to pre-organize the molecule in a productive conformation.[5]
Q4: What is cooperativity in ternary complex formation, and why is it important?
A4: Cooperativity (α) is a measure of how the binding of one protein partner to the bifunctional molecule affects the binding of the second protein partner. It is a key indicator of the stability of the ternary complex.
-
Positive Cooperativity (α > 1): The binding of the first protein increases the affinity for the second protein. This is generally desirable as it indicates that the protein-protein interactions within the ternary complex are favorable and contribute to its stability.[1][6]
-
Negative Cooperativity (α < 1): The binding of the first protein decreases the affinity for the second protein, often due to steric hindrance or unfavorable interactions.
-
No Cooperativity (α = 1): The binding of the two proteins is independent.
A high positive cooperativity often correlates with more efficient downstream outcomes, such as protein degradation.
Troubleshooting Guides
Problem: Weak or No Detectable Ternary Complex Formation
Possible Cause: Steric clashes are preventing the association of the three components.
Troubleshooting Steps:
-
Optimize the Linker:
-
Vary Linker Length: Synthesize and test a series of molecules with different linker lengths to identify the optimal distance between the two protein-binding moieties.[3][4]
-
Modify Linker Composition: Experiment with linkers of varying flexibility and chemical properties. For instance, switching from a rigid to a more flexible linker, or vice versa, can alleviate steric clashes.[5]
-
-
Change Ligand Exit Vector:
-
Alter the attachment point of the linker on one or both of the protein-binding ligands. This can significantly change the relative orientation of the recruited proteins and may open up more favorable binding modes.
-
-
Utilize Structure-Guided Design:
-
Computational Modeling: Employ molecular docking and modeling to predict the structure of the ternary complex and identify potential steric clashes.[2] This can provide a rational basis for designing new molecules with improved compatibility.
-
Introduce Favorable Contacts: If the structure of the complex is known or can be reliably modeled, introduce modifications to the bifunctional molecule that create positive interactions between the target protein and the E3 ligase, thereby increasing cooperativity.
-
Problem: High "Hook Effect" Observed
Possible Cause: At high concentrations, the bifunctional molecule is forming more binary complexes (molecule-target or molecule-ligase) than ternary complexes, leading to a decrease in the desired outcome. This can be exacerbated by poor cooperativity due to steric hindrance.
Troubleshooting Steps:
-
Improve Cooperativity: The "hook effect" can be mitigated by enhancing the positive cooperativity of the ternary complex. This ensures that the interaction between the two proteins stabilizes the binding of the small molecule, favoring the ternary complex over the binary ones. Strategies to improve cooperativity are outlined in the section above.
-
Careful Dose-Response Analysis: Titrate the concentration of your compound carefully to identify the optimal concentration range for ternary complex formation and subsequent activity before the "hook effect" becomes dominant.[2]
Quantitative Data Summary
When troubleshooting steric hindrance, it is crucial to quantitatively measure the impact of your modifications. The following table summarizes key parameters to measure.
| Parameter | Description | Desirable Value | Common Measurement Techniques |
| Binary Affinity (KD1, KD2) | The dissociation constant for the binding of the bifunctional molecule to each protein individually. | Low nM to µM range | SPR, ITC, FP, TR-FRET |
| Ternary Complex Affinity (KD,ternary) | The dissociation constant for the formation of the ternary complex. A low KD value indicates a stable ternary complex. | Lower than binary affinities | ITC, SPR[1] |
| Cooperativity (α) | A measure of how the binding of one protein affects the binding of the other. It is the ratio of the binary to ternary complex binding affinities (α = KD,binary / KD,ternary). | α > 1 (Positive cooperativity) is generally desirable as it indicates the protein-protein interactions stabilize the complex.[1] | Calculated from SPR or ITC data[6] |
| Cellular Degradation (DC50) | The concentration of the compound that results in 50% degradation of the target protein in cells. | Low nM range | Western Blot, In-Cell ELISA |
| Maximum Degradation (Dmax) | The maximal level of protein degradation achieved. | > 80% | Western Blot, In-Cell ELISA |
Experimental Protocols
Surface Plasmon Resonance (SPR) for Ternary Complex Analysis
Objective: To measure the kinetics and affinity of binary and ternary complex formation.
Materials:
-
SPR instrument and sensor chips (e.g., CM5, SA)
-
Purified target protein, E3 ligase, and bifunctional molecule
-
Running buffer (e.g., HBS-EP+)
Protocol:
-
Immobilization:
-
Immobilize one of the proteins (e.g., the E3 ligase) onto the sensor chip surface.
-
-
Binary Interaction Analysis:
-
Inject a series of concentrations of the bifunctional molecule over the immobilized protein surface to determine the binary binding affinity (KD,binary).
-
Fit the sensorgram data to a suitable binding model (e.g., 1:1) to determine the association rate (ka), dissociation rate (kd), and KD,binary.
-
-
Ternary Interaction Analysis:
-
Prepare a series of solutions containing a fixed, saturating concentration of the second protein (e.g., the target protein) and varying concentrations of the bifunctional molecule.
-
Inject these solutions over the immobilized E3 ligase surface.
-
Fit the resulting sensorgrams to determine the kinetic parameters for ternary complex formation (KD,ternary).
-
-
Cooperativity Calculation:
-
Calculate the cooperativity factor: α = KD,binary / KD,ternary.
-
Isothermal Titration Calorimetry (ITC) for Ternary Complex Analysis
Objective: To determine the thermodynamic parameters of binary and ternary complex formation.
Materials:
-
ITC instrument
-
Purified target protein, E3 ligase, and bifunctional molecule
-
Dialysis buffer (ensure all components are in the same matched buffer)
Protocol:
-
Binary Titrations:
-
Titrate the bifunctional molecule into a solution of the target protein to determine the binary affinity (KD1).
-
Titrate the bifunctional molecule into a solution of the E3 ligase to determine the second binary affinity (KD2).
-
-
Ternary Complex Titration:
-
To measure the affinity of the bifunctional molecule for the pre-formed protein-protein complex, titrate the molecule into a solution containing both the target protein and the E3 ligase.
-
Alternatively, to measure the affinity of one protein to the pre-formed molecule-protein complex, titrate one protein into a solution containing the other protein pre-saturated with the bifunctional molecule.
-
-
Data Analysis and Cooperativity Calculation:
-
Analyze the titration data to determine the dissociation constants.
-
The cooperativity factor (α) can be calculated from the binary and ternary binding affinities.
-
Co-Immunoprecipitation (Co-IP) for In-Cell Ternary Complex Detection
Objective: To qualitatively or semi-quantitatively detect the formation of the ternary complex in a cellular context.
Materials:
-
Cultured cells expressing the target protein and E3 ligase
-
Antibodies against the target protein and/or E3 ligase
-
Protein A/G magnetic beads
-
Lysis buffer
-
Wash buffer
-
Elution buffer
Protocol:
-
Cell Lysis:
-
Lyse the cells in a suitable buffer containing protease and phosphatase inhibitors to preserve protein-protein interactions.[1]
-
-
First Immunoprecipitation:
-
Incubate the cell lysate with magnetic beads conjugated to an antibody against one of the proteins in the complex (e.g., the target protein). This will pull down the target protein and any interacting partners.
-
-
Washing:
-
Wash the beads several times to remove non-specific binding proteins.
-
-
Elution:
-
Elute the protein complexes from the beads. A gentle elution using a competitive peptide is recommended to preserve the integrity of the complex.[1]
-
-
Second Immunoprecipitation (Optional but recommended for confirming the ternary complex):
-
Incubate the eluate from the first IP with beads conjugated to an antibody against the second protein in the complex (e.g., the E3 ligase).
-
-
Analysis:
-
Analyze the final eluate by Western blot using antibodies against all three components of the expected ternary complex.
-
Visualizations
Caption: Troubleshooting workflow for steric hindrance in ternary complex formation.
Caption: Experimental workflow for SPR analysis of ternary complex formation.
References
- 1. Protocol to test for the formation of ternary protein complexes in vivo or in vitro using a two-step immunoprecipitation approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Leveraging Surface Plasmon Resonance for Characterizing Ternary Complexes - Aragen Life Sciences [aragen.com]
- 4. charnwooddiscovery.com [charnwooddiscovery.com]
- 5. Mechanistic and Structural Features of PROTAC Ternary Complexes | Springer Nature Experiments [experiments.springernature.com]
- 6. benchchem.com [benchchem.com]
Modifying Hydroxy-PEG4-C2-nitrile to improve pharmacokinetic properties
This technical support center is designed for researchers, scientists, and drug development professionals. It provides detailed troubleshooting guides and frequently asked questions (FAQs) for experiments involving the modification of Hydroxy-PEG4-C2-nitrile to improve the pharmacokinetic properties of therapeutic molecules.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key functional components?
This compound is a heterobifunctional linker molecule used in bioconjugation and drug development, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1] Its structure consists of three key parts:
-
Hydroxyl (-OH) group: This is a reactive functional group that allows for further chemical modification or conjugation to other molecules.[2][3]
-
PEG4 spacer: This is a hydrophilic chain of four polyethylene (B3416737) glycol units. The PEG spacer enhances the solubility of the molecule in aqueous media, which is a crucial property for many biological applications.[2][3][4]
-
Nitrile (-CN) group: The nitrile group is generally metabolically stable and can improve the pharmacokinetic profile of a drug candidate.[5][6][7] It can also undergo specific chemical reactions like hydrolysis or reduction if desired.[2][3]
Q2: How does modifying the length of the PEG chain impact pharmacokinetic properties?
Altering the length of the polyethylene glycol (PEG) chain is a primary strategy for modulating a drug's pharmacokinetic (PK) profile.[8] Covalently attaching PEG chains to a therapeutic molecule increases its overall size (hydrodynamic radius).[8][9] This modification leads to several key PK changes:
-
Increased Circulation Half-Life: A larger molecular size reduces the rate of renal clearance, prolonging the drug's time in circulation.[8][][11]
-
Reduced Immunogenicity: The PEG chain can "mask" the therapeutic molecule from the host's immune system, lowering the risk of an immune response.[8][12]
-
Altered Elimination Pathway: As the molecular weight of the PEG-conjugate increases, the primary route of elimination can shift from the kidneys (renal) to the liver (hepatic).[][11]
-
Potential for Reduced Potency: While beneficial for PK, longer PEG chains can sometimes cause steric hindrance, which may interfere with the drug's ability to bind to its target, potentially reducing its potency.[][12] This creates a need to balance pharmacokinetic gains with pharmacodynamic effects.[12]
Q3: What is the role of the nitrile group in drug design and pharmacokinetics?
The nitrile group is a valuable functional group in medicinal chemistry for several reasons:
-
Metabolic Stability: The cyano group is robust and generally resistant to metabolic degradation, meaning it often passes through the body unchanged.[6][7] This stability can prevent the formation of unwanted metabolites and contribute to a more predictable PK profile.
-
Improved Physicochemical Properties: Incorporating a nitrile group can enhance a compound's solubility and modulate its lipophilicity, which can lead to improved bioavailability.[5][6][7]
-
Blocking Metabolic Lability: It can be strategically placed on a molecule to block sites that are otherwise susceptible to metabolic breakdown, thereby increasing the drug's stability.[13]
-
Target Interactions: The nitrile's unique electronic properties can be leveraged to form specific interactions, such as hydrogen bonds or polar interactions, with a biological target, potentially enhancing binding affinity.[7][13]
Q4: What are the primary modification strategies for this compound to improve a drug's PK profile?
The two main strategies involve modifying either end of the linker or extending the central PEG spacer before conjugation to a drug molecule.
-
Modification via the Hydroxyl Group: The terminal hydroxyl group can be activated or replaced with other functional groups (e.g., NHS esters, maleimides, aldehydes) to facilitate covalent attachment to specific amino acid residues on a protein or other drug molecules.[3][14]
-
Chain Extension: The PEG4 spacer can be extended by reacting the hydroxyl group with additional PEG units. This is the most direct way to increase the hydrodynamic size of the final conjugate to prolong its circulation half-life.
-
Modification of the Nitrile Group: While less common due to its inherent stability, the nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, providing an alternative point of attachment or a change in the molecule's overall charge and polarity.[2][3]
Troubleshooting Guides
This section addresses specific issues that may arise during the modification and conjugation of this compound.
Synthesis & Conjugation Issues
Q: I am observing a low yield in my conjugation reaction. What are the common causes and solutions?
A: Low conjugation yield is a frequent issue in PEGylation experiments. The underlying causes can often be traced back to reaction conditions or reagent quality.
-
Possible Causes:
-
Inactive Reagents: The activated PEG derivative may have hydrolyzed due to moisture.
-
Incorrect Buffer: The pH of the reaction buffer may be suboptimal. For targeting amine groups (like lysine), a pH between 7 and 9 is typically required.[15] The buffer itself may contain competing nucleophiles (e.g., Tris buffer contains primary amines).[15][16]
-
Inaccessible Target Sites: The functional groups on the target molecule (e.g., protein) may be buried within its structure.[15]
-
Low Reagent Concentration: The molar ratio of the PEG linker to the target molecule may be too low.
-
-
Recommended Solutions:
-
Always use freshly prepared activated PEG solutions. If using a stock solution in a solvent like DMSO, ensure the solvent is anhydrous and add it to the reaction immediately before starting.[15]
-
Switch to an amine-free buffer such as phosphate-buffered saline (PBS) and carefully adjust the pH to the optimal range for your target functional group.
-
Consider minor, reversible changes to reaction conditions (e.g., ionic strength) that might expose the target sites without permanently denaturing the molecule.
-
Perform a series of small-scale experiments to optimize the molar ratio of the PEG reagent to your target molecule.[16]
-
Q: My final product shows high polydispersity after the reaction. How can I achieve a more homogenous product?
A: High polydispersity, meaning a mixture of molecules with different numbers of PEG chains attached, is often caused by having too many reactive sites with similar accessibility or using too much PEG reagent.
-
Possible Causes:
-
The molar excess of the activated PEG linker is too high, leading to multi-PEGylation.[15]
-
The target molecule has multiple reactive sites with similar reactivity.
-
The reaction was allowed to proceed for too long.
-
-
Recommended Solutions:
-
Systematically decrease the molar ratio of the PEG linker to the target molecule.[15]
-
Adjust the reaction pH. For example, a slightly lower pH can favor modification of the N-terminal amine group on a protein over lysine (B10760008) residues, leading to greater site-specificity.[15]
-
Optimize the incubation time by taking aliquots at different time points and analyzing the product mixture.
-
Q: The biological activity of my molecule is significantly lower after PEGylation. What can I do?
A: A loss of activity is typically due to the PEG chain sterically hindering the active site or reaction conditions causing denaturation.
-
Possible Causes:
-
Recommended Solutions:
-
If possible, protect the active site during the reaction by adding a substrate or a competitive inhibitor.[15] This can block the PEG linker from attaching to critical residues.
-
Explore different site-specific conjugation chemistries that target residues known to be distant from the active site.
-
Optimize reaction conditions to be milder (e.g., lower temperature) and confirm the structural integrity of your molecule post-reaction using biophysical methods like Circular Dichroism.[15]
-
Purification Challenges
Q: I am having difficulty separating my PEGylated product from the unreacted PEG reagent. What purification strategy is best?
A: The best strategy depends on the size difference between your product and the unreacted PEG. Size Exclusion Chromatography (SEC) is highly effective for this purpose.
-
Recommended Strategy: Size Exclusion Chromatography (SEC)
-
Principle: SEC separates molecules based on their hydrodynamic size. The larger PEGylated conjugate will pass through the column faster and elute first, while the smaller, unreacted PEG reagent will enter the pores of the chromatography resin and elute later.[][18]
-
Optimization:
-
Column Choice: Select a column with a pore size and fractionation range appropriate for separating your product from the unreacted PEG.
-
Flow Rate: Use a slower flow rate to improve resolution between the different species.[18]
-
Buffer: Ensure the mobile phase buffer is optimized to maintain the stability and solubility of your product.
-
-
Q: My PEGylated product is aggregating during or after purification. How can I prevent this?
A: Aggregation can be caused by the inherent instability of the modified molecule or by harsh conditions used during purification.
-
Possible Causes:
-
Recommended Solutions:
-
Work with lower concentrations of your molecule throughout the process.[16]
-
Perform all purification steps at a lower temperature (e.g., 4°C) to minimize aggregation.[18]
-
Screen different buffer conditions to find one that maximizes the stability of your PEGylated product.
-
When using chromatography, reduce the flow rate to lower the column pressure.[18]
-
Quantitative Data Summary
Table 1: Illustrative Effect of PEG Molecular Weight on Pharmacokinetic Parameters
| Property | Small PEG (<20 kDa) | Large PEG (>30-40 kDa) | Rationale |
| Elimination Half-Life (t½) | Shorter (e.g., 1-10 hours)[19] | Longer (e.g., 16.5 hours to 3 days)[][19] | Increased hydrodynamic size reduces renal clearance.[][19] |
| Clearance (CL) | Faster | Slower | Larger molecules are filtered less efficiently by the kidneys.[19][20] |
| Primary Elimination Route | Renal (Kidney)[19] | Hepatic (Liver)[][11] | Molecules above the renal filtration threshold are cleared by the liver. |
| Volume of Distribution (Vd) | Larger | Smaller | Larger conjugates are more confined to the plasma compartment.[19][20] |
| Potential Impact on Activity | Less steric hindrance, often higher retained activity.[12] | More steric hindrance, potentially lower retained activity.[][21] | The bulky PEG chain can physically block the drug's binding site.[][12] |
Table 2: Comparison of Primary Purification Techniques for PEGylated Compounds
| Technique | Principle of Separation | Best For | Advantages | Disadvantages |
| Size Exclusion Chromatography (SEC) | Hydrodynamic size[] | Removing unreacted PEG; Separating mono- vs. multi-PEGylated species.[][18] | High resolution for size differences; mild conditions. | Can lead to sample dilution; limited loading capacity.[22] |
| Ion Exchange Chromatography (IEX) | Net surface charge[] | Separating positional isomers; Separating species with different degrees of PEGylation.[][22] | High capacity; can resolve species with subtle charge differences.[] | The PEG chain can "shield" charges, making separation less predictable.[] |
| Hydrophobic Interaction Chromatography (HIC) | Hydrophobicity | Separating species where PEGylation alters surface hydrophobicity. | Can resolve different PEGylated forms. | Requires high salt concentrations, which may cause stability issues. |
| Dialysis / Ultrafiltration | Molecular weight cutoff[22] | Removing small molecule impurities and unreacted PEG. | Simple, good for buffer exchange. | Low resolution; cannot separate different PEGylated species from each other.[22] |
Experimental Protocols & Workflows
Protocol 1: General Method for Conjugation to a Protein via Amine Coupling
This protocol describes a standard method for activating the hydroxyl group of the PEG linker to an NHS ester, followed by conjugation to primary amines (e.g., lysine residues) on a target protein.
-
Activation of this compound:
-
Dissolve this compound and a suitable carboxylic acid linker (e.g., succinic anhydride) in an anhydrous organic solvent (e.g., Dichloromethane).
-
Add a coupling agent like N,N'-Dicyclohexylcarbodiimide (DCC) and a catalyst like 4-Dimethylaminopyridine (DMAP).
-
Stir the reaction at room temperature for 4-6 hours. Monitor reaction completion by TLC or LC-MS.
-
Purify the resulting PEG-acid product.
-
Dissolve the purified PEG-acid in anhydrous DMSO or DMF. Add N-Hydroxysuccinimide (NHS) and a coupling agent (e.g., DCC or EDC).
-
Stir for 2-4 hours to form the activated PEG-NHS ester. Use this solution immediately.
-
-
Protein Preparation:
-
Conjugation Reaction:
-
Slowly add the desired molar excess (e.g., 10-fold) of the activated PEG-NHS ester solution to the protein solution with gentle stirring.[15]
-
Keep the final concentration of the organic solvent below 10% to avoid protein denaturation.[15]
-
Incubate the reaction for 1-2 hours at room temperature or for 2-4 hours at 4°C. The optimal time and temperature are protein-dependent.[15]
-
-
Quenching:
-
Stop the reaction by adding a quenching reagent with a primary amine, such as Tris buffer or glycine, to a final concentration of ~50 mM. This will react with any excess PEG-NHS ester.
-
-
Purification:
-
Purify the reaction mixture to separate the PEGylated protein from unreacted reagents and byproducts using an appropriate method, such as Size Exclusion Chromatography (SEC) or Ion Exchange Chromatography (IEX).[8]
-
Protocol 2: Purification of a PEGylated Sample using Size Exclusion Chromatography (SEC)
This protocol outlines a general procedure for separating a PEGylated protein from unreacted PEG linker and other small molecules.
-
System Preparation:
-
Select an SEC column with a molecular weight separation range appropriate for your PEGylated product.
-
Equilibrate the column with at least two column volumes of a suitable, filtered, and degassed mobile phase buffer (e.g., PBS, pH 7.4). The buffer should ensure the stability of your product.
-
-
Sample Preparation:
-
After quenching the PEGylation reaction, centrifuge the sample (e.g., at 10,000 x g for 10 minutes) to pellet any large aggregates.
-
Filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulate matter.[18]
-
-
Sample Injection and Elution:
-
Fraction Collection:
-
Monitor the column eluate using a UV detector (typically at 280 nm for proteins).
-
Collect fractions as the peaks elute. The larger PEGylated protein will elute first, followed by the native (unreacted) protein, and finally the much smaller unreacted PEG reagent and quenching molecules.[18]
-
-
Analysis:
-
Analyze the collected fractions using SDS-PAGE to identify which fractions contain your purified mono-PEGylated product.
-
Pool the desired fractions for downstream applications.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. guidechem.com [guidechem.com]
- 3. Hydroxy-PEG4-nitrile, 2194563-83-0 | BroadPharm [broadpharm.com]
- 4. chempep.com [chempep.com]
- 5. Nitriles: an attractive approach to the development of covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PEGylation - Wikipedia [en.wikipedia.org]
- 9. creativepegworks.com [creativepegworks.com]
- 11. tandfonline.com [tandfonline.com]
- 12. creativepegworks.com [creativepegworks.com]
- 13. researchgate.net [researchgate.net]
- 14. biopharminternational.com [biopharminternational.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. tandfonline.com [tandfonline.com]
- 21. pubs.acs.org [pubs.acs.org]
- 22. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to Hydroxy-PEG4-C2-nitrile and Alkyl Linkers in PROTACs
In the rapidly advancing field of targeted protein degradation, the design of Proteolysis Targeting Chimeras (PROTACs) has emerged as a powerful therapeutic modality. These heterobifunctional molecules are composed of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker that connects the two. The linker, far from being a passive spacer, plays a critical role in determining the physicochemical properties, cell permeability, and overall efficacy of the PROTAC. This guide provides an objective comparison of two commonly employed linker classes: the hydrophilic Hydroxy-PEG4-C2-nitrile linker and traditional hydrophobic alkyl linkers, supported by experimental data and detailed methodologies to aid researchers in the rational design of next-generation protein degraders.
Overview of Linker Properties
This compound linkers , a type of polyethylene (B3416737) glycol (PEG) linker, are characterized by their repeating ethylene (B1197577) glycol units. This composition imparts hydrophilicity, which can significantly improve the aqueous solubility of the often large and lipophilic PROTAC molecules.[1][2] Enhanced solubility is a crucial attribute for preventing aggregation and improving the overall druggability of a compound. The flexible nature of PEG linkers can also be advantageous for facilitating the formation of a stable ternary complex between the target protein and the E3 ligase.[3][4]
Alkyl linkers , composed of saturated or unsaturated hydrocarbon chains, represent a more hydrophobic linker class.[1] This hydrophobicity can be advantageous for enhancing cell membrane permeability, a critical factor for PROTACs to reach their intracellular targets.[4] By reducing the polar surface area, alkyl linkers can facilitate passive diffusion across the lipid bilayer of the cell membrane.[1] However, this increased lipophilicity may come at the cost of reduced aqueous solubility.[1]
Performance Comparison: this compound vs. Alkyl Linkers
Table 1: Impact of Linker Type on PROTAC Degradation Efficiency
| Target Protein | E3 Ligase | Linker Type | Representative PROTAC | DC50 (nM) | Dmax (%) | Cell Line | Reference |
| BTK | CRBN | PEG | MT802 | 6.2 | 99 | NAMALWA | [5] |
| BTK | CRBN | Alkyl/Ether | Compound 29 (series) | 1-40 | >85 | Ramos | [6] |
| BRD4 | CRBN | PEG-like | ZXH-3-26 | <100 (effective conc.) | Significant degradation | HeLa | [7] |
| BRD4 | VHL | PEG | MZ1 | ~25 | >90 | HeLa | [8] |
Table 2: Physicochemical and Permeability Properties of PROTACs with Different Linkers
| PROTAC | Linker Composition | Molecular Weight ( g/mol ) | cLogP | TPSA (Ų) | Permeability (10⁻⁷ cm s⁻¹) | Reference |
| BRD4-targeting PROTAC 1 | Alkyl | 785.9 | 4.2 | 165.2 | 2.5 | [3] |
| BRD4-targeting PROTAC 2 | PEG2 | 831.9 | 3.5 | 174.5 | 1.8 | [3] |
| BRD4-targeting PROTAC 3 | PEG4 | 919.0 | 2.8 | 193.0 | 1.1 | [3] |
Signaling Pathways and Experimental Workflows
To facilitate a deeper understanding of PROTAC mechanisms and evaluation, the following diagrams illustrate the key signaling pathway and experimental workflows.
Caption: PROTAC-mediated protein degradation pathway.
Caption: A typical workflow for the design and evaluation of PROTACs.
Experimental Protocols
Cell Permeability Assay: Parallel Artificial Membrane Permeability Assay (PAMPA)
Principle: The PAMPA assay provides a high-throughput method to assess the passive permeability of a compound across an artificial lipid membrane, simulating the gastrointestinal tract barrier.
Methodology:
-
Preparation of the Donor Plate: A stock solution of the PROTAC is diluted in a buffer solution (e.g., phosphate-buffered saline, pH 7.4) to the desired concentration. This solution is then added to the wells of a 96-well filter plate (the donor plate).
-
Preparation of the Acceptor Plate: A 96-well acceptor plate is filled with a buffer solution, which may contain a small percentage of a solubilizing agent like DMSO.
-
Assembly of the PAMPA Sandwich: The filter of the donor plate, which is coated with a lipid mixture (e.g., phosphatidylcholine in dodecane), is brought into contact with the acceptor plate, forming a "sandwich".
-
Incubation: The PAMPA sandwich is incubated at room temperature for a specified period (e.g., 4-18 hours).
-
Quantification: After incubation, the plates are separated, and the concentration of the PROTAC in both the donor and acceptor wells is determined using a suitable analytical method, such as LC-MS/MS.
-
Calculation of Permeability Coefficient (Pe): The effective permeability (Pe) is calculated using the following equation: Pe = (-ln(1 - [drug]acceptor / [drug]equilibrium)) * (VA * VD) / ((VA + VD) * Area * Time) Where [drug]acceptor is the concentration in the acceptor well, [drug]equilibrium is the equilibrium concentration, VA and VD are the volumes of the acceptor and donor wells, Area is the filter area, and Time is the incubation time.
Ternary Complex Formation Assay: Surface Plasmon Resonance (SPR)
Principle: SPR is a label-free technique that measures the binding interactions between molecules in real-time. It can be used to determine the kinetics and affinity of binary (PROTAC-POI or PROTAC-E3) and ternary (POI-PROTAC-E3) complex formation.
Methodology:
-
Immobilization: One of the binding partners, typically the E3 ligase, is immobilized on the surface of an SPR sensor chip.
-
Binary Interaction Analysis: A solution containing the PROTAC is flowed over the sensor chip surface, and the binding to the immobilized E3 ligase is measured. The association and dissociation rates are monitored to determine the binding affinity (KD).
-
Ternary Interaction Analysis: To assess ternary complex formation, a pre-incubated mixture of the PROTAC and the target protein (POI) is flowed over the E3 ligase-immobilized surface. An enhanced binding response compared to the PROTAC alone indicates the formation of the ternary complex.
-
Data Analysis: The sensorgram data is fitted to appropriate binding models to calculate the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD) for both binary and ternary interactions. Cooperativity can also be assessed by comparing the binding affinities.
Protein Degradation Assay: Western Blotting
Principle: Western blotting is a widely used technique to detect and quantify the levels of a specific protein in a complex mixture, such as a cell lysate. It is the gold standard for confirming PROTAC-induced protein degradation.
Methodology:
-
Cell Treatment: Cells are treated with varying concentrations of the PROTAC or a vehicle control (e.g., DMSO) for a specified period (e.g., 24 hours).
-
Cell Lysis: After treatment, cells are harvested and lysed using a lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors to extract total cellular proteins.
-
Protein Quantification: The total protein concentration in each lysate is determined using a protein assay, such as the BCA assay, to ensure equal loading.
-
SDS-PAGE: Equal amounts of total protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting:
-
The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
The membrane is then incubated with a primary antibody specific to the target protein. A primary antibody against a housekeeping protein (e.g., GAPDH or β-actin) is used as a loading control.
-
After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase, HRP) that recognizes the primary antibody.
-
-
Detection: A chemiluminescent substrate is added to the membrane, which reacts with the HRP enzyme to produce light. The signal is captured using an imaging system.
-
Quantification: The intensity of the protein bands is quantified using densitometry software. The level of the target protein is normalized to the loading control to determine the percentage of degradation relative to the vehicle-treated control.
Conclusion
The selection of a linker is a critical decision in the design of a potent and effective PROTAC. This compound linkers offer the advantage of improved aqueous solubility, a key parameter for drug development. In contrast, alkyl linkers can enhance cell permeability due to their hydrophobic nature. The optimal choice of linker is highly dependent on the specific properties of the POI and E3 ligase ligands and often requires a balance between solubility and permeability. The experimental protocols provided in this guide offer a robust framework for researchers to systematically evaluate and compare the performance of PROTACs with different linkers, thereby facilitating the development of novel and effective targeted protein degraders.
References
- 1. precisepeg.com [precisepeg.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Design, Synthesis and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) as a BTK Degraders with Improved Pharmacokinetic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Remodeling the Physicochemical and Pharmacokinetic Properties of PROTAC via Lipid Nanodisks for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing PROTAC Efficiency: A Comparative Guide to PEG Linker Lengths
For Researchers, Scientists, and Drug Development Professionals: A comprehensive analysis of how polyethylene (B3416737) glycol (PEG) linker length impacts the efficacy of Proteolysis Targeting Chimeras (PROTACs). This guide provides a synthesis of experimental data, detailed protocols for key assays, and visual diagrams to elucidate the underlying molecular mechanisms and experimental workflows.
PROTACs have emerged as a revolutionary therapeutic modality, hijacking the cell's ubiquitin-proteasome system to selectively eliminate disease-causing proteins.[1] These heterobifunctional molecules consist of a ligand that binds the target protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[2] The linker, far from being a passive spacer, plays a pivotal role in the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase), which is a prerequisite for subsequent ubiquitination and proteasomal degradation of the target protein.[3][4] Among the various linker types, PEG linkers are frequently employed due to their hydrophilicity, biocompatibility, and tunable length.[5] This guide delves into the critical aspect of PEG linker length and its profound effect on PROTAC efficiency.
The Decisive Role of Linker Length in Ternary Complex Formation
The length of the PEG linker is a critical determinant of a PROTAC's ability to induce the formation of a stable and productive ternary complex.[4] An optimal linker length facilitates the necessary proximity and orientation between the target protein and the E3 ligase for efficient ubiquitin transfer.[5][6] A linker that is too short may lead to steric hindrance, preventing the formation of a stable ternary complex.[4][7] Conversely, an excessively long linker might result in a non-productive complex where the ubiquitination sites on the target protein are not accessible to the E3 ligase.[4]
The optimal linker length is not a universal constant but is highly dependent on the specific target protein and the recruited E3 ligase.[6] Therefore, systematic variation of the PEG linker length is a crucial optimization strategy in the design of novel PROTACs.[3][5]
Comparative Efficacy of PROTACs with Varying PEG Linker Lengths
To illustrate the impact of PEG linker length on PROTAC performance, the following tables summarize quantitative data from various studies targeting different proteins. The key performance metrics are:
-
DC50: The concentration of the PROTAC required to induce 50% degradation of the target protein.
-
Dmax: The maximum percentage of target protein degradation achieved.
-
IC50: The concentration of the PROTAC required to inhibit 50% of a biological function (e.g., cell viability).
Table 1: Estrogen Receptor α (ERα)-Targeting PROTACs
Data from a study by Cyrus et al. highlights the effect of linker length on the degradation of ERα, a key target in breast cancer. The PROTACs consist of an ERα ligand connected to a von Hippel-Lindau (VHL) E3 ligase ligand.[8]
| Linker Length (atoms) | % ERα Degraded (at 10 µM) | IC50 (µM) in MCF7 cells |
| 9 | ~50% | >10 |
| 12 | ~75% | ~5 |
| 16 | ~95% | ~1 |
| 19 | ~70% | ~5 |
| 21 | ~60% | >10 |
Data compiled from Cyrus et al.[8]
The data clearly indicates that a 16-atom linker provides the optimal length for both ERα degradation and inhibition of cell growth in MCF7 breast cancer cells.[8]
Table 2: Bromodomain-containing protein 4 (BRD4)-Targeting PROTACs
Studies on BRD4, a member of the Bromodomain and Extra-Terminal domain (BET) family of proteins, have also demonstrated a strong dependence on linker length for degradation efficiency. The following data is for CRBN-recruiting PROTACs.[9]
| PROTAC | Linker Composition | DC50 (µM) in H661 cells |
| CRBN PROTAC | 0 PEG units | < 0.5 |
| CRBN PROTAC | 1-2 PEG units | > 5 |
| CRBN PROTAC | 4-5 PEG units | < 0.5 |
Data compiled from Wurz et al. as cited in Troup et al.[9][10]
Intriguingly, for these CRBN-based BRD4 PROTACs, both shorter (0 PEG units) and longer (4-5 PEG units) linkers showed potent degradation, while intermediate lengths (1-2 PEG units) were significantly less effective.[9] This non-linear relationship underscores the complexity of ternary complex formation and the importance of empirical testing.
Table 3: TANK-binding kinase 1 (TBK1)-Targeting PROTACs
Research on TBK1, a key regulator of the innate immune response, further emphasizes the critical role of linker optimization.[9]
| Linker Length (atoms) | DC50 (nM) | Dmax (%) |
| < 12 | No degradation observed | - |
| 21 | 3 | 96% |
| 29 | 292 | 76% |
Data compiled from a study by Arvinas as cited in Troup et al.[9]
A 21-atom linker demonstrated the highest potency for TBK1 degradation, while linkers shorter than 12 atoms were inactive.[9]
Visualizing the PROTAC Mechanism and Experimental Workflow
To provide a clearer understanding of the concepts discussed, the following diagrams illustrate the PROTAC-mediated protein degradation pathway and a typical experimental workflow for its evaluation.
Caption: PROTAC-mediated protein degradation pathway.
Caption: A typical experimental workflow for evaluating PROTAC efficiency.
Detailed Experimental Protocols
For the accurate assessment and comparison of PROTAC efficacy, detailed and robust experimental methodologies are crucial.
Protein Degradation Assays
1. Western Blot Analysis
Western blotting is a widely used technique to quantify the degradation of a target protein in cells treated with a PROTAC.
-
Cell Culture and Treatment: Plate the cell line expressing the target protein and allow it to adhere. Treat the cells with varying concentrations of the PROTACs or a vehicle control (e.g., DMSO) for a predetermined time (e.g., 24 hours).
-
Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay to ensure equal loading.
-
SDS-PAGE and Protein Transfer: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature. Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C. Wash the membrane and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. A primary antibody against a loading control protein (e.g., GAPDH, β-actin) should also be used to normalize for protein loading.
-
Detection and Analysis: Detect the chemiluminescent signal using an imaging system. Quantify the band intensities and normalize the target protein levels to the loading control. Calculate the percentage of degradation relative to the vehicle-treated control. Plot the normalized protein levels against the PROTAC concentration to determine the DC50 and Dmax values.[11]
2. HiBiT-based Protein Degradation Assay
The HiBiT protein tagging system offers a sensitive, quantitative, and high-throughput alternative to Western blotting for measuring protein degradation in live cells.[5]
-
Cell Line Generation: Use CRISPR/Cas9 to knock-in the 11-amino-acid HiBiT tag to the endogenous locus of the target protein in a cell line stably expressing the LgBiT protein.[12]
-
Cell Plating: Seed the engineered cells into a 96-well or 384-well plate and incubate overnight.[10]
-
Degradation Assay:
-
Endpoint Assay: Treat cells with a serial dilution of the PROTAC for a fixed time. Lyse the cells and add the LgBiT protein and substrate to measure the luminescent signal, which is proportional to the amount of HiBiT-tagged protein.
-
Kinetic Live-Cell Assay: Add a live-cell substrate (e.g., Nano-Glo® Endurazine™) to the cells before adding the PROTACs. Measure luminescence kinetically in a plate reader equipped with environmental controls.[10][13]
-
-
Data Analysis: Calculate the percentage of degradation relative to vehicle-treated controls. For dose-response experiments, fit the data to a non-linear regression curve to determine DC50 and Dmax values. For kinetic assays, degradation rates can also be calculated.[5]
Binding and Ternary Complex Formation Assays
1. Surface Plasmon Resonance (SPR)
SPR is a powerful label-free technique for real-time measurement of the kinetics and affinity of binary and ternary complex formation.[3][14]
-
Assay Setup:
-
Immobilize one of the proteins (typically the E3 ligase) onto the sensor chip surface.[6]
-
Binary Interaction: Flow the PROTAC over the immobilized E3 ligase to measure their binding affinity (KD). In a separate experiment, flow the target protein over a surface with an immobilized PROTAC-binding partner to determine the PROTAC-target protein KD.
-
Ternary Complex Formation: Pre-incubate the PROTAC with a near-saturating concentration of the target protein and flow the mixture over the immobilized E3 ligase.
-
-
Data Acquisition and Analysis:
-
Measure the association and dissociation rates to determine the binding kinetics.
-
Calculate the equilibrium dissociation constant (KD) for both binary and ternary interactions.
-
Determine the cooperativity factor (α), which is the ratio of the binary KD to the ternary KD. A value of α > 1 indicates positive cooperativity, suggesting the ternary complex is more stable than the individual binary complexes.[3]
-
2. Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes associated with molecular interactions, providing thermodynamic parameters of binding, including the binding affinity (KD), enthalpy (ΔH), and stoichiometry (n).[7]
-
Sample Preparation:
-
Prepare the protein (e.g., E3 ligase) in the sample cell and the ligand (e.g., PROTAC) in the injection syringe. It is critical that both are in an identical, well-matched buffer to minimize heats of dilution.[7]
-
Typical starting concentrations are 5-50 µM protein in the cell and 50-500 µM ligand in the syringe.[7]
-
-
Titration:
-
Perform a series of small injections of the ligand into the protein solution while monitoring the heat released or absorbed.
-
-
Data Analysis:
-
Integrate the heat flow peaks for each injection and plot them against the molar ratio of ligand to protein.
-
Fit the resulting binding isotherm to a suitable binding model to determine the KD, ΔH, and stoichiometry of the interaction.
-
To assess ternary complex formation, the PROTAC can be pre-saturated with the target protein before titration into the E3 ligase solution.
-
Conclusion
The length of the PEG linker is a paramount design consideration in the development of efficacious PROTACs. As the presented data demonstrates, linker length optimization is essential for achieving potent and selective protein degradation. There is no single optimal linker length; rather, it is a target- and E3 ligase-dependent parameter that requires careful empirical evaluation. By employing a systematic approach to linker design and utilizing a combination of robust experimental techniques such as Western blotting, HiBiT assays, SPR, and ITC, researchers can effectively navigate the complex structure-activity landscape of PROTACs. This will ultimately enable the rational design of next-generation protein degraders with enhanced therapeutic potential.
References
- 1. Isothermal Titration Calorimetry (ITC) [protocols.io]
- 2. benchchem.com [benchchem.com]
- 3. aragen.com [aragen.com]
- 4. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
- 5. Target Degradation [worldwide.promega.com]
- 6. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 7. benchchem.com [benchchem.com]
- 8. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. promega.com [promega.com]
- 10. benchchem.com [benchchem.com]
- 11. High-Throughput Cellular Profiling of Targeted Protein Degradation Compounds Using HiBiT CRISPR Cell Lines [jove.com]
- 12. bmglabtech.com [bmglabtech.com]
- 13. o2hdiscovery.co [o2hdiscovery.co]
- 14. cytivalifesciences.com [cytivalifesciences.com]
A Comparative Analysis of Hydroxy-PEG4-C2-nitrile and Rigid Linkers in Drug Development
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of a chemical linker is a critical determinant of success in the development of targeted therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). The linker, which connects the targeting moiety to the payload or E3 ligase ligand, profoundly influences the stability, efficacy, and pharmacokinetic profile of the entire construct. This guide provides an objective comparison between the flexible, hydrophilic Hydroxy-PEG4-C2-nitrile linker and various rigid linker architectures, supported by a summary of experimental data and detailed methodologies for key evaluative assays.
Linker Properties at a Glance
This compound is a flexible linker characterized by a polyethylene (B3416737) glycol (PEG) chain. This structure imparts hydrophilicity, which can enhance the solubility and reduce aggregation of the conjugate.[1][2] The flexibility of the PEG chain allows for a greater range of motion, which can be advantageous in facilitating the interaction between the two ends of a bifunctional molecule, such as in the formation of a stable ternary complex in PROTACs.[3][] The terminal hydroxyl group offers a versatile handle for further chemical modification, while the nitrile group can also be utilized in subsequent synthetic steps.[5]
Rigid linkers , in contrast, are composed of structural motifs that restrict conformational flexibility, such as alkynes, triazoles, and saturated heterocyclic rings like piperazine (B1678402) or piperidine (B6355638).[6][7] This rigidity can pre-organize the molecule into a bioactive conformation, potentially leading to more potent biological activity and improved stability of the ternary complex in PROTACs.[6][] The defined spatial orientation offered by rigid linkers can also enhance selectivity and metabolic stability.[7]
Quantitative Comparison of Linker Performance
The following tables summarize representative quantitative data from various studies to provide a comparative overview of the performance of flexible versus rigid linkers in both PROTACs and ADCs. It is important to note that these values are highly dependent on the specific target protein, E3 ligase, antibody, payload, and cell line used, and direct head-to-head comparisons in a single system are limited in published literature.
Table 1: PROTAC Performance Metrics
| Linker Type | Target/E3 Ligase | Cell Line | DC50 (Degradation) | Dmax (Degradation) | Ternary Complex Stability | Key Observations |
| Flexible (PEG-based) | BRD4/CRBN | H661 | < 0.5 µM (for longer PEG chains) | >90% | Variable; can be high due to flexibility | Potency can be highly dependent on PEG chain length.[6] Longer, flexible linkers may enhance access to difficult targets.[3] |
| Flexible (Alkyl Chain) | PI3K/mTOR/VHL | MDA-MB-231 | 42.23–227.4 nM (PI3K), 45.4 nM (mTOR) | >80% | Effective | Flexible linkers showed superior degradation efficiency in this system.[9] |
| Rigid (Alkyne-based) | AR/VHL | LNCaP, VCaP | < 1 nM | >90% | High | Rigid linkers can lead to highly potent degraders.[6] |
| Rigid (Piperidine-based) | AR | - | - | - | Enhanced | Introduction of a rigid piperidine group improved ternary complex stability.[] |
Table 2: ADC Performance Metrics
| Linker Type | Payload | In Vitro Plasma Stability | In Vivo Efficacy | Drug-to-Antibody Ratio (DAR) | Key Observations |
| Flexible (PEGylated Dipeptide) | MMAE | High | Enhanced | Can achieve higher DAR (e.g., 8) with reduced aggregation | PEGylation can improve hydrophilicity, biophysical stability, and pharmacokinetics.[10][11] |
| Rigid (e.g., SMCC) | DM1 | ~62% remaining after 120h in mouse plasma | Effective | Typically lower (e.g., 4) to avoid aggregation | Non-cleavable rigid linkers often exhibit high plasma stability.[11][12] |
| Flexible/Cleavable (Disulfide) | PBD | Variable; can be engineered for stability | High | Site-specific conjugation allows for defined DAR | Stability can be modulated by introducing steric hindrance near the cleavage site.[2] |
| Rigid/Non-cleavable | MMAE | High | Potent | Defined | Can offer a better safety profile due to increased stability, but may lack a bystander effect.[13] |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the accurate evaluation and comparison of linker efficacy.
PROTAC-Mediated Protein Degradation Assay (Western Blot)
This is a standard method to quantify the reduction in target protein levels following PROTAC treatment.[14]
-
Cell Seeding: Plate cells at an appropriate density in multi-well plates and allow them to adhere overnight.
-
PROTAC Treatment: Treat the cells with a range of PROTAC concentrations. Include a vehicle control (e.g., DMSO). Incubate for a predetermined time course (e.g., 4, 8, 16, 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and incubate with a primary antibody specific to the target protein, followed by a secondary antibody conjugated to HRP or a fluorescent dye. A loading control (e.g., GAPDH, β-actin) should also be probed.
-
Data Analysis: Quantify the band intensities and normalize the target protein signal to the loading control to determine the percentage of degradation.
Ternary Complex Formation Assays
These assays confirm the PROTAC's ability to induce the formation of the Protein of Interest (POI)-PROTAC-E3 ligase ternary complex.
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET): [14]
-
Reagents: Purified, tagged versions of the target protein and E3 ligase, and a fluorescently labeled antibody for each.
-
Assay Setup: In a microplate, combine the purified proteins and labeled antibodies with varying concentrations of the PROTAC.
-
Measurement: Measure the time-resolved FRET signal. An increase in the FRET signal indicates the proximity of the two proteins, signifying ternary complex formation.
-
-
Surface Plasmon Resonance (SPR): []
-
Methodology: Immobilize the E3 ligase onto a sensor chip. Flow a solution containing the PROTAC and the target protein over the chip.
-
Data Analysis: Monitor the binding events in real-time to determine the kinetics (on- and off-rates) and affinity of ternary complex formation.
-
-
Isothermal Titration Calorimetry (ITC): []
-
Methodology: Titrate the PROTAC into a solution containing the target protein and E3 ligase.
-
Data Analysis: Measure the heat changes associated with the binding events to determine the thermodynamic parameters (enthalpy, entropy, and Gibbs free energy) of ternary complex formation.
-
In Vivo ADC Stability Assay
This assay assesses the stability of the ADC linker in a physiological environment.[16][17]
-
Animal Model: Administer the ADC to a relevant animal model (e.g., mice or rats).
-
Sample Collection: Collect blood samples at various time points post-administration.
-
Sample Processing: Separate plasma from the blood samples.
-
Analysis:
-
ELISA: Use an enzyme-linked immunosorbent assay to quantify the total antibody and the conjugated antibody (carrying at least one drug molecule).
-
LC-MS/MS: Use liquid chromatography-tandem mass spectrometry to quantify the amount of free payload that has been prematurely released into circulation.
-
-
Data Analysis: Determine the pharmacokinetic profiles of the total antibody, conjugated ADC, and free payload to evaluate the in vivo stability of the linker.
Visualizing Pathways and Workflows
Diagrams are provided below to illustrate key concepts in PROTAC action and ADC evaluation.
Caption: PROTAC-mediated protein degradation pathway.
Caption: A typical experimental workflow for ADC evaluation.
References
- 1. Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The Essential Role of Linkers in PROTACs [axispharm.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. precisepeg.com [precisepeg.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. PEGylation of Dipeptide Linker Improves Therapeutic Index and Pharmacokinetics of Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Collection - PEGylation of Dipeptide Linker Improves Therapeutic Index and Pharmacokinetics of Antibody-Drug Conjugates - Bioconjugate Chemistry - Figshare [acs.figshare.com]
- 12. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 16. In vivo testing of drug-linker stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. In Vivo Testing of Drug-Linker Stability | Springer Nature Experiments [experiments.springernature.com]
A Head-to-Head Comparison of PROTACs with Different Linkers: A Guide for Researchers
In the rapidly advancing field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules function by recruiting a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome. The linker component of a PROTAC, which connects the target-binding ligand to the E3 ligase-recruiting ligand, is a critical determinant of its efficacy, selectivity, and pharmacokinetic properties.[1][2][3] This guide provides a comparative analysis of PROTACs with different linkers, supported by experimental data, to aid researchers in the rational design and optimization of these novel therapeutics.
The Critical Role of the Linker in PROTAC Design
The linker is not merely a passive spacer; its length, chemical composition, rigidity, and attachment points significantly influence the formation and stability of the ternary complex (comprising the target protein, PROTAC, and E3 ligase), which is essential for efficient protein degradation.[] An optimal linker facilitates the correct orientation of the target protein and the E3 ligase, enabling effective ubiquitination. Conversely, a suboptimal linker can lead to steric hindrance, preventing the formation of a stable ternary complex, or result in a non-productive complex where ubiquitination is inefficient.[]
Impact of Linker Properties on PROTAC Performance
The physicochemical properties of the linker also play a crucial role in the overall performance of a PROTAC. Linker characteristics such as hydrophobicity and flexibility can impact cell permeability and solubility.[5][6][7] For instance, more flexible linkers, like polyethylene (B3416737) glycol (PEG) chains, can enhance solubility and may promote the formation of the ternary complex.[8][9] In contrast, more rigid linkers can improve the stability of the ternary complex by reducing the entropic penalty of its formation.[]
Comparative Data on PROTACs with Different Linkers
The following tables summarize experimental data from various studies, showcasing the impact of different linker characteristics on the degradation of target proteins. It is important to note that direct head-to-head comparisons under identical experimental conditions are not always available in the literature. Therefore, the presented data is a compilation from different studies and should be interpreted with consideration of the varying experimental setups (e.g., cell lines, treatment times).
Table 1: Impact of Linker Length on BRD4 Degradation
| PROTAC | E3 Ligase Recruited | Linker Type | Linker Length (atoms) | DC50 | Dmax | Cell Line |
| PROTAC A | CRBN | PEG | 12 | < 1 nM | >90% | Burkitt's lymphoma (BL) cells[10] |
| PROTAC B | CRBN | PEG | 15 | pM range | Not specified | MV-4-11, MOLM-13, RS4;11[10] |
| PROTAC C | VHL | Not Specified | Not Specified | Low nM range | >90% | Not specified[10] |
Caption: Comparison of BRD4-degrading PROTACs with varying linker lengths, recruiting either CRBN or VHL E3 ligases. DC50 (half-maximal degradation concentration) and Dmax (maximum degradation) values are presented. Note that the specific chemical structures of the linkers beyond their length and general type are often proprietary or not fully disclosed in all publications.
Table 2: Impact of Linker Composition on Cell Permeability
| PROTAC | Linker Type | Permeability (PAMPA) | Key Finding |
| PROTAC 1 | Alkyl | Low | Hydrophobic interactions with the alkyl linker in nonpolar media led to extended conformations, resulting in low cell permeability.[5][6] |
| PROTAC 2 | PEG | High (3 orders of magnitude higher than PROTAC 1) | The PEG linker allowed the PROTAC to adopt similar conformations in both polar and nonpolar environments, leading to high cell permeability.[5][6] |
Caption: Comparison of two VHL-recruiting PROTACs for ERK5 degradation, differing only in the linker composition. The Parallel Artificial Membrane Permeability Assay (PAMPA) was used to assess cell permeability.
Signaling Pathways and Experimental Workflows
To understand the mechanism of action of PROTACs and to evaluate their efficacy, it is crucial to visualize the underlying biological pathways and experimental procedures.
Caption: Mechanism of PROTAC-mediated protein degradation.
Caption: Experimental workflow for Western Blot analysis.
Experimental Protocols
Detailed methodologies are essential for the accurate assessment and comparison of PROTAC performance.
Western Blot Analysis for Protein Degradation
This protocol outlines the steps to quantify the degradation of a target protein in cultured cells after treatment with a PROTAC.[11][12]
Materials:
-
Cell line expressing the target protein
-
PROTAC of interest
-
Vehicle control (e.g., DMSO)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Protein assay kit (e.g., BCA or Bradford)
-
Laemmli sample buffer
-
SDS-PAGE gels and running buffer
-
Transfer buffer and membrane (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (against target protein and a loading control like GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Seeding and Treatment: Seed cells in multi-well plates and allow them to adhere overnight. Treat cells with varying concentrations of the PROTAC and a vehicle control for a specified time course (e.g., 4, 8, 16, 24 hours).[11]
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using an appropriate lysis buffer on ice.[11]
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay.[12]
-
Sample Preparation and SDS-PAGE: Normalize the protein concentrations and prepare samples with Laemmli buffer. Load equal amounts of protein per lane on an SDS-PAGE gel and run the gel to separate the proteins by size.[11]
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.[12]
-
Immunoblotting:
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.[12]
-
Data Analysis: Quantify the band intensities and normalize the target protein levels to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control.[13]
In Vitro Ubiquitination Assay
This assay helps to confirm that the PROTAC-induced degradation is mediated by the ubiquitin-proteasome system.[14][15]
Materials:
-
Recombinant target protein
-
Recombinant E3 ligase complex (e.g., VHL or CRBN complex)
-
Ubiquitin-activating enzyme (E1)
-
Ubiquitin-conjugating enzyme (E2)
-
Ubiquitin
-
ATP
-
PROTAC of interest
-
Reaction buffer
-
Anti-ubiquitin antibody
-
Anti-target protein antibody
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the reaction buffer, recombinant target protein, E3 ligase complex, E1, E2, ubiquitin, ATP, and the PROTAC.
-
Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 1-2 hours) to allow for ubiquitination to occur.
-
Reaction Termination: Stop the reaction by adding Laemmli sample buffer and boiling the samples.
-
Western Blot Analysis: Analyze the reaction products by Western blotting. Use an anti-target protein antibody to observe a ladder of higher molecular weight bands corresponding to the ubiquitinated target protein, or an anti-ubiquitin antibody following immunoprecipitation of the target protein.[14][16]
Cell Viability Assay
This assay is used to assess the cytotoxic effects of the PROTAC on the cells.[17][18]
Materials:
-
Cell line of interest
-
PROTAC of interest
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT, or CCK-8)[18][19][20]
-
96-well plates
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density.
-
Treatment: Treat the cells with a range of concentrations of the PROTAC for a specified duration (e.g., 24, 48, 72 hours).
-
Assay: Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Measurement: Measure the luminescence or absorbance using a plate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the vehicle-treated control and determine the IC50 value (the concentration of PROTAC that inhibits cell growth by 50%).
Conclusion
The linker is a pivotal component in the design of effective PROTACs, with its length, composition, and attachment points having a profound impact on degradation efficiency, selectivity, and pharmacokinetic properties. A systematic approach to linker optimization, guided by comparative experimental data, is essential for the development of potent and selective protein degraders. By utilizing the standardized protocols and understanding the underlying mechanisms presented in this guide, researchers can more effectively navigate the complexities of PROTAC design and accelerate the discovery of novel therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. precisepeg.com [precisepeg.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Linker-Determined Folding and Hydrophobic Interactions Explain a Major Difference in PROTAC Cell Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Item - Linker-Determined Folding and Hydrophobic Interactions Explain a Major Difference in PROTAC Cell Permeability - American Chemical Society - Figshare [acs.figshare.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. The Essential Role of Linkers in PROTACs [axispharm.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Ubiquitination Assay - Profacgen [profacgen.com]
- 15. bpsbioscience.com [bpsbioscience.com]
- 16. PROTAC-Induced Proteolytic Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 17. chinesechemsoc.org [chinesechemsoc.org]
- 18. benchchem.com [benchchem.com]
- 19. PROTAC induced-BET protein degradation exhibits potent anti-osteosarcoma activity by triggering apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Activity of BET-proteolysis targeting chimeric (PROTAC) compounds in triple negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
Validating Target Degradation with Hydroxy-PEG4-C2-nitrile PROTACs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the rapidly evolving field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules leverage the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins. A critical component in the design of an effective PROTAC is the linker that connects the target-binding ligand to the E3 ligase-recruiting moiety. This guide provides a comparative analysis of PROTACs utilizing the Hydroxy-PEG4-C2-nitrile linker, offering insights into its performance against other common linker classes, supported by experimental data and detailed protocols for validation.
Comparative Performance of PROTAC Linkers
The choice of linker significantly influences a PROTAC's efficacy, impacting the formation and stability of the ternary complex (Target Protein-PROTAC-E3 Ligase), as well as its physicochemical properties like solubility and cell permeability.[1] The performance of a PROTAC is primarily evaluated by its half-maximal degradation concentration (DC50) and the maximum percentage of target protein degradation (Dmax).[1]
While specific performance data for PROTACs utilizing the this compound linker is not extensively available in publicly accessible literature, we can infer its likely performance characteristics by examining representative data from PROTACs employing PEG4 linkers. Polyethylene glycol (PEG) linkers are widely used in PROTAC design due to their ability to improve solubility and pharmacokinetic properties.[2]
Table 1: Comparative Degradation Efficiency of PROTACs with Different Linker Types
| Linker Class | Representative Linker | Target Protein | E3 Ligase | DC50 (nM) | Dmax (%) | Reference |
| PEG-based | PEG4 linker | Bromodomain-containing protein 4 (BRD4) | Cereblon (CRBN) | 6.3 | >95 | [3] |
| Alkyl/Ether | 16-atom alkyl linker | Estrogen Receptor α (ERα) | von Hippel-Lindau (VHL) | ~10 | >90 | [4] |
| Alkyl/Ether | Alkyl Chains | Bruton's Tyrosine Kinase (BTK) | Cereblon (CRBN) | 1-40 | >85 | [4] |
| Rigid | Piperidine/Piperazine-based | Androgen Receptor (AR) | von Hippel-Lindau (VHL) | <10 | >90 | [3] |
| Rigid | Cyclohexane-based | p38δ | von Hippel-Lindau (VHL) | 46 | 99 | [3] |
Note: The data presented for the PEG4 linker is representative of this linker class and serves as a proxy for the expected performance of a this compound based PROTAC. Direct experimental validation is recommended for specific applications.
Signaling Pathway and Experimental Workflow
The fundamental mechanism of a PROTAC involves hijacking the ubiquitin-proteasome pathway to induce the degradation of a target protein. This process can be visualized as a signaling cascade initiated by the PROTAC molecule.
A systematic experimental workflow is crucial for validating the efficacy of a novel PROTAC. This typically involves a series of in vitro and cell-based assays to confirm target engagement, ternary complex formation, ubiquitination, and ultimately, target degradation.
Experimental Protocols
Detailed and standardized protocols are essential for obtaining reproducible and comparable data. Below are methodologies for the key experiments cited in this guide.
Western Blot for Target Protein Degradation
This protocol outlines the steps to quantify the reduction in target protein levels following PROTAC treatment.[5][6]
a. Cell Culture and Treatment:
-
Seed cells in 6-well plates at a density that ensures 70-80% confluency at the time of harvest.
-
Allow cells to adhere overnight.
-
Treat cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) for a predetermined time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
b. Cell Lysis and Protein Quantification:
-
After treatment, wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA protein assay.
c. SDS-PAGE and Protein Transfer:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Load equal amounts of protein onto an SDS-polyacrylamide gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
d. Immunoblotting and Detection:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Re-probe the membrane with an antibody for a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
e. Data Analysis:
-
Quantify the band intensities using image analysis software.
-
Normalize the target protein band intensity to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle control for each PROTAC concentration.
-
Plot the percentage of degradation against the log of the PROTAC concentration to determine the DC50 and Dmax values.
Ternary Complex Formation Assay (NanoBRET™)
This live-cell assay quantifies the interaction between the target protein and the E3 ligase induced by the PROTAC.[1][4][7][8]
a. Cell Transfection:
-
Co-transfect cells with expression vectors for a NanoLuc® luciferase-fused target protein (donor) and a HaloTag®-fused E3 ligase component (e.g., CRBN or VHL) (acceptor).
b. Cell Plating and Ligand Labeling:
-
Plate the transfected cells in a 96-well plate.
-
Add the HaloTag® NanoBRET® 618 Ligand to the cells and incubate.
c. PROTAC Treatment:
-
Prepare serial dilutions of the PROTAC.
-
To distinguish ternary complex formation from degradation, pre-treat cells with a proteasome inhibitor (e.g., MG132) for 2-4 hours before adding the PROTAC.
-
Add the PROTAC dilutions to the cells and incubate for the desired time.
d. Signal Measurement:
-
Add the Nano-Glo® Live Cell Substrate to each well.
-
Measure the donor emission (e.g., 460 nm) and acceptor emission (e.g., 618 nm) using a luminometer.
e. Data Analysis:
-
Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal.
-
Plot the NanoBRET™ ratio against the log of the PROTAC concentration to determine the EC50 for ternary complex formation.
Ubiquitination Assay (Immunoprecipitation-Western Blot)
This assay confirms that the PROTAC-induced degradation is mediated by the ubiquitination of the target protein.[9][10][11]
a. Cell Treatment and Lysis:
-
Treat cells with the PROTAC at a concentration that induces significant degradation. Include a vehicle control and a proteasome inhibitor co-treatment group to allow for the accumulation of ubiquitinated proteins.
-
Lyse the cells in a buffer containing deubiquitinase inhibitors.
b. Immunoprecipitation:
-
Incubate the cell lysates with an antibody against the target protein or an anti-ubiquitin antibody, coupled to protein A/G agarose (B213101) beads, overnight at 4°C.
-
Wash the beads to remove non-specifically bound proteins.
c. Elution and Western Blot:
-
Elute the immunoprecipitated proteins from the beads.
-
Perform Western blot analysis on the eluates.
-
If the target protein was immunoprecipitated, probe the membrane with an anti-ubiquitin antibody to detect a smear of higher molecular weight bands, indicative of polyubiquitination.
-
If ubiquitinated proteins were immunoprecipitated, probe with an antibody against the target protein.
By employing these methodologies, researchers can rigorously validate the efficacy of PROTACs containing the this compound linker and objectively compare their performance to other PROTAC constructs, thereby accelerating the development of novel protein degraders.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Ternary Complex Formation [worldwide.promega.com]
- 5. benchchem.com [benchchem.com]
- 6. What Is Western Blot? A Step-by-Step Guide to Protein Detection [synapse.patsnap.com]
- 7. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells | Springer Nature Experiments [experiments.springernature.com]
- 8. NanoBRET Ternary Complex Formation Assays - NanoBRET Ternary Complex Formation Assays - ICE Bioscience [en.ice-biosci.com]
- 9. Strategies to Detect Endogenous Ubiquitination of a Target Mammalian Protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. An optimized protocol to detect protein ubiquitination and activation by ubiquitination assay in vivo and CCK-8 assay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Ubiquitin immunoprecipitation using an anti-ubiquitin nanobody [protocols.io]
A Comparative Guide to Ternary Complex Stability Assays for Different PROTAC Linkers
For Researchers, Scientists, and Drug Development Professionals
The design of effective Proteolysis Targeting Chimeras (PROTACs) is a multi-parameter optimization challenge, with the linker connecting the target protein and E3 ligase ligands playing a crucial role in the formation and stability of the ternary complex. The stability of this complex is a key determinant of the efficiency of subsequent ubiquitination and degradation of the target protein. This guide provides a comparative analysis of different PROTAC linkers and the assays used to evaluate the stability of the resulting ternary complexes, supported by experimental data and detailed methodologies.
The Influence of PROTAC Linkers on Ternary Complex Stability
PROTAC linkers are broadly classified into flexible and rigid categories. Flexible linkers, such as polyethylene (B3416737) glycol (PEG) and alkyl chains, offer conformational freedom, which can be advantageous in allowing the PROTAC to adopt an optimal orientation for ternary complex formation.[1] However, excessive flexibility can lead to an entropic penalty upon binding, potentially reducing the stability of the complex.[1] Rigid linkers, which may incorporate aromatic rings, cycloalkanes, or triazoles, can pre-organize the PROTAC into a productive conformation, enhancing ternary complex stability through favorable interactions like π-π stacking.[2] The optimal linker length and composition are highly dependent on the specific target protein and E3 ligase pair, and empirical testing is often required to identify the most potent degrader.[3]
Quantitative Comparison of PROTAC Linkers
The stability of the ternary complex can be quantified using various biophysical and cellular assays. The key parameters measured include the dissociation constant (Kd) of the ternary complex, the cooperativity (α) of its formation, and the dissociation rate (k_off). A lower Kd value indicates a more stable complex. Cooperativity (α) is the ratio of the binary binding affinity to the ternary binding affinity (α = K_D_binary / K_D_ternary); a value greater than 1 indicates positive cooperativity, where the formation of the ternary complex is energetically favorable.[4] A slower dissociation rate (lower k_off) signifies a longer-lived complex.
Below is a summary of quantitative data for well-characterized PROTACs with different linkers, targeting the Bromodomain and Extra-Terminal (BET) family of proteins for degradation by the von Hippel-Lindau (VHL) E3 ligase.
| PROTAC | Linker Type | Target | Assay | K_d (nM) (Ternary Complex) | Cooperativity (α) | k_off (s⁻¹) | Reference |
| MZ1 | PEG | BRD4 (BD2) | SPR | 4.4 | 22 | 0.006 | [4] |
| BRD4 (BD2) | ITC | 4 | 15 | - | [5] | ||
| AT1 | PEG | BRD4 (BD2) | SPR | 12 | 8.8 | 0.013 | [1] |
| MZP55 | Alkyl | BRD4 (BD2) | SPR | 120 | 1.1 | 0.22 | [1] |
| MZP61 | Alkyl | BRD4 (BD2) | SPR | 180 | 0.7 | 0.49 | [1] |
Note: The data indicates that for the BET family of proteins and VHL E3 ligase, PROTACs with PEG linkers (MZ1 and AT1) generally form more stable and cooperative ternary complexes with slower dissociation rates compared to those with alkyl linkers (MZP55 and MZP61).[1][4][5]
Signaling Pathways and Experimental Workflows
PROTAC Mechanism of Action
The following diagram illustrates the catalytic cycle of PROTAC-mediated protein degradation.
Experimental Workflow for SPR-Based Ternary Complex Analysis
Surface Plasmon Resonance (SPR) is a powerful technique for measuring the kinetics of ternary complex formation in real-time.
Impact of Linker Type on Ternary Complex Stability
The choice of linker significantly impacts the stability of the ternary complex. This diagram illustrates the general relationship between linker type and complex stability.
Experimental Protocols
Detailed methodologies for key ternary complex stability assays are provided below.
Surface Plasmon Resonance (SPR)
SPR measures the real-time binding of molecules to a ligand immobilized on a sensor surface.
Methodology:
-
Immobilization: Covalently couple the E3 ligase (e.g., VHL) to a sensor chip surface.
-
Analyte Preparation: Prepare a dilution series of the PROTAC in a running buffer. For ternary complex measurements, prepare a series of solutions containing a fixed, saturating concentration of the target protein and varying concentrations of the PROTAC.[6]
-
Binding Measurement: Inject the analyte solutions over the sensor surface and monitor the change in the refractive index, which is proportional to the mass bound to the surface.
-
Data Analysis: Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate (k_a), dissociation rate (k_d), and the dissociation constant (K_D).[6]
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, providing thermodynamic parameters of the interaction.
Methodology:
-
Sample Preparation: Place a solution of the E3 ligase in the sample cell of the calorimeter. For ternary complex measurements, pre-saturate the E3 ligase with the target protein.[6]
-
Titration: Load the PROTAC solution into the injection syringe and perform a series of injections into the sample cell.
-
Data Acquisition: Measure the heat change after each injection.
-
Data Analysis: Integrate the heat pulses and fit the data to a binding model to determine the binding affinity (K_D), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction.[]
Time-Resolved Fluorescence Energy Transfer (TR-FRET)
TR-FRET is a proximity-based assay that measures the energy transfer between a donor and an acceptor fluorophore when they are brought into close proximity by a binding event.
Methodology:
-
Reagent Preparation: Use purified, tagged versions of the target protein (e.g., His-tag) and the E3 ligase (e.g., GST-tag). Label the tags with corresponding TR-FRET-compatible antibodies conjugated to a donor (e.g., Terbium) and an acceptor (e.g., Alexa Fluor 488) fluorophore.[2][8]
-
Assay Setup: In a microplate, combine the tagged proteins, labeled antibodies, and a dilution series of the PROTAC.[9]
-
Incubation: Incubate the mixture to allow for ternary complex formation.
-
Signal Detection: Measure the fluorescence emission of both the donor and acceptor fluorophores using a plate reader. An increase in the FRET signal indicates ternary complex formation.[9]
NanoBRET™ Ternary Complex Assay
NanoBRET™ is a live-cell assay that measures the proximity between a NanoLuc® luciferase-tagged protein (donor) and a HaloTag®-fusion protein labeled with a fluorescent ligand (acceptor).
Methodology:
-
Cell Preparation: Co-transfect cells with plasmids encoding the NanoLuc®-tagged target protein and the HaloTag®-tagged E3 ligase.[10]
-
Ligand Labeling: Add the HaloTag® NanoBRET™ ligand to the cells and incubate to label the HaloTag®-fusion protein.[6]
-
PROTAC Treatment: Add a dilution series of the PROTAC to the cells.[6]
-
Signal Detection: Add the NanoBRET™ Nano-Glo® Substrate and immediately measure the donor and acceptor emission signals using a luminometer.[6]
-
Data Analysis: Calculate the NanoBRET™ ratio (acceptor signal / donor signal). A PROTAC-dependent increase in this ratio indicates ternary complex formation.[6]
References
- 1. SPR-Measured Dissociation Kinetics of PROTAC Ternary Complexes Influence Target Degradation Rate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 3. NanoBRET Ternary Complex Formation Assays - NanoBRET Ternary Complex Formation Assays - ICE Bioscience [en.ice-biosci.com]
- 4. Degradation of Protein Kinases: Ternary Complex, Cooperativity, and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
- 6. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. Ternary Complex Formation [worldwide.promega.com]
Navigating the Cellular Maze: A Comparative Analysis of PROTAC Linker Permeability
For researchers, scientists, and drug development professionals, optimizing the cell permeability of Proteolysis Targeting Chimeras (PROTACs) is a critical hurdle in the development of effective therapeutics. The linker, a key component of the PROTAC molecule, plays a pivotal role in this process. This guide provides a comparative analysis of the cell permeability of various PROTAC linkers, supported by experimental data and detailed protocols, to aid in the rational design of next-generation protein degraders.
The unique tripartite structure of PROTACs—comprising a warhead for the target protein, a ligand for an E3 ligase, and a connecting linker—often results in molecules with high molecular weight and polar surface area, properties that typically hinder efficient cell membrane passage.[1] The linker is not merely a spacer but a crucial determinant of a PROTAC's physicochemical properties and, consequently, its ability to reach its intracellular target.[2][3] Understanding the interplay between linker composition and cell permeability is therefore paramount.
The "Chameleon Effect": A Key to Permeability
A prevailing concept in PROTAC permeability is the "chameleon effect," where flexible linkers can adopt different conformations depending on their environment.[4] In the aqueous extracellular space, a more extended, polar conformation can aid solubility. Conversely, within the hydrophobic environment of the cell membrane, the linker can fold to shield its polar functionalities, presenting a more lipophilic face and facilitating passive diffusion.[4][5][6][7] This dynamic behavior is heavily influenced by the linker's chemical nature.
Comparative Analysis of Linker Types
The choice of linker chemistry significantly impacts a PROTAC's ability to permeate cells. The most common linker types include polyethylene (B3416737) glycol (PEG), alkyl chains, and more rigid or functionalized linkers.
Polyethylene Glycol (PEG) Linkers
PEG linkers are widely used due to their ability to improve solubility.[3][4] The ether oxygens in the PEG chain can engage in hydrogen bonding with water molecules.[] Studies have shown that the gauche effect of PEG-type linkers can promote a higher proportion of folded conformations, which can correlate with increased cell permeability by reducing the solvent-accessible 3D polar surface area (SA 3D PSA).[5][9] However, increasing the number of PEG units can also lead to a decrease in lipophilic permeability efficiency (LPE), suggesting that shorter PEG linkers are often more effective for permeability.[10]
Alkyl Linkers
Alkyl linkers, being more lipophilic, are often employed to enhance membrane permeability.[4][] Comparative studies have indicated that at matched lipophilicity, degraders with alkyl linkers can outperform their PEGylated counterparts in parallel artificial membrane permeability assays (PAMPA).[] However, the effect of alkyl linkers is not always straightforward. In some cases, PROTACs with alkyl linkers have shown lower permeability than those with short PEG linkers, potentially due to reduced solubility.[10][11] The context of the entire PROTAC molecule, including the warhead and E3 ligase ligand, is crucial in determining the optimal linker.[]
Rigid and Clickable Linkers
To overcome the conformational flexibility and potential metabolic instability of traditional linkers, more rigid designs incorporating cyclic structures like piperazine (B1678402) and piperidine (B6355638) have been explored.[3][4][9] These rigid linkers can help to pre-organize the PROTAC molecule into a conformation favorable for both ternary complex formation and cell permeability.[3] The introduction of polar motifs within these rigid structures can also enhance aqueous solubility.[3]
"Clickable" linkers, often featuring a triazole moiety formed via a copper-catalyzed azide-alkyne cycloaddition, offer a robust and efficient method for PROTAC synthesis.[2][3] The resulting triazole is metabolically stable and its impact on permeability is an active area of investigation, with the potential to influence the overall polarity and conformational preferences of the PROTAC.[2][3]
Quantitative Data on PROTAC Permeability
The following table summarizes experimental data from various studies, comparing the cell permeability of PROTACs with different linker types. Permeability is often measured as an apparent permeability coefficient (Papp) in assays like PAMPA or Caco-2.
| PROTAC (Target-Linker-E3 Ligase) | Linker Type | Permeability Assay | Apparent Permeability (Papp/Pe) | Reference |
| BRD4-PEG-CRBN (PROTAC 1) | PEG | PAMPA | -6.56 ± 0.04 (-log Pe, cm/s) | [12] |
| BRD4-Alkyl-CRBN (PROTAC 3) | Alkyl | PAMPA | > -7.37 (-log Pe, cm/s) | [12] |
| ERK5-Alkyl-VHL (PROTAC 1) | Alkyl | Cell-based VHL binding ratio | Low | [13] |
| ERK5-PEG-VHL (PROTAC 2) | PEG | Cell-based VHL binding ratio | High | [13] |
| VH032-based PROTAC (Compound 7) | PEG (short) | PAMPA | 0.6 x 10⁻⁶ cm/s | [10][11] |
| VH032-based PROTAC (Compound 9) | PEG (long) | PAMPA | 0.006 x 10⁻⁶ cm/s | [10][11] |
| VH032-based PROTAC (Compound 17) | Alkyl | PAMPA | 0.002 x 10⁻⁶ cm/s | [10][11] |
Note: Direct comparison of absolute permeability values across different studies should be done with caution due to variations in experimental conditions.
Experimental Protocols
Accurate assessment of cell permeability is crucial for PROTAC development.[1] The following are detailed methodologies for commonly used permeability assays.
Parallel Artificial Membrane Permeability Assay (PAMPA)
The PAMPA assay is a high-throughput, cell-free method that models passive transcellular permeability.[1][9][11][14] It measures the diffusion of a compound from a donor compartment, through an artificial lipid-infused membrane, to an acceptor compartment.[1]
Protocol:
-
Preparation of the PAMPA plate: A 96-well filter plate is coated with a solution of a lipid mixture (e.g., 2% w/v phosphatidylcholine in dodecane).
-
Preparation of solutions: The test PROTAC is dissolved in a buffer solution (e.g., phosphate-buffered saline, PBS) at a known concentration to serve as the donor solution. The acceptor wells of a 96-well plate are filled with the same buffer.
-
Assay execution: The lipid-coated filter plate is placed on top of the acceptor plate, and the donor solution is added to the filter wells. The entire assembly is incubated at room temperature for a defined period (e.g., 4-18 hours).
-
Quantification: After incubation, the concentration of the PROTAC in both the donor and acceptor wells is determined using a suitable analytical method, such as LC-MS/MS.
-
Calculation of Permeability: The apparent permeability coefficient (Papp) is calculated using the following equation:
Where:
-
VD = Volume of donor well
-
VA = Volume of acceptor well
-
A = Area of the membrane
-
t = Incubation time
-
[CA] = Concentration in the acceptor well
-
[Cequilibrium] = Equilibrium concentration
-
Figure 1. Workflow for the Parallel Artificial Membrane Permeability Assay (PAMPA).
Caco-2 Permeability Assay
The Caco-2 permeability assay is a cell-based assay that provides a more comprehensive assessment of permeability by considering passive diffusion, active transport, and efflux mechanisms.[1][9][14] It utilizes a monolayer of differentiated Caco-2 cells, which mimic the human intestinal epithelium.[1][14]
Protocol:
-
Cell Culture: Caco-2 cells are seeded on a porous membrane of a transwell insert and cultured for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.
-
Monolayer Integrity Test: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER) or the permeability of a fluorescent marker like Lucifer Yellow.
-
Permeability Assay (Apical to Basolateral): The test PROTAC is added to the apical (AP) side of the monolayer, and the amount of PROTAC that crosses to the basolateral (BL) side is measured over time.
-
Permeability Assay (Basolateral to Apical): To assess efflux, the PROTAC is added to the BL side, and its transport to the AP side is measured.
-
Quantification: Samples are collected from the receiver compartment at various time points and analyzed by LC-MS/MS.
-
Calculation of Papp and Efflux Ratio: The apparent permeability coefficient (Papp) is calculated for both directions. The efflux ratio (Papp(B-A) / Papp(A-B)) is determined to identify if the PROTAC is a substrate for efflux transporters.
Figure 2. Workflow for the Caco-2 Permeability Assay.
Signaling Pathway and PROTAC Mechanism
PROTACs exert their effect by hijacking the ubiquitin-proteasome system to induce the degradation of a target protein. The linker is critical in facilitating the formation of a productive ternary complex between the target protein and the E3 ligase, which is a prerequisite for ubiquitination and subsequent degradation.
Figure 3. General mechanism of PROTAC-induced protein degradation.
Conclusion
The linker is a critical design element in the development of cell-permeable PROTACs. The choice between PEG, alkyl, or more rigid linker types is highly context-dependent and requires empirical validation.[] Factors such as the ability to form intramolecular hydrogen bonds and shield polar surface area are key determinants of permeability.[5][6][7] By leveraging a deeper understanding of these structure-permeability relationships and employing robust experimental assays, researchers can more effectively design PROTACs with improved cellular uptake and, ultimately, enhanced therapeutic potential.
References
- 1. benchchem.com [benchchem.com]
- 2. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chempep.com [chempep.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Impact of Linker Composition on VHL PROTAC Cell Permeability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. Understanding and Improving the Membrane Permeability of VH032-Based PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Linker-Dependent Folding Rationalizes PROTAC Cell Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Impact of Linker Composition on VHL PROTAC Cell Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Permeability Assay - Profacgen [profacgen.com]
A Comparative Guide to PROTACs: The Critical Role of Linkers in In Vitro and In Vivo Correlation
For Researchers, Scientists, and Drug Development Professionals
The advent of Proteolysis Targeting Chimeras (PROTACs) has opened a new frontier in therapeutic intervention, enabling the targeted degradation of disease-causing proteins. These heterobifunctional molecules, composed of a warhead for the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a connecting linker, have demonstrated significant promise. However, the translation of potent in vitro activity to in vivo efficacy is a complex challenge, with the linker playing a pivotal, yet often understated, role. This guide provides an objective comparison of PROTACs with different linkers, supported by experimental data, to illuminate the path toward improved in vitro and in vivo correlation.
The PROTAC Mechanism of Action: A Linker-Dependent Symphony
PROTACs function by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS). A PROTAC molecule simultaneously binds to a POI and an E3 ligase, forming a ternary complex. This proximity facilitates the transfer of ubiquitin from the E3 ligase to the POI. The polyubiquitinated POI is then recognized and degraded by the proteasome. The linker, far from being a passive spacer, critically influences the geometry and stability of this ternary complex, thereby dictating the efficiency and selectivity of protein degradation.
The Linker's Multifaceted Influence on PROTAC Performance
The composition, length, rigidity, and attachment points of the linker profoundly impact a PROTAC's physicochemical properties, cell permeability, and ultimately, its in vivo performance. An ideal linker should facilitate optimal ternary complex formation while maintaining favorable drug-like properties.
Key Linker Characteristics and Their Impact:
-
Length: The linker length dictates the distance and orientation between the POI and the E3 ligase. An optimal length is crucial for minimizing steric clashes and promoting favorable protein-protein interactions within the ternary complex.
-
Composition: The chemical makeup of the linker influences solubility, metabolic stability, and cell permeability. Common linker motifs include polyethylene (B3416737) glycol (PEG), alkyl chains, and more rigid structures like piperazines and triazoles.
-
Flexibility vs. Rigidity: Flexible linkers, such as PEG and alkyl chains, can allow for more dynamic interactions in ternary complex formation. However, they may be more susceptible to metabolic degradation. Rigid linkers can pre-organize the PROTAC into a bioactive conformation, potentially improving efficacy and metabolic stability.
-
Attachment Points: The points at which the linker connects to the warhead and the E3 ligase ligand are critical. Improper attachment can disrupt binding to the target proteins and abrogate activity.
Comparative Analysis of PROTACs: Case Studies
To illustrate the impact of linker design on in vitro and in vivo outcomes, we present a comparative analysis of well-characterized PROTACs targeting Bruton's Tyrosine Kinase (BTK) and the Bromodomain and Extra-Terminal (BET) family protein BRD4.
Case Study 1: BTK Degraders - MT802 vs. SJF620
MT802 is a potent BTK-degrading PROTAC that utilizes a PEG-based linker. While demonstrating excellent in vitro degradation, it suffers from poor pharmacokinetic properties, limiting its in vivo utility. SJF620 was developed by modifying the linker and the cereblon (CRBN) E3 ligase ligand of an MT802 analog, resulting in a significantly improved pharmacokinetic profile.
| Parameter | MT802 | SJF620 | Linker/Structural Difference |
| Target | BTK | BTK | Both are CRBN-based BTK degraders. SJF620 incorporates a modified CRBN ligand and linker compared to the MT802 series. |
| In Vitro DC50 | 14.6 nM (WT BTK) | 7.9 nM | SJF620 demonstrates comparable or slightly improved in vitro potency. |
| In Vivo Half-life (mice) | 0.119 h | 1.64 h | The modified linker and ligand in SJF620 lead to a >10-fold increase in half-life.[1][2] |
| In Vivo Clearance (mice) | 1662 mL/min/kg | Not explicitly stated, but described as having a "more robust clearance and exposure profile" than MT802.[1] | The structural modifications in SJF620 significantly reduce its clearance rate. |
Case Study 2: BRD4 Degraders - ARV-771, MZ1, and ARV-825
ARV-771, MZ1, and ARV-825 are all potent degraders of the BET protein BRD4, a key target in oncology. They employ different E3 ligase ligands and linker architectures, leading to distinct biological profiles.
| Parameter | ARV-771 | MZ1 | ARV-825 | Linker/Structural Difference |
| E3 Ligase Recruited | VHL | VHL | CRBN | Different E3 ligase engagement can influence degradation kinetics and substrate scope. |
| Linker Type | Proprietary | PEG-based | Proprietary | The linker structure contributes to the overall physicochemical properties and ternary complex geometry. |
| In Vitro DC50 | < 5 nM (22Rv1 cells) | 8 nM (H661 cells) | < 1 nM (Burkitt's Lymphoma cells) | All three are highly potent in vitro, with ARV-825 showing sub-nanomolar activity in some cell lines.[4][5] |
| In Vitro Dmax | Not Reported | Complete at 100 nM | Not Reported | MZ1 achieves complete degradation at higher concentrations.[4] |
| In Vivo Efficacy | Demonstrates tumor regression in a CRPC mouse xenograft model.[5] | Shows in vivo activity. | Demonstrates preclinical efficacy in a neuroblastoma xenograft model.[6] | All three have shown in vivo efficacy, indicating that different linker and E3 ligase combinations can lead to successful in vivo outcomes. |
| Pharmacokinetics (mice) | Subcutaneous administration of 10 mg/kg resulted in plasma levels above the efficacious concentration for 8-12 hours.[5] | Not explicitly stated. | Shows in vivo activity, suggesting a reasonable PK profile.[6] | ARV-771 has demonstrated favorable pharmacokinetic properties for in vivo studies.[5] |
Experimental Protocols for PROTAC Evaluation
A robust and standardized set of assays is crucial for evaluating PROTAC efficacy and establishing in vitro-in vivo correlation.
A. In Vitro Evaluation
1. Western Blotting for Protein Degradation (DC50 and Dmax Determination)
-
Objective: To quantify the dose-dependent degradation of the target protein.
-
Procedure:
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with a serial dilution of the PROTAC for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with a primary antibody specific to the target protein. A loading control antibody (e.g., GAPDH, β-actin) should also be used.
-
Detection: Use an appropriate HRP-conjugated secondary antibody and a chemiluminescent substrate to visualize the protein bands.
-
Data Analysis: Quantify the band intensities using densitometry. Normalize the target protein levels to the loading control. Plot the percentage of remaining protein against the PROTAC concentration to determine the DC50 (concentration at 50% degradation) and Dmax (maximum degradation).
-
2. Cell Viability Assay (e.g., CellTiter-Glo®)
-
Objective: To assess the cytotoxic effect of the PROTAC on cells.
-
Procedure:
-
Cell Plating and Treatment: Plate cells in a 96-well plate and treat with a serial dilution of the PROTAC.
-
Incubation: Incubate for a period relevant to the cell doubling time (e.g., 72 hours).
-
Assay: Add the CellTiter-Glo® reagent to each well and measure luminescence according to the manufacturer's protocol.
-
Data Analysis: Plot cell viability against PROTAC concentration to determine the IC50 value.
-
B. In Vivo Evaluation
1. Pharmacokinetic (PK) Studies in Rodents
-
Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) properties of the PROTAC.
-
Procedure:
-
Animal Dosing: Administer the PROTAC to rodents (e.g., mice, rats) via the desired route (e.g., intravenous, oral, intraperitoneal).
-
Sample Collection: Collect blood samples at various time points post-dosing. Tissues of interest can also be collected.
-
Sample Analysis: Extract the PROTAC from plasma or tissue homogenates and quantify its concentration using LC-MS/MS.
-
Data Analysis: Calculate key PK parameters such as half-life (t1/2), maximum concentration (Cmax), time to maximum concentration (Tmax), area under the curve (AUC), and clearance (CL).
-
2. Pharmacodynamic (PD) and Efficacy Studies in Xenograft Models
-
Objective: To assess the in vivo degradation of the target protein and the resulting therapeutic effect.
-
Procedure:
-
Tumor Implantation: Implant human tumor cells into immunocompromised mice.
-
Treatment: Once tumors reach a specified size, treat the mice with the PROTAC or vehicle control according to a defined schedule.
-
Tumor Measurement: Monitor tumor volume regularly throughout the study.
-
PD Analysis: At the end of the study (or at specific time points), collect tumors and other tissues to assess target protein levels by Western blot or immunohistochemistry.
-
Data Analysis: Compare tumor growth between the treatment and control groups to determine efficacy. Correlate tumor growth inhibition with the extent of target protein degradation.
-
Conclusion: Rational Linker Design is Key to IVIVC
The journey of a PROTAC from a potent in vitro degrader to a successful in vivo therapeutic is fraught with challenges, many of which are intricately linked to the properties of the linker. As the case studies of BTK and BRD4 degraders demonstrate, rational modifications to the linker can dramatically improve pharmacokinetic profiles and bridge the gap between in vitro and in vivo performance. A comprehensive understanding of how linker characteristics influence ternary complex formation, cell permeability, and metabolic stability is paramount. By employing a robust suite of in vitro and in vivo assays, researchers can systematically evaluate and optimize PROTACs, paving the way for the next generation of targeted protein degradation therapies. The continued exploration of "linkerology" will undoubtedly be a cornerstone of future successes in this exciting field.
References
- 1. Design, Synthesis and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) as a BTK Degraders with Improved Pharmacokinetic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. benchchem.com [benchchem.com]
- 5. PROTAC-induced BET protein degradation as a therapy for castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PROTAC Bromodomain Inhibitor ARV-825 Displays Anti-Tumor Activity in Neuroblastoma by Repressing Expression of MYCN or c-Myc - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Assessing Ternary Complex Cooperativity
For researchers, scientists, and drug development professionals, understanding the energetics and stability of ternary complexes is paramount for deciphering cellular signaling and advancing therapeutic design. This guide provides a comparative overview of key biophysical techniques used to quantify the cooperativity of ternary complex formation, supported by experimental data and detailed protocols.
The formation of a ternary complex, where three molecules assemble, is a fundamental process in biology, underpinning everything from signal transduction to targeted protein degradation. The stability of this complex is often not merely the sum of its parts; the binding of one component can enhance (positive cooperativity) or hinder (negative cooperativity) the binding of another. Quantifying this cooperativity is crucial for understanding the system's function and for the rational design of molecules, such as Proteolysis Targeting Chimeras (PROTACs), that rely on the formation of these complexes to exert their therapeutic effect.[1][2][3]
Comparative Analysis of Biophysical Methods
Several techniques can be employed to measure the binding affinities of the individual components and the assembled ternary complex, from which the cooperativity factor (α) can be derived. The choice of method often depends on factors such as throughput, sample consumption, and the specific information required (kinetic vs. thermodynamic data).
| Technique | Principle | Information Provided | Advantages | Disadvantages |
| Surface Plasmon Resonance (SPR) | Measures changes in refractive index upon binding to a sensor surface.[4] | Real-time kinetics (kon, koff), Affinity (KD), Cooperativity (α).[5][6] | Label-free, provides kinetic data, relatively high throughput.[4][5][7] | Requires immobilization of one binding partner, which may affect its activity; potential for mass transport limitations. |
| Isothermal Titration Calorimetry (ITC) | Measures the heat change upon binding.[8][9] | Affinity (KD), Enthalpy (ΔH), Entropy (ΔS), Stoichiometry (n), Cooperativity (α).[8][9][10] | Label-free, solution-based, provides a complete thermodynamic profile.[8][9] | Low throughput, high sample consumption, may not be suitable for very weak or very tight binders.[9] |
| Förster Resonance Energy Transfer (FRET) | Measures energy transfer between two light-sensitive molecules.[11] | Proximity-based binding, can be used in cell-based assays.[11][12] | High throughput, suitable for cellular environment, sensitive.[12] | Requires labeling of interacting partners, distance-dependent, can have bleed-through and crosstalk issues. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Measures changes in the magnetic properties of atomic nuclei upon binding. | Structural information, binding site mapping, affinity, cooperativity.[9] | Provides detailed structural insights, can detect weak interactions.[9] | Requires high concentrations of pure sample, complex data analysis, lower throughput.[9] |
Quantitative Data Summary
The cooperativity factor (α) is a key metric for quantifying the change in affinity between binary and ternary complexes.[9] It is calculated as the ratio of the dissociation constant (KD) of the binary interaction to the KD of the ternary interaction (α = KD,binary / KD,ternary).[5] An α value greater than 1 indicates positive cooperativity, while a value less than 1 signifies negative cooperativity. An α value of 1 means there is no cooperativity.[3]
Here is a summary of representative data from studies assessing the cooperativity of PROTAC-mediated ternary complexes:
| System | Technique | Binary KD (nM) | Ternary KD (nM) | Cooperativity (α) | Reference |
| VHL:MZ1:BRD4BD2 | SPR | ~70 (MZ1 to VHL) | ~2 | ~35 | [13] |
| VHL:ARV771:BRD4BD2 | SPR | Not specified | ~4 | Large synergistic effect | [14] |
| VHL:MZ1:BRD4BD1 | SPR | ~70 (MZ1 to VHL) | ~30 | ~2.3 (No significant cooperativity) | [14] |
| FNR:NADP+:Fd | ITC | Not specified | Not specified | 0.17 (Negative Cooperativity) | [9] |
| SMARCA2:ACBI1:VHL | Fluorescence Polarization | Not specified | Not specified | 28 | [2] |
| SMARCA2:ACBI1:VHL (R69A mutant) | Fluorescence Polarization | Not specified | Not specified | 3.3 | [2] |
Experimental Protocols
Detailed methodologies are crucial for obtaining reliable and reproducible data. Below are generalized protocols for the key experiments.
Surface Plasmon Resonance (SPR)
Objective: To determine the kinetics and affinity of binary and ternary complex formation.
Methodology:
-
Immobilization: One of the binding partners (e.g., the E3 ligase) is immobilized on the SPR sensor chip surface.[5][15]
-
Binary Interaction Analysis: A series of concentrations of the second binding partner (e.g., the PROTAC) are flowed over the immobilized surface to measure the binary binding kinetics (kon, koff) and affinity (KD,binary).[15]
-
Ternary Interaction Analysis: A series of solutions containing a fixed, saturating concentration of the third binding partner (e.g., the target protein) and varying concentrations of the second partner (the PROTAC) are flowed over the immobilized surface.[5][15] This measures the ternary binding kinetics and affinity (KD,ternary).
-
Data Analysis: The sensorgram data is fitted to a suitable binding model (e.g., 1:1 Langmuir) to determine the kinetic and affinity constants. The cooperativity factor is then calculated as α = KD,binary / KD,ternary.[15][16]
Isothermal Titration Calorimetry (ITC)
Objective: To determine the thermodynamic parameters of binary and ternary complex formation.
Methodology:
-
Sample Preparation: All binding partners are dialyzed into the same buffer to minimize heats of dilution.[15]
-
Binary Titrations:
-
To determine the affinity of the PROTAC for the E3 ligase (KD1), the E3 ligase solution is placed in the ITC cell and the PROTAC solution is in the injection syringe. The PROTAC is titrated into the E3 ligase solution.[15]
-
To determine the affinity of the PROTAC for the target protein (KD2), the target protein solution is placed in the ITC cell and the PROTAC solution is in the injection syringe. The PROTAC is titrated into the target protein solution.[15]
-
-
Ternary Titration: A solution of the E3 ligase pre-saturated with the target protein is placed in the ITC cell. The PROTAC solution is then titrated into this pre-formed binary complex.[15]
-
Data Analysis: The heat changes upon each injection are measured and integrated. The resulting binding isotherm is fitted to a suitable binding model to determine the dissociation constant (KD), enthalpy (ΔH), and stoichiometry (n).[8] The cooperativity factor is calculated from the binary and ternary affinities.
Time-Resolved Förster Resonance Energy Transfer (TR-FRET)
Objective: To measure the proximity of two molecules as an indicator of ternary complex formation.
Methodology:
-
Reagent Preparation: The target protein and E3 ligase are labeled with a FRET donor (e.g., Terbium cryptate) and acceptor (e.g., d2) fluorophore, respectively, often via affinity tags (e.g., His-tag, GST-tag) and corresponding labeled antibodies.[12][17]
-
Assay Setup: The labeled proteins are incubated with a range of concentrations of the bifunctional molecule (e.g., PROTAC) in a microplate.[17]
-
Measurement: The plate is incubated to allow for complex formation, and then the FRET signal is measured using a plate reader capable of time-resolved fluorescence detection. The donor is excited, and the emission from both the donor and acceptor is measured.
-
Data Analysis: The ratio of the acceptor to donor emission is calculated. A bell-shaped dose-response curve is typically observed, where the peak indicates the maximal formation of the ternary complex.[12] The cooperativity can be inferred from the potency and efficacy of complex formation in the presence of the bifunctional molecule.
Visualizing Complex Interactions
Diagrams are powerful tools for illustrating the intricate relationships in ternary complex formation and the workflows used to study them.
Caption: PROTAC-mediated protein degradation pathway.
Caption: Workflow for assessing cooperativity with SPR and ITC.
Caption: Logical relationship of cooperativity calculation.
References
- 1. researchgate.net [researchgate.net]
- 2. Scaffold proteins as dynamic integrators of biological processes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. Scaffold-mediated Nucleation of Protein Signaling Complexes: Elementary Principles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. cytivalifesciences.com [cytivalifesciences.com]
- 7. o2hdiscovery.co [o2hdiscovery.co]
- 8. mdpi.com [mdpi.com]
- 9. Estimating the cooperativity of PROTAC-induced ternary complexes using 19F NMR displacement assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Studying multisite binary and ternary protein interactions by global analysis of isothermal titration calorimetry data in SEDPHAT: Application to adaptor protein complexes in cell signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Ternary Complex Formation [worldwide.promega.com]
- 12. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. charnwooddiscovery.com [charnwooddiscovery.com]
- 15. benchchem.com [benchchem.com]
- 16. SPR-Measured Dissociation Kinetics of PROTAC Ternary Complexes Influence Target Degradation Rate - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
Validating Target Protein Degradation: A Comparative Guide to Western Blot Analysis and Alternatives
For researchers, scientists, and drug development professionals in the burgeoning field of targeted protein degradation (TPD), rigorously validating the on-target removal of a protein of interest (POI) is a critical step. TPD utilizes novel modalities like Proteolysis Targeting Chimeras (PROTACs) or molecular glues to hijack the cell's ubiquitin-proteasome system for selective protein elimination.[1] While Western blotting is a foundational and widely used technique for this validation, a comprehensive understanding of its capabilities and limitations compared to other methods is essential for robust and reliable data.
This guide provides an objective comparison of Western blot analysis with key alternatives—Mass Spectrometry, ELISA, and Immunoprecipitation. It includes detailed experimental protocols, quantitative data presentation formats, and visual workflows to aid in selecting the most appropriate validation strategy.
The Workhorse of Degradation Validation: Western Blot Analysis
Western blot is an indispensable immunoassay used to detect and semi-quantify a specific protein within a complex mixture, such as a cell lysate.[2] Its ability to separate proteins by molecular weight provides crucial information not only on the reduction of the target protein but also on the potential appearance of degradation products.[3]
Signaling Pathway for Degrader-Mediated Protein Degradation
Small molecule degraders typically function by inducing the formation of a ternary complex between the target protein, an E3 ubiquitin ligase, and the degrader molecule itself. This proximity leads to the ubiquitination of the target protein, flagging it for destruction by the proteasome.[1]
Caption: Degrader-mediated ubiquitination and proteasomal degradation pathway.
Experimental Workflow for Western Blot Analysis
The following diagram outlines the key steps involved in a typical Western blot experiment to assess protein degradation.[1]
Caption: Standard experimental workflow for Western blot analysis.
Detailed Experimental Protocol: Western Blot
This protocol provides a step-by-step guide for assessing target protein degradation.
-
Cell Culture and Treatment : Seed a cell line expressing the POI in appropriate culture plates. Treat cells with varying concentrations of the degrader compound and for different time points. Always include a vehicle control (e.g., DMSO).[2]
-
Sample Preparation (Cell Lysis) :
-
After treatment, wash cells twice with ice-cold phosphate-buffered saline (PBS).[1]
-
Lyse cells by adding ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to prevent protein degradation post-lysis.[1][4]
-
Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.[1]
-
Centrifuge the lysate at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.[1]
-
Transfer the supernatant (protein extract) to a new tube.
-
-
Protein Quantification : Determine the protein concentration of each sample using a BCA assay to ensure equal protein loading.[1][5]
-
SDS-PAGE :
-
Normalize the protein concentration of all samples with lysis buffer. Add Laemmli sample buffer to a final 1x concentration.[1]
-
Denature the samples by heating at 95-100°C for 5-10 minutes (Note: Avoid boiling for some membrane proteins).[1]
-
Load equal amounts of protein (e.g., 20-30 µg) into the wells of a polyacrylamide gel. Include a molecular weight marker.[6]
-
Run the gel until the dye front reaches the bottom.[1]
-
-
Protein Transfer :
-
Blocking : Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[1][7]
-
Antibody Incubation :
-
Incubate the membrane with a primary antibody specific to the POI, diluted in blocking buffer, overnight at 4°C with gentle agitation.[7]
-
Wash the membrane three times for 5-10 minutes each with TBST.[7]
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.[7]
-
Wash the membrane again three times with TBST.
-
-
Detection and Analysis :
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.[1]
-
Capture the signal using a digital imaging system.
-
Quantify band intensities using software like ImageJ. Normalize the POI band intensity to a loading control (e.g., GAPDH, β-actin) to calculate the percentage of degradation relative to the vehicle control.[1]
-
Alternative and Complementary Validation Techniques
While Western blot is a powerful tool, other methods offer distinct advantages in throughput, quantification, and the scope of information provided.
Mass Spectrometry (MS)
MS-based proteomics offers a highly sensitive and high-throughput approach to globally quantify changes in protein abundance.[8][9] This makes it invaluable for confirming on-target degradation, assessing selectivity, and identifying potential off-target effects across the entire proteome.[10]
Experimental Protocol: Global Proteomics (TMT-based)
-
Sample Preparation : Treat, harvest, and lyse cells as described for Western blot.
-
Protein Digestion : Reduce, alkylate, and digest proteins into peptides using an enzyme like trypsin.
-
Isobaric Labeling (e.g., TMT) : Label peptides from different samples (e.g., control vs. treated) with tandem mass tags (TMT). This allows for multiplexing and relative quantification.[10]
-
LC-MS/MS Analysis : Separate the labeled peptides using liquid chromatography (LC) and analyze them with a high-resolution mass spectrometer (e.g., Orbitrap).[8][11]
-
Data Analysis : Use specialized software to identify peptides, assign them to proteins, and quantify the relative abundance of each protein across the different samples based on the TMT reporter ion intensities.[12]
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a plate-based assay that provides highly sensitive and quantitative detection of a specific protein.[3][5] It is particularly well-suited for high-throughput screening of many samples or compounds.[13]
Experimental Protocol: Sandwich ELISA
-
Plate Coating : Coat a 96-well plate with a capture antibody specific to the POI and incubate overnight.[14]
-
Blocking : Wash the plate and block any remaining non-specific binding sites with a blocking buffer.[14]
-
Sample Incubation : Add prepared cell lysates (and standards for a calibration curve) to the wells and incubate to allow the POI to bind to the capture antibody.
-
Detection Antibody : Wash the plate and add a second, detection antibody (also specific to the POI) that is conjugated to an enzyme (e.g., HRP).
-
Substrate Addition : Wash away the unbound detection antibody and add a substrate that will be converted by the enzyme into a detectable signal (e.g., colorimetric or fluorescent).[14]
-
Data Acquisition : Measure the signal intensity using a plate reader. The concentration of the POI is determined by comparing the sample signal to the standard curve.[5]
Immunoprecipitation (IP)
Immunoprecipitation is used to isolate a specific protein from a complex mixture using an antibody immobilized on a solid support (e.g., magnetic beads).[15][16] While not a primary quantification method on its own, it is often combined with Western blot (IP-Western) to confirm the ubiquitination status of the target protein—a key mechanistic step in TPD.[17][18]
Experimental Protocol: Immunoprecipitation
-
Cell Lysis : Lyse cells in a non-denaturing IP lysis buffer containing protease inhibitors. Pre-clear the lysate with beads to reduce non-specific binding.[15][19]
-
Antibody Incubation : Add a primary antibody specific to the POI to the cleared lysate and incubate for 1-4 hours or overnight at 4°C to form an antibody-antigen complex.
-
Bead Capture : Add Protein A/G magnetic beads to the lysate and incubate to capture the antibody-antigen complex.[15]
-
Washing : Pellet the beads using a magnet and wash several times with IP lysis buffer to remove unbound proteins.[19]
-
Elution : Elute the captured proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Analysis : Analyze the eluted proteins by Western blot, probing with an antibody against ubiquitin to confirm an increase in polyubiquitinated POI in degrader-treated samples.
Comparison of Validation Techniques
The choice of method depends on the specific research question, required throughput, and available resources.
| Feature | Western Blot | Mass Spectrometry (Proteomics) | ELISA | Immunoprecipitation (IP-Western) |
| Principle | Immunoassay with size separation | Measures mass-to-charge ratio of ionized peptides | Plate-based immunoassay | Antibody-based protein isolation |
| Quantitative | Semi-quantitative to quantitative[20] | Highly quantitative and comprehensive[8] | Highly quantitative and sensitive[13][21] | Primarily qualitative/confirmatory[22] |
| Throughput | Low to Medium[2] | High (with multiplexing)[8] | High[3] | Low |
| Key Advantages | Provides molecular weight info; widely accessible. | Proteome-wide view; identifies off-targets; high specificity.[10][23] | Excellent for screening large sample numbers; highly sensitive.[13][24] | Confirms protein ubiquitination; studies protein-protein interactions.[17] |
| Key Limitations | Labor-intensive; antibody-dependent; lower throughput. | Requires specialized equipment and expertise; expensive.[9] | No info on protein size/integrity; susceptible to antibody cross-reactivity.[3] | Can be complex to optimize; antibody-dependent.[22] |
Presenting Quantitative Degradation Data
Clear and structured data presentation is crucial for comparing the efficacy of degrader compounds.
Table 1: Example of Western Blot Quantification Normalized to Vehicle Control (100%)
| Compound | Concentration | % Target Protein Remaining (± SD) |
|---|---|---|
| Vehicle (DMSO) | - | 100 ± 8.5 |
| Degrader X | 10 nM | 75.2 ± 6.1 |
| Degrader X | 100 nM | 21.4 ± 4.3 |
| Degrader X | 1000 nM | 8.9 ± 2.5 |
Table 2: Example of Mass Spectrometry (TMT) Data Log2 Fold Change Relative to Vehicle Control
| Protein Target | Log2 Fold Change (100 nM Degrader X) | p-value |
|---|---|---|
| Target Protein | -2.22 | <0.001 |
| Off-Target A | -0.15 | 0.67 |
| Off-Target B | 0.08 | 0.81 |
Table 3: Example of ELISA Data Calculated from Standard Curve
| Compound | Concentration | Target Protein Conc. (ng/mL ± SD) | % Degradation |
|---|---|---|---|
| Vehicle (DMSO) | - | 150.4 ± 12.2 | 0% |
| Degrader X | 100 nM | 35.8 ± 5.1 | 76.2% |
Conclusion
Validating on-target efficacy is a cornerstone of developing targeted protein degraders. While Western blotting serves as an excellent and accessible primary validation tool, mass spectrometry-based approaches offer the depth and quantitative power required for a comprehensive understanding of a degrader's efficacy and selectivity.[2] ELISA provides a high-throughput alternative for screening, and IP-Western is crucial for mechanistic studies. By understanding the principles and protocols of each of these powerful techniques, researchers can design a robust validation cascade to confidently advance their TPD programs.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. What Are the Differences Between ELISA and Western Blot in Protein Detection? [synapse.patsnap.com]
- 4. bio-rad.com [bio-rad.com]
- 5. ELISA Protocol [protocols.io]
- 6. 2bscientific.com [2bscientific.com]
- 7. bosterbio.com [bosterbio.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. Targeted Protein Degraders | Bruker [bruker.com]
- 10. Targeted Protein Degradation using Proteolysis-Targeted Chimeras | Thermo Fisher Scientific - HK [thermofisher.com]
- 11. researchgate.net [researchgate.net]
- 12. Top-Down vs. Bottom-Up Proteomics: Unraveling the Secrets of Protein Analysis - MetwareBio [metwarebio.com]
- 13. ELISA vs Western Blot: When to Use Each Immunoassay Technique - Life in the Lab [thermofisher.com]
- 14. seracare.com [seracare.com]
- 15. Protocol for Immunoprecipitation - Creative Proteomics [creative-proteomics.com]
- 16. pediaa.com [pediaa.com]
- 17. ELISA Based Protein Ubiquitylation Measurement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. ELISA Based Protein Ubiquitylation Measurement - PMC [pmc.ncbi.nlm.nih.gov]
- 19. protocols.io [protocols.io]
- 20. benchchem.com [benchchem.com]
- 21. Comparisons of ELISA and Western blot assays for detection of autophagy flux - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Optimization of immunoprecipitation–western blot analysis in detecting GW182-associated components of GW/P bodies - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Mass Spectrometry Proteomics is Key to Realizing the Potential of Targeted Protein Degraders [biognosys.com]
- 24. ELISA vs. Western Blot: Choosing the Best Immunoassay for Your Research - MetwareBio [metwarebio.com]
A Researcher's Guide to Cellular Thermal Shift Assays (CETSA) for Target Engagement
An Objective Comparison of CETSA with Alternative Methodologies, Supported by Experimental Data
For researchers, scientists, and drug development professionals, confirming that a therapeutic compound binds to its intended molecular target within the complex milieu of a cell is a cornerstone of modern drug discovery. The Cellular Thermal Shift Assay (CETSA) has emerged as a powerful platform to verify target engagement in a physiologically relevant setting. This guide provides a comprehensive comparison of CETSA with its primary alternatives, presenting quantitative data, detailed experimental protocols, and visual workflows to aid in the selection and implementation of the most appropriate target engagement strategy.
The Principle of Thermal Stabilization
At its core, CETSA operates on the principle of ligand-induced thermal stabilization.[1][2] The binding of a small molecule (ligand) to its target protein typically increases the protein's resistance to heat-induced denaturation. In a CETSA experiment, cells or cell lysates are treated with a compound and then subjected to a temperature gradient. Unbound proteins denature and aggregate at their characteristic melting temperatures (Tm), while ligand-bound proteins remain soluble at higher temperatures. This thermal shift (ΔTm) is a direct indicator of target engagement.[1][2]
Comparing the Platforms: CETSA vs. The Alternatives
While CETSA offers the unique advantage of assessing target engagement in an unperturbed cellular environment, a variety of other well-established techniques are also available.[2][3] These include biophysical methods that measure direct binding in acellular systems, such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC), and other cell-based assays like NanoBioluminescence Resonance Energy Transfer (NanoBRET). The choice of assay depends on a multitude of factors, including the stage of drug discovery, the nature of the target protein, and the desired throughput.
Below is a summary of the key characteristics of these competing technologies.
| Feature | Cellular Thermal Shift Assay (CETSA) | Surface Plasmon Resonance (SPR) | Isothermal Titration Calorimetry (ITC) | NanoBioluminescence Resonance Energy Transfer (NanoBRET) |
| Principle | Ligand-induced thermal stabilization of the target protein in cells or lysates.[1] | Change in refractive index upon ligand binding to an immobilized target. | Heat change upon binding of a ligand to a target in solution. | Bioluminescence resonance energy transfer between a NanoLuc-tagged target and a fluorescent tracer, competed by the compound. |
| Environment | Cellular (intact or lysate).[2] | Acellular (purified components). | Acellular (purified components). | Cellular (intact cells). |
| Labeling | Label-free for endogenous proteins.[4] | Label-free, but one binding partner is immobilized. | Label-free. | Requires genetic tagging of the target protein (NanoLuc) and a fluorescent ligand tracer. |
| Throughput | Low (Western Blot) to High (AlphaLISA, Luminescence).[5] | Low to Medium. | Low. | High. |
| Quantitative Output | EC50 (cellular potency), ΔTm (stabilization).[6] | K D (affinity), k on /k off (kinetics). | K D (affinity), ΔH (enthalpy), ΔS (entropy). | IC50/EC50 (cellular potency).[7] |
| Key Advantage | Physiologically relevant context; no compound modification required.[2] | Real-time kinetic data. | Gold standard for thermodynamic characterization. | High sensitivity and suitability for high-throughput screening in live cells. |
| Key Disadvantage | Not all binding events cause a thermal shift; can be lower throughput.[8] | Requires purified protein and immobilization, which may affect protein function. | Requires large amounts of purified protein; low throughput. | Requires genetic engineering of the target protein and development of a specific tracer. |
Quantitative Data Showdown: A Tale of Two Targets
To provide a tangible comparison, we have compiled quantitative data for two well-characterized drug-target pairs: the PARP1 inhibitor Olaparib (B1684210) and the BRD4 inhibitor JQ1. This allows for a direct comparison of the potency values obtained from CETSA and its alternatives.
PARP1 and Olaparib
Poly (ADP-ribose) polymerase 1 (PARP1) is a key enzyme in DNA repair, and its inhibitors are used in cancer therapy. Olaparib is a clinically approved PARP inhibitor.
| Assay Format | Parameter | Value (nM) | Reference |
| HT-CETSA (AlphaScreen) | EC50 | 10.7 | [6] |
| Biochemical (Fluorescence Polarization) | IC50 | ~1-5 | [9] |
Note: The HT-CETSA data reflects the apparent cellular potency of Olaparib in engaging with PARP1 within intact MDA-MB-436 cells. The biochemical assay, in contrast, measures the direct inhibition of the purified PARP1 enzyme.
BRD4 and JQ1
Bromodomain-containing protein 4 (BRD4) is an epigenetic reader protein and a target in cancer and inflammation. JQ1 is a potent and specific inhibitor of the BET family of bromodomains, including BRD4.
| Assay Format | Parameter | Value (nM) | Reference |
| NanoBRET | EC50 | 247 | [7] |
| Isothermal Titration Calorimetry (ITC) | K D | ~50 | [3] |
| AlphaScreen | IC50 | 77 | [3] |
Note: The NanoBRET assay provides a measure of JQ1's ability to displace a fluorescent tracer from BRD4 in live HEK293 cells. The ITC and AlphaScreen data were generated using purified BRD4 protein, providing direct measures of binding affinity and inhibitory concentration, respectively.
Visualizing the Workflows and Concepts
To further clarify the experimental processes and the context of target engagement, the following diagrams illustrate the CETSA workflow, a relevant signaling pathway, and a decision-making guide for assay selection.
Generic workflow for a Cellular Thermal Shift Assay (CETSA).
Simplified signaling pathway of PARP1 in DNA repair.
Decision tree for selecting a target engagement assay.
Experimental Protocols
This section provides detailed methodologies for key target engagement assays.
Protocol 1: Classic Cellular Thermal Shift Assay (CETSA) with Western Blot Detection
This protocol is designed to determine the thermal shift (ΔTm) of a target protein upon ligand binding in intact cells.
Materials:
-
Cultured cells expressing the target protein
-
Cell culture medium and supplements
-
Test compound and vehicle (e.g., DMSO)
-
Phosphate-Buffered Saline (PBS) with protease inhibitors
-
Lysis buffer (e.g., PBS with 0.4% NP-40 and protease inhibitors)
-
PCR tubes
-
Thermal cycler
-
Centrifuge
-
Reagents and equipment for SDS-PAGE and Western blotting (including a specific primary antibody for the target protein)
Procedure:
-
Cell Culture and Treatment: Culture cells to 70-80% confluency. Treat cells with a saturating concentration of the test compound or vehicle control for 1-2 hours at 37°C.
-
Cell Harvesting: Wash cells with PBS and harvest by scraping. Resuspend cells in PBS with protease inhibitors to a desired cell density.
-
Heat Challenge: Aliquot the cell suspension for both compound-treated and vehicle-treated groups into PCR tubes. Place the tubes in a thermal cycler and apply a temperature gradient (e.g., 40-70°C in 2-3°C increments) for 3 minutes, followed by cooling to 4°C for 3 minutes.
-
Cell Lysis: Lyse the cells by three freeze-thaw cycles (liquid nitrogen followed by thawing at room temperature) or by adding lysis buffer and incubating on ice.
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet aggregated proteins.
-
Sample Preparation for Western Blot: Carefully collect the supernatant (soluble fraction). Determine the protein concentration of each sample and normalize. Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.
-
Western Blot Analysis: Load equal amounts of protein onto an SDS-PAGE gel, perform electrophoresis, and transfer to a PVDF membrane. Block the membrane and probe with a primary antibody specific for the target protein, followed by an HRP-conjugated secondary antibody. Detect the signal using an ECL detection system.
-
Data Analysis: Quantify the band intensities for the target protein at each temperature point. Normalize the intensities to the lowest temperature point (considered 100% soluble). Plot the normalized intensities against temperature to generate melting curves for both vehicle and compound-treated samples. The difference in the melting temperature (Tm) is the thermal shift (ΔTm).
Protocol 2: Isothermal Dose-Response (ITDR) CETSA
This protocol is used to determine the cellular potency (EC50) of a compound in stabilizing its target at a fixed temperature.
Procedure:
-
Cell Culture and Treatment: Culture cells as described in Protocol 1. Treat cells with a serial dilution of the test compound (and a vehicle control) for 1-2 hours at 37°C.
-
Cell Harvesting and Heat Challenge: Harvest cells as described in Protocol 1. Aliquot the cell suspensions for each compound concentration into PCR tubes. Heat all samples at a single, predetermined temperature (typically a temperature that results in ~50% protein aggregation in the absence of the ligand) for 3 minutes, followed by cooling to 4°C.
-
Cell Lysis, Separation, and Quantification: Follow steps 4-7 from Protocol 1.
-
Data Analysis: Quantify the band intensity for the target protein for each compound concentration. Plot the normalized band intensities against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the EC50 value.[10]
Protocol 3: NanoBRET™ Target Engagement Intracellular Assay
This protocol provides a general workflow for a NanoBRET assay to measure compound binding to a target protein in live cells.
Materials:
-
HEK293 cells (or other suitable cell line)
-
Cell culture medium (e.g., DMEM) with 10% FBS
-
Opti-MEM® I Reduced Serum Medium
-
Plasmid DNA for the NanoLuc®-target fusion protein
-
Transfection reagent (e.g., FuGENE® HD)
-
NanoBRET™ Tracer specific for the target
-
Test compound
-
White, non-binding surface 96-well or 384-well plates
-
NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor
-
Plate reader capable of measuring filtered luminescence (e.g., 450 nm and 610 nm)
Procedure:
-
Transient Transfection: Co-transfect HEK293 cells with the NanoLuc®-target fusion vector. Culture for approximately 18-24 hours to allow for protein expression.
-
Cell Plating: Trypsinize and resuspend the transfected cells in Opti-MEM. Add the cell suspension to the wells of the assay plate.
-
Compound and Tracer Addition: Prepare serial dilutions of the test compound in Opti-MEM. Add the compound dilutions to the assay plate. Then, add a fixed concentration of the specific NanoBRET™ Tracer to all wells.
-
Equilibration: Incubate the plate for 2 hours at 37°C in a CO2 incubator to allow the binding to reach equilibrium.
-
Signal Detection: Prepare the NanoBRET™ Nano-Glo® Substrate solution containing the extracellular inhibitor. Add this solution to each well.
-
Data Acquisition: Read the plate within 20 minutes on a plate reader, measuring the donor emission (e.g., 450 nm) and the acceptor emission (e.g., 610 nm).
-
Data Analysis: Calculate the BRET ratio (Acceptor Emission / Donor Emission) for each well. Plot the BRET ratio against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Conclusion
The Cellular Thermal Shift Assay provides a powerful and physiologically relevant method for confirming target engagement in a label-free manner. While it has its limitations, particularly in terms of throughput for the classic Western blot format and the fact that not all binding events induce a thermal shift, its ability to probe drug-target interactions within the native cellular environment is a significant advantage. High-throughput versions of CETSA are closing the gap in screening capabilities, making it an increasingly attractive option in early drug discovery.
In contrast, acellular methods like SPR and ITC offer unparalleled precision in determining binding kinetics and thermodynamics but lack the cellular context. Cell-based assays like NanoBRET provide high-throughput capabilities in a live-cell format but require genetic modification of the target protein.
Ultimately, the choice of a target engagement assay should be guided by the specific research question, the available resources, and the stage of the drug discovery pipeline. A multi-faceted approach, combining the cellular insights of CETSA with the quantitative power of biophysical methods, will often provide the most comprehensive understanding of a compound's interaction with its target, paving the way for the development of more effective and safer therapeutics.
References
- 1. semanticscholar.org [semanticscholar.org]
- 2. DARTS vs CETSA: Choosing the Right Assay for Target Validation - Creative Proteomics [creative-proteomics.com]
- 3. Selective inhibition of BET bromodomains - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. biorxiv.org [biorxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. Covalent-fragment screening of BRD4 identifies a ligandable site orthogonal to the acetyl-lysine binding sites - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cross-platform pathway-based analysis identifies markers of response to the PARP inhibitor olaparib - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The kinase polypharmacology landscape of clinical PARP inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. revvity.co.jp [revvity.co.jp]
Navigating the Maze: A Comparative Guide to the Pharmacokinetic Profiles of PROTACs with Different Linkers
For researchers, scientists, and drug development professionals, the journey to optimize Proteolysis Targeting Chimeras (PROTACs) is intricate, with the linker emerging as a critical determinant of a molecule's success. This guide provides an objective comparison of the pharmacokinetic (PK) profiles of PROTACs featuring different linker types—flexible (PEG and alkyl chains) and rigid—supported by experimental data to inform rational drug design.
The linker in a PROTAC molecule is far more than a simple tether connecting a target protein binder to an E3 ligase ligand. It profoundly influences the molecule's absorption, distribution, metabolism, and excretion (ADME) properties, ultimately dictating its in vivo efficacy and therapeutic potential. The choice between a flexible or rigid linker can significantly alter a PROTAC's solubility, cell permeability, metabolic stability, and overall exposure.
Unveiling the Pharmacokinetic Landscape: A Data-Driven Comparison
To illuminate the impact of linker composition on the in vivo behavior of PROTACs, the following table summarizes key pharmacokinetic parameters from preclinical studies. It is important to note that direct cross-study comparisons should be made with caution due to variations in PROTAC scaffolds, target proteins, E3 ligases, and experimental conditions.
| PROTAC (Target) | Linker Type | Linker Composition | Dosing Route & Species | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | T½ (h) | Oral Bioavailability (%) | Reference |
| ARV-110 (Androgen Receptor) | Rigid | Piperidine/piperazine-containing | PO, Rat | 269 | 4 | 2430 | 5.1 | 23.8 | [1] |
| PO, Mouse | 148 | 2 | 1040 | 4.3 | 37.9 | [1] | |||
| GP262 (PI3K/mTOR) | Flexible | C8 alkyl chain | IV, Rat (5 mg/kg) | 50,993 | 0.083 | 11,286 | 2.15 | N/A | [2] |
| IP, Rat (15 mg/kg) | 1,493 | 0.5 | 4,213 | 2.05 | N/A | [2] | |||
| RIPK2 Degrader 4 | Flexible | PEG-based | SC, Rat (20 mg/kg) | ~1500 | ~2 | ~15000 | ~6 | N/A |
Key Observations:
-
Rigid Linkers and Oral Bioavailability: The androgen receptor degrader ARV-110, which incorporates a more rigid piperidine/piperazine-containing linker, demonstrates moderate oral bioavailability in both rats and mice.[1] This aligns with the growing understanding that rigidifying the linker can pre-organize the PROTAC into a more favorable conformation for absorption and reduce its susceptibility to metabolic degradation.[3]
-
Flexible Linkers and Exposure: The PI3K/mTOR dual-targeting PROTAC, GP262, which utilizes a flexible C8 alkyl linker, achieves high initial plasma concentrations after intravenous administration.[2] Flexible linkers, such as alkyl chains and polyethylene (B3416737) glycol (PEG), are often synthetically accessible and can provide the necessary pliability for the formation of a stable ternary complex. However, they can also be more prone to metabolism.
-
The "Chameleon Effect": Flexible linkers can exhibit a "chameleon-like" behavior, adopting more compact, less polar conformations in the hydrophobic environment of the cell membrane to enhance permeability, and more extended, polar conformations in the aqueous environment of the cytoplasm to maintain solubility.
The Underlying Science: How Linkers Shape PROTAC Fate
The intricate relationship between a PROTAC's linker and its pharmacokinetic profile is governed by a number of physicochemical properties.
Solubility: A PROTAC must possess adequate aqueous solubility for absorption and distribution. Hydrophilic linkers, such as PEG chains, are frequently incorporated to improve the solubility of otherwise hydrophobic PROTAC molecules. Conversely, highly lipophilic alkyl linkers may decrease aqueous solubility.
Permeability: To reach their intracellular targets, PROTACs must traverse cell membranes. This is a significant challenge given their large size, which often places them "beyond the Rule of Five." Linker modifications that shield polar surface area or allow the molecule to adopt a more compact conformation can enhance passive permeability.
Metabolic Stability: The linker is often a primary site of metabolic attack. Introducing metabolic "hard spots," such as cyclic structures or fluorine atoms, into the linker can improve its stability and prolong the PROTAC's half-life in the body. For instance, replacing metabolically liable groups can enhance overall metabolic resilience.
Efflux: PROTACs can be substrates for efflux transporters like P-glycoprotein (P-gp), which actively pump them out of cells, limiting their intracellular concentration and efficacy. The design of the linker can influence a PROTAC's susceptibility to efflux.
Visualizing the Concepts
To further clarify the relationships and processes discussed, the following diagrams have been generated.
Experimental Corner: Methodologies for Pharmacokinetic Assessment
The determination of a PROTAC's pharmacokinetic profile relies on robust and sensitive analytical methods. Below are detailed protocols for key experiments.
In Vivo Pharmacokinetic Study in Rodents
-
Animal Models: Male Sprague-Dawley rats or BALB/c mice are commonly used. Animals are housed in controlled conditions with access to food and water ad libitum.
-
Compound Formulation and Administration:
-
Intravenous (IV): The PROTAC is typically dissolved in a vehicle such as 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline. The formulation is administered as a bolus injection via the tail vein.
-
Oral (PO): The PROTAC is formulated in a suitable vehicle (e.g., 0.5% methylcellulose (B11928114) in water) and administered by oral gavage.
-
-
Blood Sampling: Blood samples (approximately 100-200 µL) are collected from the jugular or saphenous vein at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose) into tubes containing an anticoagulant (e.g., K2EDTA).
-
Plasma Preparation: The blood samples are centrifuged (e.g., at 4000 rpm for 10 minutes at 4°C) to separate the plasma. The plasma is then stored at -80°C until analysis.
LC-MS/MS Bioanalysis of PROTACs in Plasma
-
Sample Preparation (Protein Precipitation):
-
To a 50 µL aliquot of plasma, add 200 µL of acetonitrile (B52724) containing an appropriate internal standard (a structurally similar compound).
-
Vortex the mixture for 1 minute to precipitate the plasma proteins.
-
Centrifuge the samples at high speed (e.g., 13,000 rpm for 10 minutes) to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate or vial for LC-MS/MS analysis.[1][4]
-
-
Chromatographic Separation:
-
An ultra-high-performance liquid chromatography (UHPLC) system is used to separate the PROTAC from endogenous plasma components.
-
A C18 reversed-phase column is commonly employed.
-
A gradient elution method is typically used with mobile phases consisting of water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B).[4][5]
-
-
Mass Spectrometric Detection:
-
Data Analysis:
-
A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards.
-
The concentrations of the PROTAC in the study samples are then determined from this calibration curve.
-
Pharmacokinetic parameters are calculated using non-compartmental analysis (NCA) with software such as WinNonlin.
-
Conclusion: A Path Forward in PROTAC Design
The linker is a pivotal element in the design of effective PROTACs, with a profound influence on their pharmacokinetic profiles. While flexible linkers like PEG and alkyl chains offer synthetic advantages and can facilitate ternary complex formation, the trend towards more rigid linkers is proving beneficial for achieving oral bioavailability. A systematic approach to linker design, incorporating a diverse range of compositions and architectures, is essential for optimizing the ADME properties of PROTACs. The continued generation and sharing of high-quality, comparative pharmacokinetic data will be instrumental in guiding the development of the next generation of targeted protein degraders with improved in vivo performance and therapeutic potential.
References
Benchmarking Hydroxy-PEG4-C2-nitrile: A Comparative Guide to Commercially Available Linkers in Drug Conjugation
For researchers, scientists, and drug development professionals, the selection of a chemical linker is a critical decision in the design of targeted therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). The linker dictates crucial parameters including stability, solubility, pharmacokinetics, and the mechanism of payload release, all of which profoundly impact the efficacy and safety of the final drug product. This guide provides an objective comparison of Hydroxy-PEG4-C2-nitrile with other commercially available linkers, supported by a review of experimental data and methodologies.
Introduction to this compound
This compound is a heterobifunctional linker featuring a hydroxyl group, a four-unit polyethylene (B3416737) glycol (PEG4) spacer, and a nitrile group.[1][2] The hydroxyl moiety allows for further chemical modification, enabling conjugation to a payload or a targeting moiety.[1] The hydrophilic PEG4 spacer is designed to enhance the aqueous solubility of the conjugate, which can improve its pharmacokinetic properties and allow for a higher drug-to-antibody ratio (DAR) in ADCs by mitigating aggregation.[3][4] The nitrile group is generally metabolically stable and can serve as a synthetic handle or a polar functional group.[5][6]
Comparative Analysis of Linker Technologies
The landscape of commercially available linkers is diverse, broadly categorized into cleavable and non-cleavable types. The choice between them depends on the desired mechanism of action for the therapeutic.
Non-Cleavable Linkers: These linkers, such as the widely used SMCC (Succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate), create a stable bond between the antibody and the payload. The release of the payload relies on the complete degradation of the antibody in the lysosome of the target cell.[7] This approach generally leads to greater plasma stability and a more predictable pharmacokinetic profile.[7]
Cleavable Linkers: These are designed to release the payload upon encountering specific triggers within the tumor microenvironment or inside the cancer cell. Common cleavage mechanisms include:
-
Enzyme-cleavable linkers: Peptide-based linkers, such as those containing valine-citrulline (Val-Cit), are cleaved by lysosomal proteases like cathepsin B.[7][8]
-
pH-sensitive linkers: Hydrazone linkers are stable at neutral pH but hydrolyze in the acidic environment of endosomes and lysosomes.
-
Glutathione-sensitive linkers: Disulfide linkers are cleaved in the reducing environment of the cytoplasm, which has a higher concentration of glutathione (B108866) than the bloodstream.[7]
The inclusion of a PEG spacer, as seen in this compound, is a common strategy to improve the biophysical properties of both cleavable and non-cleavable linkers.[3]
Data Presentation: Performance Comparison of Linker Archetypes
While direct head-to-head experimental data for this compound is not extensively available in public literature, we can infer its likely performance based on its structural components and compare it to well-characterized linkers. The following tables summarize representative data from various studies.
Table 1: In Vitro Plasma Stability of Different Linker Types
| Linker Type | Representative Linker | Payload Release in Human Plasma (7 days) | Key Characteristics |
| PEGylated Nitrile (Inferred) | This compound | Expected to be high | The nitrile group is metabolically stable.[5][6] The PEG chain can enhance stability. |
| Non-Cleavable Thioether | SMCC | Low (<10%) | High plasma stability is a key advantage.[7] |
| Enzyme-Cleavable Peptide | Val-Cit-PABC | Moderate (15-40%) | Stability can be variable depending on the peptide sequence. |
| Disulfide | SPDB | Moderate to High (20-60%) | Susceptible to thiol-disulfide exchange in plasma. |
Note: The stability of linkers is highly dependent on the specific antibody, payload, and conjugation site.
Table 2: In Vivo Efficacy of ADCs with Different Linker Strategies
| Linker Strategy | ADC Example | Xenograft Model | Efficacy Outcome |
| PEGylated (General) | Trastuzumab-PEG-Payload | NCI-N87 Gastric Cancer | Improved tumor growth inhibition compared to non-PEGylated counterparts.[9][10] |
| Non-Cleavable | Trastuzumab-DM1 (T-DM1) | HER2+ Breast Cancer | Significant tumor regression. |
| Enzyme-Cleavable | Brentuximab Vedotin (Val-Cit) | CD30+ Lymphoma | High rates of tumor remission. |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of linker performance.
In Vitro Plasma Stability Assay
Objective: To determine the stability of an ADC and the rate of premature payload release in plasma.
Methodology:
-
Incubation: The ADC is incubated in plasma from relevant species (e.g., human, mouse) at 37°C.[11]
-
Time Points: Aliquots are collected at multiple time points (e.g., 0, 24, 48, 96, 168 hours).[11]
-
Sample Processing: The ADC is isolated from the plasma using immunoaffinity capture, for instance, with Protein A magnetic beads.[12]
-
Analysis: The captured ADC is analyzed by liquid chromatography-mass spectrometry (LC-MS) to determine the average drug-to-antibody ratio (DAR) at each time point. A decrease in DAR signifies linker cleavage.[12]
Lysosomal Stability and Payload Release Assay
Objective: To evaluate the efficiency of payload release from an ADC within a simulated lysosomal environment.
Methodology:
-
Incubation: The ADC is incubated with isolated lysosomal enzymes (e.g., cathepsin B) or in a lysosomal lysate at 37°C and acidic pH.[7][13]
-
Time Points: Samples are taken at various intervals to monitor the kinetics of payload release.
-
Reaction Quenching: The enzymatic reaction is stopped, often by protein precipitation.
-
Quantification: The amount of released payload in the supernatant is quantified using LC-MS/MS.[13]
In Vivo Efficacy in Xenograft Models
Objective: To assess the anti-tumor activity of an ADC in a living organism.
Methodology:
-
Model System: Immunocompromised mice are subcutaneously injected with human cancer cells (e.g., NCI-N87).[9][14]
-
Treatment: Once tumors reach a specified volume, mice are treated with the ADC, a control antibody, or a vehicle solution, typically via intravenous injection.[9][14]
-
Monitoring: Tumor volume and body weight are measured regularly over the course of the study.[14]
-
Endpoint Analysis: At the end of the study, tumors may be excised for further analysis, and survival data is collected.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. Page loading... [wap.guidechem.com]
- 2. Hydroxy-PEG4-nitrile, 2194563-83-0 | BroadPharm [broadpharm.com]
- 3. labinsights.nl [labinsights.nl]
- 4. ADC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
- 5. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates | MDPI [mdpi.com]
- 10. jitc.bmj.com [jitc.bmj.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Navigating the Trinity: A Comparative Guide to Validating Ternary Complex Formation
For researchers, scientists, and drug development professionals, confirming the formation of a ternary complex—a crucial intermediate in many biological processes and the cornerstone of targeted protein degradation—is a pivotal step. This guide provides a comprehensive comparison of key structural biology techniques, offering insights into their underlying principles, quantitative outputs, and experimental workflows to aid in the selection of the most appropriate method for your research needs.
The deliberate formation of a ternary complex, often mediated by a small molecule, is a therapeutic strategy of growing interest, particularly in the development of Proteolysis Targeting Chimeras (PROTACs) and molecular glues.[1][2] Validating and characterizing these transient interactions is paramount for understanding their mechanism of action and for optimizing drug candidates. This guide delves into a suite of powerful techniques, from biophysical methods that quantify binding events to high-resolution structural approaches that provide atomic-level detail.
At a Glance: Comparing the Techniques
To facilitate a direct comparison, the following table summarizes the key quantitative parameters and characteristics of the most widely used techniques for validating ternary complex formation.
| Technique | Key Quantitative Data | Throughput | Sample Requirements | Resolution | Key Advantages | Key Limitations |
| Isothermal Titration Calorimetry (ITC) | Dissociation Constant (Kd), Enthalpy (ΔH), Entropy (ΔS), Stoichiometry (n) | Low | High concentration of purified proteins and ligand | N/A | Provides a complete thermodynamic profile of the interaction in solution.[1][3] | Requires large amounts of soluble, stable material; sensitive to buffer composition. |
| Surface Plasmon Resonance (SPR) | Dissociation Constant (Kd), Association Rate (ka), Dissociation Rate (kd) | Medium to High | One binding partner immobilized on a sensor chip; purified analyte in solution. | N/A | Real-time kinetic analysis; requires relatively small amounts of analyte.[4][5][6] | Immobilization can affect protein conformation; non-specific binding can be an issue. |
| Bioluminescence/Fluorescence Resonance Energy Transfer (BRET/FRET) | Proximity-based signal (e.g., BRET ratio, FRET efficiency), Apparent Kd | High | Genetically encoded or chemically labeled proteins. | N/A | Can be performed in live cells, providing physiological context.[7][8][9] | Requires labeling, which can potentially alter protein function; indirect measurement of binding. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Dissociation Constant (Kd), Binding Interface Mapping, Conformational Changes | Low | Isotopically labeled, highly pure and soluble protein. | Atomic | Provides detailed information on binding interfaces and dynamics in solution.[3][10][11] | Limited to smaller proteins or protein domains; requires specialized equipment and expertise. |
| X-ray Crystallography | High-resolution 3D structure of the ternary complex. | Low | High-quality, diffracting crystals of the complex. | Atomic (typically 1.5-3.5 Å) | Provides a precise atomic-level picture of the interactions within the complex.[12][13][14] | Crystal formation can be a major bottleneck; the crystal structure represents a static state. |
| Cryo-Electron Microscopy (Cryo-EM) | High-resolution 3D structure of the ternary complex. | Low | Vitrified sample of the purified complex. | Near-atomic (typically 2-5 Å) | Applicable to large and flexible complexes that are difficult to crystallize.[15][16][17] | Requires specialized and expensive equipment; data processing can be complex. |
In-Depth Methodologies and Experimental Workflows
A deeper understanding of the experimental protocols is crucial for successful implementation. Below are detailed methodologies for key techniques, accompanied by workflow diagrams generated using the DOT language.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic signature of the interaction.[1][3]
Experimental Protocol:
-
Sample Preparation:
-
Prepare highly pure (>95%) protein and ligand solutions in the same, degassed buffer to minimize heat of dilution effects.
-
The typical concentration for the protein in the sample cell is in the range of 10-100 µM, while the ligand in the syringe is typically 10-20 times more concentrated.
-
-
Instrument Setup:
-
Thoroughly clean the sample and reference cells.
-
Load the protein solution into the sample cell and the identical buffer into the reference cell.
-
Load the ligand solution into the injection syringe.
-
Equilibrate the system to the desired experimental temperature.
-
-
Titration:
-
Perform a series of small, sequential injections of the ligand into the sample cell.
-
Record the heat change after each injection until the binding sites are saturated.
-
-
Data Analysis:
-
Integrate the heat-change peaks to obtain the heat per injection.
-
Plot the heat per mole of injectant against the molar ratio of ligand to protein.
-
Fit the resulting isotherm to a suitable binding model to determine the dissociation constant (Kd), enthalpy (ΔH), entropy (ΔS), and stoichiometry (n) of the interaction.[3]
-
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that monitors the binding of an analyte to a ligand immobilized on a sensor surface in real-time.[4][5]
Experimental Protocol:
-
Sensor Chip Preparation:
-
Select a sensor chip appropriate for the ligand and immobilization chemistry.
-
Activate the sensor surface.
-
Immobilize one of the binding partners (the ligand) onto the sensor surface. Common strategies include amine coupling or affinity capture (e.g., His-tag).
-
Deactivate any remaining active groups on the surface.
-
-
Binding Analysis:
-
Flow a continuous stream of running buffer over the sensor surface to establish a stable baseline.
-
Inject the analyte (the other binding partner, and in the case of a ternary complex, a pre-incubated mixture of the other two components) at various concentrations over the surface. This is the association phase.
-
Switch back to the running buffer to monitor the dissociation of the analyte from the ligand. This is the dissociation phase.
-
-
Regeneration:
-
Inject a regeneration solution to remove the bound analyte, preparing the surface for the next injection cycle.
-
-
Data Analysis:
-
The binding events are recorded as a change in the refractive index, plotted as response units (RU) over time (a sensorgram).
-
Fit the association and dissociation curves to a kinetic model to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).[6]
-
References
- 1. Ternary complex formation - Profacgen [profacgen.com]
- 2. promegaconnections.com [promegaconnections.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. charnwooddiscovery.com [charnwooddiscovery.com]
- 5. biorxiv.org [biorxiv.org]
- 6. Protein Ligand Interactions Using Surface Plasmon Resonance | Springer Nature Experiments [experiments.springernature.com]
- 7. Ternary Complex Formation [promega.com]
- 8. NanoBRET® VHL and CRBN Ternary Complex Starter Kits [promega.com.cn]
- 9. NanoBRET Ternary Complex Formation Assays - NanoBRET Ternary Complex Formation Assays - ICE Bioscience [en.ice-biosci.com]
- 10. Disentangling the Complexity in Protein Complexes Using Complementary Isotope-Labeling and Multiple-Receiver NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Comparison Of Structural Techniques: X-ray, NMR, Cryo-EM | Peak Proteins [peakproteins.com]
- 13. Top 5 Methods for Protein Structure Analysis and Their Applications | MtoZ Biolabs [mtoz-biolabs.com]
- 14. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Key Techniques in Structural Biology, Their Strengths and Limitations | Technology Networks [technologynetworks.com]
- 16. Structural Biology Techniques: Key Methods and Strengths [proteinstructures.com]
- 17. Cryo-EM structure determination of PROTACs | NanoImaging [nanoimagingservices.com]
Safety Operating Guide
Navigating the Disposal of Hydroxy-PEG4-C2-nitrile: A Comprehensive Guide for Laboratory Professionals
Essential guidance for the safe and compliant disposal of Hydroxy-PEG4-C2-nitrile, a key component in Proteolysis Targeting Chimera (PROTAC) research and development. This document outlines critical safety measures, procedural steps, and regulatory considerations to ensure the protection of laboratory personnel and the environment.
For researchers and scientists engaged in the innovative field of drug development, particularly with PROTACs, the meticulous management of chemical reagents is paramount. This compound, a widely utilized PEG-based linker, requires careful handling throughout its lifecycle, including its ultimate disposal. Due to the absence of a universally available, specific Safety Data Sheet (SDS), a cautious approach, treating the compound as potentially hazardous, is recommended.
I. Hazard Assessment and Classification
The initial and most critical step in the proper disposal of any chemical is a thorough hazard assessment. While a specific SDS for this compound is not readily accessible, an evaluation of its constituent chemical groups—polyethylene (B3416737) glycol (PEG) and a nitrile—provides insight into its potential hazards.
-
Polyethylene Glycol (PEG) Moieties: Generally considered to have low toxicity and are biocompatible.
-
Nitrile Group (-C≡N): Organic nitriles can be toxic and may release hydrogen cyanide upon hydrolysis or combustion. Acetonitrile, a common laboratory solvent, is a nitrile that can be metabolized to produce cyanide. Therefore, it is prudent to handle this compound with the assumption that it may possess similar toxicological properties.
Given these considerations, this compound waste should be classified as hazardous chemical waste until determined otherwise by your institution's Environmental Health and Safety (EHS) department.
II. Personal Protective Equipment (PPE) Requirements
Prior to handling this compound for disposal, all personnel must be equipped with the appropriate PPE to minimize exposure risks.
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles or a face shield are mandatory to protect against potential splashes. |
| Hand Protection | Chemically resistant gloves, such as nitrile gloves, should be worn. It is advisable to double-glove, especially when handling concentrated waste. |
| Body Protection | A flame-resistant laboratory coat should be worn at all times. For larger quantities of waste, a chemically resistant apron is recommended. |
| Respiratory Protection | If there is a risk of generating aerosols or dusts, a properly fitted respirator (e.g., N95 or higher) should be used within a certified chemical fume hood. |
III. Step-by-Step Disposal Protocol
Adherence to a systematic disposal protocol is essential for safety and regulatory compliance. The following steps provide a clear framework for managing this compound waste.
-
Waste Segregation:
-
Designate a specific, clearly labeled hazardous waste container for all this compound waste. This includes pure, unused product, reaction mixtures containing the compound, and any contaminated materials.
-
Crucially, do not mix this waste stream with other chemical waste unless compatibility has been confirmed by your EHS department. Incompatible chemicals can react violently, producing heat, toxic gases, or explosions.
-
-
Container Selection and Labeling:
-
Use only containers that are compatible with the chemical waste. High-density polyethylene (HDPE) containers are generally suitable for organic waste.
-
The waste container must be in good condition, with a secure, leak-proof lid.
-
Label the container clearly with a hazardous waste tag before any waste is added. The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound Waste"
-
The primary hazards (e.g., "Toxic," "Potential Irritant")
-
The accumulation start date
-
The name of the principal investigator and laboratory contact information
-
-
-
Waste Accumulation and Storage:
-
All waste containers must be kept closed except when actively adding waste.
-
Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.
-
The SAA should be in a well-ventilated area, away from heat sources, and in secondary containment to capture any potential leaks.
-
-
Disposal of Contaminated Materials:
-
Any materials that come into contact with this compound, such as pipette tips, gloves, and absorbent paper, must be disposed of as hazardous solid waste in a designated, lined container.
-
-
Arranging for Final Disposal:
-
Once the waste container is full or has reached its designated accumulation time limit (as per institutional and regulatory guidelines), contact your institution's EHS office to arrange for pickup.
-
Under no circumstances should this compound or its waste be disposed of down the drain or in the regular trash. [1][2]
-
IV. Spill Management
In the event of a spill, immediate and appropriate action is necessary to mitigate risks.
-
Alert Personnel: Immediately notify all personnel in the vicinity of the spill.
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the laboratory and contact EHS.
-
Containment (for small spills): If the spill is small and you are trained to handle it, wear the appropriate PPE and contain the spill using a chemical spill kit with an inert absorbent material.
-
Cleanup: Collect the absorbed material using non-sparking tools and place it in a sealed, labeled hazardous waste container.
-
Decontamination: Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.
V. Experimental Protocols Cited
While this document focuses on disposal, it is imperative that all experimental protocols involving this compound include a section on waste management. This ensures that all researchers are aware of the proper procedures before beginning their work.
VI. Logical Workflow for Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By implementing these procedures, laboratories can ensure the safe handling and compliant disposal of this compound, fostering a secure research environment and upholding their commitment to environmental stewardship. Always consult your institution's specific guidelines and EHS department for final instructions.
References
Essential Safety and Operational Guide for Handling Hydroxy-PEG4-C2-nitrile
For researchers, scientists, and drug development professionals, ensuring laboratory safety and proper chemical handling is paramount. This guide provides immediate, essential safety and logistical information for the use of Hydroxy-PEG4-C2-nitrile, a PEG-based PROTAC linker. Adherence to these protocols is critical for personnel safety and environmental protection.
Immediate Safety and Personal Protective Equipment (PPE)
This compound and similar compounds can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1] Therefore, the use of appropriate Personal Protective Equipment (PPE) is mandatory.
| Personal Protective Equipment (PPE) | Specifications and Recommendations |
| Hand Protection | Chemical-resistant, impervious gloves such as nitrile rubber are required.[2][3] |
| Eye and Face Protection | Safety goggles with side-shields or a face shield must be worn to prevent splashes.[1] |
| Skin and Body Protection | An impervious laboratory coat or apron should be worn to prevent skin contact.[1] For extensive handling, chemical-resistant coveralls may be appropriate. |
| Respiratory Protection | Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.[1] If a fume hood is not available, a suitable respirator may be necessary. |
Operational Plan: Handling and Storage
Proper handling and storage procedures are crucial to maintain the integrity of this compound and ensure a safe laboratory environment.
Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Store the compound in a tightly sealed, original container in a cool, dry, and well-ventilated area.[2]
-
Keep away from incompatible materials, heat, and sources of ignition.[4]
-
Label the storage area clearly with the chemical name and any hazard warnings.
Handling Protocol:
-
Always handle this compound within a certified chemical fume hood to minimize inhalation exposure.[1]
-
Before handling, ensure all necessary PPE is correctly worn.
-
Use dedicated spatulas and glassware for weighing and transferring the compound.
-
Avoid creating dust.
-
After handling, wash hands thoroughly with soap and water.[1]
Disposal Plan
The disposal of this compound and its contaminated materials must be handled with care to prevent environmental contamination. Do not dispose of this chemical into drains or the environment.[2][5]
Waste Segregation and Collection:
-
Solid Waste:
-
Place any disposable lab supplies contaminated with this compound (e.g., gloves, weighing paper, pipette tips) into a designated, sealed, and clearly labeled hazardous waste container.
-
-
Liquid Waste:
-
Collect any solutions containing this compound in a separate, sealed, and labeled hazardous waste container.
-
-
Empty Containers:
Final Disposal:
-
All waste containing this compound must be disposed of through a licensed chemical waste disposal service.[6] Contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup and disposal in accordance with local, state, and federal regulations.
Emergency Procedures: Spill and Exposure
In the event of a spill or personnel exposure, immediate and appropriate action is necessary.
Spill Cleanup:
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area if necessary.
-
Assess the Spill: Determine the extent of the spill and if it can be managed safely by laboratory personnel. For large or unmanageable spills, contact your institution's EHS.
-
Personal Protection: Before cleaning, don the appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.
-
Containment and Absorption: Cover the spill with an inert absorbent material such as vermiculite, sand, or a commercial spill kit.[5]
-
Collection: Carefully scoop the absorbed material into a designated hazardous waste container.
-
Decontamination: Clean the spill area with a suitable solvent (e.g., ethanol) and then soap and water.[5] Collect all cleaning materials as hazardous waste.
Personnel Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
